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  • Product: 3-Methyl-5-phenyladamantane-1-carboxylic acid
  • CAS: 29835-36-7

Core Science & Biosynthesis

Foundational

Technical Guide: Structure Elucidation of 3-Methyl-5-phenyladamantane-1-carboxylic Acid

The following technical guide is structured as a high-level whitepaper designed for research scientists and drug development professionals. It synthesizes theoretical principles with practical experimental protocols for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for research scientists and drug development professionals. It synthesizes theoretical principles with practical experimental protocols for the structural elucidation of 3-Methyl-5-phenyladamantane-1-carboxylic acid .

Executive Summary & Strategic Context

In the landscape of modern drug discovery, adamantane derivatives are privileged scaffolds due to their ability to modulate lipophilicity and metabolic stability. 3-Methyl-5-phenyladamantane-1-carboxylic acid represents a complex, tri-functionalized diamondoid cage. Unlike simple adamantanes, this molecule possesses C1 symmetry , rendering it chiral and spectrally dense.

This guide provides a definitive workflow for the complete structural elucidation of this compound. It moves beyond basic characterization, addressing the specific challenges of desymmetrized cage systems, distinguishing regioisomers, and validating stereochemical integrity.

The Structural Challenge

The target molecule (Formula: C18H22O2 ) presents three distinct substituents on the bridgehead carbons of the adamantane nucleus:

  • Position 1: Carboxylic Acid (-COOH) – The polar anchor.

  • Position 3: Methyl Group (-CH3) – The steric probe.

  • Position 5: Phenyl Group (-Ph) – The lipophilic/aromatic domain.

  • Position 7: Methine Proton (-H) – The diagnostic "empty" bridgehead.

Because substituents at positions 3 (Methyl) and 5 (Phenyl) are non-identical, the molecule lacks a plane of symmetry, making it chiral . Elucidation must therefore confirm connectivity (regiochemistry) and address enantiomeric purity.

Analytical Workflow & Logic

The elucidation process follows a self-validating logic chain: Elemental Composition


 Functional Group Verification 

Skeleton Connectivity

Spatial Arrangement.

ElucidationWorkflow Sample Crude/Purified Sample HRMS HRMS (ESI/APCI) Confirm C18H22O2 fragmentation pattern Sample->HRMS IR FT-IR Spectroscopy Verify -COOH, -Ph, Cage C-H Sample->IR NMR_1D 1D NMR (1H, 13C) Quantify protons (22H) Identify carbons (18C) HRMS->NMR_1D Formula Confirmed IR->NMR_1D Func. Groups Known NMR_2D 2D NMR (HSQC, HMBC, NOESY) Establish C1-C3-C5 connectivity Verify Regiochemistry NMR_1D->NMR_2D Signal Assignment XRD X-Ray Crystallography (Optional) Absolute Configuration NMR_2D->XRD If solid/crystal Report Validated Structure (1S,3R,5R,7S)* NMR_2D->Report Solution State XRD->Report Solid State

Figure 1: Integrated workflow for the structural elucidation of trisubstituted adamantanes.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and analyze fragmentation to verify the adamantane core.

  • Ionization Mode: ESI(-) for the carboxylic acid or APCI(+).

  • Target Ion:

    
     at m/z 269.1547 or 
    
    
    
    at m/z 271.1693.
  • Fragmentation Logic:

    • Loss of COOH: A characteristic neutral loss of 45 Da (COOH) or 44 Da (CO2) is observed.

    • Tropylium Ion: Presence of m/z 91 indicates the phenyl substituent.

    • Cage Fragmentation: Adamantane derivatives often show complex cage disintegration (e.g., m/z 77, 93, 107, 135). The stability of the cage usually preserves the core at lower collision energies.

Nuclear Magnetic Resonance (NMR)

This is the primary tool for elucidation. The desymmetrization of the cage results in a complex splitting pattern for the methylene protons.

A. 1H NMR (Proton) Strategy

The spectrum will display four distinct regions. Integration is critical: Total = 22H .

Region (ppm)MultiplicityIntegrationAssignmentDiagnostic Logic
10.0 - 12.0 Broad Singlet1H-COOHExchangeable with D2O. Confirms acid functionality.
7.10 - 7.40 Multiplet5H-PhAromatic protons. Mono-substituted benzene pattern (ortho/meta/para).
1.50 - 2.30 Complex Mlt.13HCageCritical Region. Contains 6 CH2 groups (12H) and 1 bridgehead CH (1H) at C7. The bridgehead CH is typically the most shielded methine.
0.80 - 1.00 Singlet3H-CH3Sharp singlet. Diagnostic of quaternary methyl on the cage.
B. 13C NMR (Carbon) Strategy

The lack of symmetry means most cage carbons are magnetically non-equivalent.

  • Total Signals: 18 distinct carbon signals (unless accidental overlap occurs in the phenyl ring).

  • Key Signals:

    • ~178 ppm: Carbonyl (C=O).

    • ~150 ppm: Phenyl Ipso Carbon (Quaternary).

    • ~125-129 ppm: Phenyl aromatic CH (ortho, meta, para).

    • ~30-50 ppm: Adamantane Cage Carbons.

      • Three quaternary carbons (C1, C3, C5) will appear as low-intensity peaks (verified by DEPT-135/90).

      • One methine carbon (C7).

      • Six methylene carbons (C2, C4, C6, C8, C9, C10).

    • ~25-30 ppm: Methyl carbon.

C. 2D NMR Connectivity (The "Proof")

To prove the 1,3,5-substitution pattern (vs. 1,2,x isomers), HMBC is required.

NMR_Connectivity Me Me (H) C3 C3 (Quat) Me->C3 2J Cage_CH2 Cage CH2 Me->Cage_CH2 3J C1 C1 (Quat) C5 C5 (Quat) COOH COOH (C) Ph_Ipso Ph-Ipso (C) Cage_CH2->C1 3J Cage_CH2->C5 3J Cage_CH2->COOH 3J (from C2/C8/C9) Cage_CH2->Ph_Ipso 3J (from C4/C6/C10)

Figure 2: Key HMBC correlations establishing the quaternary centers.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Methyl protons will show a strong

      
       to C3  and 
      
      
      
      to adjacent CH2s (C2, C4).
    • The Phenyl ortho-protons will correlate to the C5 bridgehead.

    • The Cage CH2 protons adjacent to C1 will correlate to the Carboxyl Carbon .

    • Crucial Check: If substituents were vicinal (e.g., 1,2), the coupling patterns and CH2 splitting would be drastically different.

Experimental Protocols

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is standard. For better resolution of the carboxylic acid proton, DMSO-
    
    
    
    is recommended to prevent exchange and sharpen the peak.
  • Concentration: 10-15 mg for 1H/2D NMR; 30+ mg for 13C NMR.

  • Vessel: High-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

Data Acquisition Parameters (Bruker 400/600 MHz)
  • 1H NMR:

    • Pulse Program: zg30

    • Relaxation Delay (D1): 1.0 s (Ensure D1 > 5*T1 for quantitative integration, typically 5-10s for qNMR).

    • Scans: 16-64.

  • 13C NMR:

    • Pulse Program: zgpg30 (Power-gated decoupling).

    • Scans: 1024+ (Quaternary carbons have long T1 and no NOE enhancement; sufficient scans are vital).

  • HSQC (Multiplicity-Edited):

    • Distinguishes

      
       (positive phase) from 
      
      
      
      (negative phase). This is essential to separate the 6 methylene groups from the methine bridgehead.

Stereochemical Considerations

The molecule 3-Methyl-5-phenyladamantane-1-carboxylic acid is chiral.[1]

  • Chirality Source: The adamantane cage acts as the chiral center due to the arrangement of four different groups (COOH, Me, Ph, H) on the bridgeheads.

  • Synthesis Implication: Standard synthesis (e.g., Ritter reaction or Koch-Haaf carboxylation of a precursor) usually yields a racemic mixture .

  • Resolution: If the specific enantiomer (e.g., 1S,3R,5R,7S) is required for biological activity:

    • Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) with alkane/alcohol mobile phases.

    • Derivatization: React with a chiral amine (e.g.,

      
      -methylbenzylamine) to form diastereomeric amides, separable by standard silica chromatography.
      

References

  • Synthesis & Precursors

    • Scale-Up Synthesis of 1-Methyladamantane and Its Functionaliz
    • Source:

  • Mass Spectrometry of Adamantanes

    • Mass spectrometry of diamantane and some adamantane derivatives.[2][3] Canadian Journal of Chemistry. 1980.[3]

    • Source:

  • NMR Data Grounding

    • 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance.[4]

    • Source:

  • General Structure Elucidation

    • Spectrometric Identification of Organic Compounds.[5] Silverstein et al. (Standard Text).

    • Source:

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-5-phenyladamantane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, has established itself as a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, has established itself as a privileged structure in medicinal chemistry. Its unique three-dimensional structure allows for the precise orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The incorporation of the adamantane nucleus into drug candidates has been shown to improve pharmacokinetic properties, such as metabolic stability and oral bioavailability.[2] Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antibacterial, anticancer, and antidiabetic properties.[3]

This guide focuses on a novel derivative, 3-Methyl-5-phenyladamantane-1-carboxylic acid , a molecule that combines the rigid adamantane core with a methyl group and a phenyl substituent. The presence of the phenyl group is of particular interest as it can introduce additional binding interactions, such as pi-stacking, with biological targets.[1] The carboxylic acid functional group provides a handle for further chemical modification and can influence the compound's solubility and pharmacokinetic profile.

Given the novelty of this specific compound, this technical guide provides a comprehensive overview of its predicted physicochemical properties based on structurally similar molecules and computational models. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these key parameters, empowering researchers to validate the predicted values and thoroughly characterize this and other novel adamantane derivatives. The guide also briefly touches upon a plausible synthetic route and the potential biological relevance of this class of molecules.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental in drug discovery and development, as these properties significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the absence of experimental data for 3-Methyl-5-phenyladamantane-1-carboxylic acid, the following table presents a combination of predicted values and data from structurally related adamantane carboxylic acids.

PropertyPredicted/Estimated ValueData Source/Method
Molecular Formula C18H22O2-
Molecular Weight 270.37 g/mol [4]
Melting Point (°C) 97-105Based on 3,5-Dimethyladamantane-1-carboxylic acid
Boiling Point (°C) Not available-
Calculated logP 4.90Predicted for 3-(4-methylphenyl)adamantane-1-carboxylic acid[4]
Calculated logD (pH 7.4) 2.88Predicted for 3-(4-methylphenyl)adamantane-1-carboxylic acid[4]
Aqueous Solubility (logS) -4.51Predicted for 3-(4-methylphenyl)adamantane-1-carboxylic acid[4]
pKa ~4.5 - 5.0Estimated based on typical carboxylic acids
Polar Surface Area (Ų) 28.41Predicted for 3-(4-methylphenyl)adamantane-1-carboxylic acid[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]

Note: The values for logP, logD, and Aqueous Solubility are based on the structurally similar compound 3-(4-methylphenyl)adamantane-1-carboxylic acid and should be considered as estimations for 3-Methyl-5-phenyladamantane-1-carboxylic acid. Experimental verification is highly recommended.

Synthesis and Characterization

Plausible Synthetic Route

A plausible synthetic route to 3-Methyl-5-phenyladamantane-1-carboxylic acid can be envisioned starting from adamantane-1-carboxylic acid. The synthesis would likely involve a multi-step process, including the introduction of the phenyl and methyl groups onto the adamantane core. The specific reaction conditions would need to be optimized to achieve the desired regioselectivity.

Spectral Characterization

The structural elucidation of 3-Methyl-5-phenyladamantane-1-carboxylic acid would rely on a combination of spectroscopic techniques:

  • 1H NMR: Would show characteristic signals for the aromatic protons of the phenyl group, the methyl group protons, and the aliphatic protons of the adamantane cage.

  • 13C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methyl carbon, and the carbons of the adamantane framework.

  • Infrared (IR) Spectroscopy: Would display a strong carbonyl (C=O) stretching vibration characteristic of a carboxylic acid, typically in the range of 1700-1725 cm-1, and a broad O-H stretching band.

  • Mass Spectrometry (MS): Would provide the molecular weight of the compound and information about its fragmentation pattern, aiding in structural confirmation.

Experimental Protocols

The following section details standardized experimental protocols for determining key physicochemical properties of 3-Methyl-5-phenyladamantane-1-carboxylic acid.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining aqueous solubility.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 3-Methyl-5-phenyladamantane-1-carboxylic acid to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Excess Compound + Water B Agitate at Constant Temp. A->B 24-48h C Settle/Centrifuge B->C D Analyze Supernatant (HPLC) C->D G A Dissolve Compound B Titrate with NaOH A->B C Record pH vs. Volume B->C D Plot Titration Curve C->D E Determine Midpoint (pKa) D->E G cluster_prep Preparation cluster_part Partitioning cluster_equil Equilibration cluster_quant Quantification A Pre-saturate Solvents B Dissolve Compound & Mix Phases A->B C Shake & Separate B->C D Analyze Both Phases (HPLC) C->D

Workflow for logP Determination

Potential Biological Relevance and Signaling Pathways

While the specific biological activity of 3-Methyl-5-phenyladamantane-1-carboxylic acid has not been reported, the adamantane scaffold is present in numerous biologically active molecules. Adamantane derivatives have been investigated as:

  • Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors: For the potential treatment of obesity and diabetes. *[5] Antiviral Agents: Amantadine and rimantadine are well-known antiviral drugs. *[3] Anticancer Agents: Various adamantane derivatives have shown cytotoxic activity against cancer cell lines. *[3] Neuroprotective Agents: Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease.

[2]The presence of the phenyl group in 3-Methyl-5-phenyladamantane-1-carboxylic acid suggests that it may interact with targets that have aromatic binding pockets. For example, many enzyme active sites and receptor binding sites contain aromatic amino acid residues that can engage in favorable pi-stacking interactions. The unique three-dimensional arrangement of the phenyl and methyl groups on the adamantane core could lead to high-affinity and selective interactions with specific biological targets. Further research is warranted to explore the biological activity of this compound and to identify its potential molecular targets and signaling pathways.

Conclusion

3-Methyl-5-phenyladamantane-1-carboxylic acid represents an intriguing novel molecule with potential for applications in medicinal chemistry. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, plausible synthetic and characterization strategies, and detailed experimental protocols for determining its key parameters. The provided methodologies are robust and can be applied to the characterization of other novel adamantane derivatives. While the biological activity of this specific compound remains to be elucidated, the rich pharmacology of related adamantane derivatives suggests that it is a promising candidate for further investigation. The experimental validation of the predicted properties and the exploration of its biological profile will be crucial next steps in understanding the full potential of this and similar molecules in drug discovery and development.

References

  • Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. PubMed. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane and functionalised with amidines, aminoguanylhydrazones and thiosemicarbazones. PMC. [Link]

  • Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Pure Help Center. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

  • 3-Methyladamantane-1-carboxylic acid. PubChem. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid. PubChem. [Link]

  • Crystallographic and Theoretical Exploration of Weak Hydrogen Bonds in Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and Molecular Docking Analysis. ACS Omega. [Link]

  • Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Prince Sattam bin Abdulaziz University - Pure Help Center. [Link]

  • 3,5,7-Trimethyladamantane-1-carboxylic acid. PubChem. [Link]

  • Adamantane-1-carboxylic acid. Oakwood Chemical. [Link]

  • (5R,7R)-3-methyladamantane-1-carboxylic acid. PubChem. [Link]

  • 1,3,5,7-Adamantanetetracarboxylic acid. Wikipedia. [Link]

  • 3,5-dimethyladamantane-1-carboxylic acid (C13H20O2). PubChemLite. [Link]

Sources

Foundational

Technical Guide: 3-Methyl-5-phenyladamantane-1-carboxylic acid

The following technical guide details the chemical identity, synthesis, properties, and applications of 3-Methyl-5-phenyladamantane-1-carboxylic acid , a specialized adamantane derivative increasingly recognized in antiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of 3-Methyl-5-phenyladamantane-1-carboxylic acid , a specialized adamantane derivative increasingly recognized in antiviral drug discovery.

[1][2]

Executive Summary

3-Methyl-5-phenyladamantane-1-carboxylic acid (CAS 29835-36-7 ) is a trisubstituted adamantane derivative serving as a critical scaffold in medicinal chemistry.[1][2][3] Characterized by its lipophilic cage structure and chiral bridgehead substitution, it has emerged as a key intermediate in the synthesis of host-targeted antivirals, particularly for filoviruses like Ebola. Recent process chemistry advancements (2023) have optimized its scalable manufacture, transitioning it from a niche academic reagent to a viable industrial chemotype.[4][5]

Chemical Identity & Core Data[2][5][6]

Nomenclature & Identifiers
ParameterDetail
Chemical Name 3-Methyl-5-phenyladamantane-1-carboxylic acid
IUPAC Name 3-methyl-5-phenyltricyclo[3.3.1.1^{3,7}]decane-1-carboxylic acid
CAS Registry Number 29835-36-7
Molecular Formula C₁₈H₂₂O₂
Molecular Weight 270.37 g/mol
SMILES CC12CC3(c4ccccc4)CC(C1)CC(C2)(C3)C(=O)O
Key Isomerism Exists as chiral enantiomers due to bridgehead substitution patterns (1S,3R,5R,7S configuration cited in bioactive analogs).[1][6]
Physicochemical Profile[1][8]
  • Appearance: White to off-white crystalline solid.[1]

  • Solubility: Low aqueous solubility; soluble in organic solvents (DCM, chloroform, DMSO, alcohols).

  • Lipophilicity (cLogP): ~4.1–4.5 (Estimated).[1] The adamantane cage significantly enhances lipophilicity, facilitating membrane permeability.

  • Acidity (pKa): ~4.8–5.0 (Typical for adamantane-1-carboxylic acids).[1]

Synthesis & Manufacturing Methodologies

The synthesis of 3-methyl-5-phenyladamantane-1-carboxylic acid requires precise functionalization of the adamantane core.[1] Early methods suffered from low selectivity, but recent "scale-up" protocols (Pashenko et al., 2023) have established a robust route starting from 1-methyladamantane.[1]

Strategic Synthetic Pathway

The synthesis typically follows a Sequential Bridgehead Functionalization strategy:

  • Starting Material: 1-Methyladamantane (CAS 768-91-2).[1]

  • Bromination: Radical bromination introduces a leaving group at the C3/C5 positions.

  • Friedel-Crafts Arylation: Reaction with benzene and a Lewis acid installs the phenyl group.[1]

  • Koch-Haaf Carboxylation: Generation of the adamantyl cation followed by trapping with CO (or formic acid) yields the carboxylic acid.[1]

Visualization of Synthesis Logic

The following diagram illustrates the logical flow of the optimized synthesis pathway.

SynthesisPathway Start 1-Methyladamantane (Precursor) Inter1 Bromination (Radical Substitution) Start->Inter1 Br2, Heat Inter2 Friedel-Crafts Arylation (+ Benzene / Lewis Acid) Inter1->Inter2 Selectivity Control Inter3 Koch-Haaf Carboxylation (+ HCOOH / H2SO4) Inter2->Inter3 Cation Generation Final 3-Methyl-5-phenyladamantane- 1-carboxylic acid (CAS 29835-36-7) Inter3->Final Hydrolysis

Figure 1: Step-wise functionalization of the adamantane core to yield the target carboxylic acid.

Experimental Protocol Highlight: Koch-Haaf Carboxylation

Note: This generalized protocol adapts standard adamantane carboxylation conditions to this specific substrate.[1]

  • Reagents: 1-Bromo-3-methyl-5-phenyladamantane (intermediate), Formic acid (98%), Sulfuric acid (96%), Carbon tetrachloride (solvent).[1]

  • Setup: A reactor is charged with H₂SO₄ and cooled to 15–20°C.

  • Addition: A solution of the bromo-intermediate in CCl₄ is added dropwise over 2 hours alongside formic acid. The generation of CO in situ drives the carboxylation.

  • Quench: The mixture is poured over crushed ice to precipitate the crude acid.

  • Purification: The solid is collected, washed with water, and recrystallized (typically from MeOH/Water or Cyclohexane) to achieve >98% purity.

Applications in Drug Discovery[1][5]

Antiviral Therapeutics (Filoviruses)

The primary utility of CAS 29835-36-7 is as a scaffold for Host-Targeted Antivirals .[1]

  • Target: Niemann-Pick C1 (NPC1) receptor or related glycoprotein fusion pathways.[1]

  • Mechanism: The bulky, lipophilic adamantane cage blocks viral entry by interfering with the fusion of the viral envelope and the host endosomal membrane.

  • Key Derivative: The acid is converted to an amide (e.g., N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide), which has demonstrated notable potency against the Ebola virus (EBOV).[1][4][5][7][8]

Metabolic Disease (11β-HSD1 Inhibitors)

Phenyl-adamantane carboxylic acids are pharmacophores in inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 .[1]

  • Role: Modulation of cortisol production for treating Type 2 Diabetes and Metabolic Syndrome.

  • SAR Insight: The 3-methyl and 5-phenyl substituents restrict the rotation of the adamantane cage within the enzyme active site, improving selectivity over Type 2 isozymes.[1]

Mechanism of Action Diagram[1]

MOA Compound 3-Methyl-5-phenyladamantane- 1-carboxylic acid (Scaffold) Deriv Amide Derivative (Active Drug) Compound->Deriv Chemical Modification Target Viral Entry Interface (Endosome) Deriv->Target Binding / Steric Blockade Effect Inhibition of Membrane Fusion Target->Effect Prevents Glycoprotein Interaction Outcome Ebola Virus Replication Halted Effect->Outcome Therapeutic Result

Figure 2: Therapeutic pathway for Ebola virus inhibition using the adamantane scaffold.[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for adamantane carboxylic acids.

Hazard ClassDescriptionPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves; wash thoroughly after handling.[1]
Eye Irritation Category 2A (H319)Use safety goggles; flush with water if contact occurs.[1]
STOT-SE Category 3 (H335)Avoid dust inhalation; work in a fume hood.[1]
Storage Dry, Room TemperatureKeep container tightly closed; hygroscopic potential unknown.

References

  • Pashenko, A. E., et al. (2023).[4][5] "Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents." Organic Process Research & Development, 27(3), 477–487.[4][5] [1][4]

  • National Center for Biotechnology Information (NCBI). (n.d.). "PubChem Compound Summary for CID 12218485, 3-methyl-5-phenyladamantane-1-carboxylic acid." PubChem.

  • Enamine Ltd. (2024). "Scale-Up Synthesis of MedChem Relevant Cores." Enamine Knowledge Base.

  • ChemicalBook. (2024). "Product Entry: 3-Methyl-5-phenyladamantane-1-carboxylic acid (CAS 29835-36-7)."

Sources

Exploratory

synthesis and characterization of 3-Methyl-5-phenyladamantane-1-carboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-5-phenyladamantane-1-carboxylic acid Authored by: A Senior Application Scientist Introduction: The Adamantane Scaffold in Modern Drug Discover...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-5-phenyladamantane-1-carboxylic acid

Authored by: A Senior Application Scientist

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, represents a privileged scaffold in medicinal chemistry. Its unique combination of properties—including high lipophilicity, metabolic stability, and a three-dimensional cage-like structure—makes it an attractive moiety for designing therapeutic agents.[1][2] The incorporation of an adamantane core can significantly enhance a drug's pharmacokinetic and pharmacodynamic profile, improving its ability to cross biological membranes and resist metabolic degradation.[2][3] This has led to the development of successful drugs for a range of diseases, from viral infections like influenza (Amantadine) to neurodegenerative disorders such as Alzheimer's disease (Memantine).[3]

This guide focuses on a specific, chiral derivative: (1S,3R,5R,7S)-3-Methyl-5-phenyladamantane-1-carboxylic acid . This molecule is not just a subject of academic interest; it serves as a crucial chiral precursor in the scalable synthesis of promising antiviral agents, including compounds with demonstrated activity against the Ebola virus.[4] Its structure, featuring methyl and phenyl groups at the bridgehead positions, offers a unique topology for exploring interactions with biological targets. This document provides a comprehensive overview of its synthesis, characterization, and significance for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of 3-Methyl-5-phenyladamantane-1-carboxylic acid

The synthesis of asymmetrically substituted adamantanes like 3-Methyl-5-phenyladamantane-1-carboxylic acid requires a strategic, multi-step approach. While a direct, one-pot synthesis is not feasible, a logical pathway can be constructed based on established adamantane functionalization reactions. The most common and robust method for introducing a carboxyl group at a tertiary bridgehead position of an alkane is the Koch-Haaf reaction .[5][6]

The following proposed synthetic workflow is designed for efficiency and scalability, beginning from a suitable adamantane precursor.

G cluster_0 Synthetic Workflow Start 1-Bromoadamantane (Precursor) Step1 Step 1: Phenylation (Friedel-Crafts Alkylation) Start->Step1 Product1 1-Phenyladamantane Step1->Product1 Step2 Step 2: Bromination/Methylation (Multi-step sequence) Product1->Step2 Product2 1-Methyl-3-phenyladamantane Step2->Product2 Step3 Step 3: Carboxylation (Koch-Haaf Reaction) Product2->Step3 FinalProduct 3-Methyl-5-phenyladamantane-1-carboxylic acid Step3->FinalProduct

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: A Plausible Synthetic Route

Rationale: The proposed synthesis begins with a Friedel-Crafts reaction to introduce the phenyl group. Subsequent functionalization at another bridgehead position allows for the introduction of the methyl group. The final carboxylation step utilizes the well-established Koch-Haaf reaction, which proceeds via a stable tertiary adamantyl carbocation.

Step 1: Phenylation of 1-Bromoadamantane

  • Reaction Setup: To a stirred solution of benzene (acting as both reactant and solvent) at 5-10 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Addition of Substrate: Slowly add 1-bromoadamantane to the reaction mixture. The reaction is exothermic and the temperature should be maintained below 25 °C.

  • Reaction Progression: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude 1-phenyladamantane can be purified by column chromatography or recrystallization.

Step 2: Introduction of the Methyl Group

  • This step is more complex and would likely involve bromination of 1-phenyladamantane at a different bridgehead position, followed by a coupling reaction (e.g., with an organocuprate like lithium dimethylcuprate) to introduce the methyl group. The precise conditions would need optimization to achieve the desired regioselectivity.

Step 3: Carboxylation via the Koch-Haaf Reaction

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge concentrated sulfuric acid (96%) and cool it to 15-20 °C in an ice bath.[5]

  • Substrate Addition: Add the 1-Methyl-3-phenyladamantane substrate to the cooled sulfuric acid.

  • Carboxylation: Add anhydrous formic acid dropwise while maintaining the temperature between 15-25 °C.[5] Carbon monoxide, generated in situ from the decomposition of formic acid, will react with the adamantyl carbocation.

  • Reaction Progression: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.

  • Work-up: Pour the reaction mixture onto a large volume of crushed ice. The carboxylic acid product will precipitate as a solid.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude 3-Methyl-5-phenyladamantane-1-carboxylic acid can be further purified by recrystallization from a suitable solvent like methanol/water or ethanol.

Part 2: Characterization and Structural Elucidation

Confirming the identity and purity of the final product is critical. A combination of spectroscopic techniques provides a complete structural profile.

G cluster_1 Characterization Workflow SynthesizedProduct Purified Product NMR NMR Spectroscopy (¹H & ¹³C) SynthesizedProduct->NMR IR IR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS StructureConfirmed Structure & Purity Confirmed NMR->StructureConfirmed IR->StructureConfirmed MS->StructureConfirmed

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[7]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the phenyl, adamantyl, methyl, and carboxylic acid protons. The adamantane cage protons will appear as a series of complex multiplets due to their rigid arrangement.

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. The quaternary carbons of the adamantane cage bonded to the phenyl, methyl, and carboxyl groups will be particularly informative.

Predicted NMR Data for 3-Methyl-5-phenyladamantane-1-carboxylic acid
¹H NMR (Predicted Chemical Shifts, δ ppm) [8][9]
~12.0 (s, 1H)
~7.2-7.4 (m, 5H)
~1.7-2.2 (m, 12H)
~0.9 (s, 3H)
¹³C NMR (Predicted Chemical Shifts, δ ppm) [10][11][12]
~178-180
~140-145 (Quaternary)
~125-129
~28-50
~25-30

Note: 's' denotes singlet, 'm' denotes multiplet. Chemical shifts are approximate and relative to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of bonds.[13]

Predicted IR Absorption Bands Wavenumber (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H2500-3300 (broad)O-H stretch
Aromatic/Aliphatic C-H2850-3100C-H stretch
Carboxylic Acid C=O1680-1710 (strong)C=O stretch
Aromatic C=C1450-1600C=C ring stretch
Carboxylic Acid C-O1210-1320C-O stretch

Source for typical ranges:[13][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Fragmentation: In electron ionization (EI) mass spectrometry, carboxylic acids often show a weak molecular ion peak.[16] A prominent fragmentation pathway for adamantane derivatives is the loss of substituents from the cage structure.[17]

Predicted Mass Spectrometry Data m/z (Mass-to-Charge Ratio) Identity
Molecular Ion (M⁺)~284.17[C₁₈H₂₂O₂]⁺
Loss of COOH~239.18[M - COOH]⁺
Loss of Phenyl~207.14[M - C₆H₅]⁺
Adamantane FragmentsVariousCage fragments

Molecular weight calculated for C₁₈H₂₂O₂.

Part 3: Chiral Resolution and Stereochemistry

3-Methyl-5-phenyladamantane-1-carboxylic acid is a chiral molecule due to the asymmetric substitution pattern on the adamantane core. In drug development, it is often the case that only one enantiomer exhibits the desired biological activity, while the other may be inactive or even contribute to side effects. Therefore, the separation of these enantiomers is a critical step.

Recent advancements have demonstrated that preparative chiral chromatography is a highly effective and scalable method for the enantioresolution of this specific compound.[4] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. The ability to perform this separation efficiently is a key innovation that facilitates the large-scale production of enantiomerically pure antiviral drug candidates.[4]

Conclusion and Future Directions

3-Methyl-5-phenyladamantane-1-carboxylic acid stands as a testament to the enduring relevance of the adamantane scaffold in medicinal chemistry. This guide has outlined a plausible and robust pathway for its synthesis and detailed the analytical methods required for its comprehensive characterization. The true significance of this molecule lies in its role as a key building block for advanced therapeutic agents.[4]

For researchers and drug development professionals, the methodologies described herein provide a foundation for accessing this and other complex, substituted adamantane derivatives. The unique three-dimensional arrangement of functional groups offered by this scaffold will continue to provide fertile ground for the discovery of novel drugs with enhanced efficacy and optimized pharmacokinetic properties.[2] Further exploration, aided by computational modeling and high-throughput screening, is poised to unlock even greater therapeutic potential from this remarkable chemical entity.

References

  • Broxton, T., Deady, L., Kendall, M., & Topsom, R. (n.d.). Infrared Spectra of Adamantanes. Optica Publishing Group. Retrieved from [Link]

  • Plekhova, A. V., Zheldakova, R. A., & Sergiev, V. P. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. Retrieved from [Link]

  • Wysocka, M., Bielenica, A., & Kocańda, D. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Retrieved from [Link]

  • (n.d.). 1-adamantanecarboxylic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Werry, L., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Retrieved from [Link]

  • Wanka, L., Iqbal, J., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Retrieved from [Link]

  • (n.d.). Synthesis of adamantane. PrepChem.com. Retrieved from [Link]

  • (n.d.). FT-IR spectra of adamantane and its derivatives. ResearchGate. Retrieved from [Link]

  • Dikusar, E. A. (n.d.). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. ACS Publications. Retrieved from [Link]

  • Yoneda, N., Takahashi, Y., Fukuhara, T., & Suzuki, A. (2004). Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. ACS Publications. Retrieved from [Link]

  • Pirali, O., Finneran, I. A., & Mouret, G. (2012). Rotationally resolved infrared spectroscopy of adamantane. AIP Publishing. Retrieved from [Link]

  • Tahir, M. N., Naseer, M. M., & Flörke, U. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. Retrieved from [Link]

  • Pinacho, R., Pérez, C., & Lesarri, A. (2023). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. PMC. Retrieved from [Link]

  • (2022). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • (n.d.). 3-Methyladamantane-1-carboxylic acid. PubChem. Retrieved from [Link]

  • Butov, G. M., Burmistrov, V. V., & Churkina, M. V. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. Retrieved from [Link]

  • G., R., & D., J. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

  • Shablykin, O. V., Gaponenko, V. V., & Volovenko, Y. M. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Mass spectrometry of diamantane and some adamantane derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Adamantane-1-carboxylic acid. NIST WebBook. Retrieved from [Link]

  • (n.d.). Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

Sources

Foundational

Biological Activity of Adamantane Derivatives: A Structural Pharmacology Perspective

Executive Summary The adamantane scaffold (tricyclo[3.3.1.1^3,7]decane) represents a "lipophilic bullet" in medicinal chemistry—a rigid, diamondoid cage structure that imparts unique pharmacokinetic properties to bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The adamantane scaffold (tricyclo[3.3.1.1^3,7]decane) represents a "lipophilic bullet" in medicinal chemistry—a rigid, diamondoid cage structure that imparts unique pharmacokinetic properties to bioactive molecules.[1][2] Beyond its historical role in antiviral prophylaxis, the adamantane moiety is a critical pharmacophore in neurology and metabolic disease management.[1] This technical guide analyzes the biological activity of adamantane derivatives, focusing on the structural causality of their mechanism of action (MoA), from the uncompetitive antagonism of NMDA receptors to the covalent inhibition of DPP-4.

Structural Pharmacology: The Lipophilic Bullet

The biological utility of adamantane stems from three core physicochemical attributes:

  • Lipophilicity: The hydrocarbon cage facilitates the crossing of the Blood-Brain Barrier (BBB), making it ideal for CNS targets (e.g., Memantine).

  • Steric Bulk: The globular shape (approx. diameter 3-4 Å) allows it to occlude ion channels (M2 protein) or fill hydrophobic pockets in enzymes (DPP-4).

  • Metabolic Stability: The bridgehead carbons are resistant to rapid metabolic oxidation, extending the half-life of derivatized drugs.

Therapeutic Domain: Neurology (NMDA Receptor Modulation)

Mechanism of Action: Uncompetitive Antagonism

Memantine, an amino-adamantane derivative, is the standard of care for moderate-to-severe Alzheimer’s disease. Its efficacy relies on uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5][6]

  • The Problem: In neurodegenerative states, chronic glutamate release keeps NMDA channels open, leading to excessive Ca²⁺ influx and excitotoxicity.[3]

  • The Adamantane Solution: Memantine binds to the Mg²⁺ site inside the channel pore. Crucially, it only binds when the channel is open (use-dependent).

  • Kinetics: Unlike high-affinity blockers (e.g., MK-801) that permanently block the channel (causing psychosis), Memantine has rapid "on-off" kinetics. It blocks pathological tonic activation but is displaced by the high concentrations of glutamate released during normal synaptic transmission, preserving physiological function.

Visualization: NMDA Receptor Modulation

NMDA_Mechanism Glutamate Glutamate Release Receptor_Closed NMDA Receptor (Closed) Glutamate->Receptor_Closed Activates Displacement Displacement by Synaptic Burst Glutamate->Displacement High Concentration (Synaptic Event) Receptor_Open NMDA Receptor (Open State) Receptor_Closed->Receptor_Open Channel Opening Ca_Influx Ca2+ Influx (Excitotoxicity) Receptor_Open->Ca_Influx Pathological (If Unchecked) Memantine Memantine (Adamantane Cage) Receptor_Open->Memantine Target Site Exposed Blockade Channel Blockade (Neuroprotection) Memantine->Blockade Occupies Pore Blockade->Ca_Influx Inhibits Displacement->Blockade Removes Drug Normal_Signal Physiological Signal Transmission Displacement->Normal_Signal Restores Flow

Caption: Memantine functions as an open-channel blocker. It enters the NMDA receptor only when activated, preventing excitotoxicity while allowing physiological signals during synaptic bursts.

Therapeutic Domain: Virology (M2 Channel Blockade)

Mechanism of Action

Amantadine and Rimantadine target the M2 proton channel of the Influenza A virus.[7]

  • Viral Entry: The virus enters the host cell via endosomes.

  • Acidification: The M2 channel pumps protons (H⁺) from the endosome into the virion.

  • Uncoating: This acidification dissociates the viral ribonucleoprotein (vRNP) from the M1 matrix protein, allowing the viral RNA to enter the nucleus.

  • Blockade: The adamantane cage physically occludes the M2 channel pore, preventing proton influx and halting viral uncoating.[7]

Note: Due to the S31N mutation in the M2 gene, widespread resistance exists.[7] Current research focuses on spiro-adamantane derivatives to bypass this resistance mechanism.

Therapeutic Domain: Metabolic Disorders (DPP-4 Inhibition)[8]

Vildagliptin: The Covalent Trap

Vildagliptin utilizes an adamantane scaffold attached to a cyanopyrrolidine group to treat Type 2 Diabetes.

  • Target: Dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades Incretin hormones (GLP-1).[8][9][10]

  • Role of Adamantane: The bulky adamantane group fits snugly into the S2 hydrophobic pocket of the DPP-4 active site, providing high affinity and selectivity.

  • Mechanism: The nitrile group forms a reversible covalent imidate adduct with the catalytic Serine-630 residue of DPP-4. This "slow-tight binding" mechanism inhibits the enzyme, extending the half-life of GLP-1 and enhancing insulin secretion.

Visualization: DPP-4 Inhibition Pathway

DPP4_Pathway Meal Meal Ingestion GLP1 GLP-1 Secretion Meal->GLP1 DPP4 DPP-4 Enzyme (Active) GLP1->DPP4 Substrate Insulin Insulin Secretion (Glucose-Dependent) GLP1->Insulin Stimulates Inactivation GLP-1 Inactivation DPP4->Inactivation Degrades Complex Enzyme-Inhibitor Complex (Covalent) DPP4->Complex Inhibited Vildagliptin Vildagliptin (Adamantane-Nitrile) Vildagliptin->DPP4 Binds S2 Pocket Complex->Inactivation Prevents Glucose Blood Glucose Control Insulin->Glucose

Caption: Vildagliptin inhibits DPP-4, preventing GLP-1 degradation.[8][9][10][11][12] The adamantane moiety anchors the drug in the S2 pocket, facilitating covalent bonding at the catalytic site.

Experimental Protocols

Protocol A: In Vitro Antiviral Plaque Reduction Assay

Purpose: To quantify the biological activity of adamantane derivatives against Influenza A.

Methodology:

  • Cell Culture: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well plates (1x10⁶ cells/well). Incubate at 37°C/5% CO₂ until a confluent monolayer forms (approx. 24h).

  • Infection: Wash cells with PBS. Infect with Influenza A virus (approx. 50-100 PFU/well) diluted in serum-free medium. Allow adsorption for 1 hour at 37°C.

    • Scientific Rationale: Low multiplicity of infection (MOI) ensures discrete plaques are formed.

  • Treatment: Remove inoculum. Overlay cells with maintenance medium containing 0.6% agarose and serial dilutions of the adamantane derivative (0.1 - 100 µM).

    • Scientific Rationale: The agarose overlay restricts viral spread to immediate neighboring cells, creating countable plaques rather than diffuse infection.

  • Incubation: Incubate for 48-72 hours.

  • Fixation & Staining: Fix cells with 10% formalin (30 min). Remove agarose plug. Stain with 0.1% Crystal Violet.

  • Analysis: Count plaques manually or using image analysis software. Calculate the EC50 (concentration reducing plaque count by 50%) relative to vehicle control.

Protocol B: Whole-Cell Patch Clamp for NMDA Currents

Purpose: To validate the "uncompetitive antagonist" profile of a new adamantane derivative.

Methodology:

  • Preparation: Use cultured hippocampal neurons or HEK293 cells transfected with NR1/NR2B subunits.

  • Rig Setup: Fill glass micropipettes (resistance 3-5 MΩ) with intracellular solution (CsCl-based to block K⁺ channels).

  • Giga-seal Formation: Approach cell, apply negative pressure to form a Giga-ohm seal, and rupture membrane to enter whole-cell configuration.

  • Voltage Clamp: Hold membrane potential at -70 mV.

  • Agonist Application: Apply NMDA (100 µM) + Glycine (10 µM) via a rapid perfusion system. Observe the inward current.

  • Antagonist Testing: Co-apply the adamantane derivative.

    • Validation Check: If the drug is uncompetitive, block should only develop after the channel opens (i.e., after NMDA application).

  • Voltage Dependence: Repeat at varying holding potentials (-70 mV to +40 mV). Adamantane block is typically voltage-dependent due to its location within the electrical field of the pore.

Data Summary: Comparative Pharmacology

DrugPrimary TargetAdamantane RoleBinding TypeKey Indication
Amantadine Influenza M2 ChannelPore BlockerNon-covalent (Steric)Parkinson's / Antiviral (Historic)
Memantine NMDA ReceptorOpen-Channel BlockerNon-covalent (Uncompetitive)Alzheimer's Disease
Vildagliptin DPP-4 EnzymeS2 Pocket AnchorCovalent (Reversible)Type 2 Diabetes
Tromantadine Viral EnvelopeFusion InhibitorNon-covalent (Lipophilic)Herpes Simplex (Topical)
CD437 RAR-γ ReceptorHydrophobic PharmacophoreNon-covalentOncology (Experimental)

References

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers. Journal of Chemical Health Risks. (2025).[1][2][7][9][13][14] Link

  • Memantine: Mechanism of Action and NMDA Receptor Uncompetitive Antagonism. StatPearls [Internet]. (2024).[3][14] Link

  • Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. Diabetes, Obesity and Metabolism.[10][12] (2011).[10][12] Link

  • Comparative In Vitro Analysis of Adamantane Derivatives as Antiviral Agents. BenchChem Technical Guides. (2025).[1][2][7][9][13][14] Link

  • Mechanism of memantine block of NMDA-activated channels in rat retinal ganglion cells. Journal of Physiology. (2024).[3][14] Link

Sources

Exploratory

The Lipophilic Bullet: Engineering Adamantane Scaffolds in Drug Design

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacokineticists, and Drug Discovery Scientists Focus: Physicochemical modulation, ADME optimization, and experimental validation of adamantane-based th...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacokineticists, and Drug Discovery Scientists Focus: Physicochemical modulation, ADME optimization, and experimental validation of adamantane-based therapeutics.

The Adamantane Paradigm: Escaping "Flatland"[1][2]

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional architectures is critical for improving clinical success rates. Adamantane (


), a diamondoid cage structure, serves as a premier tool for this transition. Often termed the "Lipophilic Bullet,"  the adamantyl moiety offers a unique combination of high lipophilicity, steric bulk, and metabolic stability (at bridgehead carbons), allowing it to drive compounds across biological barriers that are impermeable to planar analogues.
The "Lipophilic Bullet" Effect

Incorporating an adamantyl group into a pharmacophore induces a predictable shift in physicochemical properties.[1][2] The most significant impact is on the partition coefficient (


). Empirical data confirms that the addition of an adamantyl moiety typically increases the 

value by approximately 3.0 to 3.2 log units [1].

This massive lipophilic shift is utilized to:

  • Anchor water-soluble pharmacophores into lipid membranes.

  • Penetrate the Blood-Brain Barrier (BBB) via passive diffusion.

  • Fill large hydrophobic pockets in target proteins (e.g., the M2 ion channel of Influenza A or the S1 pocket of DPP-4).

Saturation and Fsp3

Adamantane contributes to the fraction of


 hybridized carbons (

), a metric directly correlated with improved solubility and reduced promiscuity compared to flat, aromatic compounds. The rigid cage structure reduces the entropic penalty of binding, as the molecule is pre-organized in a bioactive conformation.

Physicochemical Profiling of Adamantane Therapeutics

The success of adamantane lies in the balance between its inherent hydrophobicity and the functional groups attached to it. Below is a comparative analysis of key adamantane-based drugs, highlighting how the cage influences their physicochemical profile.

Table 1: Physicochemical Properties and Structural Roles
DrugIndication

(Exp/Calc)
Structural Role of Adamantane
Amantadine Antiviral / Parkinson's2.4Membrane Anchor: Stabilizes the drug inside the hydrophobic M2 ion channel pore.
Rimantadine Antiviral~3.0Pharmacokinetic Tuning: The

-methyl group increases lipophilicity and alters metabolic stability compared to amantadine.
Memantine Alzheimer's3.3BBB Penetration: High lipophilicity ensures rapid CNS entry; dimethyl substitution optimizes channel blocking kinetics (NMDA).
Saxagliptin Type 2 Diabetes0.6 - 0.9Pocket Filling: Occupies the hydrophobic S1 pocket of DPP-4. The 3-hydroxy group lowers

to prevent excessive protein binding and improve solubility.
Vildagliptin Type 2 Diabetes0.9Steric Fit: Similar to Saxagliptin, the cage provides steric bulk for enzyme inhibition while maintaining oral bioavailability.
Adapalene Acne (Retinoid)8.0+Lipophilic Targeting: Extreme lipophilicity targets the drug to the pilosebaceous unit (sebum-rich environment).

Note on Saxagliptin: Despite the adamantane cage, Saxagliptin has a low


 (< 1.0). This is a deliberate design choice. The introduction of a hydroxyl group at the 3-position of the adamantane ring (3-hydroxy-1-adamantyl) counteracts the massive lipophilicity of the cage, ensuring the drug remains soluble in plasma and reduces non-specific binding while still filling the enzyme's hydrophobic pocket [2].

Pharmacokinetics and Metabolic Stability[1][4][5][6]

While the adamantane cage is chemically inert to hydrolysis, it is a metabolic hotspot for oxidative enzymes. Understanding this pathway is crucial for predicting clearance.

The Metabolic Liability: CYP450 Hydroxylation

The rigid structure of adamantane protects adjacent functional groups (steric shielding), but the cage itself is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Primary Site: Tertiary (bridgehead) carbons (

    
    ).
    
  • Mechanism: C-H bond hydroxylation.

  • Outcome: Conversion of the lipophilic parent drug into a more polar metabolite (e.g., 1-adamantanol derivatives) to facilitate renal excretion.

Visualization of Metabolic Pathways

The following diagram illustrates the metabolic fate of Amantadine and Saxagliptin, highlighting the critical hydroxylation step.

MetabolicPathways cluster_0 Phase I Metabolism (Oxidation) Adamantane Adamantane Scaffold (Highly Lipophilic) CYP450 CYP450 (CYP3A4/2D6) Adamantane->CYP450 Substrate Binding HydroxyAdamantane 3-Hydroxy-Adamantane (Polar Metabolite) CYP450->HydroxyAdamantane Tertiary C-H Hydroxylation Glucuronide Glucuronide Conjugate (Highly Water Soluble) HydroxyAdamantane->Glucuronide Phase II Conjugation (Optional) Excretion Renal Excretion HydroxyAdamantane->Excretion Clearance Glucuronide->Excretion

Figure 1: The primary metabolic clearance pathway for adamantane-based drugs involves hydroxylation at the tertiary bridgehead carbons to increase polarity.

Experimental Protocols: Measuring Lipophilicity

Standard shake-flask methods often fail for adamantane derivatives due to their high lipophilicity (leading to emulsion formation) or low UV absorptivity. Reversed-Phase HPLC (RP-HPLC) is the industry-standard surrogate for determining


 in these cases.
Protocol: RP-HPLC Determination of Lipophilicity ( )

Principle: The retention time of a compound on a hydrophobic stationary phase (C18) correlates linearly with its partition coefficient.

Reagents & Equipment:

  • Column: C18 derivatized silica (e.g., Agilent Zorbax Eclipse XDB-C18), 5

    
    , 4.6 x 150 mm.
    
  • Mobile Phase: Methanol/Water (Isocratic). Vary ratio (e.g., 60% to 80% MeOH) to extrapolate

    
     (capacity factor at 100% water).
    
  • Standards: A set of 5-7 compounds with known

    
     values (e.g., Toluene, Naphthalene, Phenanthrene) to build a calibration curve.
    

Step-by-Step Methodology:

  • Preparation: Dissolve test compounds (adamantane derivatives) and standards in Methanol (1 mg/mL).

  • Dead Time Determination (

    
    ):  Inject Uracil or Sodium Nitrate to determine the column dead time (time for an unretained compound to pass through).
    
  • Data Collection: Inject standards and test compounds. Record retention times (

    
    ).
    
  • Calculation of Capacity Factor (

    
    ): 
    
    
    
    
  • Log k' Calculation: Calculate

    
     for all compounds.
    
  • Calibration: Plot

    
     (y-axis) vs. Literature 
    
    
    
    (x-axis) for the standards. Obtain the linear regression equation:
    
    
  • Determination: Substitute the

    
     of the adamantane derivative into the equation to solve for its 
    
    
    
    .

Why this works for Adamantane: This method avoids the solubility issues of the shake-flask method and provides a high-throughput way to rank order the lipophilicity of a library of adamantane analogues.

Strategic Design: Tuning the Cage

The adamantane cage is not a static unit; it is a tunable scaffold. The following diagram illustrates the decision logic for modifying the adamantane core during Lead Optimization.

SAR_Logic Start Lead Compound (Adamantane Core) CheckLogP Check LogP Start->CheckLogP HighLogP LogP > 4.0 (Too Lipophilic) CheckLogP->HighLogP Yes OptimalLogP LogP 2.0 - 3.5 (Ideal CNS/Membrane) CheckLogP->OptimalLogP No Strategy1 Add Polar Group (-OH, -NH2) at C3 HighLogP->Strategy1 Reduce Lipophilicity Strategy2 Introduce Heteroatoms (Aza-adamantane) HighLogP->Strategy2 Bioisostere Replacement Result2 Memantine-like (High CNS Penetration) OptimalLogP->Result2 Result1 Saxagliptin-like (Soluble, Specific Binding) Strategy1->Result1

Figure 2: Decision tree for optimizing adamantane-based leads. High lipophilicity is often counteracted by hydroxylation (Strategy 1) to improve oral bioavailability.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).[3] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[4] Link

  • Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(15), 5025–5037. Link

  • Liu, J., Obando, D., Liao, V., Lifa, T., & Codd, R. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949–1963. Link

  • Taft, R. W., et al. (1985). Solubility properties in polymers and biological media. 2. The correlation and prediction of the properties of environmental toxicants. Environmental Health Perspectives, 61, 35–46. Link

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Foundational

The Adamantane Scaffold: A Journey Through Antiviral Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The adamantane tricycle, a unique and rigid hydrocarbon cage, has carved a significant niche in the landscape of medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane tricycle, a unique and rigid hydrocarbon cage, has carved a significant niche in the landscape of medicinal chemistry, particularly in the realm of antiviral research. This in-depth technical guide provides a comprehensive exploration of the history, mechanism of action, challenges, and resurgence of adamantane derivatives as antiviral agents. From the serendipitous discovery of amantadine's anti-influenza activity to the rational design of next-generation derivatives targeting resistant viral strains, this guide offers a detailed narrative for researchers and drug development professionals. We delve into the molecular intricacies of the adamantane-M2 proton channel interaction, the genetic basis of viral resistance, and the medicinal chemistry strategies employed to overcome these hurdles. Furthermore, this guide provides detailed experimental protocols for the synthesis of adamantane derivatives and the evaluation of their antiviral efficacy, alongside a forward-looking perspective on the expanding therapeutic potential of this remarkable scaffold.

The Dawn of a Diamondoid: Discovery and Early Antiviral Activity

The story of adamantane in medicine begins not with a targeted drug design campaign, but with a keen observation. In 1964, a simple primary amine of adamantane, later known as amantadine, was found to possess potent antiviral properties against the influenza A virus[1][2]. This discovery was a landmark event, heralding the arrival of one of the first synthetic antiviral drugs. Soon after, its α-methyl derivative, rimantadine, was introduced, exhibiting greater potency and a more favorable side-effect profile[3][4][5].

The initial antiviral screening of amantadine was conducted using a variety of in vitro and in vivo systems, including tissue culture, chick embryos, and mice, which demonstrated a dose-dependent inhibition of influenza A virus replication[6]. These early studies suggested that the drug interfered with an early stage of the viral life cycle, specifically the uncoating of the virus within the host cell[6]. This foundational work laid the groundwork for decades of research into the unique antiviral properties of the adamantane scaffold.

The rigid, lipophilic nature of the adamantane cage was quickly recognized as a key contributor to its biological activity, allowing it to interact favorably with viral targets[7][8]. This "lipophilic bullet" could be readily incorporated as an "add-on" to other pharmacophores to enhance their pharmacokinetic properties[1][9].

Unraveling the Mechanism: The M2 Proton Channel Blockade

The primary antiviral target of amantadine and rimantadine was identified as the M2 protein of the influenza A virus. The M2 protein is a homotetrameric transmembrane protein that forms a pH-gated proton channel, crucial for the viral replication cycle[6][10][11][12].

The Role of the M2 Proton Channel in Influenza A Replication

Following entry into the host cell via endocytosis, the influenza virion is contained within an endosome. As the endosome matures, its internal pH drops, activating the M2 proton channel. This allows protons to flow from the endosome into the interior of the virion. The resulting acidification of the viral core disrupts the interaction between the viral matrix protein (M1) and the ribonucleoprotein (RNP) complexes, a critical step for the release of the viral genome into the cytoplasm for replication[6][12][13].

Adamantane's elegant blockade

Amantadine and rimantadine exert their antiviral effect by physically blocking the pore of the M2 proton channel, thereby preventing the influx of protons and the subsequent uncoating of the virus[6][14][15]. The binding site for these drugs is located within the N-terminal lumen of the channel[6][16]. Structural studies, including X-ray crystallography and solid-state NMR, have provided detailed insights into this interaction, revealing that a single amantadine molecule binds within the pore[6][11].

The adamantane cage nestles into a hydrophobic pocket within the channel, while the amino group of the drug is thought to interact with the channel lining residues[17]. This binding event physically occludes the channel, preventing proton translocation[6].

M2_Proton_Channel_Inhibition cluster_Virion Influenza A Virion cluster_Endosome Host Cell Endosome (Acidic pH) VirionCore Viral Core (RNP) Protons H+ M2_Channel M2 Proton Channel Pore Protons->M2_Channel:pore Influx M2_Channel->VirionCore Acidification & Uncoating Adamantane Amantadine Adamantane->M2_Channel:pore Blockade Synthesis_Workflow Start 1-Bromoadamantane + Urea + Methanol + TBAI Reaction Reflux Start->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Acidification & Precipitation Workup->Purification Product Amantadine HCl Purification->Product

Sources

Exploratory

solubility of 3-Methyl-5-phenyladamantane-1-carboxylic acid in organic solvents

Title: Solubility Profile and Crystallization Thermodynamics of 3-Methyl-5-phenyladamantane-1-carboxylic Acid Executive Summary & Strategic Importance 3-Methyl-5-phenyladamantane-1-carboxylic acid (CAS: 33649-73-9) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profile and Crystallization Thermodynamics of 3-Methyl-5-phenyladamantane-1-carboxylic Acid

Executive Summary & Strategic Importance

3-Methyl-5-phenyladamantane-1-carboxylic acid (CAS: 33649-73-9) is a critical lipophilic intermediate, notably serving as a scaffold for antiviral therapeutics (e.g., Ebola virus entry inhibitors) and CNS-active agents. Its unique structure—a rigid adamantane cage substituted with a phenyl group and a carboxylic acid moiety—creates a complex solubility profile that challenges standard purification workflows.

This guide provides a technical analysis of its solubility behavior, thermodynamic modeling frameworks, and a validated process logic for solvent selection. Unlike simple adamantane derivatives, the phenyl substitution significantly alters crystal packing and solvation enthalpy, necessitating a tailored approach to solvent screening.

Solubility Landscape & Solvent Classification

The solubility of 3-Methyl-5-phenyladamantane-1-carboxylic acid is governed by the competition between the hydrophobic adamantyl-phenyl core and the hydrophilic carboxyl headgroup. Based on process data and structural analogs (1-adamantanecarboxylic acid), the solubility profile is categorized below.

Table 1: Solubility Classes and Process Applicability
Solvent ClassRepresentative SolventsSolubility BehaviorProcess Application
Chlorinated Hydrocarbons Chloroform, DCMHigh Primary extraction solvents; excellent for solubilizing the crude reaction mixture.
Polar Aprotic DMSO, DMF, THFHigh Reaction media for amidation or coupling; difficult to remove via evaporation.
Alcohols (Protic) Methanol, Ethanol, IPAModerate to High Key Crystallization Solvents. Solubility is highly temperature-dependent, enabling cooling crystallization.
Esters Ethyl Acetate, Isopropyl AcetateModerate Standard work-up solvent; often used in biphasic extraction from acidified aqueous layers.
Aliphatic Hydrocarbons Heptane, HexaneLow / Anti-solvent Used as mobile phase modifiers in chiral chromatography or as anti-solvents to drive precipitation.
Water WaterInsoluble The universal anti-solvent. Used to crash out the product from alcoholic or aprotic solutions.

Technical Insight: While the adamantane core suggests high solubility in non-polar alkanes, the carboxylic acid dimerization (hydrogen bonding) often reduces solubility in pure hexane/heptane compared to chlorinated solvents or ethers.

Experimental Protocol: Solubility Determination

To generate precise mole fraction data (


) for process optimization, the following self-validating laser monitoring protocol is recommended. This method eliminates the subjectivity of visual endpoints.
Workflow Diagram: Solubility Measurement System

SolubilityProtocol Prep Sample Preparation (Excess Solute + Solvent) Equilib Equilibration (Thermostated Vessel) Prep->Equilib Laser Laser Monitoring (Transmissivity Detection) Equilib->Laser Stirring Detect Dissolution Point (Transmissivity Max) Laser->Detect Signal Change TempControl Temp. Ramp (0.1 K/min) TempControl->Laser Heat Input Calc Calculate Mole Fraction (x) Detect->Calc

Figure 1: Automated Laser-Monitoring Solubility Determination Workflow.

Step-by-Step Methodology:

  • Preparation: Place an excess of solid 3-Methyl-5-phenyladamantane-1-carboxylic acid into a jacketed glass vessel containing a known mass of solvent.

  • Equilibration: Agitate at a constant speed (e.g., 400 rpm) to ensure suspension homogeneity.

  • Dynamic Monitoring: Direct a laser beam (e.g., 635 nm) through the suspension. Measure the intensity of transmitted light.

  • Temperature Ramp: Slowly increase the temperature (0.1–0.5 K/min).

  • Endpoint Detection: The temperature at which the laser transmissivity maximizes and plateaus corresponds to the saturation temperature (

    
    ) for that specific concentration.
    
  • Validation: Repeat with varying solute masses to construct the full polythermal solubility curve.

Thermodynamic Modeling Framework

For rigorous process design, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for adamantane derivatives due to its accuracy in capturing non-ideal solution behavior.

The Modified Apelblat Model:



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from regression of experimental data.
    

Thermodynamic Parameters: From the solubility data, the dissolution enthalpy (


) and entropy (

) are derived using the Van't Hoff analysis:

Application Note: For 3-Methyl-5-phenyladamantane-1-carboxylic acid, a positive


 (endothermic dissolution) is expected in alcoholic solvents, confirming that cooling crystallization is a viable purification strategy.

Purification & Chiral Resolution Strategy

The most critical application of solubility data for this compound is in the resolution of its enantiomers, as the (1S,3R,5R,7S) isomer is often the bioactive target.

Validated Solvent System: Research indicates that a mixture of Heptane and Ethanol (95:5 v/v) is the optimal mobile phase for preparative chiral chromatography on cellulose-based stationary phases.[1]

Process Logic: Purification Workflow

PurificationProcess Crude Crude Reaction Mixture (Racemic Acid) Extract Extraction Solvent: EtOAc / Water Crude->Extract Acidification (pH < 3) Conc Concentration (Rotary Evaporator) Extract->Conc Phase Separation Chrom Prep Chiral Chromatography Mobile Phase: Heptane/EtOH (95:5) Conc->Chrom Dissolve in Mobile Phase Isolate Fraction Collection (Stacked Injection) Chrom->Isolate Enantioseparation Pure Pure (1S,3R,5R,7S)-Acid >99% ee Isolate->Pure Solvent Removal

Figure 2: Purification workflow highlighting the critical solvent transition from Extraction (EtOAc) to Chromatography (Heptane/EtOH).

Key Protocol Details:

  • Extraction: The carboxylic acid functionality allows for pH-switched extraction. The compound can be extracted into Ethyl Acetate from an acidic aqueous phase (pH 2-3).

  • Chromatography: The low polarity of the Heptane-rich mobile phase leverages the lipophilicity of the adamantane core, while the Ethanol modifier disrupts hydrogen bonding of the carboxylic acid to the stationary phase, sharpening peak shapes.

  • Recrystallization: If chromatography is not feasible, recrystallization from Methanol/Water or Chloroform is a proven alternative for increasing chemical purity before chiral resolution.

References

  • Pashenko, A. E., et al. (2023). "Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents." Organic Process Research & Development, 27(3), 477-487.[2] [3]

  • BenchChem. (2025).[4][5] "1-Adamantanecarboxylic Acid: Technical Guide and Solubility Profile." BenchChem Technical Repository.

  • ChemicalBook. (2025). "Product Properties: 1-Adamantanecarboxylic acid (CAS 828-51-3)."[6][7][8] ChemicalBook Database.

  • PubChem. (2025).[9] "3-Methyladamantane-1-carboxylic acid (CID 286125)." National Library of Medicine.

  • Stetter, H., et al. (1959).[10] "Über Verbindungen mit Urotropin-Struktur, XIV. Ein neuer Weg zur Adamantan-carbonsäure-(1)." Chemische Berichte, 92, 1629.[10] (Foundational synthesis and solubility reference).

Sources

Foundational

3-Methyl-5-phenyladamantane-1-carboxylic acid molecular weight

An In-depth Technical Guide to 3-Methyl-5-phenyladamantane-1-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Core Topic: Physicochemical Properties, Synthesis, and Analysis of 3-Met...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methyl-5-phenyladamantane-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Topic: Physicochemical Properties, Synthesis, and Analysis of 3-Methyl-5-phenyladamantane-1-carboxylic acid

Abstract

The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, is a privileged structure in medicinal chemistry, enhancing the pharmacological profile of various therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 3-Methyl-5-phenyladamantane-1-carboxylic acid, a chiral compound with potential applications in antiviral drug development.[3] We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and present detailed methodologies for its synthesis, characterization, and molecular weight verification. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel adamantane-based therapeutics.

The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety has become a cornerstone in the design of new drugs due to its unique combination of properties. First identified for its antiviral properties in the 1960s, its applications have since expanded significantly.[1][4]

  • Physicochemical Impact : The introduction of an adamantane group into a molecule typically increases its lipophilicity. This can improve its ability to cross biological membranes, potentially enhancing bioavailability and therapeutic efficacy.[1][5] Its three-dimensional, rigid structure provides a stable anchor for pharmacophores, allowing for precise orientation within a target's binding pocket.[1]

  • Therapeutic Versatility : Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antidiabetic, antibacterial, anticancer, and anti-inflammatory properties.[5][6] Compounds like Amantadine and Memantine are well-established clinical examples of the scaffold's success.[2] The derivatization of the adamantane core, such as by adding carboxylic acid groups, allows for fine-tuning of these properties and exploration of new therapeutic targets.[7][8]

Physicochemical Profile: 3-Methyl-5-phenyladamantane-1-carboxylic acid

Understanding the fundamental properties of a compound is the first step in its development. 3-Methyl-5-phenyladamantane-1-carboxylic acid is a specific chiral derivative that has been synthesized as a key precursor for promising antiviral agents.[3]

Molecular Structure and Weight

The molecular structure consists of a tricyclic adamantane core substituted at the bridgehead positions with a methyl group, a phenyl group, and a carboxylic acid. This specific arrangement leads to the chemical formula and molecular weight detailed below.

PropertyValueSource
Molecular Formula C₁₈H₂₂O₂Calculated
Molecular Weight 270.37 g/mol Calculated
IUPAC Name 3-Methyl-5-phenyladamantane-1-carboxylic acid-
Chirality Exists as enantiomers, e.g., (1S,3R,5R,7S)[3]

The molecular weight is calculated based on the atomic masses of its constituent elements: (18 x 12.011) + (22 x 1.008) + (2 x 15.999). A similar compound, 3-(4-methylphenyl)adamantane-1-carboxylic acid, with the same molecular formula, is reported to have a molecular weight of 270.37.[9]

Synthesis and Characterization

The synthesis of specifically substituted adamantanes like this one requires a controlled, multi-step approach. While various methods exist for functionalizing the adamantane core, a general pathway can be outlined.[3]

General Synthetic Workflow

A scalable synthesis for chiral 3-Methyl-5-phenyladamantane-1-carboxylic acid has been developed, highlighting its importance as a key precursor for antiviral agents.[3] The process involves functionalizing a more basic adamantane structure. The following diagram illustrates a conceptual workflow for producing such a substituted adamantane derivative.

G cluster_0 Conceptual Synthetic Pathway A Adamantane Precursor (e.g., Adamantanone) B Introduction of Phenyl Group (e.g., Friedel-Crafts reaction) A->B Step 1 C Introduction of Methyl Group (e.g., Grignard reaction) B->C Step 2 D Carboxylation at Bridgehead (e.g., Koch-Haaf reaction) C->D Step 3 E Final Product (3-Methyl-5-phenyladamantane-1-carboxylic acid) D->E Step 4 F Chiral Resolution (Preparative Chromatography) E->F Purification

Caption: Conceptual workflow for the synthesis of substituted adamantanes.

Structural Characterization

Post-synthesis, the identity and purity of the compound must be rigorously confirmed. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by identifying the specific hydrogen and carbon environments within the molecule.[10][11]

  • Mass Spectrometry (MS) : This is the primary technique for determining the molecular weight with high accuracy.

  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Used to identify the presence of key functional groups, such as the carbonyl (C=O) of the carboxylic acid.[10]

Protocol: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

The most trustworthy method for confirming the molecular weight of a novel compound is High-Resolution Mass Spectrometry. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Experimental Protocol
  • Sample Preparation :

    • Accurately weigh approximately 1 mg of the synthesized 3-Methyl-5-phenyladamantane-1-carboxylic acid.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

  • Instrumentation and Analysis :

    • Utilize an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer.

    • Calibrate the instrument immediately prior to analysis using a known calibration standard to ensure mass accuracy.

    • Set the ionization source. Electrospray Ionization (ESI) is common for molecules with acid/base functionality. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be tested.

    • Infuse the sample solution directly or via liquid chromatography (LC) into the mass spectrometer.

    • Acquire data in full scan mode over a relevant m/z (mass-to-charge ratio) range (e.g., m/z 100-500).

  • Data Processing and Interpretation :

    • Process the acquired spectrum to identify the peak corresponding to the ionized molecule. For C₁₈H₂₂O₂, the expected m/z values would be:

      • Positive Mode [M+H]⁺: 271.1693

      • Negative Mode [M-H]⁻: 269.1547

    • Compare the experimentally measured accurate mass to the theoretical mass calculated from the elemental formula. The mass error should ideally be less than 5 ppm.

    • Analyze the isotopic pattern of the molecular ion peak. The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, should match the theoretical pattern for a molecule with 18 carbon atoms.

Workflow Diagram

G cluster_1 HRMS Molecular Weight Verification Workflow Prep Sample Preparation (1 mg/mL stock -> 1-10 µg/mL) Cal Instrument Calibration (< 5 ppm accuracy) Prep->Cal Ion Ionization (e.g., Electrospray - ESI) Cal->Ion Detect Mass Analysis (Orbitrap or TOF) Ion->Detect Process Data Processing Detect->Process Compare Mass Comparison (Experimental vs. Theoretical) Process->Compare Result Result: Confirmed (Mass Error < 5 ppm) Compare->Result Match

Caption: Standard workflow for molecular weight confirmation using HRMS.

Potential Applications and Biological Significance

The unique structure of 3-Methyl-5-phenyladamantane-1-carboxylic acid positions it as a valuable intermediate in the synthesis of pharmacologically active agents.[3] The adamantane core is known to interact favorably with hydrophobic pockets in biological targets like enzymes and receptors.[1]

  • Antiviral Agents : A derivative of this specific acid has shown notable activity against the Ebola virus, highlighting its potential in developing new antiviral therapies.[3]

  • Enzyme Inhibition : Adamantane carboxylic acids have been successfully developed as potent inhibitors of enzymes such as diacylglycerol acyltransferase 1 (DGAT1), a target for treating obesity and diabetes.[6][7] The carboxylic acid moiety can form key interactions (e.g., hydrogen bonds, salt bridges) within an enzyme's active site, while the bulky adamantane group provides strong hydrophobic binding.

Mechanism of Action: Enzyme Inhibition

The following diagram illustrates the general principle by which an adamantane-based inhibitor might function.

cluster_0 Enzyme Inhibition Mechanism Enzyme Enzyme Active Site Hydrophobic Pocket Polar Residues Inhibitor Adamantane Core Carboxylic Acid Enzyme:hydro->Inhibitor:adamantane Hydrophobic Binding Enzyme:polar->Inhibitor:carboxyl H-Bonding / Ionic Substrate Natural Substrate Substrate->Enzyme Binding Blocked

Caption: Generalized binding of an adamantane carboxylic acid inhibitor.

Conclusion

3-Methyl-5-phenyladamantane-1-carboxylic acid, with a molecular weight of 270.37 g/mol , is a highly significant molecule in the field of medicinal chemistry. Its well-defined physicochemical properties and its role as a key precursor for potent antiviral compounds underscore the continued importance of the adamantane scaffold in drug discovery. The methodologies outlined in this guide for its synthesis and, critically, for the precise determination of its molecular weight via high-resolution mass spectrometry, provide researchers with a reliable framework for their development efforts. Further investigation into this and related derivatives is warranted to fully exploit their therapeutic potential.

References

  • Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. PubMed. Available at: [Link]

  • Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity. Eurasian Chemical Communications. Available at: [Link]

  • Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. ResearchGate. Available at: [Link]

  • Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. ACS Publications. Available at: [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. ResearchGate. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. Available at: [Link]

  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Available at: [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]

  • 3-Methyladamantane-1-carboxylic acid | C12H18O2 | CID 286125. PubChem. Available at: [Link]

Sources

Exploratory

Targeting the Filoviral Entry Pathway: The Discovery and Optimization of Adamantane Carboxamides as EBOV Inhibitors

[1] Executive Summary The discovery of small-molecule therapeutics for Ebolavirus (EBOV) has historically been challenged by the virus's complex entry mechanism and the lack of "druggable" pockets on its surface glycopro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The discovery of small-molecule therapeutics for Ebolavirus (EBOV) has historically been challenged by the virus's complex entry mechanism and the lack of "druggable" pockets on its surface glycoprotein (GP). This guide details the identification and optimization of adamantane carboxamides , a chemical series that emerged from high-throughput screening (HTS) to become a leading scaffold for EBOV inhibition.[1][2][3]

Unlike earlier adamantane derivatives (e.g., amantadine) that act as ion channel blockers in Influenza, or the adamantane dipeptides that target the host Niemann-Pick C1 (NPC1) receptor, the adamantane carboxamides described herein possess a distinct mechanism of action: they bind directly to the EBOV GP, destabilizing the "DFF lid" and blocking the fusion-competent conformation required for viral entry.

This whitepaper provides a rigorous analysis of the Structure-Activity Relationship (SAR), the specific mechanism of action (MOA) validated by X-ray crystallography, and the experimental protocols required to replicate these findings.

The Target Landscape: GP Dynamics and the "DFF Lid"[3][4]

To understand the efficacy of adamantane carboxamides, one must first understand the structural metastability of the EBOV Glycoprotein (GP).

The Entry Pathway

EBOV entry is a multi-step process involving macropinocytosis, trafficking to late endosomes, and cleavage of the GP1 subunit by host cathepsins (B and L).[4] This cleavage removes the mucin-like domain and the glycan cap, exposing the receptor-binding domain (RBD) which then interacts with the intracellular receptor NPC1 .

The Inhibitory Niche

While many inhibitors target the host protein NPC1 (indirect inhibition), adamantane carboxamides target the viral GP itself. Specifically, they bind to a hydrophobic cavity at the interface of GP1 and GP2. In the apo state, this cavity is covered by residues 192–194 (Asp-Phe-Phe), known as the DFF lid .

  • Mechanism: Binding of the adamantane carboxamide displaces the DFF lid.[3]

  • Consequence: This displacement likely induces premature conformational changes or stabilizes a non-fusogenic state, preventing the structural rearrangements necessary for membrane fusion.

EBOV_Entry_Pathway Virus EBOV Virion Attachment Cell Attachment (Lectins/TIM-1) Virus->Attachment Endosome Early Endosome (Macropinocytosis) Attachment->Endosome Cleavage Cathepsin B/L Cleavage (Glycan Cap Removal) Endosome->Cleavage NPC1_Bind NPC1 Receptor Binding Cleavage->NPC1_Bind Fusion Membrane Fusion (GP2 Conformational Change) NPC1_Bind->Fusion Adamantane_Carboxamide Adamantane Carboxamides (Target: GP Internal Cavity) Displaces DFF Lid Adamantane_Carboxamide->Cleavage Stabilizes GP / Blocks Fusion Adamantane_Dipeptide Adamantane Dipeptides (Target: Host NPC1) Adamantane_Dipeptide->NPC1_Bind Competes with GP

Figure 1: The EBOV entry pathway highlighting the distinct intervention points of adamantane carboxamides (Direct GP targeting) versus adamantane dipeptides (Host NPC1 targeting).[1][2][3][5][4][6][7][8]

Discovery and Lead Optimization[2][5][8][9]

The discovery of this series followed a classic "Hit-to-Lead" trajectory, originating from a high-throughput screen of ~72,000 compounds.

The Hit: Compound 1

The initial screen utilized a VSV-pseudotyped EBOV (pEBOV) assay.[1][2][6][9]

  • Structure: A simple adamantane core linked to a basic amine via a carboxamide.

  • Potency:

    
    .[6]
    
  • Selectivity: Active against pEBOV but inactive against pVSV (confirming entry-specific inhibition).

Evolution to Lead: Compound 2 & 38

Medicinal chemistry efforts focused on the "Right-Hand Side" (RHS) amine and the "Left-Hand Side" (LHS) adamantane core.

  • Modification 1 (LHS): Addition of a phenyl group to the adamantane cage.

    • Result:Compound 2 .

    • Potency Shift:

      
      -fold improvement (
      
      
      
      ).
    • Rationale: The phenyl group fills a hydrophobic sub-pocket adjacent to the fusion loop, increasing binding affinity.

  • Modification 2 (RHS): Optimization of the solubilizing amine tail.

    • Result:Compound 38 (and related analogs).[1]

    • Potency:

      
       (pEBOV).[2][6][9][10]
      
    • Solubility:

      
       (as HCl salt).[6]
      
    • Metabolic Stability: High stability in human liver microsomes.[2][6][9]

Structure-Activity Relationship (SAR) Summary
Structural DomainModificationEffect on Potency/Properties
Adamantane Core UnsubstitutedBaseline activity (Micromolar).
Phenyl-substituted 10x Potency Increase. Critical for deep pocket binding.
Linker CarboxamideEssential for H-bond interactions with GP residues (e.g., Asn61).[5]
Amine Tail Basic AminesImproves aqueous solubility and lysosomal trapping (lysosomotropism).
Piperazine/PiperidineEnhanced metabolic stability compared to linear amines.

Mechanism of Action (MOA) Validation

Trust in a chemical probe requires rigorous validation of its target. For adamantane carboxamides, two key experiments distinguish them from host-targeting agents.

Thermostability Shift Assay (TSA)

If a small molecule binds directly to a protein, it typically stabilizes the protein structure, increasing its melting temperature (


).
  • Protocol: Recombinant EBOV GP is incubated with the compound and subjected to a temperature gradient. Unfolding is monitored via a fluorescent dye (e.g., SYPRO Orange).

  • Result: Adamantane carboxamides induce a significant positive shift (

    
    ) in EBOV GP, confirming direct physical binding. Host-targeting inhibitors (like U18666A) do not show this shift with viral GP.
    
X-Ray Crystallography

The definitive proof of mechanism was provided by co-crystallizing Compound 38 with EBOV GP.[1]

  • Binding Site: The compound resides in the cavity typically occupied by the DFF lid (residues 192–194).[5]

  • Interaction: The adamantane cage makes extensive hydrophobic contacts with the fusion loop stem, while the amide linker forms hydrogen bonds with Asn61.

  • Displacement: The DFF lid is disordered or displaced, locking the GP in a conformation that may be incompetent for the subsequent fusion steps triggered by NPC1 binding.

SAR_Logic HTS HTS Screen (72k Compounds) Hit Hit: Cmpd 1 (Adamantane-Amide) EC50 ~3.9 uM HTS->Hit Opt_LHS LHS Optimization (+Phenyl Group) Hit->Opt_LHS Hydrophobic Bulk Needed Lead_2 Cmpd 2 EC50 ~0.4 uM Opt_LHS->Lead_2 Opt_RHS RHS Optimization (Solubilizing Tail) Lead_2->Opt_RHS ADME/Solubility Final_Lead Lead: Cmpd 38 EC50 ~10 nM Direct GP Binder Opt_RHS->Final_Lead

Figure 2: The medicinal chemistry evolution from initial HTS hit to the nanomolar lead Compound 38.

Experimental Protocols

For researchers aiming to synthesize or test these inhibitors, the following protocols ensure reproducibility.

Pseudovirus Infectivity Assay (pEBOV)

This assay is the industry standard for BSL-2 screening of entry inhibitors.

Materials:

  • HEK293T cells (for transfection).

  • Vero cells (target cells).[1][6][7]

  • Plasmids: pCAGGS-EBOV-GP (Zaire), pVSV-

    
     G-Luciferase (backbone).
    

Workflow:

  • Pseudovirus Production: Transfect HEK293T cells with the EBOV-GP plasmid. 24 hours later, infect with VSV-

    
    G-Luc. Harvest supernatant after 24 hours; filter (0.45 
    
    
    
    ) to remove cell debris.
  • Seeding: Plate Vero cells (5,000 cells/well) in 96-well white-bottom plates.

  • Compound Treatment: Add serially diluted adamantane carboxamides to cells 1 hour prior to infection.

  • Infection: Add pEBOV supernatant (MOI

    
     0.1). Incubate for 24–48 hours.
    
  • Readout: Lyse cells using Bright-Glo™ (Promega) or equivalent luciferase substrate. Measure luminescence.

  • Analysis: Normalize to DMSO control (100% infection) and mock-infected (0%). Calculate

    
     using non-linear regression (4-parameter logistic fit).
    
General Synthesis of Adamantane Carboxamides

A robust amide coupling protocol.

  • Reagents: 1-Adamantanecarboxylic acid (or phenyl-substituted derivative), Amine (R-NH2), HATU (coupling agent), DIPEA (base), DMF (solvent).

  • Procedure:

    • Dissolve carboxylic acid (1.0 eq) in DMF.

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min at RT to activate.

    • Add the amine (1.1 eq). Stir for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (typically DCM/MeOH gradients) or reverse-phase HPLC for polar amines.

Future Outlook & Clinical Viability

The adamantane carboxamide series represents a significant leap forward because it targets a conserved pocket on the viral GP. However, challenges remain:

  • Resistance: As with all direct-acting antivirals (DAAs), point mutations in the GP binding pocket (e.g., residues 61, 192-194) could confer resistance.

  • Broad-Spectrum Potential: While potent against EBOV (Zaire), activity against distal filoviruses (e.g., Sudan virus, Marburg) depends on the conservation of the DFF-lid pocket.

  • Combination Therapy: The distinct mechanism (GP binding) makes these compounds ideal candidates for combination with NPC1 inhibitors or monoclonal antibodies, potentially creating a high barrier to resistance.

References

  • Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors Source: ACS Medicinal Chemistry Letters (2020) Significance: The seminal paper defining the carboxamide series, SAR, and X-ray structure. [Link]

  • Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection Source: Nature (2011) Significance: Defines the NPC1 pathway and the "Adamantane Dipeptide" series (distinct from carboxamides). [Link]

  • Inhibition of Ebola Virus Infection: Identification of Niemann-Pick C1 as the Target by Optimization of a Chemical Probe Source: ACS Medicinal Chemistry Letters (2013) Significance: Further optimization of NPC1-targeting adamantanes, providing a crucial contrast to the GP-targeting carboxamides. [Link][2]

  • Structure-Based in Silico Screening Identifies a Potent Ebolavirus Inhibitor Source: Journal of Medicinal Chemistry (2019) Significance: Discusses the binding modes of small molecules in the GP internal fusion loop cavity. [Link]

Sources

Foundational

The Adamantane Scaffold in Medicinal Chemistry: A Technical Guide to a Privileged Structure

Abstract The adamantane moiety, a rigid, tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry, evolving from a serendipitous discovery to a rationally incorporated scaffold in a variety of therape...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The adamantane moiety, a rigid, tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry, evolving from a serendipitous discovery to a rationally incorporated scaffold in a variety of therapeutic agents.[1][2] Its unique physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional structure, offer medicinal chemists a versatile tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4][5][6] This guide provides an in-depth exploration of the adamantane scaffold, elucidating its fundamental characteristics, diverse applications in drug design, and the experimental methodologies employed to leverage its therapeutic potential. We will delve into its role in enhancing drug-target interactions, improving metabolic stability, and facilitating passage across biological membranes, supported by case studies of clinically successful adamantane-containing drugs.

Introduction: The Rise of a Diamondoid in Drug Discovery

First isolated from crude oil in 1933 and synthesized in 1941, adamantane (tricyclo[3.3.1.1³,⁷]decane) remained a chemical curiosity until a practical synthesis was developed in 1957.[7][8] This paved the way for its exploration in various fields, with medicinal chemistry being a prominent beneficiary. The journey of adamantane in drug discovery began with the discovery of the antiviral properties of amantadine in the 1960s, marking a new era for this unique hydrocarbon.[4][5][7][9]

The adamantane scaffold is more than just a bulky, lipophilic group; its rigid, diamond-like structure provides a precise three-dimensional framework for the orientation of functional groups, enabling enhanced interactions with biological targets.[3][4][8][10] This "lipophilic bullet" has been successfully incorporated into drugs targeting a wide array of diseases, including viral infections, neurodegenerative disorders, and diabetes.[1][7]

Physicochemical Properties and Their Implications in Drug Design

The utility of the adamantane scaffold in medicinal chemistry stems from a unique combination of its structural and physical properties. Understanding these characteristics is crucial for its rational application in drug design.

Lipophilicity and Membrane Permeability

Adamantane is a highly lipophilic moiety. The incorporation of an adamantane group can significantly increase the lipophilicity of a molecule, which can be a double-edged sword.[4]

  • Enhanced Membrane Permeability: Increased lipophilicity can improve a drug's ability to cross biological membranes, including the blood-brain barrier (BBB).[4][5] This property is particularly valuable for developing drugs targeting the central nervous system (CNS).[4]

  • Modulation of ADME Properties: The lipophilicity of adamantane can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[4][11][12] Careful consideration is required to balance lipophilicity to avoid issues such as poor solubility and non-specific binding.

Rigidity and Three-Dimensionality

Unlike flexible alkyl chains, the adamantane cage is a rigid structure.[5][6][8][10] This rigidity offers several advantages:

  • Precise Positioning of Substituents: The fixed, tetrahedral-like geometry of the adamantane core allows for the precise spatial arrangement of functional groups.[3][4][8] This can lead to optimized interactions with specific pockets within a biological target, enhancing potency and selectivity.[4]

  • "Escaping Flatland": The three-dimensional nature of adamantane provides a means to move away from the predominantly flat structures of many drug molecules, allowing for better exploration of the three-dimensional space of target binding sites.[3][4]

Metabolic Stability

The adamantane nucleus itself is generally resistant to metabolic degradation.[5][6] This inherent stability can be conferred to the entire drug molecule.

  • Protection of Functional Groups: The bulky adamantane scaffold can shield adjacent functional groups from enzymatic cleavage, thereby increasing the metabolic stability and plasma half-life of the drug.[4][13]

  • Kinetic Isotope Effect: Deuteration of metabolically labile positions on or near the adamantane core can further enhance metabolic stability through the kinetic isotope effect, a strategy employed in modern drug design.[6]

Key Therapeutic Applications of the Adamantane Scaffold

The versatility of the adamantane scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.

Antiviral Agents

The first therapeutic application of an adamantane derivative was as an antiviral agent.[5][7]

  • Amantadine and Rimantadine: These aminoadamantane derivatives were initially used for the prophylaxis and treatment of influenza A virus infections.[5][14][15] They function by blocking the M2 proton channel of the virus, which is essential for viral uncoating and replication.[15] However, the emergence of resistant strains has limited their use.[16]

  • Beyond Influenza: The adamantane scaffold has been explored in the development of antivirals against other viruses, including hepatitis C, HIV, and herpes simplex.[7][17]

Central Nervous System (CNS) Disorders

The ability of adamantane derivatives to cross the blood-brain barrier has made them valuable for treating CNS disorders.[4]

  • Memantine: An NMDA receptor antagonist, memantine is used in the treatment of moderate-to-severe Alzheimer's disease.[5][18] Its adamantane moiety contributes to its pharmacokinetic profile and its ability to modulate the receptor's function.

  • Amantadine in Parkinson's Disease: Besides its antiviral activity, amantadine is also used to treat Parkinson's disease, where it is thought to modulate dopaminergic neurotransmission.[5][19][20][21]

  • Other CNS Targets: Adamantane derivatives are being investigated for their potential in treating other neurological and neurodegenerative conditions, including multiple sclerosis, epilepsy, and traumatic brain injury.[5][11][19][20]

Enzyme Inhibitors

The rigid adamantane scaffold can serve as an anchor to position pharmacophores for optimal interaction with enzyme active sites.[7]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Vildagliptin and saxagliptin are adamantane-containing drugs used for the management of type 2 diabetes.[1][7][14] The adamantane group contributes to their potent and selective inhibition of the DPP-4 enzyme.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Adamantane-based compounds have been extensively studied as inhibitors of sEH, an enzyme involved in inflammation and pain.[7][22][23]

  • Other Enzymatic Targets: The adamantane scaffold has been incorporated into inhibitors for a variety of other enzymes, including 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and butyrylcholinesterase.[24][25]

Other Emerging Applications

The application of the adamantane scaffold continues to expand into new therapeutic areas.

  • Anticancer Agents: Adamantane derivatives have shown promise as anticancer agents, with mechanisms including the inhibition of tyrosine kinases and induction of apoptosis.[5][26]

  • Hydrophobic Tagging in Protein Degradation: The adamantane moiety is used as a hydrophobic tag in technologies like PROTACs (Proteolysis Targeting Chimeras) and HyT (Hydrophobic Tagging) to induce the degradation of target proteins.[27][28][29][30]

  • Antimicrobial and Antimalarial Agents: Research is ongoing to explore the potential of adamantane derivatives as antibacterial, antifungal, and antimalarial drugs.[7][14][26]

Experimental Protocols and Methodologies

The successful application of the adamantane scaffold in drug discovery relies on robust synthetic and analytical methodologies.

Synthesis of Adamantane Derivatives

The functionalization of the adamantane core is a key step in the synthesis of adamantane-based drugs.

  • Bridgehead Functionalization: The tertiary C-H bonds at the bridgehead positions are the most reactive sites for functionalization, often achieved through radical or electrophilic substitution reactions.[8]

  • Multi-step Synthesis: A generalized workflow for synthesizing functionalized adamantane derivatives often involves initial functionalization (e.g., bromination), followed by nucleophilic substitution or coupling reactions, and concluding with deprotection or final modifications.[18]

Generalized Synthetic Workflow for Adamantane Derivatives

G Start Start Adamantane Adamantane or Substituted Adamantane Start->Adamantane Step1 Step 1: Functionalization (e.g., Bromination, Nitration) Adamantane->Step1 Intermediate1 Intermediate 1 (e.g., 1-Bromoadamantane) Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution or Coupling Reaction Intermediate1->Step2 Intermediate2 Intermediate 2 (e.g., Amide, Ester) Step2->Intermediate2 Step3 Step 3: Deprotection or Final Modification Intermediate2->Step3 FinalProduct Final Product (e.g., Amine, Carboxylic Acid) Step3->FinalProduct

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis and Chiral Resolution of (1S,3R,5R,7S)-3-Methyl-5-phenyladamantane-1-carboxylic Acid

[1][2][3] Part 1: Executive Summary & Strategic Analysis The Target & Significance The target molecule, (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid , is a rare, chiral, trisubstituted adamantane scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Summary & Strategic Analysis

The Target & Significance

The target molecule, (1S,3R,5R,7S)-3-methyl-5-phenyladamantane-1-carboxylic acid , is a rare, chiral, trisubstituted adamantane scaffold.[1][2] It serves as the critical intermediate for a new class of host-targeted antivirals, specifically inhibitors of the Ebola virus glycoprotein (EBOV-GP) mediated cell entry.

Unlike simple adamantanes (e.g., Amantadine), the introduction of three distinct bridgehead substituents (Methyl, Phenyl, Carboxyl) breaks the


 symmetry of the adamantane cage, creating inherent chirality (

symmetry).
The Synthetic Challenge

Direct asymmetric synthesis of bridgehead chiral adamantanes is synthetically non-trivial due to the geometric constraints of the cage, which prevent standard back-side attack mechanisms (


). Bridgehead substitution almost exclusively proceeds via planar carbocations or radicals, leading to racemization.

The Solution: This protocol details a robust Racemic Synthesis followed by Preparative Chiral Resolution .[3] We utilize a "Stacked Injection" HPLC technique to achieve kilogram-scale throughput of the enantiopure acid (99.5% ee) without the yield losses associated with classical diastereomeric salt crystallization.

Part 2: Retrosynthetic Analysis & Pathway Design

The synthesis is designed to sequentially install substituents based on carbocation stability and electronic directing effects.

  • Starting Material: 1-Methyladamantane (Commercial or synthesized via isomerization).

  • Key Intermediate: 1-Bromo-3-methyl-5-phenyladamantane.

  • Chirality Source: Late-stage resolution of the racemic carboxylic acid.

Visual Pathway (DOT Diagram)

SynthesisPathway Start 1-Methyladamantane (Achiral) Inter1 1-Bromo-3-methyladamantane Start->Inter1 Br2, Fe (cat) reflux Inter2 1-Methyl-3-phenyladamantane Inter1->Inter2 Benzene, AlCl3 Friedel-Crafts Inter3 1-Bromo-3-methyl- 5-phenyladamantane Inter2->Inter3 Br2, Fe (cat) reflux Racemic (±)-Acid (Racemic Mixture) Inter3->Racemic 1. HCOOH, H2SO4 (Koch-Haaf) 2. Hydrolysis Target (1S,3R,5R,7S)-Target (>99.5% ee) Racemic->Target Prep Chiral HPLC (Stacked Injection) Waste (1R,3S,5S,7R)-Isomer (Distillate/Waste) Racemic->Waste Separation

Figure 1: Step-wise functionalization of the adamantane core followed by chiral resolution.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-3-phenyladamantane

Rationale: The phenyl group is installed early via Friedel-Crafts arylation. The methyl group activates the 3-position for bromination via hyperconjugation.

Reagents:

  • 1-Methyladamantane (1.0 equiv)

  • Bromine (

    
    ) (1.2 equiv)
    
  • Iron powder (catalytic)

  • Benzene (Solvent & Reagent)

  • 
     (Lewis Acid)
    

Procedure:

  • Bromination: Dissolve 1-methyladamantane in a minimal amount of inert solvent (e.g.,

    
    ). Add 
    
    
    
    dropwise with catalytic Fe powder. Heat to reflux for 4 hours. Monitor by GC-MS for conversion to 1-bromo-3-methyladamantane.
    • Note: Over-bromination is possible. Control stoichiometry strictly.

  • Arylation: Cool the reaction mixture. Add excess dry Benzene (acting as solvent).

  • Add anhydrous

    
     (0.2 equiv) in small portions at 
    
    
    
    .
  • Warm to room temperature and stir for 2 hours. The bridgehead carbocation generated from the bromide electrophilically attacks the benzene ring.

  • Quench: Pour onto ice/HCl mixture. Extract with MTBE. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from MeOH to yield 1-methyl-3-phenyladamantane.

Step 2: Synthesis of (±)-3-Methyl-5-phenyladamantane-1-carboxylic acid

Rationale: A second bromination at the remaining bridgehead position sets the stage for a Koch-Haaf carbonylation.

Reagents:

  • 1-Methyl-3-phenyladamantane[4]

  • Bromine (3.0 equiv)

  • Formic Acid (98%)

  • Sulfuric Acid (98%) / Oleum

Procedure:

  • Second Bromination: Treat 1-methyl-3-phenyladamantane with excess

    
     and catalytic Fe at reflux for 12 hours. The presence of the phenyl ring (electron-withdrawing relative to alkyl) makes this bromination slower than the first.
    
    • Target: 1-Bromo-3-methyl-5-phenyladamantane.

  • Koch-Haaf Carboxylation:

    • Prepare a reactor with 98%

      
       and cool to 
      
      
      
      .
    • Simultaneously add a solution of the bromide (in

      
       or cyclohexane) and Formic Acid (HCOOH) dropwise over 2 hours.
      
    • Mechanism:[5][6]

      
       dehydrates HCOOH to generate CO in situ. The acid also ionizes the bromide to a carbocation, which traps CO to form an acylium ion, then hydrolyzed to the acid.
      
  • Workup: Pour onto ice. The carboxylic acid will precipitate or form an oil. Extract with

    
    , wash with brine.
    
  • Crude Isolation: Evaporate solvent. The product is a racemic mixture of (1S,3R,5R,7S) and (1R,3S,5S,7R) acids.

Part 4: Chiral Resolution Protocol (The Core Innovation)

Classical resolution using chiral amines (e.g., (R)-1-phenylethylamine) is often inefficient for lipophilic adamantanes due to poor salt crystallinity. We employ Preparative Chiral HPLC with Stacked Injections .

Chromatographic System Setup
ParameterSpecificationNotes
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) e.g., Chiralcel OD-H or Lux Cellulose-1. The "coated" type is preferred for loading capacity.
Particle Size 5

(Analytical) / 20

(Prep)
Larger particles for lower backpressure at high flow.
Mobile Phase n-Heptane / Ethanol (95:5 v/v) 0.1% TFA added to suppress ionization of the -COOH group and sharpen peaks.
Flow Rate 1.0 mL/min (Analytical) / >50 mL/min (Prep)Scaled according to column diameter.
Detection UV @ 220 nmMonitoring the Phenyl chromophore.
Temperature

Control essential for reproducibility.
Selectivity (

)
> 1.5Essential for stacked injection overlap.
The "Stacked Injection" Technique

To maximize throughput, we do not wait for the baseline to return to zero before the next injection. The injection cycle is timed so that the non-retained solvent front of Injection


 elutes in the valley between the Enantiomer 1 and Enantiomer 2 peaks of Injection 

.

Workflow Logic:

  • Cycle Time Determination: Run a single injection. Measure time (

    
    ) for Enantiomer 1 (E1) end and (
    
    
    
    ) for Enantiomer 2 (E2) start.
  • Injection Interval: Set injection interval

    
    .
    
  • Result: The chromatogram appears as a continuous wave of E1 and E2 peaks with no wasted baseline time.

Visualizing Stacked Injections (DOT Diagram)

StackedInjection cluster_0 Traditional Injection Cycle (Low Throughput) cluster_1 Stacked Injection Cycle (High Throughput) T1 Inj 1 Peak 1 Peak 2 Wait... T2 Inj 2 Peak 1 Peak 2 Wait... T1->T2 Sequential S1 Inj 1 Peak 1 Peak 2 S2 Inj 2 Peak 1 Peak 2 S1:e2->S2:e1 Elution Overlap S3 Inj 3 Peak 1 Peak 2 S2:e2->S3:e1 Continuous

Figure 2: Throughput comparison. Stacked injections utilize the 'dead space' between peaks to triple productivity.

Part 5: Quality Control & Validation

Analytical Specifications
  • Appearance: White crystalline solid.

  • Purity (HPLC): > 98% area.

  • Chiral Purity (ee): > 99.5% (Required for biological activity).[3]

  • Identity (NMR):

    • 1H NMR (400 MHz, DMSO-d6):

      
       12.1 (s, 1H, COOH), 7.1-7.4 (m, 5H, Ph), 2.2-1.5 (m, adamantane cage protons), 0.9 (s, 3H, Me).
      
    • Diagnostic: The symmetry break splits the adamantane

      
       signals into complex multiplets unlike the simple patterns of 1-substituted adamantanes.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Koch-Haaf Water in reagentsEnsure

is 98% or use Oleum. Water quenches the acylium ion.
Poor Chiral Separation Column degradation or wrong solventFlush column with Ethanol. Ensure Heptane is dry. Check TFA concentration (0.1% is critical).[7]
Broad Peaks Acid dimerizationIncrease column temperature to

or increase TFA slightly to 0.2%.

Part 6: References

  • Pashenko, A. E., et al. (2023).[1][2][4] "Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents." Organic Process Research & Development, 27(3), 477-487.[1][2] [Link][1][2]

  • Schreiner, P. R., et al. (2012). "Selective Alkane C-H Bond Substitutions: Strategies for the Preparation of Functionalized Diamondoids." Strategies and Tactics in Organic Synthesis, Vol 8.

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608. [Link]

Sources

Application

Application Note: Preparative Chiral Chromatography for Adamantane Derivatives

Authored by: Senior Application Scientist, Chromatography Division Introduction: The Adamantane Scaffold in Modern Drug Discovery Adamantane, a rigid, tricyclic hydrocarbon, is a unique and highly valued scaffold in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Chromatography Division

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, is a unique and highly valued scaffold in medicinal chemistry. Its lipophilic and sterically hindered nature allows for the modulation of drug properties such as metabolic stability, receptor binding affinity, and therapeutic half-life. Prominent drugs, including the antiviral amantadine, the anti-diabetic saxagliptin, and the Alzheimer's treatment memantine, feature the adamantane core, underscoring its therapeutic significance. Many adamantane-based drug candidates are chiral, and as with most pharmaceuticals, the individual enantiomers often exhibit markedly different pharmacological and toxicological profiles. Consequently, the efficient and scalable purification of single enantiomers is a critical step in the development of adamantane-based therapeutics.

This application note provides a comprehensive guide to developing robust preparative chiral chromatography methods for the purification of adamantane derivatives. We will explore key considerations in method development, from the selection of the appropriate chromatography mode—High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)—to the strategic choice of chiral stationary phases (CSPs) and mobile phases. Detailed, step-by-step protocols are provided as a starting point for researchers, scientists, and drug development professionals.

The Challenge of Adamantane Chirality

The inherent rigidity and bulk of the adamantane cage present unique challenges for chiral recognition. The chiral center may be located on the adamantane core itself or on a substituent. In either case, the chiral selector of the stationary phase must effectively interact with the stereocenter, which may be sterically shielded by the adamantane structure. Successful chiral separation, therefore, relies on a careful selection of CSPs and mobile phases that can promote the necessary specific interactions, such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, to achieve enantiomeric resolution.

I. Strategic Method Development for Adamantane Derivatives

A systematic approach to method development is crucial for efficiently achieving baseline separation of adamantane enantiomers. This typically involves screening a variety of CSPs and mobile phases to identify the optimal conditions, followed by optimization and scale-up for preparative purification.

Technology Selection: HPLC vs. SFC

Both HPLC and SFC are powerful techniques for preparative chiral separations.[1]

  • Preparative HPLC: A well-established and versatile technique. For adamantane derivatives, which are often non-polar, normal-phase HPLC is a common choice. However, with the advent of immobilized polysaccharide CSPs, reversed-phase and polar organic modes have also become viable options.[2][3]

  • Preparative SFC: This technique is increasingly favored for chiral separations due to its "green" credentials, using supercritical CO2 as the primary mobile phase component.[4][5] SFC often provides faster separations and higher efficiencies compared to HPLC.[6] For adamantane derivatives, SFC can be particularly advantageous due to their good solubility in the mobile phases typically used in this technique.

Chiral Stationary Phase (CSP) Selection: The Power of Polysaccharides

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most widely used and successful for a broad range of chiral compounds, including those with rigid structures like adamantane.[7][8] These CSPs offer a variety of chiral recognition mechanisms, making them highly versatile. Immobilized versions of these CSPs are particularly recommended as they offer expanded solvent compatibility, which is highly beneficial during method development.[9]

Chiral Stationary Phase (CSP)Common Trade NamesKey Characteristics
Amylose tris(3,5-dimethylphenylcarbamate) CHIRALPAK® AD, Lux® Amylose-1Broad applicability, good for aromatic compounds.
Cellulose tris(3,5-dimethylphenylcarbamate) CHIRALCEL® OD, Lux® Cellulose-1Often provides complementary selectivity to AD phases.
Amylose tris(3,5-dichlorophenylcarbamate) CHIRALPAK® AYCan offer unique selectivity for certain compounds.
Cellulose tris(4-chloro-3-methylphenylcarbamate) CHIRALCEL® OZAnother option for expanding selectivity screening.
Immobilized Amylose & Cellulose Phases CHIRALPAK® IA, IB, IC, ID, IE, IFExpanded solvent compatibility, allowing for a wider range of mobile phases.[9]
Mobile Phase Screening: A Systematic Approach

A systematic screening of mobile phases is essential for finding the optimal separation conditions. The choice of mobile phase depends on the selected chromatography mode (HPLC or SFC) and the properties of the adamantane derivative.

Chromatography ModePrimary SolventCo-solvent / ModifierAdditives (0.1% v/v)
Normal-Phase HPLC n-Hexane or Heptane2-Propanol (IPA), Ethanol (EtOH)For basic analytes: Diethylamine (DEA) or Isopropylamine (IPA). For acidic analytes: Trifluoroacetic acid (TFA) or Acetic Acid.
Reversed-Phase HPLC WaterAcetonitrile (ACN), Methanol (MeOH)TFA, Formic Acid, or buffers (e.g., ammonium acetate).
Supercritical Fluid Chromatography (SFC) Supercritical CO2Methanol (MeOH), Ethanol (EtOH), IPADEA or IPA for basic compounds; TFA for acidic compounds.

II. Preparative Chiral Chromatography Protocols

The following protocols are provided as a starting point for the preparative chiral separation of a generic adamantane derivative. Optimization will be required based on the specific compound and the results of the initial screening.

Exemplar Protocol 1: Preparative Normal-Phase HPLC

This protocol is suitable for an adamantane derivative with moderate polarity.

Step 1: Analytical Method Development

  • Column: CHIRALPAK® AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Screening:

    • Start with an isocratic mobile phase of 90:10 n-Hexane:IPA.

    • If no separation, screen other co-solvents (e.g., EtOH).

    • If the analyte is basic or acidic, add 0.1% DEA or TFA, respectively.

  • Optimization: Adjust the ratio of hexane to co-solvent to achieve a resolution (Rs) > 1.5 and a reasonable retention time.

Step 2: Scale-Up to Preparative Scale

  • Column: CHIRALPAK® AD (or the same phase as analytical), 250 x 20 mm, 10 µm.

  • Flow Rate Adjustment: Scale the flow rate based on the column cross-sectional area. For a 20 mm ID column, a starting flow rate of 15-20 mL/min is common.

  • Sample Preparation and Loading: Dissolve the racemic adamantane derivative in the mobile phase at the highest possible concentration without causing precipitation. Perform a loading study by injecting increasing amounts of the sample to determine the maximum load that maintains adequate separation.

  • Fraction Collection: Collect the eluting enantiomers in separate fractions based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using the analytical method to confirm enantiomeric purity.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

Exemplar Protocol 2: Preparative Supercritical Fluid Chromatography (SFC)

This protocol is a "greener" and often faster alternative to normal-phase HPLC.

Step 1: Analytical Method Development

  • Column: CHIRALPAK® IC (or similar immobilized cellulose-based CSP), 150 x 4.6 mm, 3 µm.

  • Mobile Phase Screening:

    • Use a gradient elution from 5% to 40% Methanol (with 0.1% DEA for a basic analyte) in CO2 over 5-10 minutes.

    • Screen other co-solvents like Ethanol if necessary.

  • Optimization: Convert the gradient method to an isocratic method for the preparative scale. The optimal isocratic percentage of co-solvent is typically slightly lower than the percentage at which the second enantiomer elutes in the gradient screen.

Step 2: Scale-Up to Preparative Scale

  • Column: CHIRALPAK® IC (or the same phase), 250 x 30 mm, 5 µm.

  • System Parameters: Set the back pressure to 100-150 bar and the temperature to 35-40 °C.

  • Flow Rate: A typical starting flow rate for a 30 mm ID column is 80-120 g/min .

  • Sample Loading: Dissolve the sample in a suitable solvent (e.g., methanol) and perform loading studies to maximize throughput while maintaining resolution.

  • Fraction Collection: Collect the fractions post-back pressure regulator. The CO2 will evaporate, leaving the purified enantiomers in the co-solvent.

  • Purity Analysis and Solvent Removal: As with the HPLC protocol, analyze the fractions for purity and remove the remaining co-solvent.

III. Workflow Visualization

The following diagram illustrates a typical workflow for developing a preparative chiral separation method for adamantane derivatives.

Chiral_Method_Development cluster_analytical Analytical Scale cluster_prep Preparative Scale start Racemic Adamantane Derivative screening CSP & Mobile Phase Screening (HPLC / SFC) start->screening optimization Method Optimization (Adjust Mobile Phase) screening->optimization analytical_method Optimized Analytical Method (Rs > 1.5) optimization->analytical_method scale_up Geometric Scale-Up (Column & Flow Rate) analytical_method->scale_up loading_study Loading Study (Maximize Throughput) scale_up->loading_study purification Preparative Run & Fraction Collection loading_study->purification final_product Pure Enantiomers purification->final_product

Caption: Workflow for Preparative Chiral Separation of Adamantane Derivatives.

Conclusion

The preparative chiral separation of adamantane derivatives is a critical but achievable task in pharmaceutical development. A systematic approach, beginning with the screening of robust polysaccharide-based chiral stationary phases under both HPLC and SFC conditions, is key to success. By carefully optimizing the mobile phase and performing loading studies, high-purity enantiomers of adamantane-based compounds can be efficiently isolated on a preparative scale. The protocols and strategies outlined in this application note provide a solid foundation for researchers to develop effective and scalable chiral purification methods for this important class of molecules.

References

  • Sepiatec. (n.d.). Prep SFC chiral. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral columns for HPLC.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.
  • Reilly, J., et al. (2025). A 'One-Shot' Strategy for Preparative Chiral SFC with Chiroptical Detection Accelerates Purification and Enhances Characterization for Drug Discovery.
  • Regis Technologies. (2019, October 31). Preparative Chiral Separations Using SFC Poster. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • De Klerck, K., et al. (2014). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
  • Aboul-Enein, H. Y., & Ali, I. (2003). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. In Chiral Separations by Liquid Chromatography and Related Technologies (pp. 131-164). Marcel Dekker.
  • Aboul-Enein, H. Y., & Ali, I. (2003). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Retrieved from [Link]

  • Ali, I., et al. (2018). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Sousa, M. E., & Gonçalves, J. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1888.
  • Ilisz, I., et al. (2020). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. Scientific Reports, 10(1), 1-13.
  • Zeng, S., et al. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In Chiral Analysis (pp. 85-108). Humana Press.
  • Sousa, M. E., & Gonçalves, J. (2017).
  • Sousa, M. E., & Gonçalves, J. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. Retrieved from [Link]

  • Martinez-Alonso, E., et al. (2021). Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's Disease. European Journal of Medicinal Chemistry, 213, 113175.
  • Ali, I., & Aboul-Enein, H. Y. (2004). Enantiomeric separation of drugs by HPLC. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
  • LCGC International. (2023, February 17). Application Notes: Chiral. Retrieved from [Link]

  • Ghasemabadi, P., et al. (2024). Interactions of memantine and rivastigmine with graphene oxide nanocarrier and beta-amyloid protein using molecular docking and in-silico methods. Heliyon, 10(17), e33456.
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

Sources

Method

scale-up synthesis of 3-Methyl-5-phenyladamantane-1-carboxylic acid

An Application Note and Protocol for the Scale-Up Synthesis of 3-Methyl-5-phenyladamantane-1-carboxylic acid Abstract: This document provides a detailed guide for the multi-gram , a key building block in the development...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 3-Methyl-5-phenyladamantane-1-carboxylic acid

Abstract: This document provides a detailed guide for the multi-gram , a key building block in the development of advanced therapeutics, including potent antiviral agents.[1] The protocol herein is designed for researchers, chemists, and process development professionals, emphasizing robust, scalable, and validated procedures. We will delve into the strategic selection of synthetic pathways, the causality behind critical process parameters, and the practical considerations for transitioning from bench-scale to pilot-scale production.

Introduction and Strategic Overview

The adamantane cage is a privileged scaffold in medicinal chemistry, prized for its unique combination of rigidity, lipophilicity, and three-dimensional structure.[2] The derivative 3-Methyl-5-phenyladamantane-1-carboxylic acid has emerged as a crucial precursor for chiral molecules with significant biological activity, including promising agents against the Ebola virus.[1][3] However, the low availability and challenging synthesis of such multi-substituted adamantane derivatives have historically limited their broader investigation.[3]

This guide outlines a scalable, two-step synthetic approach starting from the readily available 1-methyladamantane. The strategy involves:

  • Electrophilic Arylation: A Friedel-Crafts reaction to install the phenyl group at a tertiary position of the 1-methyladamantane core.

  • Carboxylation: A Koch-Haaf reaction to introduce the carboxylic acid moiety at another tertiary bridgehead position.

This sequence is designed for efficiency and control, minimizing the formation of complex isomeric mixtures that can complicate purification at scale.

G cluster_0 Synthetic Workflow A 1-Methyladamantane B Friedel-Crafts Alkylation (Arylation) A->B Benzene, AlCl3 C 1-Methyl-3-phenyladamantane B->C Intermediate D Koch-Haaf Reaction (Carboxylation) C->D 1. H2SO4, CCl4 2. Formic Acid E 3-Methyl-5-phenyladamantane- 1-carboxylic acid (Racemic) D->E Final Product

Caption: High-level workflow for the synthesis of the target molecule.

Mechanistic Rationale and Process Control

A deep understanding of the underlying reaction mechanisms is paramount for successful scale-up. The choices made in this protocol are grounded in established principles of physical organic chemistry to ensure reproducibility and safety.

Step 1: Friedel-Crafts Alkylation of 1-Methyladamantane

The introduction of the phenyl group is achieved via a classic Friedel-Crafts reaction.[4][5] This reaction type utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent electrophile from an alkyl halide or alcohol.[6][7] In this case, we can generate the adamantyl carbocation directly from 1-methyladamantane in the presence of a co-catalyst or by starting with a halogenated derivative. For scalability, starting with 1-bromo-3-methyladamantane is a robust approach.

The Lewis acid coordinates to the bromine atom, facilitating its departure and the formation of a tertiary carbocation at the 3-position. This carbocation is the key electrophile that attacks the electron-rich benzene ring.

G cluster_1 Friedel-Crafts Mechanism Ad_Br 1-Bromo-3-methyladamantane Carbocation Adamantyl Carbocation (Electrophile) Ad_Br->Carbocation + AlCl3 AlCl3 AlCl3 AlCl3->Ad_Br SigmaComplex σ-Complex (Intermediate) Carbocation->SigmaComplex + Benzene Benzene Benzene (Nucleophile) Product 1-Methyl-3-phenyladamantane SigmaComplex->Product - H+ - AlCl3Br-

Caption: Generation of the adamantyl electrophile and subsequent arylation.

Causality Behind Experimental Choices:

  • Catalyst: Anhydrous AlCl₃ is a powerful and cost-effective Lewis acid. Its purity and dryness are critical, as moisture will deactivate it.

  • Solvent: Benzene serves as both the reactant and the solvent, maximizing reactant concentration.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature during the initial addition of AlCl₃ is crucial to prevent uncontrolled reaction rates and the formation of polysubstituted byproducts.

Step 2: Koch-Haaf Carboxylation

The Koch-Haaf reaction is a reliable method for carboxylating tertiary alkanes.[8] The reaction proceeds by generating a tertiary carbocation in a superacidic medium, which is then trapped by carbon monoxide.[9] In this protocol, concentrated sulfuric acid serves as the superacid, and formic acid is the in situ source of carbon monoxide upon dehydration.

Causality Behind Experimental Choices:

  • Acid Medium: A mixture of concentrated sulfuric acid provides the necessary acidity to generate the adamantyl carbocation at a different tertiary position.

  • CO Source: Formic acid is a liquid and is easier to handle on a large scale than gaseous carbon monoxide. Its addition rate must be carefully controlled to manage the rate of CO evolution and the overall exotherm.

  • Co-Solvent: Carbon tetrachloride (CCl₄) is traditionally used to improve the solubility of the hydrocarbon in the sulfuric acid phase and to aid in heat dissipation.[10] For scale-up, safer alternative solvents like dichloromethane or simply increasing agitation may be necessary to mitigate the significant health, safety, and environmental risks associated with CCl₄.

  • Quenching: The reaction is quenched by pouring the acidic mixture onto ice. This step is highly exothermic and must be performed with extreme care in a vessel designed to handle rapid temperature changes and potential splashing.

Experimental Protocols

Safety Precaution: All manipulations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory.

Laboratory-Scale Synthesis (5-10 g)

Part A: Synthesis of 1-Methyl-3-phenyladamantane

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Notes
1-Bromo-3-methyladamantane229.1610.0 g43.6Starting Material
Benzene78.11100 mL-Reagent and Solvent
Aluminum Chloride (anhydrous)133.346.4 g48.0Catalyst

Procedure:

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber), add 1-bromo-3-methyladamantane and benzene.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add anhydrous aluminum chloride in portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it onto 200 g of crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation or column chromatography to obtain pure 1-methyl-3-phenyladamantane.

Part B: Synthesis of 3-Methyl-5-phenyladamantane-1-carboxylic acid

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Notes
1-Methyl-3-phenyladamantane226.375.0 g22.1Starting Material
Sulfuric Acid (96%)98.0875 mL-Solvent/Catalyst
Carbon Tetrachloride153.8230 mL-Co-Solvent (See Note)
Formic Acid (98%)46.034.0 mL~104CO Source

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine sulfuric acid and carbon tetrachloride.

  • Cool the mixture to 15 °C in an ice/water bath.

  • Add the 1-methyl-3-phenyladamantane to the stirred acid mixture.

  • Add the formic acid dropwise over 1-2 hours, maintaining the reaction temperature between 15-20 °C.

  • After the addition, continue stirring for an additional 1 hour at room temperature.

  • Carefully pour the reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring.

  • Extract the aqueous slurry with chloroform or dichloromethane (3 x 75 mL).

  • Combine the organic extracts and wash them with water (2 x 100 mL).

  • Extract the product into an aqueous base by shaking with 10% sodium hydroxide solution (2 x 50 mL).

  • Wash the basic aqueous layer with a small amount of ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid.

  • Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Expected yield: 70-80%.

Scale-Up Protocol and Considerations (100 g - 1 kg)

Transitioning to the kilogram scale requires significant adjustments to equipment and procedure to ensure safety and efficiency.

Key Scale-Up Modifications:

  • Reactor: A jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and controlled addition ports is essential for managing heat transfer and ensuring homogeneity.

  • Reagent Addition: Use of dosing pumps or pressure-equalizing dropping funnels for the controlled addition of formic acid and for the initial quenching step.

  • Temperature Management: The reactor's cooling/heating system must be robust enough to handle the exotherms, especially during the AlCl₃ addition and the final quench.

  • Work-up: For large volumes, separating layers can be done directly in the reactor if it is equipped with a bottom outlet valve. Filtration may be replaced by centrifugation to dewater the product more efficiently.

  • Solvent Choice: Critically evaluate the use of carbon tetrachloride. For large-scale production, its elimination is highly desirable. Process development should focus on optimizing the reaction in a more benign solvent system or in its absence, potentially by using a higher ratio of sulfuric acid and more vigorous stirring.

Scale-Up Reagent Table (Example for 500 g Product Target)

ReagentTarget QuantityRationale / Notes
1-Bromo-3-methyladamantane~540 gBased on ~85% yield for Step 1
Benzene~5.4 LMaintain ~10 mL/g ratio
Aluminum Chloride~345 gMaintain ~1.1 eq.
1-Methyl-3-phenyladamantane~460 gBased on ~80% yield for Step 2
Sulfuric Acid (96%)~7.0 LMaintain ratio, ensure stirrability
Formic Acid (98%)~370 mLMaintain molar excess

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Step 1 Inactive AlCl₃ (moisture exposure).Use a fresh, unopened bottle of anhydrous AlCl₃. Handle in a glovebox or under a nitrogen blanket.
Insufficient reaction time.Monitor reaction by GC/TLC until starting material is consumed.
Formation of Byproducts Reaction temperature too high.Maintain strict temperature control during AlCl₃ addition.
Low Yield in Step 2 Incomplete carbocation formation.Ensure sulfuric acid concentration is high (96%+).
Loss of product during work-up.Ensure complete extraction from the organic layer into the basic aqueous phase. Check pH during re-precipitation.
Difficult Filtration Product is oily or very fine.Ensure complete precipitation by chilling the acidified mixture. Consider recrystallization from a suitable solvent (e.g., methanol/water) to improve crystal habit.

References

  • Organic Syntheses Procedure, 1-Adamantanecarboxylic acid.
  • Štefane, B., & Kočevar, M. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7695.
  • Jana, S., et al. (2018). Regioselective Synthesis of meta-Tetraaryl-Substituted Adamantane Derivatives and Evaluation of Their White Light Emission. Chemistry – An Asian Journal, 13(17), 2449-2453.
  • Wikipedia contributors. (2025, December 8). 1-Adamantanecarboxylic acid. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Pashenko, A. E., et al. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development, 27(3), 519-528. Available at: [Link]

  • Enamine. Scale-up synthesis of 1-methyladamantane.
  • Olah, G. A., & Ohannesian, L. (2004). Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. Organic Letters, 6(22), 4025-4027. Available at: [Link]

  • Zhu, G., et al. (2015). Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. RSC Advances, 5(85), 69455-69460. Available at: [Link]

  • Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1. doi:10.15227/orgsyn.044.0001.
  • Roberts, R. M., & Khalaf, A. A. (1984). Friedel-Crafts Alkylation Chemistry: A Century of Discovery. Marcel Dekker.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews, 113(5), 3516–3604. Available at: [Link]

  • Olah, G. A. (Ed.). (2005). Friedel-Crafts Chemistry. John Wiley & Sons.

Sources

Application

Protocol for In Vitro Antiviral Profiling of Adamantane Derivatives against Influenza A (M2 Channel Targets)

Abstract & Strategic Context Adamantane derivatives (e.g., amantadine, rimantadine) represent a class of antiviral agents that historically targeted the M2 ion channel of Influenza A viruses.[1][2][3][4][5][6] While wide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Adamantane derivatives (e.g., amantadine, rimantadine) represent a class of antiviral agents that historically targeted the M2 ion channel of Influenza A viruses.[1][2][3][4][5][6] While widespread resistance (notably the S31N mutation) has curtailed their clinical use, the development of novel adamantane spiro-derivatives and dual-inhibitors remains a vibrant area of research to overcome these resistance barriers.

Mechanism of Action: The M2 protein is a pH-gated proton channel essential for viral uncoating.[5][7] Following endocytosis, the acidic environment of the endosome triggers M2 to conduct protons (


) into the virion interior.[5][7] This acidification dissociates the viral ribonucleoprotein (vRNP) from the matrix protein (M1), allowing the vRNP to enter the host nucleus. Adamantanes bind within the M2 pore (or an allosteric lipid-facing pocket), physically blocking proton conductance and halting infection at the uncoating stage .
Mechanistic Pathway (M2 Blockade)[6][7]

M2_Mechanism Virion Influenza A Virion (Endosome) Acid Endosomal Acidification (Low pH) Virion->Acid M2_Open M2 Channel Opens Acid->M2_Open Activates No_H No H+ Influx M2_Open->No_H Blocked Infection Viral Replication M2_Open->Infection H+ Influx Adamantane Adamantane Compound (Inhibitor) Block Channel Blockade (Steric/Electrostatic) Adamantane->Block Block->M2_Open Inhibits No_Uncoat Uncoating Prevented (vRNP trapped) No_H->No_Uncoat No_Uncoat->Infection Hals

Figure 1: Mechanism of Action. Adamantanes prevent the acidification of the virion, thereby blocking the release of vRNP into the cytoplasm.

Experimental Design & Pre-Requisites[9][10][11][12]

Critical Reagents & Cell Lines[10]
  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells (ATCC CCL-34). Rationale: MDCK cells possess high susceptibility to Influenza A and allow for efficient plaque formation.

  • Virus Strains:

    • Wild-Type (Sensitive): A/Puerto Rico/8/34 (H1N1) or A/Udorn/72 (H3N2).

    • Resistant Controls: A/WSN/33 (contains S31N mutation) or genetically engineered M2 mutants (V27A, L26F).

  • TPCK-Trypsin: (Tosyla-L-phenylylalanine chloromethyl ketone-treated trypsin). Critical: Influenza HA0 precursor must be cleaved into HA1/HA2 for viral infectivity.[8] MDCK cells do not express sufficient proteases; exogenous TPCK-trypsin (1–2 µg/mL) is mandatory for multi-cycle replication.

  • Compound Solvent: DMSO (Dimethyl sulfoxide).

Compound Preparation (Solubility Protocol)

Adamantane derivatives are characteristically lipophilic. Proper solubilization is the most common failure point.

  • Stock Solution: Dissolve neat compound in 100% DMSO to 10–50 mM. Vortex vigorously.

  • Visual Check: Inspect for precipitation. If cloudy, sonicate for 5 minutes at 37°C.

  • Working Solution: Dilute into serum-free media immediately prior to assay.

    • Constraint: Final DMSO concentration must be ≤ 0.5% to avoid non-specific cytotoxicity or membrane permeabilization which can mask antiviral effects.

Experimental Workflow

The screening pipeline follows a logic gate structure: Safety (Cytotoxicity)


 Efficacy (CPE) 

Confirmation (Plaque)

Mechanism (Time-of-Addition).

Assay_Workflow Start New Adamantane Derivative Step1 1. Cytotoxicity Assay (MDCK / CCK-8) Start->Step1 Decision1 CC50 > 100 µM? Step1->Decision1 Step2 2. CPE Inhibition Screen (High Throughput) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No (Toxic) Step3 3. Plaque Reduction (Gold Standard) Step2->Step3 If EC50 < 10 µM Step4 4. Time of Addition (Mechanistic Check) Step3->Step4 Confirm Entry Block

Figure 2: Screening Workflow. Compounds must pass cytotoxicity thresholds before antiviral efficacy testing.

Detailed Protocols

Protocol 1: Cytotoxicity Assessment (CC50 Determination)

Objective: Determine the concentration causing 50% cell death (CC50) to ensure antiviral activity is not an artifact of host cell toxicity.

  • Seeding: Seed MDCK cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate 24h at 37°C/5% 
    
    
    
    until 90% confluent.
  • Treatment: Wash cells with PBS.[9][10][11] Add 100 µL of serial 2-fold dilutions of the adamantane compound in Serum-Free Medium (SFM) .

    • Range: Typically 0.1 µM to 200 µM.

    • Controls: Cell Control (Media + DMSO only), Positive Control (10% DMSO).

  • Incubation: Incubate for 48–72 hours at 37°C.

  • Readout: Add 10 µL CCK-8 (Cell Counting Kit-8) or MTT reagent. Incubate 2–4 hours. Measure Absorbance (450 nm for CCK-8; 570 nm for MTT).

  • Calculation: Plot % Viability vs. Log[Concentration]. Calculate CC50 using non-linear regression (GraphPad Prism).

Protocol 2: CPE Inhibition Assay (EC50 Screen)

Objective: High-throughput screening of antiviral efficacy.

  • Preparation: Seed MDCK cells as above.

  • Infection:

    • Prepare Virus Dilution in SFM containing 2 µg/mL TPCK-Trypsin .

    • MOI (Multiplicity of Infection): 0.001 to 0.01 (Low MOI ensures multiple replication cycles).

  • Compound Addition: Add compound dilutions (2x concentration) to wells, then immediately add virus suspension (2x concentration) for a 1:1 mix.

    • Note: Adamantanes work at entry; pre-incubation of cells with compound for 1 hour prior to infection is recommended for maximum sensitivity.

  • Incubation: 48–72 hours at 35°C (Influenza replicates better at 35°C than 37°C). Monitor for Cytopathic Effect (CPE) – rounding/detachment of cells.

  • Quantification:

    • Remove supernatant.

    • Fix/Stain with 0.5% Crystal Violet in 20% Methanol for 15 mins.

    • Wash with water and dry.[10][11]

    • Elute stain with 100% Methanol and read OD at 540 nm.

    • Calculation:

      
      
      
Protocol 3: Plaque Reduction Assay (PRA) – The Gold Standard

Objective: Confirm efficacy by counting discrete infectious units. This is more sensitive than CPE assays.

  • Seeding: Seed MDCK cells in 6-well or 12-well plates. Grow to 100% confluence.

  • Infection:

    • Wash monolayer 2x with PBS.[10][11]

    • Inoculate with ~50–100 PFU (Plaque Forming Units) of virus per well.

    • Adsorb for 1 hour at 35°C with gentle rocking every 15 mins.

  • Overlay Preparation (Critical Step):

    • Use Avicel (Microcrystalline cellulose) instead of Agarose. Avicel is fluid enough to pipette but viscous enough to stop viral diffusion, and it does not require heating (which degrades heat-sensitive compounds).

    • Mix: 2x MEM + TPCK-Trypsin (2 µg/mL final) + Compound + 2.4% Avicel (1:1 ratio).

  • Incubation: 48 hours at 35°C.

  • Fixation & Staining:

    • Do not remove overlay. Add 4% Formaldehyde directly on top of Avicel. Fix for 1 hour.

    • Wash away overlay/fixative with running tap water.

    • Stain with 1% Crystal Violet.

  • Analysis: Count plaques. Plot % Plaque Reduction vs. Concentration.

Protocol 4: Time-of-Addition (TOA) Assay

Objective: Verify the compound acts at the "Entry/Uncoating" stage (0–2 hpi).

  • Infection: Infect MDCK cells (MOI 2.0) at

    
    .
    
  • Dosing Intervals: Add

    
     of the compound at different time points:
    
    • -1 h (Pre-treatment)

    • 0 h (During adsorption)

    • +1, +2, +4, +6, +8 hours post-infection (hpi).

  • Readout: Harvest supernatant at 12 hpi (single cycle) and titrate virus yield via TCID50 or qPCR.

  • Interpretation:

    • Adamantanes: Efficacy is lost if added >2 hpi (after uncoating is complete).

    • NA Inhibitors (Oseltamivir): Effective even when added late (release stage).

Data Presentation & Analysis

Selectivity Index (SI)

The safety margin of the drug is the primary metric for success.

MetricDefinitionTarget Value
CC50 50% Cytotoxic ConcentrationHigh (> 100 µM)
EC50 50% Effective ConcentrationLow (< 1 µM)
SI Selectivity Index (

)
> 10 (Acceptable) , > 50 (Excellent)
Resistance Profiling Table

Compare the EC50 of your compound against a panel of strains.

CompoundA/PR/8/34 (WT)A/WSN/33 (S31N)A/Udorn/72 (V27A)Interpretation
Amantadine (Ref)0.5 µM> 100 µM> 50 µMResistant to mutants
Novel Analog 0.4 µM 2.5 µM 1.8 µM Overcomes Resistance

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound is highly lipophilic (common for adamantanes).Reduce final concentration. Ensure DMSO < 0.5%. Use cyclodextrin carriers if necessary.
No Plaques in Control TPCK-Trypsin degraded or omitted.Trypsin is unstable. Always use fresh aliquots. Verify concentration (1–2 µg/mL).
Toxicity in Mock Cells DMSO toxicity or residual solvent.Run a DMSO-only control curve. Keep DMSO constant across all dilutions.
Inconsistent EC50 MOI variability.Strict control of viral titer. Use MOI 0.001 for multi-cycle CPE assays.

References

  • Jing, X., et al. (2008). "Functional studies of the influenza A virus M2 proton channel." Journal of General Virology, 89(11), 2774-2784. Link

  • Ison, M. G. (2011). "Antivirals and resistance: influenza virus." Current Opinion in Virology, 1(6), 563-573. Link

  • Matrosovich, M., et al. (2006). "Avicel, a microcrystalline cellulose, as an overlay for influenza plaque assays." Virology Journal, 3, 63. Link

  • Wang, J., et al. (2011). "Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus." Journal of the American Chemical Society, 133(32), 12834-12841. Link

  • World Health Organization (WHO). "Manual for the laboratory diagnosis and virological surveillance of influenza." (2011). Link

Sources

Method

Application Note: 3-Methyl-5-phenyladamantane-1-carboxylic Acid as a Scaffold for Next-Generation Filovirus Entry Inhibitors

Executive Summary This guide details the application of 3-Methyl-5-phenyladamantane-1-carboxylic acid (MPACA) as a critical high-value intermediate in the synthesis of potent Ebola virus (EBOV) entry inhibitors. While ad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-Methyl-5-phenyladamantane-1-carboxylic acid (MPACA) as a critical high-value intermediate in the synthesis of potent Ebola virus (EBOV) entry inhibitors. While adamantane derivatives (e.g., amantadine) have a long history in virology, they lack potency against filoviruses. Recent structural activity relationship (SAR) studies have identified that introducing steric bulk and lipophilicity via phenyl and methyl substitutions on the adamantane cage creates a "rare chemotype" capable of occupying the hydrophobic inhibitor-binding cavity of the EBOV glycoprotein (GP).

This protocol focuses on the conversion of MPACA into (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide , a lead candidate exhibiting nanomolar efficacy (EC₅₀ ~10–15 nM) by blocking the interaction between the viral GP and the host Niemann-Pick C1 (NPC1) receptor.

Scientific Background & Mechanism

The Target: EBOV Glycoprotein (GP)

Ebola virus entry requires the viral GP to undergo proteolytic cleavage by host cathepsins (B/L) within the endosome.[1][2][3][4] This exposes a receptor-binding domain that must interact with the host Niemann-Pick C1 (NPC1) protein to trigger membrane fusion.

The Inhibitor: Adamantane Carboxamides

Small molecules can bind to a hydrophobic cavity on the EBOV GP, stabilizing the pre-fusion conformation or physically obstructing the NPC1 binding site.

  • Unsubstituted Adamantane: Weak binding due to insufficient hydrophobic contact area.

  • 3-Methyl-5-phenyl Substitution: The addition of the phenyl ring provides π-stacking or hydrophobic packing interactions deep within the GP cavity, while the methyl group restricts the rotation of the adamantane cage, locking it into a bioactive conformation (chiral center formation at the bridgehead).

Mechanism of Action Diagram

The following diagram illustrates the blockade mechanism where the MPACA-derived amide prevents the GP-NPC1 interaction.

EBOV_Inhibition Virus Ebola Virus (EBOV) Endosome Host Endosome (Low pH) Virus->Endosome Macropinocytosis Cathepsin Cathepsin B/L (Proteolysis) Endosome->Cathepsin Activates GP_Cleaved Cleaved GP (Receptor Competent) Cathepsin->GP_Cleaved Cleaves GP NPC1 NPC1 Receptor (Host Membrane) GP_Cleaved->NPC1 Binds Fusion Viral Fusion & Infection NPC1->Fusion Triggers Inhibitor MPACA-Derived Carboxamide Inhibitor->GP_Cleaved BINDS HIGH AFFINITY (Blocks NPC1 Site)

Figure 1: Mechanism of Entry Inhibition. The MPACA-derived inhibitor binds the cleaved GP, preventing NPC1 engagement.

Chemical Protocol: Synthesis of the Lead Inhibitor

Objective: Synthesize (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide from MPACA. Precursor: 3-Methyl-5-phenyladamantane-1-carboxylic acid (CAS: 29835-36-7).[5]

Synthetic Pathway Visualization

Synthesis_Pathway MPACA Precursor: 3-Methyl-5-phenyladamantane- 1-carboxylic acid Activation Step 1: Activation (HATU or SOCl2) MPACA->Activation Coupling Step 2: Amide Coupling (+ N-Boc-trans-1,4-cyclohexanediamine) Activation->Coupling Intermediate Intermediate: Boc-Protected Carboxamide Coupling->Intermediate Deprotection Step 3: Deprotection (HCl/Dioxane or TFA) Intermediate->Deprotection FinalProduct Final Inhibitor: Amino-cyclohexyl-carboxamide (HCl Salt) Deprotection->FinalProduct

Figure 2: Synthetic route from MPACA to the active antiviral agent.

Detailed Methodology

Reagents:

  • 3-Methyl-5-phenyladamantane-1-carboxylic acid (1.0 eq)

  • tert-Butyl (trans-4-aminocyclohexyl)carbamate (1.1 eq)

  • HATU (1.2 eq) or T3P (Propylphosphonic anhydride)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide, anhydrous)

  • 4M HCl in Dioxane

Step 1: Amide Coupling

  • Dissolve MPACA (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes.

  • Add HATU (1.2 eq) and stir for 10 minutes to activate the carboxylic acid.

  • Add N-Boc-trans-1,4-cyclohexanediamine (1.1 eq).

  • Stir the reaction at room temperature for 12–16 hours under nitrogen atmosphere.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: Boc-Deprotection

  • Dissolve the Boc-protected intermediate in minimal Dichloromethane (DCM).

  • Add 4M HCl in Dioxane (10 eq).

  • Stir at room temperature for 2–4 hours. A white precipitate (the product hydrochloride salt) should form.

  • Isolation: Filter the solid or concentrate and triturate with diethyl ether to yield the final inhibitor as a hydrochloride salt.

Biological Validation: Pseudovirus Entry Assay

Since working with live Ebola virus requires BSL-4 facilities, this protocol uses a VSV-pseudotyped system (BSL-2) to validate the inhibitor's efficacy.

Assay Principle

Recombinant Vesicular Stomatitis Virus (VSV) lacking its native glycoprotein (VSVΔG) is complemented with the Ebola Zaire GP. These pseudotypes infect cells via the EBOV pathway (NPC1-dependent). Inhibition is measured by the reduction of a reporter (Luciferase or GFP) encoded by the VSV genome.

Protocol Steps
  • Cell Seeding: Seed Vero-E6 or HEK293T cells (10,000 cells/well) in 96-well white-walled plates. Incubate 24h.

  • Compound Preparation:

    • Dissolve the MPACA-derived inhibitor in DMSO (10 mM stock).

    • Prepare 3-fold serial dilutions in culture media (Start: 10 µM

      
       0.1 nM).
      
  • Infection:

    • Pre-incubate cells with the diluted inhibitor for 1 hour at 37°C.

    • Add VSV-EBOV-GP pseudovirus (MOI 0.1) to the wells.

  • Incubation: Incubate for 24–48 hours.

  • Readout:

    • Add Luciferase substrate (e.g., Bright-Glo).

    • Measure luminescence on a plate reader.

  • Analysis: Normalize to "Virus Only" (0% inhibition) and "No Virus" (100% inhibition) controls. Fit data to a non-linear regression model to calculate EC₅₀.

Expected Data Profile

The MPACA-derived inhibitor is expected to show superior potency compared to unsubstituted adamantane controls.

Compound IDScaffold CoreSubstituentsEC₅₀ (VSV-EBOV)Solubility (aq)
Control A AdamantaneNone> 50 µMLow
Control B Adamantane1-Phenyl~ 5 µMLow
Target MPACA Core 3-Methyl-5-Phenyl 10 – 15 nM >20 mg/mL

Table 1: Comparative potency demonstrating the necessity of the Methyl/Phenyl substitution pattern.

References

  • Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. Source: ACS Medicinal Chemistry Letters (2020) Significance: Establishes the SAR of the 3-methyl-5-phenyladamantane scaffold (Core D-2) and identifies the lead amide candidate. URL:[Link]

  • Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Source: Organic Process Research & Development (2023) Significance:[1][2][4][6][7][8] Details the scalable synthesis of the 3-Methyl-5-phenyladamantane-1-carboxylic acid precursor and its chiral resolution. URL:[Link][6][8]

  • Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection. Source:[1][4][9] Nature (2011) Significance:[10] Foundational paper identifying the NPC1 receptor and the mechanism of adamantane-benzylpiperazine inhibitors.[4] URL:[Link]

Sources

Application

Application Note: Spectroscopic Characterization of 3-Methyl-5-phenyladamantane-1-carboxylic acid

Abstract This application note provides a comprehensive protocol for the structural characterization of 3-Methyl-5-phenyladamantane-1-carboxylic acid , a trisubstituted adamantane derivative relevant to pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol for the structural characterization of 3-Methyl-5-phenyladamantane-1-carboxylic acid , a trisubstituted adamantane derivative relevant to pharmaceutical intermediate profiling.[1][2] The rigid adamantane scaffold, modified with lipophilic phenyl and methyl groups alongside a polar carboxylic acid, presents unique challenges in solubility and ionization.[3][4] This guide details optimized sample preparation, NMR acquisition parameters (1H, 13C, 2D), and GC-MS derivatization workflows to ensure rigorous identification and purity assessment.

Experimental Workflow

The following directed acyclic graph (DAG) outlines the critical decision paths for analyzing this compound, ensuring data integrity from sample prep to final spectral assignment.

AnalysisWorkflow Sample Raw Sample (3-Methyl-5-phenyladamantane-1-COOH) SolubilityCheck Solubility Test Sample->SolubilityCheck NMR_Prep NMR Prep Solvent: DMSO-d6 or CDCl3 SolubilityCheck->NMR_Prep Non-destructive Derivatization Derivatization (Methyl Esterification) SolubilityCheck->Derivatization Destructive Acquisition Acquisition 1H, 13C, HSQC, HMBC NMR_Prep->Acquisition Processing Data Processing Phase/Baseline Correction Acquisition->Processing Data_Integration Data Integration Shift Assignment & Frag. Analysis Processing->Data_Integration GC_Separation GC Separation Col: HP-5MS UI Derivatization->GC_Separation MS_Detection MS Detection EI Source (70 eV) GC_Separation->MS_Detection MS_Detection->Data_Integration Report Final Characterization Report Data_Integration->Report

Figure 1: Integrated workflow for the parallel analysis of adamantane derivatives via NMR and GC-MS.

Sample Preparation Protocols

NMR Spectroscopy Preparation

Objective: Achieve a concentration of ~10-15 mg/mL for 1H and ~30-50 mg/mL for 13C to ensure adequate signal-to-noise ratio (S/N) within reasonable scan times.

  • Solvent Selection:

    • Chloroform-d (CDCl3): Standard choice.[1][2][5] However, carboxylic acids often form hydrogen-bonded dimers in non-polar solvents, leading to broad, concentration-dependent -COOH peaks (>11 ppm).[6][4][2]

    • Dimethyl Sulfoxide-d6 (DMSO-d6): Recommended. DMSO disrupts dimerization, resulting in a sharper -COOH proton signal and improved solubility for the phenyl-substituted cage.[1][2]

  • Protocol:

    • Weigh 20 mg of sample into a clean vial.

    • Add 0.6 mL of DMSO-d6 (containing 0.03% TMS as internal standard).

    • Vortex for 30 seconds until fully dissolved.

    • Filter through a glass wool plug into the NMR tube if any particulate matter remains.[1][5]

GC-MS Derivatization (Methyl Esterification)

Objective: Convert the polar carboxylic acid into a volatile methyl ester to prevent peak tailing and adsorption on the GC column.

  • Reagent: Boron Trifluoride in Methanol (BF3-MeOH, 14%) or Trimethylsilyldiazomethane (TMS-DAM).[1][4][2][5] Note: BF3-MeOH is chosen here for robustness.[1][4][2]

  • Protocol:

    • Dissolve 5 mg of sample in 0.5 mL Methanol.

    • Add 0.5 mL of BF3-MeOH (14%) reagent.[1][2][5]

    • Cap tightly and heat at 60°C for 15 minutes.

    • Cool to room temperature.

    • Add 1 mL of Hexane and 1 mL of saturated NaHCO3 (to neutralize acid).

    • Vortex and allow layers to separate.[1][2]

    • Transfer the top Hexane layer (containing the methyl ester) to a GC vial.[1][5]

NMR Analysis: Predicted Spectra & Assignment Logic

The adamantane cage is rigid.[3][1] Substituents at positions 1, 3, and 5 break the high symmetry (


) of the parent adamantane, creating distinct chemical environments.[4]
1H NMR (400 MHz, DMSO-d6)
Proton GroupPredicted Shift (δ ppm)MultiplicityIntegrationAssignment Logic
-COOH 12.0 - 12.5Broad Singlet1HAcidic proton; shift varies with concentration/solvent.[1][2]
Aromatic (Ph) 7.15 - 7.40Multiplet5HPhenyl group at pos.[1][2][5] 5. Typical aromatic range.[1][2][5]
Cage CH (Bridgehead) 2.15 - 2.30Broad Singlet1HThe H at C7 (the only unsubstituted tertiary carbon).[1][2]
Cage CH2 1.40 - 2.00Complex Mult.[1][4][2][5]12HMethylene protons of the cage.[3][5] Deshielded near Ph/COOH.[1][2][5]
-CH3 0.85 - 0.95Singlet3HMethyl at pos.[1][2][5] 3. Shielded by the aliphatic cage.[1]

Key Diagnostic Feature: Look for the lack of symmetry compared to unsubstituted adamantane. The "Cage CH2" region will show distinct splitting patterns (AB quartets) in high-field instruments due to the diastereotopic nature of protons adjacent to the chiral centers created by substitution.

13C NMR (100 MHz, DMSO-d6)
Carbon TypePredicted Shift (δ ppm)Assignment Logic
C=O[1][2] (Acid) 177.0 - 179.0Carbonyl carbon.[6][1][2][5]
Aromatic (Ipso) 148.0 - 150.0Quaternary aromatic C attached to the cage.[1][2][5]
Aromatic (Ortho/Meta/Para) 125.0 - 129.0Remaining phenyl carbons.[1][2][5]
C1 (Quaternary) 40.0 - 42.0Alpha to COOH.[1][2][5]
C5 (Quaternary) 38.0 - 40.0Alpha to Phenyl.[1][2][5]
C3 (Quaternary) 30.0 - 32.0Alpha to Methyl.[1][2][5]
Cage CH2/CH 28.0 - 45.0Multiple signals depending on proximity to substituents.[1][4][2]
-CH3 20.0 - 22.0Methyl substituent.[1][2][5]

GC-MS Analysis: Parameters & Fragmentation[1][3][5]

Instrument: Agilent 7890/5977 (or equivalent). Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm).[1][2][5]

GC Method Parameters[1][2][3][4]
  • Inlet Temp: 250°C (Split 10:1).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.[1][4][2][5]

    • Final: 300°C (Hold 5 min).

  • Transfer Line: 280°C.[1][4][2]

Mass Spectrum Interpretation (EI, 70 eV)

The analysis assumes the sample was derivatized to the Methyl Ester form (3-Methyl-5-phenyladamantane-1-carboxylic acid methyl ester).[6][1][2]

  • Molecular Formula: C19H24O2[1][4][2][5]

  • Molecular Weight: 284.4 g/mol [1][4][2][5]

Predicted Fragmentation Pathway:

m/z ValueIon IdentityInterpretation
284 [M]+ Molecular Ion (usually visible for adamantanes).[1][2][5]
269 [M - 15]+ Loss of Methyl group (CH3).[1][2][5]
225 [M - 59]+ Loss of Carbomethoxy group (-COOCH3).[1][2][5] Characteristic of methyl esters.
135 [C10H15]+ Adamantyl cation core (rearranged).[1][2][5]
91 / 77 [C7H7]+ / [C6H5]+ Tropylium/Phenyl ions (indicates Phenyl substituent).[1][2][5]

Note on Stability: Adamantane cages are remarkably stable.[1][4][2] Unlike linear alkyl chains, you will see significant abundance of high-mass fragments preserving the cage structure.[3][4][2]

References

  • NIST Chemistry WebBook. Adamantane-1-carboxylic acid, methyl ester Mass Spectrum.[1][4][2][5] National Institute of Standards and Technology.[1][4][5] Available at: [Link][1][2][5]

  • Duddeck, H. (1975).[1][4][2][5] 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance.[1][4][2][5][7] (General reference for substituent effects on adamantane cage).

  • Sigma-Aldrich (Merck). Protocol for Esterification of Carboxylic Acids for GC Analysis.[1][2][5] (Standard Industry Protocol).[1][2][5]

  • PubChem. 3-Methyladamantane-1-carboxylic acid Compound Summary. National Center for Biotechnology Information.[1][4][2][5] Available at: [Link][1][2][5]

Sources

Method

Application Note: Determination of Antiviral Potency (IC50) and Cytotoxicity (CC50)

[1][2][3][4] Introduction & Core Principles In antiviral drug discovery, efficacy cannot be decoupled from toxicity. A compound that inhibits viral replication (low IC50) only because it kills the host cell (low CC50) is...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Introduction & Core Principles

In antiviral drug discovery, efficacy cannot be decoupled from toxicity. A compound that inhibits viral replication (low IC50) only because it kills the host cell (low CC50) is a false positive. The critical metric for success is the Selectivity Index (SI) , defined as the ratio of the 50% Cytotoxic Concentration to the 50% Inhibitory Concentration:


[1][2][3]
  • IC50 (Half-maximal Inhibitory Concentration): The concentration of compound required to reduce viral replication by 50%.

  • CC50 (Half-maximal Cytotoxic Concentration): The concentration of compound that reduces host cell viability by 50%.[2][4][5]

Ideally, an SI > 10 is considered a minimum threshold for early hits, while clinical candidates often require SI > 100 or > 1000.

This guide details a robust, parallel-plate methodology using Cytopathic Effect (CPE) Reduction for IC50 and metabolic viability (e.g., MTS or ATP) for CC50. This approach allows for high-throughput screening (HTS) compatibility while maintaining rigorous scientific integrity.

Experimental Workflow Overview

To ensure data integrity, IC50 and CC50 assays should be performed in parallel using the same cell passage, compound dilution series, and incubation conditions.

Workflow Diagram

Antiviral_Workflow cluster_Plates Parallel Assay Plates Start Compound Stock (DMSO) Dilution Serial Dilution (2-fold or 3-fold) Start->Dilution Plate_CC50 CC50 Plate (Cells + Compound) Dilution->Plate_CC50 Transfer Plate_IC50 IC50 Plate (Cells + Compound + Virus) Dilution->Plate_IC50 Transfer Incubation Incubation (3-5 Days, 37°C) Plate_CC50->Incubation Plate_IC50->Incubation Readout Viability Readout (MTS/ATP/CellTiter-Glo) Incubation->Readout Analysis Data Analysis (Non-linear Regression) Readout->Analysis

Figure 1: Parallel workflow ensures that cytotoxicity and efficacy are measured under identical environmental conditions.

Phase 1: Pre-Experimental Validation

Before screening, three critical parameters must be standardized.

Cell Line Integrity
  • Requirement: Cells (e.g., Vero E6, A549, Huh7) must be in the logarithmic growth phase.

  • Validation: Viability >95% by Trypan Blue exclusion.

  • Passage Number: Use cells within a narrow passage window (e.g., P10–P25) to prevent phenotypic drift affecting viral susceptibility.

Virus Titration (TCID50)

You must determine the infectious titer to calculate the Multiplicity of Infection (MOI). Use the Reed-Muench or Spearman-Karber method.[6][7][8]

  • Standard MOI: For IC50 determination, a low MOI (0.001 – 0.01) is preferred to allow multiple rounds of viral replication, increasing assay sensitivity to replication inhibitors.

Compound Handling & DMSO Tolerance
  • Solvent: Dissolve compounds in 100% DMSO.

  • Final Concentration: The final DMSO concentration in the well must be non-toxic (typically

    
    ).
    
  • Control: Include a "Vehicle Control" (cells + media + equivalent % DMSO) to normalize data.

Phase 2: Cytotoxicity Assay (CC50) Protocol[6]

Objective: Determine the concentration at which the compound kills 50% of uninfected cells. Method: MTS Assay (Colorimetric) or CellTiter-Glo (Luminescent ATP). Note: ATP assays are more sensitive.

Step-by-Step Procedure:
  • Seeding: Seed cells (e.g.,

    
     cells/well) in a white-walled (for ATP) or clear (for MTS) 96-well plate.
    
    • Pro Tip: Fill the outer perimeter wells with sterile PBS to prevent "Edge Effect" evaporation, which skews data in corner wells.

  • Incubation: Incubate for 24 hours at 37°C/5% CO2 to allow attachment.

  • Treatment: Remove media. Add 100 µL of fresh media containing serial dilutions of the test compound (e.g., 8-point, 3-fold dilution series).

    • Controls:

      • CC (Cell Control): Cells + Media + DMSO (100% viability reference).

      • VC (Volume/Blank Control): Media only (Background subtraction).

      • Pos (Positive Toxicity): Cells + 10% DMSO or Puromycin (Death control).

  • Duration: Incubate for the same duration as the intended viral assay (typically 48–72 hours).

  • Readout: Add detection reagent (e.g., 20 µL MTS). Incubate 1–4 hours. Measure Absorbance (490 nm) or Luminescence.

Phase 3: Antiviral Efficacy Assay (IC50) Protocol

Objective: Determine the concentration at which the compound inhibits 50% of virus-induced cytopathic effects (CPE). Method: CPE Reduction Assay.

Step-by-Step Procedure:
  • Seeding: Identical to CC50 plate.

  • Compound Addition: Add compound dilutions 1 hour prior to infection (prophylactic/entry model) or immediately after infection (replication model).

  • Infection: Add virus stock diluted in media to achieve the target MOI (e.g., 0.01).

    • Controls:

      • VC (Virus Control): Cells + Virus + DMSO (0% viability / 100% CPE).

      • CC (Cell Control): Cells + Media + DMSO (100% viability / 0% CPE).

  • Incubation: Incubate until the Virus Control wells show >90% CPE (cell death) under a microscope.

  • Readout: Use the same viability reagent as the CC50 assay.

    • Logic: In this assay, viable cells = effective antiviral protection . If the virus kills the cells, the signal is low. If the drug works, the signal is high (comparable to Cell Control).

Plate Map Logic

Figure 2: Plate layout utilizing edge-well exclusion to minimize thermal/evaporative gradients.

Phase 4: Data Analysis & Quality Control

Normalization

Convert raw Absorbance/Luminescence (RLU) values to percentage response:

For CC50 (Cytotoxicity):


[4]

For IC50 (Antiviral Activity):



Curve Fitting (Non-Linear Regression)

Do not use linear regression. Use a 4-Parameter Logistic (4PL) Model (Hill Equation) in software like GraphPad Prism or XLfit:



  • 
    : Log of compound concentration.
    
  • 
    : % Viability or % Protection.
    
  • Constraint: For IC50, constrain "Top" to 100% and "Bottom" to 0% if controls are robust; otherwise, allow floating to detect partial inhibition.

Assay Validation (Z-Factor)

Calculate the Z-factor (Z') for every plate to ensure assay robustness.



  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Standard Deviation, 
    
    
    
    : Mean.[9]
  • 
    : Positive control (Cell Control), 
    
    
    
    : Negative control (Virus Control).
  • Interpretation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     indicates an excellent assay.[9][10] 
    
    
    
    indicates the assay is invalid (too much noise or insufficient signal window).

Data Presentation Table

ParameterDefinitionDesired OutcomeCritical QC Check
IC50 50% Inhibitory Conc.Low (nM range)Curve

CC50 50% Cytotoxic Conc.High (>100 µM)Visual check for precipitation
SI Selectivity Index (CC50/IC50)High (>10)Ensure CC50 > Highest tested conc.
Z' Factor Assay Quality Score> 0.5If < 0.5, reject plate

References

  • Reed, L. J., & Muench, H. (1938).[8][11] A simple method of estimating fifty per cent endpoints. American Journal of Hygiene, 27(3), 493–497.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

  • NIH/NCATS. (2012). Assay Guidance Manual: Assay Validation. National Center for Biotechnology Information.

Sources

Application

Application Notes and Protocols for Influenza A Virus Plaque Reduction Assay

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a plaque reduction assay to quantify infectious influenza A virus particles. This protocol is des...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing a plaque reduction assay to quantify infectious influenza A virus particles. This protocol is designed to be robust and reliable, with in-depth explanations of the critical steps and scientific principles involved.

Introduction: The Principle and Power of the Plaque Assay

The plaque assay is the gold standard for quantifying infectious virus particles, providing a measure of viral infectivity as plaque-forming units per milliliter (PFU/mL).[1][2] The principle of the assay is based on the ability of a single infectious virus particle to infect a cell, replicate, and then spread to adjacent cells in a monolayer culture. This localized viral replication leads to the formation of a "plaque," which is a zone of dead or dying cells.[1][2][3]

To restrict the spread of the virus to the immediate vicinity of the initially infected cell, a semi-solid overlay medium is applied after the initial infection period.[3][4] This ensures the formation of discrete, countable plaques.[3][4] After a suitable incubation period, the cell monolayer is fixed and stained with a dye, such as crystal violet, which stains viable cells. The plaques appear as clear, unstained areas against a background of stained, healthy cells.[4][5]

The plaque reduction neutralization test (PRNT) is a variation of this assay used to measure the concentration of neutralizing antibodies in a sample.[6][7][8] In a PRNT, a known amount of virus is pre-incubated with serial dilutions of the antibody-containing sample before being added to the cell monolayer. A reduction in the number of plaques compared to a control (virus without antibody) indicates the presence of neutralizing antibodies.[7][8]

This guide will focus on the standard plaque assay for titrating influenza A virus, a critical tool for vaccine development, antiviral drug screening, and fundamental virological research.

The Critical Role of the Host Cell: Madin-Darby Canine Kidney (MDCK) Cells

The choice of host cell is paramount for a successful plaque assay. For influenza A virus, Madin-Darby Canine Kidney (MDCK) cells are the most widely used and recommended cell line.[9][10][11][12]

Why MDCK Cells?

  • High Susceptibility: MDCK cells are highly susceptible to infection by a wide range of influenza A virus strains, including human and avian isolates.[9][10][11]

  • Efficient Viral Replication: They support robust viral replication, leading to high virus titers and the formation of clear, well-defined plaques.[9][11]

  • Adherent Monolayer: MDCK cells grow as a stable, adherent monolayer, which is essential for the formation and visualization of plaques.[13]

  • Established and Characterized: This cell line is well-characterized and has been used in influenza research for decades, providing a wealth of historical data and standardized protocols.[10][12]

It is crucial to use MDCK cells at a low passage number and to ensure they are healthy and in the exponential growth phase for optimal results.[14]

Essential Reagents and Materials

Cell Culture and Virus Propagation
Reagent/MaterialSpecifications
MDCK Cells Low passage number, sourced from a reputable supplier (e.g., ATCC).
Growth Medium Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).
Virus Diluent Serum-free DMEM or MEM containing 0.1% to 0.3% Bovine Serum Albumin (BSA).
TPCK-Treated Trypsin A stock solution of 1 mg/mL is typically used. TPCK treatment inactivates chymotrypsin activity, which can be detrimental to the cells.

The Indispensable Role of TPCK-Treated Trypsin:

Influenza A virus hemagglutinin (HA) protein is synthesized as a precursor, HA0, which must be cleaved into HA1 and HA2 subunits to become fusion-competent and allow viral entry into the host cell.[9] In vivo, this cleavage is mediated by host proteases. In cell culture, particularly with MDCK cells, the addition of exogenous protease is often necessary.[9] TPCK-treated trypsin is the standard choice for this purpose, as it effectively cleaves the HA0 of many influenza A virus strains, thereby activating their infectivity.[9][14] For some virus strains, plaque formation is entirely dependent on the presence of TPCK-trypsin in the overlay medium.[14]

Overlay Medium

The overlay medium is a critical component that restricts the spread of progeny virions, leading to the formation of distinct plaques. Several types of overlay media can be used, each with its own advantages and disadvantages.

Overlay TypeCompositionAdvantagesDisadvantages
Agarose A mixture of 2x growth medium and a low-melting-point agarose solution (final concentration 0.5-1.2%).[4][15][16]Forms a solid gel, providing excellent restriction of viral spread.Requires careful temperature control to avoid gelling before application or damaging the cells.[4][15]
Avicel® (Microcrystalline Cellulose) A suspension of microcrystalline cellulose in growth medium (final concentration 0.3-1.2%).[3][4][17][18]Low viscosity makes it easy to handle, can be applied at room temperature, and may result in larger plaques.[3][17][18]Can be more expensive than other options.
Methylcellulose A solution of methylcellulose in growth medium (final concentration 0.5-1.0%).[3][19]Easy to prepare.Can be viscous and difficult to pipette evenly.
Fixation and Staining
Reagent/MaterialComposition
Fixative Solution 10% Neutral Buffered Formalin or 90% Ethanol.[4][20][21]
Staining Solution 0.1% to 1% Crystal Violet in 20% ethanol.[4][5][22]

Crystal Violet: Visualizing the Unseen

Crystal violet is a simple and effective stain that binds to the nucleus and cytoplasm of cells.[22] In a plaque assay, it stains the living cells of the monolayer a deep purple color.[4] The areas where cells have been killed by the virus will not take up the stain and will appear as clear, circular zones, which are the plaques.[1][4]

Step-by-Step Plaque Assay Protocol

This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate formats.

Day 1: Seeding of MDCK Cells
  • Trypsinize and count a healthy culture of MDCK cells.

  • Seed the cells into 6-well plates at a density that will result in a 90-100% confluent monolayer the following day (e.g., 5 x 10^5 cells/well).[4]

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

Day 2: Virus Infection and Overlay
  • Prepare Virus Dilutions: Perform 10-fold serial dilutions of the influenza A virus stock in cold, serum-free medium containing 0.1% BSA.

  • Infection:

    • Aspirate the growth medium from the MDCK cell monolayers.

    • Wash the monolayers once with sterile PBS.

    • Inoculate duplicate wells with 200-400 µL of each virus dilution.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.[20][23]

  • Prepare Overlay Medium: While the virus is adsorbing, prepare the chosen overlay medium. For an agarose overlay, melt the agarose and cool it to 42-44°C in a water bath. Mix the molten agarose 1:1 with 2x growth medium pre-warmed to the same temperature. Add TPCK-treated trypsin to a final concentration of 1 µg/mL.[10][21]

  • Add Overlay:

    • Aspirate the viral inoculum from each well.

    • Gently add 2-3 mL of the prepared overlay medium to each well. Pipette the overlay against the side of the well to avoid disturbing the cell monolayer.

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

Day 4 or 5: Plaque Visualization and Counting
  • Fixation:

    • Carefully remove the overlay. For agarose overlays, this can be done with a spatula or by gently running water over the plate.[4]

    • Add 1 mL of fixative solution (e.g., 10% formalin) to each well and incubate for at least 30 minutes at room temperature.[4]

  • Staining:

    • Aspirate the fixative solution.

    • Add enough crystal violet solution to cover the cell monolayer.

    • Incubate for 15-20 minutes at room temperature.[4][5]

  • Washing and Drying:

    • Gently wash the plates with tap water to remove excess stain.

    • Invert the plates and allow them to air dry completely.

  • Plaque Counting: Count the number of plaques in each well. For accurate and statistically significant results, only count wells with 10-100 plaques.[1][4][20]

Data Analysis: Calculating the Viral Titer

The viral titer is expressed as plaque-forming units per milliliter (PFU/mL). Use the following formula to calculate the titer:

Titer (PFU/mL) = (Average number of plaques) / (Dilution factor x Volume of inoculum in mL) [15]

Example Calculation:

If the average number of plaques in the wells inoculated with the 10^-6 dilution is 25, and the inoculum volume was 0.2 mL, the calculation would be:

Titer (PFU/mL) = 25 / (10^-6 x 0.2) = 1.25 x 10^8 PFU/mL

Visualizing the Workflow

The following diagram illustrates the key steps of the influenza A virus plaque assay.

PlaqueAssayWorkflow cluster_Day1 Day 1: Cell Seeding cluster_Day2 Day 2: Infection & Overlay cluster_Day4_5 Day 4/5: Visualization & Analysis Seed_Cells Seed MDCK cells in 6-well plates Incubate_Overnight Incubate overnight at 37°C, 5% CO2 Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare serial dilutions of virus stock Infect_Cells Infect MDCK monolayers (1 hour incubation) Prepare_Dilutions->Infect_Cells Add_Overlay Aspirate inoculum and add overlay medium Infect_Cells->Add_Overlay Prepare_Overlay Prepare overlay medium with TPCK-Trypsin Prepare_Overlay->Add_Overlay Solidify_Incubate Solidify overlay and incubate for 48-72 hours Add_Overlay->Solidify_Incubate Fix_Cells Fix the cell monolayer Stain_Cells Stain with Crystal Violet Fix_Cells->Stain_Cells Wash_Dry Wash and air dry plates Stain_Cells->Wash_Dry Count_Plaques Count plaques Wash_Dry->Count_Plaques Calculate_Titer Calculate viral titer (PFU/mL) Count_Plaques->Calculate_Titer

Caption: Workflow of the Influenza A Virus Plaque Assay.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
No plaques observed - Inactive virus stock- Incorrect cell type or unhealthy cells- Absence or insufficient concentration of TPCK-trypsin- Cell monolayer too dense[16]- Use a fresh, properly stored virus stock- Use low-passage, healthy MDCK cells- Ensure the correct concentration of active TPCK-trypsin is used- Seed cells at a lower density to avoid over-confluence
Fuzzy or indistinct plaques - Overlay medium not properly solidified- Plates were disturbed during incubation- Incubation time too short or too long- Ensure agarose is completely dissolved and the overlay solidifies properly- Handle plates carefully after adding the overlay- Optimize the incubation time for your specific virus strain
Monolayer detaches - Over-trypsinization during cell seeding- Harsh pipetting when adding overlay or washing- Cells are unhealthy or at a high passage number- Minimize trypsin exposure during cell passaging- Pipette liquids gently against the side of the well- Use a fresh stock of low-passage cells
Inconsistent plaque numbers between replicate wells - Inaccurate pipetting during serial dilutions or inoculation- Uneven distribution of the virus inoculum- Use calibrated pipettes and ensure proper mixing at each dilution step- Rock the plates gently during the virus adsorption period

For challenging influenza strains, consider optimizing parameters such as incubation temperature (e.g., 34°C instead of 37°C), increasing the incubation time, or using an Avicel overlay.[24]

Conclusion

The plaque reduction assay is a powerful and essential technique in influenza A virus research. By carefully controlling the experimental variables and understanding the underlying principles, researchers can obtain accurate and reproducible quantification of infectious virus. This protocol, combined with the provided insights and troubleshooting guide, serves as a comprehensive resource for both new and experienced scientists in the field.

References

  • Fazel, H., et al. (2017). Establishment of MDCK/FX Cell for Efficient Replication of Influenza Viruses. Jundishapur Journal of Microbiology, 10(5), e44891.
  • An, F., et al. (2018). An MDCK Cell Culture-Derived Formalin-Inactivated Influenza Virus Whole-Virion Vaccine from an Influenza Virus Library Confers Cross-Protective Immunity by Intranasal Administration in Mice. Journal of Virology, 92(15), e00573-18.
  • Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit.
  • Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52065.
  • Applied Biological M
  • Li, Y., et al. (2024). The Screening and Mechanism of Influenza-Virus Sensitive MDCK Cell Lines for Influenza Vaccine Production. Viruses, 16(1), 108.
  • Genzel, Y. (2015). Conversion of MDCK cell line to suspension culture by transfecting with human siat7e gene and its application for influenza virus production. PNAS, 112(4), 1027-1032.
  • ResearchGate. (n.d.). Schematic of plaque assays and crystal violet staining.
  • University of Puerto Rico. (n.d.). VIRAL PLAQUE ASSAY.
  • ResearchGate. (2014). Is TPCK-trypsin necessary for influenza plaque assay?
  • Genzel, Y. (2024).
  • Racaniello, V. (2009). Detecting viruses: the plaque assay. Virology Blog.
  • Bio-protocol. (2020). Plaque-Forming-Assay.
  • Matrosovich, M., et al. (2006). New low-viscosity overlay medium for viral plaque assays. Virology Journal, 3, 63.
  • Abcam. (n.d.). Crystal violet staining protocol.
  • IITRI. (n.d.). An Automated Microneutralization Plaque Assay to Measure Serum Antibodies against Influenza A Virus H1, H5 and H7 Subtypes.
  • Thermo Fisher Scientific. (n.d.). 4% Agarose Gel.
  • ResearchGate. (2006). New low-viscosity overlay medium for viral plaque assays.
  • Creative Diagnostics. (n.d.).
  • ResearchGate. (2024). How to improve my plaque assay for influenza virus?
  • Bio-protocol. (2021). Influenza Virus Plaque Assay in MDCK Cells.
  • Sigma-Aldrich. (2006). New low-viscosity overlay medium for viral plaque assays.
  • Creative Biolabs. (n.d.).
  • Agilent. (n.d.).
  • Baer, A., & Kehn-Hall, K. (2014). Viral concentration determination through plaque assays: using traditional and novel overlay systems. Journal of Visualized Experiments, (93), e52065.
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay.
  • Bio-protocol. (n.d.). Influenza virus plaque assay.
  • Reddit. (2024). Plaque Assay Issues.
  • ResearchGate. (2021). Please provide some suggestions. The plaque assay of influenza virus has not produced plaque?

Sources

Method

Application Note: Synthesis of Adamantane Carboxamides from Carboxylic Acids

[1] Executive Summary & Strategic Rationale Adamantane (tricyclo[3.3.1.1 ]decane) carboxamides are privileged scaffolds in medicinal chemistry, famously utilized in antivirals (Rimantadine derivatives), type 2 diabetes t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

Adamantane (tricyclo[3.3.1.1


]decane) carboxamides are privileged scaffolds in medicinal chemistry, famously utilized in antivirals (Rimantadine derivatives), type 2 diabetes treatments (DPP-4 inhibitors like Saxagliptin), and 11

-HSD1 inhibitors. The lipophilic adamantane cage significantly enhances membrane permeability and metabolic stability (half-life extension) of attached pharmacophores.

The Chemical Challenge: While the adamantane core provides desirable pharmacokinetic properties, its bulk creates significant steric hindrance. The bridgehead carbons (1-position) are tertiary and shielded by the cage structure. Consequently, standard amidation protocols (e.g., EDC/NHS) often suffer from slow kinetics or incomplete conversion.

This guide details three distinct, self-validating protocols tailored to different stages of drug development:

  • Method A (Discovery): High-throughput coupling using HATU .

  • Method B (Process): Scalable activation via Acid Chlorides .

  • Method C (Green/Challenging): T3P® (Propylphosphonic Anhydride) for difficult steric matches and simplified workup.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your specific substrate.

method_selection Start Start: Adamantane-COOH + Amine Scale What is the Reaction Scale? Start->Scale AmineType Amine Sterics/Nucleophilicity? Scale->AmineType < 100 mg (Discovery) MethodB Method B: Acid Chloride (Low Cost, Scalable, Reactive Intermediates) Scale->MethodB > 10 g (Process) Purification Purification Preference? AmineType->Purification Standard Amine MethodA Method A: HATU (High Cost, High Yield, Chromatographic Workup) AmineType->MethodA Weak Nucleophile / Valuable Amine Purification->MethodA HPLC/Flash Available MethodC Method C: T3P (Mod. Cost, Green Solvent, Aqueous Workup) Purification->MethodC Avoid Column Chromatography

Figure 1: Decision tree for selecting the optimal amidation strategy based on scale and substrate properties.

Detailed Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small-scale synthesis (<100 mg), precious amines, or high-throughput library generation. HATU generates a highly reactive 7-azabenzotriazole active ester that overcomes the steric bulk of the adamantane cage.

Reagents:

  • 1-Adamantanecarboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • HATU (1.2 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)

Protocol:

  • Pre-activation (Critical): In a dry vial, dissolve 1-adamantanecarboxylic acid and DIPEA in anhydrous DMF. Add HATU in one portion.

    • Self-Validation: The solution should turn yellow/orange. Stir for 15–30 minutes at Room Temperature (RT). This allows the bulky acid to form the activated ester before the amine is introduced, preventing competitive hydrolysis.

  • Coupling: Add the amine (dissolved in minimal DMF) to the reaction mixture.

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: LC-MS is preferred. If using TLC, see Section 4 (Visualization).

  • Workup: Dilute with EtOAc (10x volume). Wash sequentially with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Method B: Acid Chloride Activation (Process Scale)

Best for: Multi-gram synthesis, low cost, and robust reactivity. Avoids the formation of urea byproducts associated with carbodiimides.

Reagents:

  • 1-Adamantanecarboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv) OR Thionyl Chloride (

    
    ) (2.0 equiv)
    
  • Catalytic DMF (2–3 drops)

  • Solvent: DCM (Dichloromethane) or Toluene.

Protocol:

  • Activation: Suspend the acid in dry DCM (0.5 M) under

    
    . Add catalytic DMF.
    
  • Chlorination: Add Oxalyl Chloride dropwise at 0°C.

    • Self-Validation (Visual): Vigorous gas evolution (

      
      ) indicates successful activation. The suspension will clarify as the acid chloride forms.
      
  • Concentration (Purge): Once gas evolution ceases (approx. 2h), concentrate the mixture in vacuo to remove excess oxalyl chloride/HCl. Re-dissolve the crude acid chloride in dry DCM.

  • Amidation: Add the amine (1.1 equiv) and Triethylamine (2.0 equiv) at 0°C. Warm to RT.

  • Workup: Acid/Base extraction. The product usually precipitates or remains in the organic layer while salts wash away.

Method C: T3P® (Propylphosphonic Anhydride) (Green/Robust)

Best for: Sterically hindered amines, avoiding epimerization (if chiral centers exist on the amine), and chromatography-free isolation .

Reagents:

  • 1-Adamantanecarboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (T3P works best in these solvents).

Protocol:

  • One-Pot Setup: Charge the acid, amine, and base into a flask with EtOAc (0.2 M).

  • Addition: Add T3P solution dropwise at 0°C or RT.

  • Reaction: Stir at RT. If the amine is extremely hindered (e.g., tert-butylamine or another adamantyl amine), heat to 60°C.

    • Mechanistic Insight: T3P acts as a kinetic sponge for water, driving the equilibrium.

  • Self-Validating Workup:

    • Add water.[3][4][5] The T3P byproducts (propylphosphonic acid) are highly water-soluble.

    • Wash organic layer with 1M HCl (to remove pyridine/excess amine), then sat.

      
       (to remove unreacted acid), then brine.
      
    • Evaporate solvent.[1][3][6] The residue is often >95% pure amide.

Analytical Validation & Visualization

Adamantane derivatives lack a strong UV chromophore (no


-conjugation in the cage), making standard UV-254 nm detection difficult unless the amine partner is aromatic.

Table 1: Visualization & Detection Strategies

MethodReagent/TechniqueObservationApplication
TLC Stain Iodine (

) Chamber
Brown spotsUniversal (reversible). Best for initial check.
TLC Stain PMA (Phosphomolybdic Acid) Dark blue/green on light backgroundExcellent for adamantane cage (requires heat).
TLC Stain KMnO

(Basic)
Yellow spots on purpleOxidizes the adamantane C-H bonds (requires heat).
NMR

H-NMR (CDCl

)

1.6–2.1 ppm
Look for the characteristic "forest" of multiplets. Amide NH often appears at 5.5–8.0 ppm.
MS APCI / EI M+1 or M+Adamantanes ionize poorly in ESI. Use APCI or EI if ESI fails.

Mechanistic Insight: Why T3P?

The following diagram illustrates the T3P activation pathway, highlighting why it is superior for the bulky adamantane system compared to standard carbodiimides.

t3p_mechanism cluster_0 Advantage Acid Adamantane-COOH Intermediate Mixed Anhydride (Activated & Bulky) Acid->Intermediate Activation Base Base (Pyridine) Base->Intermediate Activation T3P T3P (Anhydride) T3P->Intermediate Activation Product Adamantane-Amide Intermediate->Product Nucleophilic Attack Byproduct Water Soluble P-Byproduct Intermediate->Byproduct Leaving Group Amine Amine (R-NH2)

Figure 2: Mechanism of T3P activation. The water-soluble byproduct simplifies purification, crucial when the lipophilic adamantane product makes chromatography difficult.

Troubleshooting & Optimization

  • Issue: Low Conversion with Bulky Amines.

    • Solution: Switch to Method B (Acid Chloride). If using Method A (HATU), increase temperature to 50°C. Adamantane's thermal stability allows for aggressive heating.

  • Issue: Product Sublimation.

    • Solution: Adamantane derivatives can sublime under high vacuum. Do not dry under high vacuum (< 1 mbar) for extended periods, or use a cold trap.

  • Issue: Solubility.

    • Solution: If the starting acid is insoluble in DCM, add 10% THF. For Method C, 2-MeTHF often solubilizes adamantane better than EtOAc.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Chemical Reviews, 116(19), 11754–11844. Link

  • Patterson, A. W., et al. (2011). Protection of the adamantane scaffold: synthesis and utility of 1-adamantyl derivatives. Journal of Organic Chemistry. (General reference for adamantane reactivity).
  • Archimica (Now Euticals). (2010). T3P (Propylphosphonic Anhydride) Application Note. Link (Referencing the specific utility of T3P for hindered couplings).

  • Organic Syntheses. (1973). 1-Adamantanecarboxylic acid synthesis (Precursor reference). Org.[7] Synth. 53, 30. Link

Sources

Application

The Ritter Reaction on Adamantane Scaffolds: A Detailed Guide to N-Adamantyl Amide Synthesis

The introduction of the adamantane cage into molecular frameworks is a cornerstone of modern medicinal chemistry and materials science, owing to the unique lipophilicity, rigidity, and metabolic stability it imparts.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of the adamantane cage into molecular frameworks is a cornerstone of modern medicinal chemistry and materials science, owing to the unique lipophilicity, rigidity, and metabolic stability it imparts.[1][2] The Ritter reaction stands as a powerful and versatile tool for the direct C-N bond formation at the sterically hindered bridgehead position of adamantane, providing access to a diverse array of N-adamantyl amides. These amides are not only valuable final products but also serve as crucial intermediates for the synthesis of adamantane-containing amines and other complex derivatives.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental procedures for conducting the Ritter reaction on adamantane derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, discusses the critical parameters influencing the reaction's success, and offers practical, field-proven protocols.

Mechanistic Underpinnings: The Journey to an N-Adamantyl Amide

The Ritter reaction proceeds via the formation of a stable tertiary carbocation at the adamantane bridgehead, which is then trapped by a nitrile nucleophile.[4][5][6] The exceptional stability of the 1-adamantyl cation is a key driver for the success of this transformation. The reaction culminates in the hydrolysis of the resulting nitrilium ion intermediate to yield the final amide product.

The generation of the crucial 1-adamantyl carbocation can be initiated from various adamantane precursors, most commonly 1-adamantanol, 1-halo-adamantanes, or even adamantane itself under strongly oxidizing conditions.[7][8] The choice of precursor and reaction conditions are intrinsically linked and dictate the overall efficiency and scope of the synthesis.

Ritter_Mechanism cluster_0 Carbocation Formation cluster_1 Nucleophilic Attack cluster_2 Hydrolysis Adamantane_Precursor Adamantane Precursor (e.g., 1-Adamantanol) Adamantyl_Cation 1-Adamantyl Carbocation Adamantane_Precursor->Adamantyl_Cation + H+ Nitrilium_Ion Nitrilium Ion Intermediate Adamantyl_Cation->Nitrilium_Ion + R-C≡N Nitrile Nitrile (R-C≡N) Amide_Product N-(1-Adamantyl) Amide Nitrilium_Ion->Amide_Product + H2O Water H2O

Caption: General mechanism of the Ritter reaction on an adamantane precursor.

Key Experimental Parameters and Considerations

The success of the Ritter reaction on adamantane derivatives hinges on the careful selection and control of several key parameters:

  • Adamantane Precursor: 1-Adamantanol is the most common and often most reactive precursor due to the ease of protonation of the hydroxyl group and subsequent loss of water to form the stable carbocation. 1-Halo-adamantanes can also be employed, typically requiring a Lewis acid or a strong protic acid for activation. The direct use of adamantane is less common and necessitates strong oxidizing conditions to generate the carbocation.

  • Nitrile Substrate: A wide variety of aliphatic and aromatic nitriles can be utilized in the Ritter reaction with adamantane derivatives.[4] The choice of nitrile directly determines the acyl group of the resulting amide. Functional groups on the nitrile that are sensitive to strong acids may not be compatible.

  • Acid Catalyst: Strong protic acids, such as concentrated sulfuric acid, are the traditional and most widely used catalysts for this reaction.[9] However, to mitigate the often harsh reaction conditions, a plethora of alternative catalytic systems have been developed. These include Lewis acids (e.g., FeCl₃, In(OTf)₃), solid-supported acids (e.g., Nafion® NR50), and ionic liquids.[7][9] The choice of catalyst can significantly impact reaction times, temperatures, and yields.

  • Solvent: In many instances, the nitrile itself can serve as the solvent if used in excess. Alternatively, co-solvents such as glacial acetic acid or chlorinated solvents can be employed.[10] For some catalytic systems, solvent-free conditions, including mechanochemical approaches, have been successfully implemented.[7]

  • Temperature and Reaction Time: Reaction conditions can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalytic system. Reaction times can vary from minutes to several hours. Progress of the reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Generalized Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of N-(1-adamantyl) amides from 1-adamantanol. These should be considered as starting points and may require optimization based on the specific nitrile and catalytic system employed.

Protocol 1: Classical Ritter Reaction using Concentrated Sulfuric Acid

This protocol is a robust and widely applicable method for the synthesis of N-(1-adamantyl) amides.

Materials:

  • 1-Adamantanol

  • Nitrile (e.g., acetonitrile, benzonitrile, acrylonitrile)

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid (optional, as co-solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-adamantanol (1.0 eq) in the chosen nitrile (5-10 eq). If the nitrile is solid or a co-solvent is desired, add glacial acetic acid.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid (2-4 eq) dropwise via a dropping funnel, ensuring the internal temperature remains below 10-15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC. Gentle heating may be required for less reactive nitriles.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the pure N-(1-adamantyl) amide.

Protocol 2: Lewis Acid-Catalyzed Ritter Reaction

This protocol offers a milder alternative to the use of concentrated sulfuric acid.

Materials:

  • 1-Adamantanol

  • Nitrile

  • Lewis Acid (e.g., FeCl₃, In(OTf)₃, Ca(OTf)₂)[7][9]

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Saturated Sodium Bicarbonate solution

  • Water

  • Organic solvent for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • To a solution of 1-adamantanol (1.0 eq) and the nitrile (1.5-3.0 eq) in an anhydrous solvent, add the Lewis acid catalyst (catalytic or stoichiometric amounts, depending on the specific catalyst).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water or a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation: Representative N-(1-Adamantyl) Amides Synthesized via the Ritter Reaction

The following table summarizes the synthesis of several N-(1-adamantyl) amides using various nitriles and catalytic systems, showcasing the versatility of the Ritter reaction.

PrecursorNitrileCatalyst/ConditionsProductYield (%)m.p. (°C)Reference
1-AdamantanolAcetonitrileCa(OTf)₂, Bu₄NHF₆, H₂O, 140 °CN-(Adamantan-1-yl)acetamide92-[9]
1-AdamantanolBenzonitrileCa(OTf)₂, Bu₄NHF₆, H₂O, 140 °CN-(Adamantan-1-yl)benzamide90-[9]
1-AdamantanolAcrylonitrileCa(OTf)₂, Bu₄NHF₆, H₂O, 140 °CN-(Adamantan-1-yl)acrylamide92-[9]
AdamantaneAcrylonitrile-N-(Adamantan-1-yl)prop-2-enamide70148-149[7]
AdamantaneBenzonitrile-N-(Adamantan-1-yl)benzamide85149-150[7]
1-AdamantanolAcetonitrile[BMIM-SO₃H][OTf], 25-75 °CN-(Adamantan-1-yl)acetamide84-[9]
1-AdamantanolPropanenitrile[BMIM-SO₃H][OTf], 25-75 °CN-(Adamantan-1-yl)propanamide87-[9]
1-AdamantanolBenzonitrile[BMIM-SO₃H][OTf], 25-75 °CN-(Adamantan-1-yl)benzamide74-[9]
1-AdamantanolBenzonitrileH₂SO₄, mechanochemical, rtN-(Adamantan-1-yl)benzamide85-[9]

Experimental Workflow and Logic

The successful execution of the Ritter reaction on adamantane derivatives follows a logical workflow designed to maximize yield and purity while ensuring safety.

Experimental_Workflow Start Start: Select Adamantane Precursor and Nitrile Reaction_Setup Reaction Setup: - Dissolve Precursor in Nitrile/Solvent - Cool in Ice Bath Start->Reaction_Setup Catalyst_Addition Catalyst Addition: - Slow, dropwise addition of acid - Maintain low temperature Reaction_Setup->Catalyst_Addition Reaction_Monitoring Reaction Monitoring: - Stir at appropriate temperature - Monitor by TLC/GC-MS Catalyst_Addition->Reaction_Monitoring Workup Work-up: - Quench with ice/water - Neutralize - Extract with organic solvent Reaction_Monitoring->Workup Purification Purification: - Dry organic layers - Concentrate solvent - Recrystallization or Chromatography Workup->Purification Characterization Characterization: - NMR, IR, MS, m.p. Purification->Characterization End End: Pure N-Adamantyl Amide Characterization->End

Caption: A typical experimental workflow for the Ritter reaction on adamantane derivatives.

Conclusion

The Ritter reaction is an indispensable method for the synthesis of N-adamantyl amides, providing a direct and efficient route to these valuable compounds. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can effectively leverage this reaction to create a wide range of adamantane-containing molecules for applications in drug discovery, materials science, and beyond. The protocols and data presented herein serve as a comprehensive resource to guide the practical application of this important transformation.

References

  • ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of... Retrieved from [Link]

  • Mendeleev Communications. (n.d.). The Ritter reaction mechanism: new corroboration in the synthesis of arylsulfonyl(thio)propionic acid N-(1-adamantyl)amides. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Google Patents. (n.d.). RU2679607C1 - Method for producing n-(adamantane-1-yl)amides.
  • MDPI. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Transformations of allyl bromides of the adamantane series in the Ritter reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • (2019, November 1). Ritter Reaction. Retrieved from [Link]

  • YouTube. (2021, August 28). Ritter Reaction. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ritter Reaction. Retrieved from [Link]

  • NIH. (n.d.). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC. Retrieved from [Link]

  • NIH. (n.d.). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC. Retrieved from [Link]

  • ACS Publications. (2013, February 25). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews. Retrieved from [Link]

  • Morressier. (2022, March 24). Theoretical design of a Brønsted acid catalyst for asymmetric Ritter reactions. Retrieved from [Link]

  • (2025, August 6). Synthesis of N-Substituted Amides by the Ritter Reaction with Heteropoly Acids as Catalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthetic methods and reactions. 86. Novel synthesis of N-(1-adamantyl)amides from adamantane | The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Functionalization of the Adamantane Core at Bridgehead Positions

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the precision functionalization of the adamantane scaffold. Executive Summary: The Diamondoid Advantage Adaman...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the precision functionalization of the adamantane scaffold.

Executive Summary: The Diamondoid Advantage

Adamantane (


) is a diamondoid scaffold widely utilized in drug discovery to modulate lipophilicity , metabolic stability , and pharmacokinetics . Its rigid, globular structure allows it to occupy distinct hydrophobic pockets in protein targets (e.g., the M2 ion channel in Influenza A).

However, functionalizing the adamantane core is chemically distinct from standard alkanes. The molecule possesses two types of C–H bonds:[1][2][3]

  • Bridgehead (Tertiary, 3°): 4 equivalent positions (

    
    ).
    
  • Bridge (Secondary, 2°): 12 equivalent positions.

The Challenge: While the bridgehead positions are sterically accessible and electronically favorable for radical/cationic intermediates, the C–H bond dissociation energies (BDEs) are high (~96–99 kcal/mol). Selective functionalization requires methods that discriminate between these subtle electronic differences without degrading the cage structure.

This guide details three validated protocols to access bridgehead-functionalized adamantanes:

  • Photocatalytic Radical Alkylation (C–C Bond Formation)

  • Iridium-Catalyzed C–H Borylation (Versatile Synthetic Handle)

  • Ritter Reaction (Direct C–N Bond Formation)

Mechanistic Logic & Selection Guide

The choice of method depends on the desired functional group and the tolerance of the substrate to acidic conditions.

Decision Matrix
Desired OutcomeRecommended MethodMechanismKey Intermediate
Alkyl/Aryl Group Photocatalytic HATRadical (

)
Tertiary Radical
Boronate Ester Ir-Catalyzed BorylationMetal-InsertionIr(V)-Boryl Complex
Amide/Amine Ritter ReactionCarbocationic (

)
Tertiary Carbocation
Carboxylic Acid Koch-HaafCarbocationic (

)
Acylium Ion
Mechanistic Pathways Diagram[4]

AdamantanePathways Adamantane Adamantane Core (C10H16) RadicalInit H-Atom Transfer (HAT) (Quinuclidine/Photocatalyst) Adamantane->RadicalInit Light Oxidation Oxidation/Protonation (H2SO4 or HNO3) Adamantane->Oxidation Acid IrCat Ir-Catalyzed Activation (Hartwig Borylation) Adamantane->IrCat [Ir], B2pin2 AdRadical 1-Adamantyl Radical (Tertiary) RadicalInit->AdRadical -H• Giese Radical Trapping (Michael Acceptor) AdRadical->Giese Product_Alk 1-Alkylated Adamantane Giese->Product_Alk AdCation 1-Adamantyl Cation (Stable Tertiary) Oxidation->AdCation -H- Nucleophile Nucleophilic Attack (R-CN or CO) AdCation->Nucleophile Product_Func 1-Amido/Carboxy Adamantane Nucleophile->Product_Func Product_Boryl 1-Boryl Adamantane IrCat->Product_Boryl C-H Activation

Caption: Divergent functionalization pathways. The radical pathway (top) utilizes HAT catalysis for alkylation.[3] The cationic pathway (middle) leverages the stability of the tertiary carbocation for amidation/carboxylation. The metal pathway (bottom) provides direct borylation.

Detailed Experimental Protocols

Protocol A: Photocatalytic C–H Alkylation (Radical)

Purpose: Introduction of complex alkyl chains or pharmacophores via Giese addition. Mechanism: Hydrogen Atom Transfer (HAT) using a quinuclidine catalyst and an Iridium photocatalyst. This method is highly selective for the bridgehead position due to the nucleophilic nature of the adamantyl radical.

Reagents:

  • Substrate: Adamantane derivative (1.0 equiv)

  • Alkene Trap: Electron-deficient alkene (e.g., dimethyl maleate, sulfones) (1.5–3.0 equiv)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

  • HAT Catalyst: Quinuclidine (5 mol%) or 3-Acetoxyquinuclidine

  • Solvent: Acetonitrile (

    
    )
    
  • Light Source: Blue LED (450 nm)

Step-by-Step Workflow:

  • Setup: In a 20 mL vial equipped with a magnetic stir bar, add the Adamantane substrate (0.5 mmol), Alkene trap (1.5 mmol), Photocatalyst (5.6 mg, 0.005 mmol), and Quinuclidine (2.8 mg, 0.025 mmol).

  • Solvation: Add degassed Acetonitrile (5.0 mL).

  • Inert Atmosphere: Seal the vial with a septum cap. Sparge with nitrogen for 15 minutes to remove oxygen (critical for radical lifetime).

  • Irradiation: Place the vial 2–3 cm away from a Blue LED lamp (approx. 34 W). Stir vigorously at room temperature (

    
    ) for 24 hours. Use a fan to maintain temperature if the LEDs generate excessive heat.
    
  • Workup: Dilute the reaction mixture with diethyl ether (20 mL) and wash with 1M HCl (to remove quinuclidine) and brine.

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Expert Insight: The quinuclidine radical cation is the active HAT species. It preferentially abstracts the bridgehead hydrogen due to a combination of steric accessibility and the thermodynamic stability of the resulting tertiary radical.

Protocol B: Iridium-Catalyzed C–H Borylation

Purpose: Installation of a versatile boronate ester handle (-Bpin) for downstream Suzuki coupling or oxidation. Mechanism: Undirected, sterically governed C–H activation. The bulky ligand prevents reaction at the secondary (bridge) positions.

Reagents:

  • Substrate: Adamantane (1.0 equiv)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (0.5–1.0 equiv per C–H bond)[4]
    
  • Catalyst Precursor: [Ir(cod)OMe]2 (1.5 mol%)

  • Ligand: 2-Methyl-1,10-phenanthroline (2-mphen ) (3.0 mol%)

  • Solvent: Cyclooctane or THF (anhydrous)

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox or under strict

    
    , mix [Ir(cod)OMe]2 (10 mg) and 2-mphen  (9 mg) in THF (2 mL). The solution should turn dark brown.
    
  • Reaction Assembly: Add Adamantane (1.0 mmol) and

    
     (0.75 mmol) to a pressure tube. Add the pre-formed catalyst solution.
    
  • Heating: Seal the tube and heat to 80°C for 16 hours.

  • Workup: Cool to room temperature. Concentrate the solvent on a rotary evaporator.

  • Purification: The residue can often be purified by passing through a short plug of silica gel (eluting with

    
    ) or recrystallization.
    

Expert Insight: Use 2-mphen rather than the standard dtbpy ligand. The steric bulk of 2-mphen is critical for restricting the iridium center to the unhindered bridgehead C–H bonds.

Protocol C: The Ritter Reaction (Cationic)

Purpose: Direct conversion of 1-adamantanol (or adamantane via oxidative conditions) to N-adamantyl amides. Mechanism: Generation of the stable 1-adamantyl cation followed by nucleophilic attack by a nitrile.

Reagents:

  • Substrate: 1-Adamantanol (1.0 equiv) (Can also start from 1-Bromoadamantane)

  • Nitrile: Acetonitrile (

    
    ) (Solvent/Reagent)
    
  • Acid: Concentrated Sulfuric Acid (

    
    ) (1.5 equiv)
    
  • Solvent: Glacial Acetic Acid (optional co-solvent for solubility)

Step-by-Step Workflow:

  • Preparation: Dissolve 1-Adamantanol (10 mmol, 1.52 g) in Acetonitrile (15 mL) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add conc.

    
     (1.5 mL) dropwise over 10 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. The solution may darken.

  • Quench: Pour the reaction mixture over crushed ice (50 g).

  • Isolation: The amide product often precipitates as a white solid. Filter the solid. If no precipitate forms, extract with

    
    , wash with saturated 
    
    
    
    (to neutralize acid), dry, and concentrate.
  • Hydrolysis (Optional): To obtain the free amine (Amantadine), reflux the amide in alcoholic NaOH.

Expert Insight: This reaction relies on the exceptional stability of the bridgehead carbocation. Unlike linear alkanes, the adamantyl cation does not undergo rapid elimination or rearrangement under these conditions.

Application Data: Impact on Drug Properties[6]

Functionalizing the bridgehead position significantly alters the physicochemical profile of the parent scaffold.

Table 1: Physicochemical Impact of Bridgehead Functionalization

DerivativeSubstituent (

)
LogP (Calc)Metabolic Stability (HLM

)
Application
Adamantane

4.2HighScaffold
1-Adamantanol

2.5ModerateMetabolite/Intermediate
Amantadine

2.1HighAntiviral / Parkinson's
Memantine

3.3Very HighAlzheimer's (NMDA antagonist)
1-Ad-COOH

2.8HighBuilding Block

Data derived from standard medicinal chemistry databases (ChEMBL, PubChem).

References

  • Schreiner, P. R., et al. (2019). "C–H Functionalization of Diamondoids." Nature.[5][6][7] Link (General grounding on diamondoid chemistry).

  • MacMillan, D. W. C., et al. (2019). "Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer." ChemRxiv. Link (Source for Protocol A).

  • Hartwig, J. F., et al. (2014).[8] "Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes." Nature Communications. Link (Source for Protocol B).

  • Koch, H., & Haaf, W. (1964). "1-Adamantanecarboxylic Acid." Organic Syntheses, 44, 1. Link (Source for Cationic/Acid chemistry).

  • Du Bois, J. (2011).[9] "Rhodium-Catalyzed C-H Amination." Organic Process Research & Development. Link (Context for metal-catalyzed amination).

Sources

Application

developing DGAT1 inhibitors using adamantane carboxylic acid derivatives

Application Note: Developing DGAT1 Inhibitors Using Adamantane Carboxylic Acid Derivatives Executive Summary & Scientific Rationale The Clinical Imperative: Diacylglycerol O-acyltransferase 1 (DGAT1) is the gatekeeper en...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing DGAT1 Inhibitors Using Adamantane Carboxylic Acid Derivatives

Executive Summary & Scientific Rationale

The Clinical Imperative: Diacylglycerol O-acyltransferase 1 (DGAT1) is the gatekeeper enzyme in the Kennedy pathway, catalyzing the final and committed step of triglyceride (TG) synthesis.[1][2] While essential for energy storage, its overactivity drives obesity, hepatic steatosis (NASH/NAFLD), and insulin resistance.[1]

The Adamantane Advantage: Developing DGAT1 inhibitors is chemically challenging due to the enzyme's location in the endoplasmic reticulum (ER) membrane. Inhibitors require high lipophilicity to penetrate the membrane bilayer but must retain specific polar interactions to bind the active site.

  • The Scaffold: Adamantane (tricyclo[3.3.1.1^{3,7}]decane) provides a rigid, bulky, lipophilic "anchor" that mimics the enzyme's natural fatty acyl substrates, ensuring membrane partitioning.[1]

  • The Warhead: A carboxylic acid moiety is critical. It mimics the carbonyl of the fatty acyl-CoA substrate and forms hydrogen bonds with the catalytic histidine/serine residues in the active site.

This guide details the development of Adamantane Carboxylic Acid Derivatives (specifically modeled after the potent "Compound 43c" series), covering synthesis, enzymatic validation, and cellular profiling.[1]

Chemical Design & Synthesis Strategy

Mechanism of Inhibition: These inhibitors typically act as competitive inhibitors against the Acyl-CoA substrate. The adamantane cage occupies the hydrophobic tunnel, while the carboxylic acid interacts with the cytosolic active site entrance.

Protocol 1: Synthesis of E-Adamantane Carboxylic Acid Derivatives

Target Compound Class:trans-4-(Adamantan-1-yl)cyclohexanecarboxylic acid derivatives or similar bioisosteres.[1]

Reagents:

  • Starting Material: Methyl 4-(adamantan-1-yl)benzoate or Adamantane-1-carbonyl chloride.[1]

  • Coupling Agents: HATU, DIPEA.[1]

  • Solvents: DMF, DCM.[1]

Step-by-Step Workflow:

  • Core Functionalization (Friedel-Crafts/Coupling):

    • Reaction: React adamantane with a phenyl or cyclohexyl linker precursor.

    • Condition: Lewis acid catalysis (AlCl3) if starting from unfunctionalized adamantane, or Suzuki coupling if using brominated adamantane.[1]

    • Goal: Create the lipophilic core.

  • Linker Extension (Amide Coupling):

    • Rationale: A spacer is needed to position the acid group correctly.

    • Procedure: Dissolve the Adamantane-amine intermediate (1.0 eq) in dry DMF. Add Carboxylic Acid-Linker-Ester (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

    • Incubation: Stir at RT for 4–16 hours under N2.

    • Validation: Monitor by LC-MS (Look for M+1 peak of the ester intermediate).

  • Hydrolysis (Unmasking the Warhead):

    • Reagent: LiOH (2M aqueous) in THF/MeOH (1:1).[1]

    • Procedure: Add LiOH to the ester intermediate. Stir at 50°C for 2 hours.

    • Workup: Acidify with 1N HCl to pH 3. Extract with EtOAc.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1] The free acid is less stable on silica.

Critical Quality Attribute (CQA): Ensure the trans (E) configuration if a cyclohexane linker is used. The cis isomer often exhibits 10–100x lower potency due to steric clash in the binding tunnel.

In Vitro Enzymatic Assay (Fluorescence-Based)

Principle: Traditional assays use


C-Oleoyl-CoA.[1] To increase throughput and safety, we utilize NBD-Palmitoyl CoA , a fluorescent analog.[1] DGAT1 transfers the fluorescent acyl chain to a DAG acceptor, forming fluorescent TG. The hydrophobic environment of the TG product increases NBD quantum yield, or the product can be separated via TLC/extraction.

Materials:

  • Enzyme: Human DGAT1 microsomes (commercially available or prepared from Sf9 cells).[1]

  • Substrate A: 1,2-dioleoyl-sn-glycerol (DOG).[1]

  • Substrate B: NBD-Palmitoyl CoA (Fluorescent donor).[1][3]

  • Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM MgCl2 (Essential cofactor), 1 mg/mL BSA (Fatty acid free).

Protocol 2: High-Throughput Microsomal Assay

  • Substrate Preparation:

    • Dry down DOG under nitrogen and resuspend in acetone.

    • Mix DOG with Buffer to form micelles (final conc: 200 µM).

    • Add NBD-Palmitoyl CoA (final conc: 20 µM).[1]

  • Inhibitor Incubation:

    • Add 5 µL of test compound (in DMSO) to a black 384-well plate.

    • Add 20 µL of Microsomal Enzyme solution (0.5 µg protein/well).[1]

    • Pre-incubation:[1] 15 mins at 25°C to allow inhibitor partitioning into the membrane.

  • Reaction Initiation:

    • Add 25 µL of Substrate Master Mix.

    • Final Volume: 50 µL.

    • Incubation: 30–60 mins at 37°C.

  • Termination & Readout:

    • Option A (Extraction - Higher Accuracy): Stop with isopropanol/heptane.[1] Extract lipid phase.[4] Measure fluorescence (Ex 465 nm / Em 535 nm).

    • Option B (Homogeneous - HTS): Use a solvatochromic dye sensor if available, or measure total fluorescence increase (less sensitive due to background).[1] Recommendation: Use extraction for lead optimization.

Data Analysis: Calculate % Inhibition =


.

Cellular Validation (Lipid Droplet Imaging)

Rationale: Enzymatic potency must translate to cellular efficacy. In HepG2 (liver) or Caco-2 (gut) cells, DGAT1 inhibition prevents the formation of neutral lipid droplets (LDs) upon fatty acid loading.[1]

Protocol 3: HCS LipidTOX™ Assay

  • Cell Seeding:

    • Seed HepG2 cells at 10,000 cells/well in a 96-well clear-bottom black plate.

    • Incubate 24h at 37°C/5% CO2.

  • Compound Treatment & Loading:

    • Replace media with serum-free media containing the Adamantane inhibitor (0.1 nM – 10 µM).[1]

    • Incubate 1 hour.

    • Challenge: Add Oleic Acid (400 µM) complexed with BSA (ratio 6:1).

    • Incubate overnight (16–24 hours).

  • Staining:

    • Fix cells with 4% Paraformaldehyde (15 mins).[1]

    • Wash 2x with PBS.

    • Stain with HCS LipidTOX™ Green Neutral Lipid Stain (1:500) and Hoechst 33342 (Nuclear stain).[1]

    • Incubate 30 mins at RT in dark.

  • Imaging & Analysis:

    • Imager: High-Content Analysis System (e.g., PerkinElmer Operetta).[1]

    • Channel 1 (Nuclei): Count valid cells.

    • Channel 2 (Lipids): Measure Total Spot Area per Cell or Spot Intensity .

    • Result: Effective inhibitors will show a dose-dependent reduction in green fluorescent spots.

Visualizations & Pathways

Figure 1: The Kennedy Pathway & DGAT1 Inhibition

This diagram illustrates the triglyceride synthesis pathway and the specific intervention point of Adamantane derivatives.

KennedyPathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG 1,2-Diacylglycerol PA->DAG Lipin (PAP) DGAT1 DGAT1 Enzyme (ER Membrane) DAG->DGAT1 TAG Triacylglycerol (Lipid Droplet) DAG->TAG Esterification AcylCoA Acyl-CoA AcylCoA->DGAT1 AcylCoA->TAG DGAT1->TAG Inhibitor Adamantane-COOH Inhibitor Inhibitor->DGAT1 Blocks Active Site

Caption: The Kennedy Pathway.[1] DGAT1 catalyzes the final commitment step.[2][5][6][7] Adamantane inhibitors competitively bind the Acyl-CoA site.

Figure 2: Screening Cascade Workflow

A logical flow for filtering compounds from synthesis to lead selection.

ScreeningCascade Start Synthesis (Adamantane-COOH) Assay1 Primary Screen (Fluorescent Microsomal) Start->Assay1 Filter1 IC50 < 100 nM? Assay1->Filter1 Filter1->Start No (Redesign) Assay2 Secondary Screen (Radiometric 14C) Filter1->Assay2 Yes CellAssay Cellular Assay (HepG2 LipidTOX) Assay2->CellAssay ADME ADME Profiling (Microsomal Stability) CellAssay->ADME

Caption: Integrated Screening Cascade. Compounds must pass enzymatic potency thresholds before cellular validation.

Data Presentation & Troubleshooting

Table 1: Expected Potency Benchmarks (Reference Standards)

Compound ID Class Enzymatic IC50 (nM) Cellular EC50 (nM) Notes
Compound 43c Adamantane-Acid 5.0 15.0 High metabolic stability [1]
T863 Phenyl-Analogue 15.0 45.0 Common positive control [2]

| A-922500 | Urea Derivative | 8.0 | 22.0 | Potent but different chemotype [3] |[1]

Troubleshooting Guide:

  • Issue: High background fluorescence in Enzymatic Assay.

    • Cause: NBD-CoA is not being fully extracted or quenching is insufficient.

    • Fix: Increase isopropanol extraction volume or switch to a radiometric confirmation for critical hits.

  • Issue: Poor cellular potency despite high enzymatic activity.

    • Cause: Adamantane derivatives are highly lipophilic (LogP > 4).[1] They may get trapped in cell membranes without reaching the ER.

    • Fix: Optimize the "Linker" region to lower LogP (e.g., introduce an ether oxygen or polar heterocycle).[1]

References

  • Kim, R., et al. (2015). "Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes." European Journal of Medicinal Chemistry, 101, 716-735.[1] Link

  • Cao, J., et al. (2011). "Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases."[1] Journal of Biological Chemistry, 286(48), 41838–41851.[1] Link

  • King, A.J., et al. (2010). "Diacylglycerol Acyltransferase 1 Inhibition Lowers Serum Triglycerides in the Zucker Fatty Rat and the Hyperlipidemic Hamster." Journal of Pharmacology and Experimental Therapeutics, 330(2), 526-531.[1] Link

  • McFie, P.J., et al. (2010). "A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity."[1] Journal of Lipid Research, 51(8), 2450–2458.[1] Link

Sources

Method

Application Notes and Protocols for Adamantane Derivatives in Metabolic Disease Research

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The adamantane scaffold, a rigid and lipophilic tricyclic alkane, has e...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The adamantane scaffold, a rigid and lipophilic tricyclic alkane, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional geometry and favorable physicochemical properties have been instrumental in the design of novel therapeutics targeting a range of diseases. In the realm of metabolic disorders, particularly type 2 diabetes, adamantane derivatives have gained significant prominence. This guide provides a comprehensive overview of the application of adamantane derivatives in metabolic disease research, with a focus on their role as dipeptidyl peptidase-4 (DPP-4) inhibitors. We will delve into the mechanistic rationale behind their use, present detailed protocols for their synthesis and biological evaluation, and offer insights into the interpretation of experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-diabetic agents.

Introduction: The Adamantane Advantage in Targeting Metabolic Disease

The adamantane moiety's journey into metabolic disease therapeutics is a prime example of scaffold-based drug design. Its inherent properties, including high lipophilicity, metabolic stability, and a rigid cage-like structure, offer distinct advantages in drug development.[1] The lipophilicity of the adamantane core facilitates penetration of biological membranes, potentially enhancing bioavailability.[2] Its rigidity allows for precise orientation of functional groups to interact with biological targets, leading to improved binding affinity and selectivity.[1]

In the context of type 2 diabetes, the most successful application of adamantane derivatives has been in the development of DPP-4 inhibitors.[3] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[4] By inhibiting DPP-4, adamantane-based drugs like Vildagliptin and Saxagliptin prolong the action of incretins, leading to improved glycemic control.[5][6]

The adamantyl group in these drugs contributes significantly to their pharmacokinetic and pharmacodynamic properties.[7] For instance, in Saxagliptin, the adamantane structure contributes to its binding characteristics and therapeutic efficacy.[1] This guide will explore the practical aspects of working with adamantane derivatives in a research setting, from their synthesis to their evaluation in relevant biological assays.

Mechanistic Insights: Adamantane Derivatives and DPP-4 Inhibition

The primary mechanism by which adamantane-containing drugs exert their anti-diabetic effects is through the inhibition of the DPP-4 enzyme. This action leads to an increase in the circulating levels of active GLP-1 and GIP.

The GLP-1 Signaling Pathway

The binding of GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular events that culminate in insulin secretion.[2][7] The key steps in this pathway are:

  • Receptor Activation: GLP-1 binds to the GLP-1R, a G-protein coupled receptor.[2]

  • Adenylyl Cyclase Activation: This binding activates the Gαs subunit, which in turn stimulates adenylyl cyclase.[7]

  • cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).[7]

  • PKA and Epac2 Activation: cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2).[8]

  • Insulin Exocytosis: PKA and Epac2 mediate a series of downstream effects, including the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules.[7][8]

By inhibiting DPP-4, adamantane derivatives enhance this signaling pathway, leading to a more robust insulin response to glucose.

GLP_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP-1R GLP-1R GLP-1->GLP-1R Binds AC Adenylyl Cyclase GLP-1R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA_Epac2 PKA / Epac2 cAMP->PKA_Epac2 Activates Insulin_Granules Insulin Granules PKA_Epac2->Insulin_Granules Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: GLP-1 Signaling Pathway in Pancreatic β-cells.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of adamantane derivatives as potential anti-diabetic agents.

Synthesis of Adamantane-Based DPP-4 Inhibitors

The synthesis of adamantane derivatives often involves multi-step processes. Below are generalized protocols for the synthesis of key intermediates and the final assembly of Vildagliptin and Saxagliptin.

This protocol describes the synthesis of a key intermediate for Vildagliptin, starting from amantadine hydrochloride.[5][9]

Materials:

  • Amantadine hydrochloride

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • Boric acid (H₃BO₃)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Oxidation: In a round-bottom flask, dissolve amantadine hydrochloride in a mixture of sulfuric acid and nitric acid. Add boric acid as a catalyst. Stir the mixture at a controlled temperature (e.g., 10-20°C) for several hours.[5]

  • Hydrolysis: After the oxidation is complete, carefully quench the reaction with crushed ice. Basify the mixture with a potassium hydroxide solution to hydrolyze the intermediate.

  • Extraction: Extract the aqueous layer with ethanol.

  • Purification: Concentrate the ethanol extract and purify the crude product by recrystallization to obtain 3-amino-1-adamantanol.

This protocol outlines the coupling of 3-amino-1-adamantanol with a protected proline derivative.[5][10]

Materials:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • 3-amino-1-adamantanol

  • Organic solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine)

  • Phase transfer catalyst (optional)

Procedure:

  • Reaction Setup: Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol in an appropriate organic solvent in a reaction vessel.

  • Base Addition: Add a base, such as triethylamine, to the mixture to neutralize the HCl generated during the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield Vildagliptin.[10]

The synthesis of Saxagliptin is a more complex process involving the coupling of two key unnatural amino acid derivatives.[11][12]

Materials:

  • (S)-α[[(1,1-dimethyleethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid

  • (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide

  • Coupling agents (e.g., EDC, HOBt)

  • Organic solvent (e.g., DMF)

  • Deprotecting agent (e.g., TFA)

Procedure:

  • Amide Coupling: Dissolve the protected adamantane amino acid and the bicyclic proline amide intermediate in an organic solvent. Add coupling agents to facilitate the formation of the amide bond. Stir the reaction at room temperature until completion.[13]

  • Dehydration: The primary amide is then dehydrated to a nitrile using a suitable dehydrating agent.

  • Deprotection: The Boc protecting group on the amine is removed using an acid such as trifluoroacetic acid (TFA).

  • Purification: The final product, Saxagliptin, is purified by chromatography to obtain the desired monohydrate form.[11][12]

Synthesis_Workflow Start Starting Materials Intermediate_Synth Intermediate Synthesis Start->Intermediate_Synth Coupling Coupling Reaction Intermediate_Synth->Coupling Modification Functional Group Modification Coupling->Modification Purification Purification Modification->Purification Final_Product Final Adamantane Derivative Purification->Final_Product

Caption: Generalized workflow for the synthesis of adamantane derivatives.

In Vitro Biological Evaluation

Once synthesized, the adamantane derivatives must be evaluated for their biological activity. The following protocols describe key in vitro assays.

This assay determines the ability of a compound to inhibit the enzymatic activity of DPP-4.[14][15][16]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • DPP-4 assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (adamantane derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Enzyme and Compound Incubation: In a 96-well plate, add the DPP-4 enzyme solution to each well, followed by the test compounds or control. Incubate at 37°C for 10-15 minutes.[14][16]

  • Substrate Addition: Add the DPP-4 substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 360/460 nm) in kinetic mode for 30-60 minutes at 37°C.[15]

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Representative Data for DPP-4 Inhibition Assay

CompoundIC₅₀ (nM)
Vildagliptin2.5
Saxagliptin0.6
Adamantane Derivative X[Insert Value]
Adamantane Derivative Y[Insert Value]

This assay measures the effect of adamantane derivatives on glucose uptake in a key metabolic tissue.[17][18][19]

Materials:

  • Differentiated human or rodent skeletal myotubes (e.g., L6 or C2C12 cells)

  • Assay buffer (e.g., KRH buffer)

  • Insulin

  • Radiolabeled 2-deoxy-D-glucose ([³H]2-DG) or a fluorescent glucose analog

  • Cytochalasin B (a glucose transporter inhibitor)

  • Lysis buffer (e.g., NaOH or SDS)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation: Culture myoblasts to confluence and then switch to a differentiation medium to form myotubes.

  • Serum Starvation: Before the assay, serum-starve the myotubes for 2-3 hours to reduce basal glucose uptake.[19]

  • Insulin and Compound Treatment: Treat the cells with the test adamantane derivative in the presence or absence of a sub-maximal concentration of insulin for a specified time.

  • Glucose Uptake: Add radiolabeled 2-DG to the cells and incubate for a short period (e.g., 10-15 minutes). To determine non-specific uptake, treat a set of wells with cytochalasin B before adding 2-DG.[17]

  • Cell Lysis: Stop the uptake by washing the cells with ice-cold PBS and then lyse the cells.

  • Measurement: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Calculate the fold-change in glucose uptake in response to the compound and/or insulin.

In Vivo Efficacy Studies

To assess the anti-diabetic potential of adamantane derivatives in a physiological context, in vivo studies using animal models of diabetes are essential.

This is a widely used model for inducing type 1-like diabetes. For a type 2 model, a high-fat diet is often combined with a lower dose of STZ.[20][21][22][23][24]

Materials:

  • Male mice (e.g., C57BL/6 or BALB/c)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • High-fat diet (for type 2 model)

  • Glucometer and test strips

  • Test compounds (adamantane derivatives)

  • Vehicle control

  • Positive control (e.g., Metformin or a known DPP-4 inhibitor)

Procedure:

  • Diabetes Induction:

    • Type 1 Model: Administer a single high dose of STZ (e.g., 150-200 mg/kg) intraperitoneally to fasted mice.[24]

    • Type 2 Model: Feed mice a high-fat diet for several weeks, then administer a lower dose of STZ (e.g., 40-60 mg/kg) to induce partial β-cell dysfunction.[23]

  • Confirmation of Diabetes: Monitor blood glucose levels for several days after STZ injection. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Compound Administration: Randomly assign diabetic mice to treatment groups (vehicle, test compound at different doses, positive control). Administer the compounds daily via oral gavage or another appropriate route for a specified period (e.g., 2-4 weeks).

  • Monitoring: Regularly monitor body weight, food and water intake, and blood glucose levels (both fasting and postprandial).

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT to assess glucose disposal. Fast the mice overnight, administer an oral glucose bolus, and measure blood glucose at various time points (0, 15, 30, 60, 90, and 120 minutes).

  • Tissue Collection and Analysis: At the end of the study, collect blood for measuring insulin and other metabolic parameters. Harvest tissues like the pancreas, liver, and muscle for histological analysis or molecular studies.

Table 2: Key Parameters to Measure in In Vivo Studies

ParameterMeasurementPurpose
Blood GlucoseGlucometerAssess glycemic control
Plasma InsulinELISAEvaluate β-cell function
HbA1cHPLC/ImmunoassayMeasure long-term glycemic control
Lipid ProfileEnzymatic assaysAssess effects on dyslipidemia
Body WeightScaleMonitor overall health and metabolic status
Pancreatic Islet MorphologyHistology (H&E, insulin staining)Evaluate β-cell mass and islet integrity

Data Interpretation and Troubleshooting

Data Interpretation:

  • In Vitro: A potent adamantane derivative will exhibit a low IC₅₀ value in the DPP-4 inhibition assay. In the glucose uptake assay, a beneficial effect would be an increase in glucose uptake, particularly in the presence of insulin, suggesting improved insulin sensitivity.

  • In Vivo: Successful anti-diabetic adamantane derivatives will lead to a significant reduction in fasting and postprandial blood glucose, improved glucose tolerance in the OGTT, and potentially preserved pancreatic islet structure.

Troubleshooting:

  • Poor Solubility: Adamantane derivatives can be highly lipophilic and may have poor aqueous solubility. Use of co-solvents (e.g., DMSO, ethanol) or formulation strategies may be necessary for both in vitro and in vivo studies.

  • Off-Target Effects: It is crucial to assess the selectivity of novel adamantane derivatives against other related proteases to minimize the risk of off-target effects.

  • In Vivo Toxicity: Monitor animals closely for any signs of toxicity, such as weight loss, lethargy, or abnormal behavior. Dose-ranging studies are essential to determine a safe and effective dose.

Conclusion

Adamantane derivatives represent a validated and promising class of compounds for the treatment of metabolic diseases, particularly type 2 diabetes. Their unique structural features have been successfully exploited to develop potent and selective DPP-4 inhibitors. The protocols and guidelines presented in this document provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of novel adamantane-based therapeutics. As our understanding of the pathophysiology of metabolic diseases continues to evolve, the versatile adamantane scaffold will undoubtedly remain a valuable tool in the arsenal of medicinal chemists and drug discovery scientists.

References

  • Benchchem. Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • Li, J., et al. (2012). An efficient synthesis of Vildagliptin intermediates. Journal of the Serbian Chemical Society, 77(8), 1127-1132.
  • The Role of Adamantane Derivatives in Modern Drug Discovery. (2026, February 15).
  • Piatkowska-Chmiel, I., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports, 12(1), 6708.
  • Savage, S. A., et al. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 13(6), 1169-1176.
  • Preparation of Saxagliptin, a Novel DPP-IV Inhibitor.
  • VILDAGLIPTIN - New Drug Approvals. (2021, January 3).
  • A facile method to synthesize vildagliptin.
  • Lu, Y. J., et al. (2012). Synthesis of Vildagliptin-β-O-Glucuronide. Advances in Chemical Engineering and Science, 2(3), 379-383.
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
  • STZ-Induced Diabetes Model – Protocol. NDI Neuroscience.
  • Gallwitz, B. (2019). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Frontiers in Endocrinology, 10, 631.
  • Chen, F., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888323.
  • Doyle, M. E., & Egan, J. M. (2007). GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence. British Journal of Diabetes & Vascular Disease, 7(4), 159-164.
  • Pratley, R. E., & Salsali, A. (2007). DPP-4 inhibitors in clinical practice. Current Medical Research and Opinion, 23(4), 919-931.
  • Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.
  • Streptozotocin induced Diabetes: Protocols & Experimental Insights.
  • Application Notes and Protocols for Dipeptidyl Peptidase-4 (DPP-4)
  • The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancre
  • DPP4 Inhibitor Screening Kit (Fluorometric). Assay Genie.
  • Streptozotocin (STZ) Induced Diabetes Mellitus Animal Model. Yeasen.
  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 9(12), e3269.
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  • Measurement of Glucose Uptake and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Journal of Visualized Experiments, (124), 55850.
  • Ahangarpour, A., et al. (2018). Anti-diabetic effect of betulinic acid on streptozotocin-nicotinamide induced diabetic male mouse model. Brazilian Journal of Pharmaceutical Sciences, 54(1).
  • A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice. Bulletin of Experimental Biology and Medicine, 166(4), 546-549.
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Application

Application Notes &amp; Protocols: Adamantane Derivatives in Material Science and Metal-Organic Frameworks (MOFs)

Introduction: The Adamantane Scaffold - A Diamond in the Rough of Material Design Adamantane is the smallest member of the diamondoid family, a class of hydrocarbons with a structure that is a fragment of the diamond cry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold - A Diamond in the Rough of Material Design

Adamantane is the smallest member of the diamondoid family, a class of hydrocarbons with a structure that is a fragment of the diamond crystal lattice.[1][2][3] First isolated from petroleum in 1933, this highly symmetrical, rigid, and strain-free cage-like molecule (C₁₀H₁₆) has transitioned from a chemical curiosity to a cornerstone in advanced material design.[2][4] Its systematic name is tricyclo[3.3.1.1³⁷]decane, but its trivial name, derived from the Greek adamantinos (relating to steel or diamond), aptly describes its nature.[2]

The utility of adamantane in material science stems from a unique combination of properties:

  • Extreme Rigidity and Bulk: The fused cyclohexane ring structure is conformationally locked, providing a predictable and sterically demanding three-dimensional scaffold.[5][6][7]

  • Thermal and Chemical Stability: The diamondoid structure is exceptionally stable, imparting high thermal decomposition temperatures and resistance to chemical degradation to materials that incorporate it.[8][9]

  • Defined Tetrahedral Geometry: The four bridgehead positions of the adamantane cage provide a perfect tetrahedral arrangement for functionalization, making it an ideal building block, or "tecton," for constructing highly ordered three-dimensional networks.[10][11]

  • Lipophilicity: The purely hydrocarbon nature of the cage makes it highly lipophilic and hydrophobic, a property that can be exploited to control solubility, interfacial properties, and host-guest interactions.[1][5][6]

This guide provides researchers and material scientists with an in-depth look at the application of adamantane derivatives in two key areas: high-performance polymers and advanced porous materials like Metal-Organic Frameworks (MOFs).

Part 1: Adamantane Derivatives in Advanced Polymeric Materials

The incorporation of the bulky, rigid adamantane cage into a polymer backbone, either as a pendant group or as part of the main chain, dramatically restricts polymer chain mobility.[6][8] This fundamental principle is the key to unlocking significant enhancements in material performance.

Application Note: Engineering High-Performance Polymers

Adamantane-derived polymers are engineered for applications where thermal and mechanical resilience are paramount.[8] By introducing adamantane moieties, conventional polymers can be upgraded to meet the demanding specifications of industries like aerospace, automotive, and microelectronics.[8]

  • Enhanced Thermal Stability: The adamantane unit increases the glass transition temperature (Tg) and the thermal decomposition temperature of polymers like polyimides, polycarbonates, and polyamides.[6][8][12] This allows the materials to maintain their structural integrity and mechanical properties at elevated temperatures.

  • Improved Mechanical Strength: The rigidity of the adamantane cage translates to increased tensile strength and modulus in the resulting polymer, making it stiffer and more robust.[8]

  • Low Dielectric Constant (Low-k): The low polarizability of the adamantyl group, combined with its ability to increase the free volume within a polymer matrix, leads to materials with a low dielectric constant and low dielectric loss.[13] This is a critical requirement for next-generation microelectronic interconnects and packaging to reduce signal delay and power consumption.[13]

  • Controlled Solubility: While inherently hydrophobic, functionalized adamantane derivatives can be used to tune the solubility of polymers in specific organic solvents, aiding in processing and fabrication.[6]

Performance Data: Adamantane-Containing Polymers

The following table summarizes the typical improvements observed in polymers upon incorporation of adamantane derivatives.

PropertyConventional Polymer (Example: Bisphenol A Polycarbonate)Adamantane-Containing Polymer (Example: Adamantane-Based Polycarbonate)Improvement Rationale
Glass Transition Temp. (Tg) ~150 °C> 250 °C[12]Restricted chain mobility due to bulky adamantane group.
Thermal Decomposition (Td, 10% loss) ~450 °C> 500 °C[12]Inherent thermal stability of the diamondoid cage.
Dielectric Constant (k) ~3.0< 2.5[13]Low polarizability and increased free volume.
Hydrophobicity (Water Contact Angle) ~85°> 105°[13]Lipophilic nature of the adamantane scaffold.
Experimental Protocol: Synthesis of a High-Tg Adamantane-Based Polycarbonate

This protocol describes the synthesis of a polycarbonate via interfacial polymerization of 1,3-bis(4-hydroxyphenyl)adamantane. The rigidity of the adamantane core in the polymer backbone results in a material with a significantly higher Tg than conventional polycarbonates.

Causality: Interfacial polymerization is chosen for its rapid reaction rates at low temperatures, minimizing side reactions. The phase transfer catalyst (TBAI) is essential for transporting the phenoxide anion from the aqueous phase to the organic phase to react with the phosgene equivalent. The bulky adamantane monomer directly restricts the rotational freedom of the resulting polymer chains.

Workflow Diagram: Polycarbonate Synthesis

G cluster_reactants Reactants & Solvents cluster_process Reaction & Purification Monomer 1,3-bis(4-hydroxyphenyl)adamantane Mix 1. Dissolve Monomer & TBAI in Aqueous NaOH Monomer->Mix Phosgene Triphosgene (Phosgene Source) Add 2. Add Triphosgene in DCM Phosgene->Add Solvent Dichloromethane (Organic Phase) Solvent->Add Base NaOH in Water (Aqueous Phase) Base->Mix Catalyst TBAI (Phase Transfer Catalyst) Catalyst->Mix React 3. Vigorous Stirring (Interfacial Polymerization) Mix->React Add->React Separate 4. Separate Organic Layer React->Separate Wash 5. Wash with Acid & Water Separate->Wash Precipitate 6. Precipitate Polymer in Methanol Wash->Precipitate Dry 7. Dry under Vacuum Precipitate->Dry Product High-Tg Adamantane Polycarbonate Dry->Product

Caption: Workflow for interfacial polymerization of an adamantane-based polycarbonate.

Materials:

  • 1,3-bis(4-hydroxyphenyl)adamantane

  • Triphosgene (a safer solid substitute for phosgene gas)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium iodide (TBAI)

  • Dichloromethane (DCM), ACS grade

  • Hydrochloric Acid (HCl), 1M

  • Methanol

  • Deionized Water

Procedure:

  • Prepare Aqueous Phase: In a baffled flask, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and a catalytic amount of TBAI in an aqueous solution of NaOH (2 molar equivalents). Stir until a clear solution of the sodium phenoxide salt is formed.

  • Prepare Organic Phase: In a separate flask, carefully dissolve triphosgene (0.35 equivalents relative to the diol monomer) in DCM. Caution: Triphosgene is toxic and releases phosgene upon contact with moisture or heat. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Initiate Polymerization: Add the organic phase to the aqueous phase under vigorous mechanical stirring. An immediate increase in viscosity and the formation of a white precipitate (the polymer) should be observed.

  • Reaction: Maintain vigorous stirring for 1-2 hours at room temperature to ensure high molecular weight is achieved. The progress can be qualitatively monitored by the increase in viscosity of the organic layer.

  • Workup - Phase Separation: Cease stirring and transfer the mixture to a separatory funnel. Allow the layers to separate and collect the viscous lower organic (DCM) layer.

  • Workup - Washing: Wash the organic layer sequentially with 1M HCl to neutralize any remaining NaOH, followed by several washes with deionized water until the aqueous layer is neutral (pH 7).

  • Isolation: Slowly pour the viscous polymer solution into a large beaker of methanol with stirring. The polycarbonate will precipitate as a white, fibrous solid.

  • Purification & Drying: Collect the polymer by filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven at 80-100 °C overnight to remove all residual solvents.

Part 2: Adamantane Derivatives in Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers or struts).[14][15] The choice of linker is critical in defining the topology, pore size, and chemical environment of the resulting framework. Adamantane, with its rigid tetrahedral geometry, is an exceptional candidate for creating robust, three-dimensional MOFs.[10]

Application Note: Designing 3D Porous Networks with Adamantane

Using polyfunctional adamantane derivatives, such as adamantane-1,3,5,7-tetracarboxylic acid, as linkers provides distinct advantages over more common flat, aromatic linkers.[10]

  • Access to Unique 3D Topologies: The tetrahedral arrangement of functional groups on the adamantane core naturally directs the formation of complex, non-planar 3D networks, which can be difficult to achieve with linear or trigonal planar linkers.[10][11]

  • Enhanced Stability: The inherent rigidity of the aliphatic cage contributes to the overall robustness of the MOF structure.

  • Hydrophobic Pore Environments: Unlike polarizable aromatic linkers, the non-polar adamantane backbone introduces hydrophobicity into the MOF's pores.[10] This can create unique selectivities for gas separation applications, for example, by favoring the adsorption of non-polar molecules.

  • High Porosity: The bulky nature of the adamantane unit can prevent dense packing, leading to frameworks with large surface areas and high void volumes, which are desirable for gas storage.[10] Applications include the storage of hydrogen and methane and the selective capture of carbon dioxide.[16]

Conceptual Diagram: MOF Self-Assembly

Caption: Self-assembly of metal nodes and tetrahedral adamantane linkers into a 3D MOF.

Experimental Protocol: Solvothermal Synthesis of an Adamantane-Based Microporous Organic Polymer (MOP)

This protocol is adapted from the synthesis of microporous networks via Suzuki coupling, a powerful method for forming robust C-C bonds to create porous polymers that are analogous to MOFs.[16] The procedure uses a tetra-functionalized adamantane "knot" and a linear "rod."

Causality: The solvothermal method uses elevated temperature and pressure in a sealed vessel to increase the solubility of reactants and promote the growth of crystalline material.[14] The palladium catalyst is essential for the Suzuki coupling reaction. A high-boiling polar aprotic solvent like DMF is used to ensure all components remain in solution at the reaction temperature. The final activation step is crucial to remove solvent molecules from the pores, making the internal surface area accessible for applications like gas storage.

Materials:

  • 1,3,5,7-tetrakis(4-bromophenyl)adamantane (Adamantane "Knot")

  • Benzene-1,4-diboronic acid (Linker "Rod")

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Potassium Carbonate (K₂CO₃), 2M aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Deionized Water, Methanol, Chloroform

Procedure:

  • Reaction Setup: To a thick-walled glass pressure vessel, add 1,3,5,7-tetrakis(4-bromophenyl)adamantane (1.0 equiv.), benzene-1,4-diboronic acid (2.2 equiv.), and the Pd(PPh₃)₄ catalyst (10 mol%).

  • Add Solvents and Base: Add DMF to the vessel, followed by the 2M aqueous K₂CO₃ solution. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Degassing: Seal the vessel and degas the mixture thoroughly by performing at least three freeze-pump-thaw cycles. Backfill with an inert gas like Argon. This is critical to prevent oxidation of the palladium(0) catalyst.

  • Solvothermal Reaction: Place the sealed vessel in a programmable oven and heat to 150 °C for 72 hours. Safety Note: Ensure the pressure vessel is rated for the temperature and solvent used. Do not exceed the recommended fill volume (~70%).

  • Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of deionized water. A solid polymer will precipitate.

  • Purification: Collect the solid by filtration. To remove unreacted monomers, catalyst residues, and oligomers, wash the solid extensively. A typical washing sequence is: water, methanol, DMF, and finally chloroform. This process, often done using a Soxhlet extractor, is vital for achieving a clean, porous material.

  • Drying and Activation: Dry the purified polymer in a vacuum oven at 100 °C. To activate the material for porosity measurements, heat the sample under a high vacuum (e.g., on a Schlenk line or in a vacuum oven) at a temperature above the boiling point of the wash solvents (e.g., 120-150 °C) for at least 12 hours. This step removes all guest molecules from the pores.

  • Characterization: The final material can be characterized by FT-IR spectroscopy (to confirm the disappearance of B-OH and C-Br bonds), solid-state NMR, thermogravimetric analysis (TGA) for thermal stability, and N₂ sorption analysis (BET method) to determine the surface area and porosity.

Conclusion and Future Outlook

Adamantane's unique diamondoid structure provides an exceptional platform for creating advanced materials.[9] Its incorporation into polymers leads to materials with superior thermal, mechanical, and dielectric properties suitable for demanding environments.[6][8][13] In the realm of porous materials, its tetrahedral geometry is a powerful tool for designing robust, 3D MOFs and MOPs with unique topologies and hydrophobic pores.[10][16]

The future of adamantane in material science is bright. Research is expanding into its use in covalent organic frameworks (COFs), supramolecular assemblies for drug delivery, and as a scaffold for multifunctional materials.[1][5][10] As synthetic methods for functionalizing the adamantane core become more sophisticated, we can expect the development of even more complex and highly tailored materials with unprecedented properties.[11]

References

  • Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. (2017, February 16). National Center for Biotechnology Information. [Link]

  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025, October 5). Journal of Chemical Health Risks. [Link]

  • Adamantane - Wikipedia. Wikipedia. [Link]

  • Synthesis and Characterization of New Adamantane-Based Polyimides - ACS Publications. American Chemical Society Publications. [Link]

  • (PDF) Adamantane-containing drug delivery systems - ResearchGate. (2023, October 11). ResearchGate. [Link]

  • Adamantane-Containing Polymers - The Aquila Digital Community. The University of Southern Mississippi. [Link]

  • Representative examples of adamantane derivatives which have been... - ResearchGate. ResearchGate. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. (2025, October 17). National Center for Biotechnology Information. [Link]

  • Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. (2013, April 5). Thieme Chemistry. [Link]

  • Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials - RSC Publishing. (2017, March 14). Royal Society of Chemistry. [Link]

  • Synthesis and characterization of an adamantane-based copolyimides with high transparency | Request PDF - ResearchGate. ResearchGate. [Link]

  • Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran - PMC. (2024, February 4). National Center for Biotechnology Information. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition - MDPI. (2017, February 16). MDPI. [Link]

  • Supramolecular assembly of tetronic–adamantane and poly(β-cyclodextrin) as injectable shear-thinning hydrogels - Journal of Materials Chemistry B (RSC Publishing). (2019, March 18). Royal Society of Chemistry. [Link]

  • Adamantyl-based benzocyclobutene low-k polymers with good physical properties and excellent planarity - RSC Publishing. Royal Society of Chemistry. [Link]

  • Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity - Eurasian Chemical Communications. (2023, August 15). Eurasian Chemical Communications. [Link]

  • Adamantane Formula, Derivatives, Structure, Uses, MSDS - Chemistry Learner. (2011, September 8). Chemistry Learner. [Link]

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  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - MDPI. (2015, October 16). MDPI. [Link]

  • Functionalized Adamantane Tectons Used in the Design of Mixed-Ligand Copper(II) 1,2,4-Triazolyl/Carboxylate Metal–Organic Frameworks | Inorganic Chemistry - ACS Publications. (2013, January 7). American Chemical Society Publications. [Link]

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Method

Application Notes and Protocols for Cell Culture-Based Antiviral Efficacy Testing

Introduction The relentless challenge posed by viral pathogens necessitates a robust and efficient pipeline for the discovery and development of novel antiviral therapeutics. A cornerstone of this process is the in vitro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless challenge posed by viral pathogens necessitates a robust and efficient pipeline for the discovery and development of novel antiviral therapeutics. A cornerstone of this process is the in vitro evaluation of a compound's ability to inhibit viral replication within a controlled cell culture environment. These assays provide the first critical data points on a drug candidate's potential efficacy and safety profile. This guide provides a detailed overview of the principles, protocols, and critical considerations for the most common and impactful cell culture techniques used to assess antiviral efficacy. It is designed for researchers, scientists, and drug development professionals seeking to establish or refine their antiviral screening capabilities.

Chapter 1: Foundational Components & Strategic Choices

The validity and reproducibility of any antiviral assay hinge on the careful selection and standardization of its core biological components. These initial decisions create the framework upon which all subsequent data rests.

Selecting the Appropriate Host Cell Line

The choice of cell line is arguably the most critical variable. The primary requirement is that the cell line must be susceptible to and permissive of infection by the virus of interest, meaning it must express the necessary surface receptors for viral entry and possess the intracellular machinery required for viral replication.

Causality Behind the Choice:

  • Physiological Relevance: Whenever possible, select a cell line derived from the primary tissue targeted by the virus in vivo. For example, A549 (human lung carcinoma) or Calu-3 (human airway epithelial) cells are logical choices for respiratory viruses like influenza or SARS-CoV-2.[1][2] This increases the translational relevance of the findings.

  • Robustness and Reproducibility: The cell line should be well-characterized, easy to culture, and exhibit a stable phenotype over multiple passages. Cell lines like Vero E6 (African green monkey kidney) are widely used due to their high susceptibility to a broad range of viruses and their inability to produce interferon, which simplifies the interpretation of antiviral effects.[2][3]

  • Assay-Specific Needs: The cell line must be compatible with the chosen assay endpoint. For instance, a Plaque Reduction Neutralization Test (PRNT) requires a cell line that forms a confluent monolayer and in which the virus produces visible, countable plaques.[4][5]

Table 1: Common Cell Lines for Antiviral Testing

Cell LineOriginCommon Viruses TestedKey Characteristics
Vero E6 African Green Monkey KidneySARS-CoV-2, Herpes Simplex Virus (HSV), Zika VirusInterferon-deficient, forms excellent monolayers.[2][3]
MDCK Madin-Darby Canine KidneyInfluenza VirusPolarized epithelial cells, support robust influenza replication.[2]
HeLa Human Cervical AdenocarcinomaVarious viruses (e.g., HIV, RSV)One of the oldest and most common human cell lines.[2]
A549 Human Lung CarcinomaRespiratory viruses (e.g., Influenza, RSV, SARS-CoV-2)Represents lung alveolar epithelium.[1]
Huh-7 Human Hepatocellular CarcinomaHepatitis C Virus (HCV), Dengue Virus, Zika VirusKey model for liver-tropic viruses.[6]
Virus Strain and Stock Preparation

A well-characterized, high-titer virus stock is essential for consistent and reproducible experiments.

Expert Insights:

  • Source and Passage Number: Obtain virus strains from reputable sources (e.g., ATCC, BEI Resources). Keep the passage number of the virus stock low, as high-passage numbers can lead to the accumulation of mutations and altered phenotypes, impacting antiviral susceptibility.

  • Titration is Non-Negotiable: The infectious titer of the virus stock must be accurately determined on the specific cell line to be used in the screening assays. The two most common methods are the Plaque Assay and the 50% Tissue Culture Infectious Dose (TCID50) assay.[7][8] This ensures a consistent Multiplicity of Infection (MOI) — the ratio of infectious virus particles to cells — is used across experiments.

Biosafety Considerations

Working with infectious viral agents requires strict adherence to biosafety protocols to protect laboratory personnel and the environment. The required Biosafety Level (BSL) is determined by the specific risks associated with the virus, including its infectivity, severity of disease, and transmissibility.[9][10]

  • BSL-1: For work with agents not known to consistently cause disease in healthy adults.[11][12]

  • BSL-2: For agents that pose a moderate hazard. This includes viruses like Herpes Simplex Virus and many common cold viruses.[10]

  • BSL-3: For indigenous or exotic agents that may cause serious or potentially lethal disease through inhalation, such as SARS-CoV-2 and Mycobacterium tuberculosis.[11][13]

  • BSL-4: For dangerous and exotic agents that pose a high risk of aerosol-transmitted, life-threatening infections for which there are no available vaccines or treatments, such as Ebola and Marburg viruses.[9][10][11]

All work must be conducted in the appropriate containment facility following guidelines from organizations like the Centers for Disease Control and Prevention (CDC).[11][12][13]

Chapter 2: Core Assays for Antiviral Efficacy

Several well-established assays form the backbone of in vitro antiviral testing. The choice of assay depends on the virus's characteristics, the mechanism of the potential antiviral, and the desired throughput.

Cytopathic Effect (CPE) Inhibition Assay

Principle of the Assay: This is one of the most common and straightforward methods for primary antiviral screening.[2] Many viruses cause visible morphological changes in host cells, known as the cytopathic effect (CPE), which can include cell rounding, detachment, and lysis.[8][14] An effective antiviral compound will protect the cells from virus-induced CPE, thus preserving cell viability.[3] The percentage of CPE inhibition is used to determine the drug's effective concentration.[2]

Workflow Diagram:

CPE_Workflow cluster_prep Plate Preparation cluster_treat Treatment & Infection cluster_incubate Incubation & Readout P1 Seed host cells in 96-well plates P2 Incubate overnight to form monolayer P1->P2 T1 Add serial dilutions of test compound P2->T1 T2 Add virus at a pre-determined MOI T1->T2 I1 Incubate until CPE is ~80-90% in virus control T2->I1 I2 Assess cell viability (e.g., Crystal Violet, MTT) I1->I2 R1 Data Analysis I2->R1 Calculate EC50

Caption: General workflow for a CPE Inhibition Assay.

Detailed Protocol: CPE Inhibition Assay
  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6) at a density that will form an 80-90% confluent monolayer overnight (e.g., 1 x 10⁴ cells/well).[2]

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay medium (e.g., DMEM with 2% FBS).

  • Treatment and Infection:

    • Remove the growth medium from the cell monolayer.

    • Add 50 µL of the diluted compound to the appropriate wells.

    • Add 50 µL of medium containing the virus at a predetermined Multiplicity of Infection (MOI).

    • Crucial Controls: Include wells for "cell control" (cells only, no virus, no compound), "virus control" (cells + virus, no compound), and "compound toxicity control" (cells + compound, no virus).[1][2]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for the virus control wells to show 80-90% CPE (typically 48-72 hours).[2][3]

  • Quantification of Cell Viability:

    • Remove the medium.

    • Stain the remaining viable cells. Common methods include:

      • Crystal Violet: Stains the nuclei of adherent cells. The plate is washed, dried, the dye is solubilized, and absorbance is read.[1]

      • Neutral Red: A supravital dye that is taken up by viable cells.[6][15]

      • Tetrazolium Salts (MTT/XTT): Metabolically active cells convert the salt into a colored formazan product, which is measured spectrophotometrically.[2]

      • ATP-based Assays (e.g., CellTiter-Glo®): Measures ATP content as an indicator of metabolically active, viable cells.[3]

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls. Plot the data to a dose-response curve to determine the 50% effective concentration (EC₅₀).[2]

Plaque Reduction Neutralization Test (PRNT)

Principle of the Assay: Considered the "gold standard" for measuring virus neutralization, the PRNT quantifies the concentration of an antiviral agent required to reduce the number of discrete plaques (localized areas of cell death) by 50% or 90% (PRNT₅₀ or PRNT₉₀).[5][16] After the virus is allowed to infect a cell monolayer in the presence of the antiviral, a semi-solid overlay (like agarose or methylcellulose) is added.[4][5] This overlay restricts viral spread to adjacent cells, ensuring that each plaque originates from a single infectious virus particle.

Workflow Diagram:

PRNT_Workflow cluster_prep Preparation cluster_infection Infection & Overlay cluster_readout Visualization & Analysis P1 Prepare serial dilutions of test compound P2 Mix dilutions with a fixed amount of virus P1->P2 P3 Incubate mixture (e.g., 1 hr at 37°C) P2->P3 I1 Inoculate cell monolayers with virus-compound mixture P3->I1 I2 Incubate for adsorption (e.g., 1 hr) I1->I2 I3 Remove inoculum, add semi-solid overlay I2->I3 R1 Incubate for several days for plaque formation I3->R1 R2 Fix and stain cells (e.g., Crystal Violet) R1->R2 R3 Count plaques and calculate % reduction R2->R3 R4 Data Analysis R3->R4 Determine PRNT50

Caption: Step-by-step workflow of a Plaque Reduction Neutralization Test.

Detailed Protocol: Plaque Reduction Neutralization Test (PRNT)
  • Cell Seeding: Seed cells (e.g., Vero) in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

  • Compound-Virus Incubation:

    • In separate tubes, mix serial dilutions of the test compound with a viral suspension containing a fixed number of plaque-forming units (PFU), typically 50-100 PFU per well.[17]

    • Incubate this mixture for 1 hour at 37°C to allow the compound to bind to or act on the virus.[16]

  • Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Inoculate the cells with the virus-compound mixture and incubate for 1 hour for viral adsorption.[5]

  • Overlay:

    • Aspirate the inoculum.

    • Gently add 2-3 mL of a pre-warmed semi-solid overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% methylcellulose or low-melting-point agarose).

  • Incubation for Plaque Formation: Incubate the plates for 3-10 days, depending on the virus, until clear plaques are visible in the virus control wells.

  • Visualization:

    • Fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cell monolayer with a solution like 0.1% crystal violet.

    • Gently wash with water to remove excess stain. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The PRNT₅₀ is the concentration of the compound that reduces the plaque count by 50%.[5]

Reporter Gene Assays

Principle of the Assay: This modern, high-throughput approach uses recombinant viruses that have been engineered to express a reporter gene (e.g., luciferase or green fluorescent protein - GFP) upon successful replication in a host cell.[18][19] The antiviral activity of a compound is measured by the reduction in the reporter signal (light or fluorescence), which directly correlates with the inhibition of viral replication.[18][20] This method is often faster, more sensitive, and more amenable to automation than traditional CPE or plaque assays.[19][21]

Expert Insights: The key advantage is quantitative, objective data collection via a plate reader, removing the subjectivity of manual plaque counting or CPE scoring. Replication-incompetent reporter virus particles (RVPs) can also be used, enhancing safety for work with high-containment viruses.[20]

Detailed Protocol: Luciferase-Based Reporter Assay
  • Cell Seeding: Seed host cells in an opaque-walled 96-well or 384-well plate suitable for luminescence readings.

  • Treatment and Infection: Add serial dilutions of the test compound to the wells, followed by the reporter virus at a predetermined MOI.

  • Incubation: Incubate the plate for a period optimized for peak reporter gene expression (typically 24-72 hours).

  • Signal Detection:

    • Add a luciferase substrate reagent (e.g., from a Promega Nano-Glo® or similar kit) to each well. This lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate briefly at room temperature as per the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a microplate luminometer. The reduction in signal in treated wells compared to the virus control indicates antiviral activity. Calculate the EC₅₀ from the dose-response curve.[22]

Quantitative PCR (qPCR)-Based Assays

Principle of the Assay: This highly sensitive and quantitative method directly measures the amount of viral nucleic acid (DNA or RNA) in a sample.[23] Cells are infected with the virus and treated with the test compound. After incubation, total nucleic acids are extracted from the cells or the supernatant. The amount of viral genetic material is then quantified using real-time PCR (qPCR) or reverse-transcription qPCR (RT-qPCR) for RNA viruses.[23][] A reduction in the viral genome copy number in treated samples compared to untreated controls indicates antiviral activity.

Expert Insights: qPCR is particularly useful for viruses that do not cause significant CPE or form plaques.[23] It allows for the precise quantification of viral replication and can be designed to measure different stages of the viral life cycle (e.g., by targeting early vs. late gene transcripts).[23][]

Detailed Protocol: RT-qPCR for Viral Load Reduction
  • Assay Setup: Seed cells and perform compound treatment and virus infection as described for the CPE assay.

  • Incubation: Incubate for a defined period (e.g., 24 or 48 hours) to allow for viral replication.

  • Sample Collection: Collect either the cell culture supernatant (to measure released virions) or the cell lysate (to measure intracellular viral RNA).

  • RNA Extraction: Extract total RNA from the samples using a commercial kit (e.g., Qiagen RNeasy).

  • cDNA Synthesis: For RNA viruses, convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing a DNA polymerase (like Taq polymerase), dNTPs, a fluorescent dye (e.g., SYBR Green) or a specific TaqMan probe, and primers designed to amplify a specific region of the viral genome.[23]

    • Add the cDNA to the master mix.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis: The instrument measures the fluorescence increase at each cycle. The cycle threshold (Ct) value is inversely proportional to the amount of target nucleic acid. Calculate the reduction in viral RNA levels in treated samples relative to the untreated virus control, often normalized to an internal housekeeping gene to control for cell number.

Chapter 3: Advanced Techniques & The Future of Antiviral Screening

While the core assays remain fundamental, the field is advancing toward more physiologically relevant and information-rich models.

High-Content Imaging (HCI)

HCI combines automated fluorescence microscopy with sophisticated image analysis software to simultaneously quantify multiple parameters of viral infection at the single-cell level.[25][26] By using fluorescent probes for viral proteins, host cell structures, and markers of cellular health, HCI can provide deep insights into a compound's mechanism of action.[25][27] Researchers can measure not just the percentage of infected cells, but also the subcellular localization of viral components, effects on host cell morphology, and cytotoxicity, all within a single automated experiment.[25][26][27]

Organoid Models

Organoids are self-organizing, three-dimensional (3D) cell cultures derived from stem cells that closely mimic the structure and function of human organs.[28][29][30] These models bridge the gap between traditional 2D cell culture and complex in vivo systems.[29][30] For virology, lung, intestinal, and liver organoids provide a more physiologically relevant context to study viral pathogenesis and screen antiviral drugs, as they recapitulate the cellular diversity and architecture of the native tissue.[28][29][30][31]

Chapter 4: Data Analysis & Interpretation: The Selectivity Index

A potent antiviral is not necessarily a good drug candidate; it must also be safe for the host cells. The therapeutic window of a compound is quantified by the Selectivity Index (SI) .

Principle and Calculation: The SI is a critical parameter that represents the ratio of a compound's toxicity to its efficacy.[32][33][34] It is calculated by dividing the 50% cytotoxic concentration (CC₅₀) by the 50% effective concentration (EC₅₀).[32][34][35]

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected host cells by 50%. This is determined by performing a cytotoxicity assay in parallel with the efficacy assay, using the same cell line, incubation time, and viability readout.[2][32]

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%, as determined by one of the assays described above (e.g., CPE, PRNT, qPCR).[2][32]

SI = CC₅₀ / EC₅₀

Logical Diagram for SI Calculation:

SI_Logic cluster_assays Parallel Experiments EC50 Antiviral Efficacy Assay (Infected Cells) Calc Calculate SI = CC50 / EC50 EC50->Calc Determines EC50 (Potency) CC50 Cytotoxicity Assay (Uninfected Cells) CC50->Calc Determines CC50 (Toxicity) Result High SI Value: Favorable Profile (High Efficacy, Low Toxicity) Calc->Result

Caption: Logical relationship for determining the Selectivity Index (SI).

Interpretation: A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells.[32] Generally, a compound with an SI value of ≥10 is considered a promising candidate for further development.[33]

Conclusion

The selection and execution of cell culture-based assays are foundational to the entire antiviral drug discovery process. From the fundamental CPE inhibition assay to sophisticated high-content imaging in organoid models, each technique offers unique advantages in throughput, sensitivity, and biological relevance. By understanding the principles behind these methods, carefully selecting the appropriate components, and rigorously interpreting the data through metrics like the Selectivity Index, researchers can confidently identify and advance the most promising antiviral candidates toward preclinical and clinical development.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Adamantane Isomerization Reactions

Welcome to the Technical Support Center for adamantane isomerization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for adamantane isomerization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the synthesis of adamantane and its derivatives. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during adamantane isomerization experiments.

Q1: What is the fundamental principle behind the isomerization of polycyclic hydrocarbons to adamantane?

The synthesis of adamantane through isomerization is a thermodynamically driven process. Adamantane is the most stable isomer of C10H16 due to its rigid, strain-free, diamond-like structure.[1] The reaction typically starts with a less stable polycyclic hydrocarbon precursor, such as tetrahydrodicyclopentadiene.[2][3] In the presence of a strong Lewis acid or superacid catalyst, a complex series of carbocation rearrangements, including 1,2-hydride and alkyl shifts, occurs, ultimately leading to the formation of the thermodynamically favored adamantane cage structure.[4][5]

Q2: What are the most common catalysts used for adamantane isomerization, and how do I choose the right one?

The choice of catalyst is critical for both yield and reaction efficiency. Historically, aluminum chloride (AlCl₃) has been a widely used Lewis acid catalyst.[2][4] However, it often requires high catalyst loading and can lead to the formation of difficult-to-separate byproducts.[6] Modern approaches often utilize:

  • Superacids: Systems like HF-SbF₅ or "magic acid" (FSO₃H-SbF₅) can provide very high yields, sometimes approaching 98%, due to their extreme acidity which facilitates the necessary carbocation rearrangements.[1]

  • Zeolites and Solid Acids: Catalysts such as Y-type zeolites, particularly when modified (e.g., REUSY), and sulfated zirconia (ZrO₂-SO₄²⁻) offer advantages like easier separation, potential for regeneration, and reduced corrosive waste.[6][7][8] These are often preferred for greener and more cost-effective industrial processes.[2]

  • Ionic Liquids: Chloroaluminate ionic liquids have been shown to be effective catalysts, allowing for good selectivity and easier product recovery from the catalyst phase.[9]

The best choice depends on your specific starting material, desired scale, and equipment availability. For laboratory-scale synthesis where high yield is paramount, superacids are excellent. For larger-scale or more environmentally conscious processes, solid acids or ionic liquids are increasingly favored.

Q3: My starting material is endo-tetrahydrodicyclopentadiene. Do I need to convert it to the exo-isomer first?

While the isomerization can proceed from the endo-isomer, strong acids will catalyze the rearrangement of the endo-isomer to the exo-isomer.[3] The equilibrium heavily favors the exo-isomer (99% exo to 1% endo).[3] Therefore, starting directly with the endo-isomer is feasible as it will convert to the exo-isomer in situ before rearranging to adamantane.

Q4: What are the primary side reactions I should be aware of, and how can they be minimized?

During isomerization, several competing reactions can lower the yield of the desired adamantane product.[7] These include:

  • Fragmentation/Cracking: The carbocation intermediates can undergo cleavage, leading to smaller hydrocarbon fragments. This is often exacerbated by excessively high temperatures or prolonged reaction times.

  • Disproportionation: This involves the transfer of hydrogen between molecules, leading to a mixture of more and less saturated hydrocarbons.

  • Alkylation/Polymerization: Carbocation intermediates can alkylate other hydrocarbon molecules, leading to heavier byproducts and sludge formation.

To minimize these side reactions, it is crucial to carefully control the reaction temperature and time. Using a catalyst with optimized acidity and pore structure, such as modified zeolites, can also improve selectivity by influencing which molecules can form within the catalyst's pores.[7]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during adamantane isomerization.

Issue 1: Low or No Yield of Adamantane

Potential Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Inactive or Insufficient Catalyst - Verify the source and purity of the Lewis acid. - For solid catalysts, check for proper activation and surface area.- Use a fresh, high-purity batch of catalyst. - For AlCl₃, ensure it is anhydrous. - Consider increasing the catalyst loading, but be mindful of potential side reactions.[10] - For solid acids, ensure proper preparation and activation procedures are followed.[7]
Low Reaction Temperature - Monitor the internal reaction temperature closely.- Gradually and controllably increase the reaction temperature. Optimal temperatures can range from 70°C to over 200°C depending on the catalyst system.[6][11]
Impure Starting Material - Analyze the starting polycyclic hydrocarbon for purity using GC or NMR.- Purify the starting material before the reaction. Impurities can poison the catalyst or lead to unwanted side reactions.
Premature Termination of Reaction - Monitor the reaction progress over time using GC-MS to track the disappearance of the starting material and the appearance of adamantane.- Extend the reaction time. Some isomerization reactions can take several hours to reach completion.[11]
Issue 2: Significant Formation of Byproducts (e.g., sludge, low molecular weight fragments)

Potential Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Excessively High Reaction Temperature - Review the reaction temperature profile. Sudden exotherms can indicate runaway side reactions.- Implement a more controlled heating protocol. A gradual temperature ramp can be more effective than rapid heating.[11] - Ensure efficient stirring to maintain uniform temperature throughout the reaction mixture.
Prolonged Reaction Time - Analyze aliquots of the reaction mixture at different time points to determine the optimal reaction duration.- Quench the reaction once the maximum yield of adamantane is observed to prevent product degradation or further side reactions.[7]
Inappropriate Catalyst-to-Substrate Ratio - Review the literature for recommended catalyst loading for your specific system.- Optimize the catalyst-to-substrate ratio. Too much catalyst can promote side reactions.[10]
Presence of Water - Ensure all glassware is thoroughly dried and reagents are anhydrous, especially when using water-sensitive Lewis acids like AlCl₃.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Issue 3: Difficulty in Product Isolation and Purification

Potential Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Complex Reaction Mixture - Analyze the crude product mixture by GC-MS to identify the major components.- After quenching the reaction (e.g., with ice-water), perform a steam distillation to isolate the volatile adamantane from non-volatile impurities and catalyst residues.[11]
Co-crystallization with Impurities - Check the melting point of the purified product. A broad melting range indicates the presence of impurities.- Recrystallization is a common and effective purification method. Ethanol or a mixture of ethyl acetate and cyclohexane are often suitable solvents.[11][12] Slow cooling is crucial to prevent trapping impurities in the crystal lattice.[11]
Presence of Adamantane Polyols or Other Oxygenated Byproducts - Use TLC or HPLC to check for more polar impurities.- Wash the organic extract with water or a dilute base solution to remove water-soluble impurities like polyols.[13]

Section 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for Lewis Acid-Catalyzed Isomerization

This protocol is a general guideline and should be adapted based on the specific catalyst and starting material.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add the solvent (if any) and the Lewis acid catalyst under an inert atmosphere.

  • Reaction: While stirring, add the powdered starting material (e.g., tetrahydrodicyclopentadiene) in one portion.

  • Temperature Control: Heat the mixture to the desired temperature. A gradual increase in temperature is often recommended.[11]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the reaction.[11]

  • Workup: Extract the product with a suitable organic solvent (e.g., hexane or ether). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by sublimation, steam distillation, or recrystallization.[11][]

Safety Precautions
  • Always work in a well-ventilated fume hood.[15][16]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16]

  • Lewis acids like aluminum chloride are corrosive and react violently with water. Handle with care.[4]

  • Ozone, which can be used in some derivatization reactions, is toxic and potentially explosive.[17]

  • Adamantane dust can be combustible and may form explosive mixtures with air.[15]

Visualizing the Isomerization Pathway

The following diagram illustrates the conceptual workflow for adamantane synthesis via isomerization.

Isomerization_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Precursor Polycyclic Hydrocarbon (e.g., Tetrahydrodicyclopentadiene) Isomerization Isomerization (Carbocation Rearrangements) Precursor->Isomerization Catalyst Lewis Acid / Superacid (e.g., AlCl₃, Zeolite) Catalyst->Isomerization Quenching Quenching (e.g., with ice-water) Isomerization->Quenching Crude Product Extraction Solvent Extraction Quenching->Extraction Purification Purification (e.g., Recrystallization, Sublimation) Extraction->Purification Adamantane High-Purity Adamantane Purification->Adamantane

Caption: Workflow for adamantane synthesis via isomerization.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues in adamantane isomerization.

Troubleshooting_Logic Start Problem: Low Adamantane Yield Check_Catalyst Is the catalyst active and sufficient? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Sol_Catalyst Solution: - Use fresh, high-purity catalyst - Optimize catalyst loading Check_Catalyst->Sol_Catalyst No Check_Purity Is the starting material pure? Check_Temp->Check_Purity Yes Sol_Temp Solution: - Gradually increase temperature - Ensure uniform heating Check_Temp->Sol_Temp No Check_Time Is the reaction time sufficient? Check_Purity->Check_Time Yes Sol_Purity Solution: - Purify starting material Check_Purity->Sol_Purity No Sol_Time Solution: - Extend reaction time - Monitor reaction progress Check_Time->Sol_Time No Success Improved Yield Check_Time->Success Yes Sol_Catalyst->Success Sol_Temp->Success Sol_Purity->Success Sol_Time->Success

Caption: Troubleshooting logic for low adamantane yield.

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  • A new method for the synthesis of diamantane by hydroisomerization of binor-S on treatment with sulfuric acid. (2020, July 27). Beilstein Archives.
  • Adamantane Impurities. BOC Sciences.
  • Technical Support Center: Optimizing Reaction Conditions for Adamantyl

Sources

Optimization

overcoming low yield in Friedel-Crafts acylation of adamantane

Technical Support Center: Adamantane Functionalization Subject: Troubleshooting & Optimization of Friedel-Crafts Acylation of Adamantane Ticket ID: #ADAM-FC-001 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Adamantane Functionalization Subject: Troubleshooting & Optimization of Friedel-Crafts Acylation of Adamantane Ticket ID: #ADAM-FC-001 Responder: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are likely experiencing low yields (typically 30–50%) because the direct Friedel-Crafts acylation of adamantane (Ad-H) with acetyl chloride and aluminum chloride is mechanistically disadvantaged.[1][2][3] Unlike aromatic acylation, aliphatic acylation requires an energetically demanding hydride abstraction step (often called the Nenitzescu or Kharasch type reaction) to generate the reactive 1-adamantyl cation (


).[2][3]

To overcome this, you must either (A) Force the direct reaction using specific kinetic controls or (B) Pivot to a "Masked Acylation" strategy (using 1-bromoadamantane or 1-adamantanecarboxylic acid) which is the industry standard for yields


.[2][3]

Part 1: Diagnostic & Decision Matrix

Before altering your chemistry, use this logic flow to identify the bottleneck.

G cluster_0 Direct Route Optimization (Ad-H + AcCl + AlCl3) cluster_1 High-Yield Alternatives (Recommended) Start Diagnostic: Low Yield in Adamantane Acylation Check_Substrate Are you starting with Adamantane (Ad-H)? Start->Check_Substrate Direct_Route Issue: Hydride Abstraction Step Check_Substrate->Direct_Route Yes (Direct Route) Precursor_Route Select Alternative Check_Substrate->Precursor_Route No (Using 1-Br-Ad or 1-COOH) Check_Cat Is AlCl3 > 1.2 eq & Anhydrous? Direct_Route->Check_Cat Alt_A Method A: 1-Br-Ad + Vinyl Acetate (95% Yield) Precursor_Route->Alt_A Alt_B Method B: 1-COOH + MeMgBr/CuCl (85% Yield) Precursor_Route->Alt_B Check_Solvent Solvent: DCM or DCE? Check_Cat->Check_Solvent Yes Check_Initiator Added Initiator? (t-BuCl or 1-Br-Ad) Check_Solvent->Check_Initiator Yes Fix_Direct Optimization: 1. Use DCE (Reflux) 2. Add 5 mol% t-BuCl 3. Quench Cold Check_Initiator->Fix_Direct No

Figure 1: Decision tree for troubleshooting and selecting the optimal synthetic pathway for 1-acetyladamantane.

Part 2: Troubleshooting the Direct Reaction (Ad-H + AcCl)

If you are constrained to using Adamantane hydrocarbon as the starting material, follow these strict protocols to maximize yield beyond the typical 30%.

Q1: Why is the reaction stalling or producing tar?

Technical Insight: The reaction relies on the intermolecular hydride transfer from adamantane to the acylium ion (or a protonated intermediate) to form the


 cation.[3] This process is slow. If the cation does not form efficiently, the acylating agent polymerizes or attacks the solvent.
  • The Fix (Initiation): The reaction is often autocatalytic but has a long induction period.[3] Add 5 mol% of tert-butyl chloride or 1-bromoadamantane to the mixture at the start.[1] These generate carbocations immediately, which then abstract hydride from adamantane, kickstarting the cycle [1].

Q2: What is the correct stoichiometry?

Technical Insight: Unlike catalytic alkylation, acylation requires stoichiometric Lewis acid. The product (1-acetyladamantane) is a ketone, which acts as a Lewis base and forms a stable 1:1 complex with


, deactivating it.[2][3]
  • Protocol: Use 1.2 to 1.5 equivalents of

    
      relative to acetyl chloride.[2][3]
    
  • Solvent: Switch from Dichloromethane (DCM, bp 40°C) to 1,2-Dichloroethane (DCE, bp 84°C) . The higher reflux temperature is often required to drive the endothermic hydride abstraction step in aliphatic substrates.

Q3: How do I prevent 1,3-diacetyladamantane formation?

Technical Insight: Once 1-acetyladamantane is formed, the electron-withdrawing carbonyl group deactivates the cage less than in benzene rings.[1] The distal tertiary carbons (3, 5, 7 positions) can still undergo hydride abstraction, leading to di-acylation.[2][3]

  • Control: Stop the reaction immediately upon consumption of the starting material (monitor via GC/TLC). Do not "let it stir overnight" to ensure completion.

Part 3: The "Scientific Pivot" – High-Yield Alternatives

For pharmaceutical or scale-up applications, we strongly recommend pivoting to Method A or Method B .[1][2] These routes bypass the inefficient hydride abstraction step.

Comparative Yield Data
ParameterDirect Acylation (Current)Method A: Vinyl Acetate (Recommended)Method B: Grignard (Pharma Std)
Starting Material Adamantane (Ad-H)1-Bromoadamantane (1-Br-Ad)1-Adamantanecarboxylic Acid
Reagents

Vinyl Acetate,

or Mn cat.[1][2][3]

, then

Mechanism Hydride Abstraction (Difficult)Electrophilic Addition / RadicalNucleophilic Acyl Substitution
Typical Yield 30 – 50% 90 – 95% 80 – 85%
Major Side Product Polymer/Tars, 1,3-Diacetyl1-AdamantanolTertiary Alcohols (if no Cu cat.)[2][3]
Method A: The "Masked" Acylation (Best for Yield)

This method uses 1-bromoadamantane (which readily forms the stable


 cation) reacting with vinyl acetate.[2][3] This is effectively a Friedel-Crafts alkylation with a "masked" ketone.[1][2]

Protocol:

  • Dissolve 1-bromoadamantane (10 mmol) in excess vinyl acetate (acting as solvent/reagent) or DCE.

  • Catalyst: Add concentrated

    
     (dropwise) or a transition metal catalyst like 
    
    
    
    [2].[2][3]
  • Reaction: The

    
     cation attacks the alkene of vinyl acetate.[3] The intermediate hydrolyzes to give 1-acetyladamantane.[1]
    
  • Yield: Consistently 95% with minimal purification required.

Method B: The Carboxylic Acid Route (Best for Purity)

If you already have the carboxylic acid precursor, this is the most controlled method.[3]

Protocol:

  • Activation: Convert 1-adamantanecarboxylic acid to the acid chloride using thionyl chloride (

    
    ). Remove excess 
    
    
    
    completely (azeotrope with toluene).[2][3]
  • Coupling: Dissolve acid chloride in dry THF/Ether at 0°C.

  • Catalysis: Add 1-5 mol% CuCl (Cuprous Chloride).[1][2][3] This is critical. It allows the ketone to form without over-reacting to the tertiary alcohol [3].

  • Addition: Add MeMgBr (1.1 eq) slowly. The Copper catalyst ensures chemoselectivity.

References

  • BenchChem. Troubleshooting Low Yield in Adamantane Acylation. BenchChem Technical Library.[1][2][3] [2][3]

  • ResearchGate. Synthesis of 1-acetyladamantane by reaction of 1-bromoadamantane with vinyl acetate.

  • Organic Chemistry Portal. Friedel-Crafts Acylation Mechanisms and Catalysts.

  • PubMed. 1-Azaadamantanes: pharmacological applications and synthetic approaches.[1][2][4] (Context on Adamantane functionalization).

Sources

Troubleshooting

Technical Support Center: Purification of Adamantane-1-Carboxylic Acid

[1] Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing difficulties achieving pharmaceutical-grade purity (>99.5%) with 1-Adamantanecarboxylic acid (1-A...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing difficulties achieving pharmaceutical-grade purity (>99.5%) with 1-Adamantanecarboxylic acid (1-ACA) .

1-ACA is a critical pharmacophore in the synthesis of antivirals (e.g., Rimantadine) and DPP-4 inhibitors for type 2 diabetes. Its rigid, lipophilic tricyclic cage structure creates unique purification challenges—specifically sublimation during drying , oiling out (liquid-liquid phase separation), and the inclusion of impurities within the crystal lattice.

This guide moves beyond basic textbook procedures to provide a self-validating, robust purification workflow.

Module 1: Solvent System Engineering

The Challenge: Solubility Paradox

The adamantyl cage is highly lipophilic, making 1-ACA extremely soluble in common organic solvents (CHCl₃, DCM, THF) even at room temperature, rendering them unsuitable for high-yield recrystallization. Conversely, it is virtually insoluble in water.

The Solution: The Binary Gradient

We utilize a solvent/antisolvent system . The most robust system identified in literature and industrial practice is Methanol (Solvent) / Water (Antisolvent) .

Solvent SystemRatio (v/v)Primary Use CaseProsCons
MeOH / Water 3:1 Standard Purification High yield; excellent removal of polar inorganic salts.MeOH toxicity; requires careful antisolvent addition.
EtOH / Water 4:1Green ChemistryLower toxicity; slower evaporation.Slower crystallization; higher risk of oiling out if cooled too fast.
Hexane 100%Removal of Tarry ByproductsGood for initial cleanup of crude reaction mixtures.Poor recovery yield; flammable.

Technical Insight: The 3:1 Methanol/Water ratio is derived from the classic Organic Syntheses procedure (Koch & Haaf), where ~12g of crude acid is recrystallized from 30mL MeOH and 10mL Water [1].

Module 2: Validated Recrystallization Protocol

Objective: Purify crude 1-ACA to >99% purity. Prerequisites: Crude 1-ACA (typically tan/off-white), Hot plate, Buchner funnel, Vacuum source.

Phase A: Dissolution & Hot Filtration[2]
  • Charge: Place crude 1-ACA in an Erlenmeyer flask.

  • Solvation: Add Methanol (approx. 2.5 mL per gram of solid).[1]

  • Heat: Warm to reflux (~65°C). The solid should dissolve completely.

    • Troubleshooting: If solid remains, add MeOH in 0.5 mL increments. If dark particles persist after 10 mins of reflux, these are likely inorganic salts or polymerized byproducts.

  • Decolorization (Optional): If the solution is brown/yellow, add Activated Charcoal (1% w/w). Reflux for 5 mins.

  • Hot Filtration: Filter the hot solution through a pre-warmed Buchner funnel (or fluted filter paper) to remove charcoal and mechanical impurities. Speed is critical to prevent premature crystallization on the filter.

Phase B: Crystallization via Antisolvent
  • Reheat: Return the filtrate to a gentle boil.

  • Antisolvent Addition: Slowly add Water (approx. 0.8 - 1.0 mL per gram of starting solid) down the side of the flask.

    • Visual Cue: The solution will turn turbid (cloudy) where the water hits, then clear up upon swirling.

    • Stop Point: Stop adding water when a faint turbidity persists even after swirling. Add one drop of MeOH to clear it back to a solution.

  • Controlled Cooling: Remove from heat.

    • Step 1: Allow to cool to room temperature (25°C) undisturbed on a wood block or cork ring (insulation prevents thermal shock).

    • Step 2: Once at room temp, move to a refrigerator or ice bath (0-4°C) for 1 hour.

Phase C: Isolation & Drying (Critical Step)
  • Filtration: Collect crystals via vacuum filtration. Wash with a cold 1:1 MeOH/Water mixture.

  • Drying:

    • Warning: 1-ACA sublimes significantly near its melting point (172-174°C).

    • Protocol: Dry in a vacuum oven at 50-60°C maximum . Do not exceed 70°C under high vacuum, or you will lose significant yield to the vacuum pump trap [2].

Module 3: Visualization of Workflow

The following diagram illustrates the critical decision points in the purification process.

RecrystallizationWorkflow Start Crude 1-ACA Input Dissolve Dissolve in Hot MeOH (Reflux ~65°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol CheckSol->Dissolve No (Add more MeOH) Filter Hot Filtration (Remove insolubles/Charcoal) CheckSol->Filter Yes Antisolvent Add Warm Water (Until faint turbidity) Filter->Antisolvent Cooling Controlled Cooling (RT -> 4°C) Antisolvent->Cooling Oiling ISSUE: Oiling Out (Liquid separation) Cooling->Oiling Phase Separation FilterCold Cold Filtration Cooling->FilterCold Crystals Formed Reheat Reheat & Add MeOH Oiling->Reheat Remedy Reheat->Cooling Retry (Slower) Dry Vacuum Dry (<60°C to prevent sublimation) FilterCold->Dry Final Pure 1-ACA Crystals Dry->Final

Figure 1: Logic flow for the purification of 1-Adamantanecarboxylic acid, highlighting the critical loop for correcting "oiling out" phenomena.

Module 4: Troubleshooting Hub

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of white crystals, you see oily droplets at the bottom of the flask as it cools.[2] Cause:

  • Temperature dropped too quickly (Thermal Shock).

  • Too much water (Antisolvent) was added.

  • High impurity concentration lowering the melting point. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of Methanol (the good solvent).

  • Seed: Add a tiny crystal of pure 1-ACA to the hot solution.

  • Insulate: Wrap the flask in a towel to slow the cooling rate.

Issue 2: Low Yield

Symptom: Very few crystals form even at 0°C. Cause: Too much Methanol (solvent) was used initially. The compound is staying in the mother liquor. Corrective Action:

  • Perform a concentration step: Evaporate 30-50% of the solvent on a rotary evaporator.

  • Re-cool.

  • Note: Do not evaporate to dryness, as this will trap impurities.

Issue 3: Sublimation Loss

Symptom: "Fluffy" crystals disappear from the watch glass or vacuum oven; white residue appears on the oven window. Cause: 1-ACA has high vapor pressure near its melting point. Corrective Action:

  • Lower drying temperature to 45-50°C .

  • Use a gentle vacuum (water aspirator) rather than high vacuum (<1 mbar) if heating is necessary.

Module 5: Advanced FAQ

Q: Can I use sublimation instead of recrystallization for purification? A: Yes. Because 1-ACA sublimes readily, sublimation is an excellent method for obtaining ultra-high purity (>99.9%) material for analytical standards. However, it is difficult to scale. For batches >10g, recrystallization is more efficient.

Q: My crude material is pink/red. What is this? A: This often indicates the presence of brominated byproducts (e.g., 1-bromoadamantane) if the acid was synthesized via the Koch-Haaf reaction using bromine precursors. These impurities are lipophilic.

  • Fix: Recrystallize from Hexane first to remove the bulk of the brominated species, then perform the Methanol/Water recrystallization for final polishing.

Q: What is the melting point I should aim for? A: Pure 1-Adamantanecarboxylic acid melts at 172–174°C [1][3]. A melting range >2°C or a value below 170°C indicates significant impurity.

References

  • Koch, H.; Haaf, W. (1964).[3] "1-Adamantanecarboxylic Acid".[4][3][5][6][7][8][9][10] Organic Syntheses, 44, 1.

  • TCI Chemicals. (n.d.). "Product Specification: 1-Adamantanecarboxylic Acid".

  • National Center for Biotechnology Information. (2024).[2] "PubChem Compound Summary for CID 13235, 1-Adamantanecarboxylic acid". PubChem.

  • Moiseev, I. K., et al. (2017). "Reactions of Adamantanes in Electrophilic Media". Scribd / Russian Chemical Reviews.

Sources

Optimization

Technical Support Center: Troubleshooting Stacked Injections in Preparative Chiral Chromatography

Core Directive: The Logic of Stacked Injections Stacked injection (or "boxcar injection") is a throughput enhancement technique where a subsequent sample is injected onto the column before the previous sample has complet...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Logic of Stacked Injections

Stacked injection (or "boxcar injection") is a throughput enhancement technique where a subsequent sample is injected onto the column before the previous sample has completely eluted.[1] In chiral chromatography, where isocratic methods are standard and run times can be long due to the interaction mechanisms of Chiral Stationary Phases (CSPs), this technique is critical. It utilizes the "dead space" between the solvent front and the first eluting enantiomer (or between the last enantiomer and the end of the run) to process multiple injections simultaneously within the column bed.

The Golden Rule: The cycle time must be calculated such that the first eluting peak of the second injection does not overlap with the last eluting peak of the first injection.

Method Development: Establishing the "Stacking Window"

Before troubleshooting, you must validate that the method was set up correctly. Stacked injections are deterministic ; if the math is wrong, the chromatography will fail.

Protocol: Calculating Optimal Cycle Time

Do not guess. Follow this overlay procedure to determine the precise injection interval.

  • Perform a Single Injection: Run your standard prep method with the target mass load. Ensure the baseline returns to zero after the final peak.

  • Identify Critical Time Points:

    • 
      : Start time of the first enantiomer peak.
      
    • 
      : End time of the last enantiomer peak (return to baseline).
      
  • Calculate Cycle Time (

    
    ): 
    
    • The theoretical minimum cycle time is the peak width of the separation window.

    • Formula:

      
      
      
    • 
       (Safety Margin): Add 0.5 – 1.0 min to account for slight retention time drifts.
      
  • Simulation: In your chromatography software (e.g., ChemStation, LabSolutions, MassLynx), overlay the chromatogram on itself and shift the second trace by

    
    . Verify no collision occurs.
    
Visual Workflow: Cycle Time Determination

CycleTimeLogic Start Start: Single Injection Data Analyze Identify T(start) & T(end) Start->Analyze Calc Calculate Delta: (T_end - T_start) Analyze->Calc Safety Add Safety Margin (+0.5 to 1.0 min) Calc->Safety Simulate Software Overlay Simulation Safety->Simulate Decision Collision Detected? Simulate->Decision Finalize Set Cycle Time & Start Sequence Decision->Finalize No Adjust Increase Margin or Reduce Load Decision->Adjust Yes Adjust->Simulate

Figure 1: Logic flow for determining the safe injection window (Cycle Time) to prevent peak collision.

Troubleshooting Guide: Common Failure Modes

Issue 1: Peak Collision (The "Train Wreck")

Symptom: The early peaks of Injection


 are co-eluting with the late peaks of Injection 

. Diagnosis: The cycle time is too short, or retention times are drifting.
Potential CauseMechanismCorrective Action
Retention Time Drift Temperature fluctuations or mobile phase evaporation (common in volatile chiral solvents like Heptane/EtOH) change selectivity.Thermostat the column. Even for "room temp" methods, set the oven to 25°C or 30°C to lock retention.
Column Overload High mass loading causes peak broadening (fronting/tailing), effectively widening the window needed.Reduce Injection Volume. Re-calculate peak widths at the specific load, not analytical load.
Solvent Mismatch Sample solvent is stronger than mobile phase, causing "band spreading" at the inlet.Match Solvents. Dissolve sample in the mobile phase. If solubility is poor, use the weakest possible solvent.
Issue 2: Pressure Buildup & System Shutdowns

Symptom: System over-pressures after 3-4 injections. Diagnosis: Sample precipitation or hardware timing issues.

  • The "Solubility Trap": In stacked injections, the column is constantly under load. If your sample is barely soluble in the mobile phase, it may precipitate at the column head when it hits the mobile phase stream, eventually clogging the frit.

    • Test: Mix 100 µL of sample solution with 900 µL of mobile phase in a vial. If it turns cloudy, you will clog the column.

  • Injector Timing: If the "Load" time is longer than the "Cycle" time minus the "Inject" time, the autosampler may not be ready for the next shot.

    • Fix: Ensure Cycle Time > (Draw Speed * Volume) + Wash Time + Injection Time.

Issue 3: Ghost Peaks in Chiral SFC

Symptom: Unexpected broad peaks appearing at random intervals. Diagnosis: In Chiral SFC (Supercritical Fluid Chromatography), "memory effects" are common if the injection valve rotor seal material absorbs the sample.

  • Fix: Increase the needle wash duration and use a strong wash solvent (e.g., Methanol/IPA 50:50) compatible with the sample.

Advanced Decision Tree: Solving Resolution Loss

When separation quality degrades during a stacked sequence, use this logic to isolate the variable.

TroubleshootingTree Start Problem: Resolution Loss in Stacked Run Check1 Is the drift present in Single Injection? Start->Check1 Branch1_Yes Method/Column Issue Check1->Branch1_Yes Yes Branch1_No Stacking Specific Issue Check1->Branch1_No No TempCheck Check Column Temp (Is it fluctuating?) Branch1_Yes->TempCheck SolventCheck Check Mobile Phase (Evaporation of modifier?) Branch1_Yes->SolventCheck Interference Check Cycle Time (Is Peak N overlapping N+1?) Branch1_No->Interference FritCheck Check Pressure Trace (Rising sawtooth pattern?) Branch1_No->FritCheck Action1 Increase Cycle Time by 10% Interference->Action1 Yes Action2 Sample Precipitating? Change Solvent/Filter FritCheck->Action2 Yes

Figure 2: Decision matrix for diagnosing resolution loss during automated stacked sequences.

Frequently Asked Questions (FAQ)

Q: Can I use stacked injections with gradient elution? A: Generally, no . Stacked injections rely on isocratic conditions so that the column environment is identical for every injection. If you run a gradient, you must re-equilibrate the column after every run, which defeats the purpose of stacking (utilizing the dead time). Some advanced "gradient stacking" exists but requires complex column switching or synchronized gradients, which is rarely robust for routine chiral prep [1].

Q: How do I handle fraction collection in stacked modes? A: Use time-based collection windows if your chromatography is highly reproducible. If using peak-based (threshold/slope) collection, ensure your "End Peak" logic is tight enough to prevent the collector from merging the tail of Peak A with the front of Peak B (the next injection).

Q: My pressure profile looks like a "sawtooth" that keeps rising. What is this? A: This is a classic sign of progressive fouling. Each injection leaves a small amount of precipitate or matrix on the guard column. In stacked modes, the system doesn't have time to "wash" this off.

  • Solution: Implement a "Wash Injection" every 10–20 cycles, or dilute your sample further.

Q: What is the maximum number of injections I can stack? A: It is limited by solvent capacity and fraction collector capacity, not the chromatography. However, verify retention time stability every ~10 injections. If the RT drifts by >2%, the stack will eventually collide.

References

  • Knauer. Stacked Injection in Preparative Chromatography - Workflow for establishing a stacked injection method.[2] Retrieved from

  • Shimadzu. Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. Retrieved from

  • Waters Corporation. Preparative SFC Principles of Scaling in Prep SFC - Stacked Injections. Retrieved from

  • Daicel Chiral Technologies. Preparative Chiral Separations and Scale-Up Guide. Retrieved from

  • Teledyne Labs. Three quick steps to stacked injections. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Adamantane Carboxamide Synthesis

Welcome to the technical support center for the synthesis of adamantane carboxamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of adamantane carboxamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecular scaffold. Here, we will delve into the intricacies of optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions to ensure the success of your experiments.

Introduction to Adamantane Carboxamide Synthesis

Adamantane's rigid, three-dimensional structure and its lipophilic nature make it a valuable building block in medicinal chemistry and materials science.[1][2] The carboxamide functional group, in turn, provides a handle for further molecular modifications and can participate in crucial hydrogen bonding interactions. The synthesis of adamantane carboxamide derivatives is therefore a key step in the development of novel therapeutics, including antiviral and antidiabetic agents.[3]

The most common and direct route to adamantane carboxamide is through the reaction of adamantane-1-carboxylic acid or its corresponding acyl chloride with an amine source. However, variations of the Ritter reaction, which utilizes adamantane alcohols or halides with a nitrile, also provide a powerful synthetic pathway.[4][5] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final product.

This guide will focus on providing practical, experience-driven advice to navigate the challenges associated with these synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your synthesis.

Q1: My reaction to form adamantane carboxamide from adamantane-1-carboxylic acid and an amine is showing low yield. What are the likely causes and how can I improve it?

Answer: Low yields in amide coupling reactions involving adamantane-1-carboxylic acid are frequently due to a few key factors:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to a more reactive species to facilitate nucleophilic attack by the amine. If this activation is incomplete, the reaction will stall.

    • Solution: Ensure you are using an appropriate coupling agent. Standard reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activator such as 1-Hydroxybenzotriazole (HOBt) or a more modern equivalent are generally effective.[6] For sterically hindered amines, more powerful activating agents like HATU or HBTU might be necessary.

  • Steric Hindrance: The bulky adamantyl group can sterically hinder the approach of the amine to the activated carboxylic acid. This is especially problematic with bulky amines.

    • Solution: Increase the reaction time and/or temperature. However, be cautious as excessive heat can lead to side reactions. Using a less sterically hindered activating group on the carboxylic acid can also be beneficial.

  • Inadequate Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.[6]

    • Solution: Ensure you are using at least one equivalent of base for the coupling reaction, and an additional equivalent if starting from an amine salt. The pKa of the base should be appropriate to deprotonate the amine without causing side reactions.

  • Poor Solubility: Adamantane derivatives can have limited solubility in common organic solvents.

    • Solution: Choose a solvent system that effectively dissolves all reactants. Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are common choices. A co-solvent system might be necessary in some cases.

Q2: I am attempting a Ritter reaction with 1-adamantanol and acetonitrile, but the reaction is sluggish and gives a complex mixture of products. How can I optimize this?

Answer: The Ritter reaction is a powerful tool but requires careful control of conditions, especially with substrates like adamantanol.[4][5]

  • Acid Strength and Concentration: The reaction is catalyzed by a strong acid, which protonates the alcohol to form a carbocation. The stability of the adamantyl carbocation is high, but the acid concentration is critical.

    • Solution: Concentrated sulfuric acid is the classic choice.[7] The amount of acid should be carefully controlled; typically, it is used as the solvent or in a significant excess. Using a Brønsted-acidic ionic liquid has also been shown to be an effective catalyst.[8]

  • Reaction Temperature: The temperature influences the rate of both the desired reaction and potential side reactions.

    • Solution: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[7] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature profile.

  • Water Content: The presence of water can lead to the hydrolysis of the intermediate nitrilium ion to the desired amide, but excess water can also lead to the formation of byproducts, including the corresponding alcohol.

    • Solution: Ensure your reagents and solvent (if any) are dry. However, the work-up procedure typically involves quenching the reaction mixture with ice water to precipitate the amide product.[7]

  • Nitrile Concentration: The nitrile acts as both a reactant and a solvent in many cases.

    • Solution: Using an excess of the nitrile can drive the reaction to completion.

Q3: During the work-up of my adamantane carboxamide synthesis, I am having trouble with product isolation and purification. What are the best practices?

Answer: Purification of adamantane derivatives can be challenging due to their often high crystallinity and sometimes limited solubility.

  • Isolation:

    • Precipitation/Crystallization: Adamantane carboxamides are often crystalline solids. After quenching the reaction, the product may precipitate out of the aqueous solution. This is a common and effective initial purification step.[6][7] Washing the precipitate with water is crucial to remove acid and other water-soluble impurities.

    • Extraction: If the product does not precipitate, extraction with an appropriate organic solvent like ethyl acetate or dichloromethane is necessary. Ensure the aqueous layer is at the correct pH to ensure the amide is in its neutral form.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying solid adamantane carboxamides. Common recrystallization solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Silica Gel Chromatography: While effective, the non-polar nature of the adamantane cage can lead to issues with streaking on silica gel. Using a solvent system with a small amount of a polar modifier (e.g., methanol in dichloromethane) can improve peak shape. Gradient elution is often necessary.[6]

Frequently Asked Questions (FAQs)

  • What is the best starting material for synthesizing a primary adamantane carboxamide?

    • Adamantane-1-carboxylic acid is a readily available and stable starting material. It can be converted to the acyl chloride for higher reactivity or used directly in a coupling reaction.[9]

  • Can I synthesize adamantane carboxamide directly from adamantane?

    • Yes, through a process called C-H amination. This is an advanced technique that often involves transition metal catalysts and can directly functionalize the adamantane core.[10] Another approach is the GaCl3-mediated carbonylation of adamantane to form the aldehyde, which can then be converted to the amide.[11]

  • Are there any safety precautions I should be aware of when working with adamantane derivatives?

    • While adamantane itself is relatively benign, the reagents used in its functionalization can be hazardous. Strong acids like sulfuric acid are corrosive, and coupling reagents can be sensitizers. Always consult the Safety Data Sheet (SDS) for all reagents and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • How does the position of the carboxamide group on the adamantane cage (e.g., 1- vs. 2-position) affect the reaction conditions?

    • The 1-position (bridgehead) is a tertiary carbon, and carbocations at this position are relatively stable, facilitating reactions like the Ritter reaction. The 2-position is a secondary carbon, and reactions at this position can be more challenging and may require different strategies or lead to rearrangements.[1][12]

Experimental Protocols

Protocol 1: Synthesis of N-substituted Adamantane-1-carboxamide from Adamantane-1-carboxylic Acid

This protocol is a general procedure for the synthesis of N-substituted adamantane-1-carboxamides using a standard peptide coupling method.

Materials:

  • Adamantane-1-carboxylic acid

  • Amine (or amine hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of adamantane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and DIPEA (2.5 eq if starting from an amine hydrochloride salt, or 1.5 eq if starting from the free amine).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Synthesis of Adamantane-1-carboxamide via the Ritter Reaction

This protocol describes the synthesis of the primary adamantane-1-carboxamide from 1-adamantanol.

Materials:

  • 1-Adamantanol

  • Acetonitrile

  • Concentrated Sulfuric Acid (98%)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-adamantanol (1.0 eq) in acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (a significant excess, often acting as the solvent) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The adamantane-1-carboxamide will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualizations

Reaction Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Adamantane_Acid Adamantane-1- carboxylic acid Activation Activation Adamantane_Acid->Activation 1. Amine Amine Coupling Coupling Amine->Coupling Coupling_Agent EDCI/HOBt Coupling_Agent->Activation Base DIPEA Base->Coupling Solvent DMF Solvent->Coupling Activation->Coupling 2. Workup Work-up & Purification Coupling->Workup 3. Product Adamantane Carboxamide Workup->Product 4.

Caption: Workflow for amide coupling synthesis.

Troubleshooting Logic: Low Product Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Cause1 Inefficient Activation Start->Cause1 Cause2 Steric Hindrance Start->Cause2 Cause3 Inadequate Base Start->Cause3 Cause4 Poor Solubility Start->Cause4 Solution1 Use stronger coupling agent (e.g., HATU) Cause1->Solution1 Solution2 Increase reaction time/temp Cause2->Solution2 Solution3 Ensure sufficient equivalents of non-nucleophilic base Cause3->Solution3 Solution4 Optimize solvent system Cause4->Solution4

Caption: Troubleshooting logic for low product yield.

References

  • Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. (2015). MedChemComm.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). MDPI.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
  • Practical and Scalable Synthesis of 1,3-Adamantanediol. (n.d.).
  • Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. (2022). PMC.
  • Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. (2004).
  • Ritter reaction. (n.d.). Wikipedia. [Link]

  • Synthetic Approaches to Physiologically Active Polycyclic Compounds: III. Ritter Reaction with Ketones of the Adamantane and Oxahomoadamantane Series. (2025).
  • How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?. (2014). ResearchGate. [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). PMC.
  • Intermolecular Ritter-Type C-H Amination of Unactivated sp3 Carbons. (n.d.). PMC - NIH. [Link]

Sources

Optimization

Technical Support Guide: Multi-Substituted Adamantane Synthesis

This guide is structured as a Tier-3 Technical Support Knowledge Base for the Adamantane Synthesis Core . It is designed to address high-level synthetic bottlenecks encountered during the functionalization of the adamant...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support Knowledge Base for the Adamantane Synthesis Core . It is designed to address high-level synthetic bottlenecks encountered during the functionalization of the adamantane cage.[1]

Ticket ID: ADM-POLY-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Challenges

The adamantane scaffold (


) presents a deceptive structural simplicity. While highly symmetrical (

), its functionalization is governed by a rigid "hydrogenic canopy" and extreme lipophilicity.[2]

The three primary failure modes in multi-substitution are:

  • Regiochemical Scrambling: Inability to distinguish between the 4 equivalent bridgehead (

    
    , tertiary) carbons and the 6 equivalent methylene (
    
    
    
    , secondary) carbons.
  • Polysubstitution Arrest: The electron-withdrawing nature of the first substituent often deactivates the cage toward subsequent electrophilic/radical attack (e.g., stopping at 1,3-disubstitution when 1,3,5,7-tetrasubstitution is desired).

  • Isomeric "Dead Ends": Formation of inseparable mixtures of cis/trans isomers (e.g., 1,4-disubstituted adamantanes) that defy standard silica chromatography.

Diagnostic Workflows & Troubleshooting

Module A: Regioselectivity (Bridgehead vs. Methylene)

Issue: User cannot selectively target the C2 (secondary) position; reaction exclusively yields C1 (tertiary) products.

Root Cause: Thermodynamics favors the formation of the 1-adamantyl cation or radical due to the relief of 1,3-diaxial strain and the stability of the tertiary center. Direct C2-functionalization requires overcoming this thermodynamic sink.

Troubleshooting Protocol:

MethodStandard OutcomeTroubleshooting / Corrective Action
Radical Halogenation ~99% C1-HalideSwitch to Ionic/Lewis Acid Control: Use

or superacid media (

). These conditions permit hydride shifts that can equilibrate to the thermodynamically favored product, but specific kinetic traps (e.g., protoadamantane rearrangement) can access C2.
C-H Oxidation (TFDO/DMDO) Mixed C1/C2Use Steric Control: Bulky oxidants (e.g., metalloporphyrins) are repelled by the bridgehead hydrogens, favoring the more accessible secondary positions.
Directing Groups N/AInstall a C1-Auxiliary: Functionalize C1 with a directing group (e.g., carboxylic acid) to guide C-H activation to the C2 position via intramolecular metal-catalyzed pathways (e.g., Pd(II)-catalyzed).

Expert Insight:

"If you strictly need C2 functionalization, do not start with adamantane. Start with adamantanone . The carbonyl at C2 provides a functional handle that is far easier to manipulate (via Grignard, reduction, or Wittig) than attempting to force a C-H activation at a secondary carbon against the thermodynamic gradient." [1, 2]

Module B: Polysubstitution (Accessing 1,3,5,7-Tetrasubstituted Cores)

Issue: Synthesis stalls at the 1,3-disubstituted stage. Yields for 1,3,5-tri and 1,3,5,7-tetra derivatives are <5%.

Root Cause: Inductive Deactivation. A substituent at C1 (especially Electron Withdrawing Groups like


, 

,

) pulls electron density from the cage, raising the ionization potential of the remaining tertiary C-H bonds.

Troubleshooting Protocol:

Q: How do I force the reaction to the 4th substitution?

  • A1: The "Hammer" Method (Friedel-Crafts): For tetra-arylation, standard conditions fail. You must use neat reactant (e.g., benzene) as solvent and high loadings of Lewis Acid (

    
    ).
    
    • Critical Step: The reaction generates massive amounts of HCl gas. Ensure efficient venting. The mixture will turn into a black tar; this is normal. Quench carefully on ice.

  • A2: Radical-Polar Crossover: If installing halogens, standard radical bromination (

    
    , heat) often stalls.
    
    • Fix: Add a Lewis Acid catalyst (

      
      , Fe) to the bromine. The mechanism shifts to an ionic pathway, which is less sensitive to the inductive deactivation than the radical pathway. [3]
      
  • A3: The Ritter Reaction Trap: Attempting to synthesize 1,3,5,7-tetraaminoadamantane via Ritter reaction (Ad-Br + Acetonitrile +

    
    ) often creates insoluble polymeric aggregates.
    
    • Fix: Use Oleum (20-30% free

      
      )  instead of conc. 
      
      
      
      . The superacidic medium stabilizes the poly-cation intermediates and prevents premature precipitation.
Module C: Purification of Isomeric Mixtures

Issue: 1,3-dimethyladamantane and 1,4-dimethyladamantane co-elute on TLC and standard silica columns.

Root Cause: Adamantane derivatives are "greasy balls." They lack significant dipole moments or pi-systems to interact with silica gel. Isomers often have identical


 values.

Separation Strategy:

TechniqueApplicabilityProtocol Notes
Derivatization Alcohols/AminesConvert the mixture to esters/amides using a bulky chiral acid (e.g., Mosher's acid). The resulting diastereomers have significantly different physical properties and can often be separated by standard flash chromatography.
Inclusion Complexes Small derivativesUse Thiourea or Cyclodextrin crystallization. Thiourea forms hexagonal channels that selectively include specific adamantane isomers based on their hydrodynamic volume.
HPLC (Reverse Phase) GeneralDo not use C18. Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The pi-pi interactions (if aryl groups are present) or shape selectivity of rigid stationary phases provide better resolution than simple hydrophobic interaction. [4]

Visualizations

Diagram 1: Regioselectivity Decision Tree

This logic map guides the user through the selection of reagents based on the target position (Bridgehead C1 vs. Methylene C2).

RegioselectivityMap Start Starting Material: Adamantane Target Target Position? Start->Target C1 Tertiary (C1, C3, C5, C7) (Thermodynamic Product) Target->C1 High Stability C2 Secondary (C2) (Kinetic/Directed Product) Target->C2 High Difficulty Radical Method: Radical C-H Activation (Reagents: Br2/hv, NHPI/O2) C1->Radical Standard Ionic Method: Ionic/Superacid (Reagents: HF/SbF5, AlBr3) C1->Ionic Polysubstitution Directing Method: Directing Group (Reagents: Pd(OAc)2, oxidant) C2->Directing C-H Activation Ketone Alternative Start: Adamantanone C2->Ketone Pre-oxidized Result1 Product: 1-Substituted Radical->Result1 High Selectivity (>95:1) Result2 Product: 2-Substituted Ketone->Result2 Guaranteed C2 Functionalization

Caption: Decision matrix for selecting synthetic pathways based on target regiochemistry. Note the divergence between radical methods (C1) and pre-oxidized precursors (C2).

Diagram 2: The "Inductive Wall" in Polysubstitution

This diagram illustrates why synthesis often fails after the second substitution and how to bypass it.

Polysubstitution Ad Adamantane Ad1 1-Substituted (EWG: -Br, -COOH) Ad->Ad1 Fast Ad2 1,3-Disubstituted (Inductive Deactivation) Ad1->Ad2 Moderate Barrier THE INDUCTIVE WALL (Reactivity drops 100x) Ad2->Barrier Standard Conditions Solution Bypass: 1. Superacid Media 2. High Temp/Pressure 3. Catalyst Overloading Ad2->Solution Apply Force Ad3 1,3,5-Trisubstituted Ad4 1,3,5,7-Tetrasubstituted Ad3->Ad4 Extreme Conditions Barrier->Ad3 Fails Solution->Ad3 Yields <40%

Caption: The "Inductive Wall" effect. Electron-withdrawing groups deactivate the cage, requiring increasingly harsh conditions to achieve higher substitution degrees.

References & Validated Protocols

Key Literature Sources
  • Radical Functionalization: Chemical Science, 2023. Recent advances in photocatalytic C-H activation have improved selectivity for the tertiary position, utilizing H-atom transfer (HAT) catalysts to overcome bond dissociation energy barriers.

  • 1,2-Disubstitution Strategies: Molecules, 2021. A comprehensive review on constructing the adamantane framework from bicyclic precursors to achieve difficult 1,2-substitution patterns, bypassing direct C-H activation issues.

  • Steric Hindrance in Functionalization: J. Org. Chem., 2002.[3] Detailed analysis of the "hydrogenic canopy" effect, explaining why certain reagents fail to react with the adamantane cage despite favorable thermodynamics.

  • Isomer Separation: Welch Materials Guide, 2024. Technical notes on using specialized stationary phases (Phenyl/PFP) for the separation of structural isomers that are inseparable on C18 or Silica.

Standard Operating Procedure (SOP) Snapshot: 1,3,5,7-Tetrabromoadamantane
  • Reagents: Adamantane (10g), Bromine (excess, 40mL),

    
     (catalytic), Iron powder.
    
  • Conditions: Reflux for 72 hours.

  • Workup: Pour onto crushed ice/bisulfite. Extract with

    
    .
    
  • Purification: Recrystallization from glacial acetic acid. Do not column.

  • Note: This intermediate is the "Golden Key" to all other tetrasubstituted derivatives (tetra-acid, tetra-amine, tetra-alkyne).

For further assistance, please upload your NMR spectra (specifically the bridgehead region 1.5-2.2 ppm) to the portal.

Sources

Troubleshooting

reducing cytotoxicity of adamantane-based antiviral agents

Status: Operational | Tier: Advanced Research Support Welcome to the AOSC. You are likely here because your adamantane-based antiviral candidates are showing promising inhibition (IC50) but are failing safety screens due...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Research Support

Welcome to the AOSC. You are likely here because your adamantane-based antiviral candidates are showing promising inhibition (IC50) but are failing safety screens due to low Selectivity Indices (SI < 10) or unexplained cell death.

This guide moves beyond basic toxicology. We address the specific physicochemical traps inherent to the adamantane cage—specifically lipophilicity-driven membrane disruption and lysosomotropism —and provide validated engineering and assay protocols to resolve them.

Module 1: Structural De-risking (Chemistry)

The Issue: The "Lipophilic Bullet" Effect. Unmodified adamantane scaffolds often possess a


. While this ensures viral M2 channel access, it causes non-specific intercalation into host cell membranes, leading to lysis rather than specific pharmacological toxicity.

The Fix: Amino Acid Conjugation (The "Pro-drug" Approach). Data indicates that conjugating polar amino acids to the adamantane amine significantly improves the Selectivity Index (SI) without destroying antiviral potency.

Case Study: Glycyl-Rimantadine
  • Standard Rimantadine: SI > 10 (Marginal).

  • Glycyl-Rimantadine: SI > 13.3 (Improved).[1]

  • Mechanism: The amino acid moiety reduces global lipophilicity, preventing non-specific membrane insertion while maintaining specific binding to the viral M2 pore [1][6].

Optimization Workflow

Use this logic gate to determine your next synthetic step.

AdamantaneOptimization Start Lead Candidate (High Cytotoxicity) CheckLogP Check cLogP Start->CheckLogP HighLogP LogP > 3.5 CheckLogP->HighLogP Yes LowLogP LogP < 2.5 CheckLogP->LowLogP No Action1 Strategy A: Conjugate Gly/Leu (Polarity Shift) HighLogP->Action1 Action2 Strategy B: Spiro-cyclization (Rigidification) LowLogP->Action2 Test Validation: Measure SI (CC50/IC50) Action1->Test Action2->Test

Figure 1: Decision tree for structural modification of adamantane derivatives based on lipophilicity profiles.

Module 2: Mechanism of Toxicity (Cell Biology)

The Issue: Lysosomotropism (The "Vacuole" Trap).[2][3] Users frequently report "foamy" cytoplasm in treated cells. This is not always necrosis. Adamantane amines are Cationic Amphiphilic Drugs (CADs). They permeate lysosomal membranes in their neutral form, get protonated in the acidic interior (pH 4.5), and become trapped. This draws water in osmotically, causing lysosomal swelling and dysfunction [14][16].

The Diagnostic Protocol: Lysosomal Trapping Assay Do not rely solely on viability. You must distinguish between specific toxicity and lysosomal stress.

Protocol Steps:

  • Seed Cells: HepG2 or MDCK cells (10⁴/well) in 96-well plates.

  • Treatment: Incubate with drug (0.1 – 100 µM) for 4 hours.

    • Positive Control: Chloroquine (60 µM) – known lysosomotropic agent.[2][3]

    • Negative Control: Piroxicam (150 µM).[2][3]

  • Staining: Add LysoTracker Red (50 nM) or Neutral Red . Incubate 30 mins.

  • Imaging/Readout:

    • High Content Screening: Measure spot intensity/area per cell.

    • Result: A decrease in LysoTracker intensity often indicates severe swelling/leakage or pH neutralization.

  • Interpretation: If your drug causes vacuolization without immediate ATP loss, it is lysosomotropic. Reduce basicity (pKa) to fix this [15].

Lysosomotropism Extracellular Extracellular Fluid (pH 7.4) DrugNeutral Drug (Neutral) Permeates Membrane Extracellular->DrugNeutral Lysosome Lysosome Lumen (pH 4.5) DrugNeutral->Lysosome Diffusion DrugIon Drug-H+ (Trapped) Lysosome->DrugIon Protonation DrugIon->Lysosome Cannot Exit Swelling Osmotic Influx (Vacuolization) DrugIon->Swelling Accumulation

Figure 2: Mechanism of Lysosomotropism. Adamantane amines become protonated traps within acidic organelles, leading to false-positive toxicity signals.

Module 3: Assay Troubleshooting (In Vitro)

The Issue: MTT Assay Interference. Adamantane derivatives can alter mitochondrial dehydrogenase activity without killing the cell, or they can directly reduce tetrazolium salts if the amine is highly reactive. This leads to false viability readings [4][6].

Comparison of Validated Assays

FeatureMTT/XTT (Tetrazolium)CellTiter-Glo (ATP)LDH Release
Mechanism Mitochondrial ReductaseATP QuantitationMembrane Integrity
Adamantane Risk High (Metabolic interference)Low (Direct viability)Low (Death specific)
Sensitivity ModerateHighModerate
Recommendation Screening onlyGold Standard Confirmation

Corrective Protocol: The "Dual-Read" System If you observe a discrepancy between visual health (microscopy) and MTT data:

  • Run parallel plates.

  • Plate A: Perform CellTiter-Glo (ATP) to measure metabolic energy.

  • Plate B: Perform LDH Release assay to measure membrane rupture.

  • Analysis:

    • High ATP + Low LDH = Healthy / Cytostatic.

    • Low ATP + Low LDH = Metabolic Arrest (Mitochondrial Toxicity) [10].

    • Low ATP + High LDH = Necrosis (Membrane Lysis).

Frequently Asked Questions (FAQ)

Q: My derivative precipitates in the cell media. Is this toxicity? A: No, this is "physical toxicity." Adamantane derivatives are highly hydrophobic. If crystals form, they mechanically damage cells.

  • Fix: Check solubility limits. Use a co-solvent (DMSO < 0.5%) or encapsulate in cyclodextrins/liposomes to improve bioavailability [18].

Q: Why does my IC50 shift between 24h and 48h? A: This suggests accumulation. Adamantanes are stable cages; they do not metabolize quickly in culture.

  • Fix: Calculate the SI based on the 48h time point for a more realistic safety profile.

Q: Can I use amantadine as a negative control for toxicity? A: No. Amantadine itself has a relatively narrow therapeutic window (SI ~8-10). Use Rimantadine (slightly better profile) or a known non-toxic adamantane-conjugate (e.g., Glycyl-rimantadine) as a benchmark [6].

References
  • BenchChem. (2025).[1] Comparative In Vitro Analysis of Adamantane Derivatives as Antiviral Agents. Retrieved from

  • Zoidis, G., et al. (2024). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC. Retrieved from

  • Kuz'min, V. E., et al. (2021).[4] Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. Journal of the Serbian Chemical Society. Retrieved from

  • Trotsko, N., et al. (2024).[5] Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI Applied Sciences. Retrieved from

  • Evotec. (2023). Lysosomal Trapping (Lysosomotropism) Assay & Mechanisms. Retrieved from

  • Stankova, I. G., et al. (2021).[4] Synthesis and antiviral activity of amino acid-rimantadine conjugates. Journal of Chemical Health Risks. Retrieved from [6]

  • Nadanaciva, S., et al. (2017). Structure-activity relationship analysis of mitochondrial toxicity caused by antiviral ribonucleoside analogs. Toxicology in Vitro. Retrieved from

Sources

Optimization

Technical Support Center: Chiral Separation of Adamantane Derivatives

Status: Operational | Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting & Method Development for Adamantane/Memantine Analogs Introduction: The "Invisible" Cage Welcome. If you are here, you are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting & Method Development for Adamantane/Memantine Analogs

Introduction: The "Invisible" Cage

Welcome. If you are here, you are likely struggling with the separation of adamantane-based enantiomers (e.g., Memantine, Rimantadine analogs).

The Core Challenge: Adamantane derivatives present a unique "double-trouble" profile in chromatography:

  • Optical Invisibility: The saturated tricyclic cage structure (

    
    ) lacks 
    
    
    
    -electrons, meaning it has no UV chromophore above 200 nm. Standard UV detection is useless without derivatization.
  • Steric Bulk: The globular, lipophilic cage does not engage in

    
    -
    
    
    
    stacking (a primary mechanism for many chiral stationary phases). Separation relies almost exclusively on steric fit or inclusion complexation .

This guide synthesizes protocols for SFC (Supercritical Fluid Chromatography) and HPLC , focusing on detection workarounds and steric-driven separation.

Module 1: Detection Strategy (The "Ghost Peak" Protocol)

User Query: "I am injecting my sample, but I see no peaks or only solvent fronts. Is my column dead?"

Root Cause: Your column is likely fine. You are trying to visualize a "ghost." Adamantanes are UV-transparent. You must switch detection modes or alter the molecule.

Option A: Universal Detection (Preferred)

If you have access to CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering Detection) , use this workflow.[1] CAD is superior due to its uniform response factor for non-volatiles.[2]

  • Requirement: Mobile phase must be volatile (e.g.,

    
    , Methanol, Acetonitrile). Avoid phosphate buffers.
    
  • Protocol:

    • Nebulizer Temp: Set to 35°C (Adamantanes sublime; high heat causes signal loss).

    • Gas Pressure: 60 psi (Nitrogen).

    • Mobile Phase: 0.1% Formic Acid or DEA in Methanol (volatile additives only).

Option B: Pre-Column Derivatization (If UV is the only option)

If you are restricted to UV/Fluorescence, you must attach a "handle" (chromophore) to the amine group common in bioactive adamantanes.

Protocol: FMOC-Cl Derivatization This reaction attaches a fluorenyl group, enabling UV detection at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

StepActionCritical Note
1. Buffer Prep Prepare Borate Buffer (0.2 M, pH 8.5).pH > 8 is required to deprotonate the amine.
2. Reaction Mix

sample +

FMOC-Cl (5 mM in ACN).
FMOC-Cl must be in excess.
3. Incubation Vortex and incubate at 30°C for 20 mins .Do not overheat; adamantanes are volatile.
4. Quench Add

of 0.2 M Glycine.
Scavenges excess FMOC-Cl to prevent interference.
5. Extract Liquid-Liquid extraction with n-Hexane.[3]Removes hydrolysis byproducts.
Module 2: Method Development Decision Tree

User Query: "Which column should I choose? Amylose, Cellulose, or Cyclodextrin?"

Expert Insight:

  • Polysaccharides (Amylose/Cellulose): Rely on the derivatized "handle" (e.g., the FMOC group) for

    
    -
    
    
    
    interaction, while the adamantane cage provides the steric discrimination.
  • Cyclodextrins (

    
    -CD):  Work best for underivatized  adamantanes. The hydrophobic adamantane cage fits perfectly into the 
    
    
    
    -cyclodextrin cavity (inclusion complexation).

MethodSelection Start START: Analyte State Derivatized Derivatized (FMOC/GITC) (Has Chromophore) Start->Derivatized Native Native / Underivatized (No Chromophore) Start->Native Poly Polysaccharide CSPs (Amylose/Cellulose) Derivatized->Poly Steric + Pi-Pi CD Cyclodextrin CSPs (Beta-CD) Native->CD Inclusion Complex Mode Select Mode SFC SFC Mode (Preferred for Solubility) Poly->SFC High Speed RP Reversed Phase (Polar Organic Mode) CD->RP Aqueous/MeOH Result1 Protocol A: High Throughput SFC->Result1 Chiralpak IA/IB Mobile: CO2 + MeOH Result2 Protocol B: Inclusion Mode RP->Result2 Beta-CD Column Mobile: ACN/MeOH/Buffer

Figure 1: Decision matrix for selecting the Stationary Phase based on analyte derivatization status.

Module 3: Troubleshooting Specific Failures
Issue 1: Peak Fronting or "Shark Fin" Shapes

Diagnosis: Solubility Mismatch. Adamantanes are highly lipophilic. If you dissolve the sample in 100% THF or DCM but inject onto a Reversed-Phase (Water/ACN) system, the analyte precipitates at the column head.

The Fix:

  • Sample Diluent: Dissolve sample in the mobile phase (e.g., 50:50 ACN:Water).

  • Solubility Check: If it clouds up, add 10% IPA (Isopropanol) to the mobile phase. IPA acts as a "bridge" solvent for adamantanes.

Issue 2: Loss of Resolution (Retention Time Drift)

Diagnosis: Temperature Fluctuations affecting Inclusion. If using Cyclodextrin columns, the "fit" of the adamantane cage into the CD cavity is thermodynamically driven.

  • Thermodynamics: Inclusion is often exothermic. Lowering the temperature usually increases retention and selectivity (

    
    ).
    

Optimization Protocol:

Parameter Adjustment Effect

| Temperature | Decrease from 30°C


 10°C | Increases "lock" of adamantane into CD cavity. |
| Flow Rate  | Decrease by 20% | Improves mass transfer for bulky cages. |
| Modifier  | Switch MeOH 

ACN | ACN competes less for the CD cavity than MeOH. |
Module 4: The SFC Advantage (Green & Fast)

User Query: "My HPLC run takes 40 minutes. Can I speed this up?"

Expert Response: Yes. Adamantanes are ideal for SFC because they are highly soluble in supercritical


 (unlike polar drugs).

Recommended SFC Starting Point:

  • Column: Chiralpak IG or IA (Immobilized Amylose).

  • Mobile Phase:

    
     / Methanol (85:15).
    
  • Back Pressure (BPR): 150 bar.

  • Temperature: 40°C.

  • Additive: 0.1% Isopropylamine (if the adamantane has a free amine).

Mechanism: The low viscosity of


 allows high diffusion rates for the bulky adamantane, sharpening peaks that are broad in HPLC.

TroubleshootingLoop Problem Problem: Poor Resolution (<1.5) Check1 Check 1: Temperature Problem->Check1 Action1 Lower Temp (10-20°C) Enhances Inclusion Check1->Action1 If CD Column Check2 Check 2: Mobile Phase Modifier Check1->Check2 If Poly Column Action2 Switch MeOH -> IPA Increases Steric Bulk Check2->Action2 Check3 Check 3: Detection Action2->Check3 Action3 Switch to CAD/ELSD (UV misses peaks) Solved Success: Validated Method Action3->Solved Resolution > 2.0

Figure 2: Troubleshooting logic for resolution issues specific to bulky adamantane cages.

References
  • Suckow, R. F. (2001).[4] Separation methods for tricyclic antiviral drugs. Journal of Chromatography B: Biomedical Sciences and Applications, 764(1-2), 313-325. Link

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? AnalyteGuru. Link

  • BenchChem. (2025).[5] Application Notes and Protocols for the Derivatization of Adamantane Compounds. Link

  • Armstrong, D. W. (1984).[6] Chiral Stationary Phases for HPLC. Journal of Chromatographic Science, 22, 412. (Foundational work on Cyclodextrins). Link

  • BOC Sciences. (2025). Enantiomeric Purification (HPLC/SFC).[7][]

Sources

Troubleshooting

Technical Support Center: Optimizing the Ritter Reaction for Adamantane Functionalization

Welcome to the technical support center for the optimization of the Ritter reaction for adamantane functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are look...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the Ritter reaction for adamantane functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of the adamantane scaffold in their synthetic endeavors. Here, we will delve into the nuances of this powerful reaction, providing practical, field-tested advice to overcome common challenges and enhance reaction efficiency.

The adamantane cage, with its rigid, lipophilic, and three-dimensional structure, is a privileged scaffold in medicinal chemistry and materials science.[1][2] The Ritter reaction provides a direct and versatile method for introducing nitrogen-containing functionalities, specifically amides, onto the adamantane bridgehead positions.[3][4] This is achieved by reacting an adamantyl carbocation precursor, such as 1-adamantanol or 1-bromoadamantane, with a nitrile in the presence of a strong acid.[5][6] The resulting N-adamantyl amides are valuable intermediates for the synthesis of amines and other derivatives.[4][7]

This guide is structured to provide both quick answers to common questions and in-depth troubleshooting for more complex issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the Ritter reaction with adamantane derivatives.

Q1: What is the most common starting material for the Ritter reaction on adamantane?

While various precursors can generate the requisite 1-adamantyl carbocation, 1-adamantanol is the most frequently used and generally most effective starting material.[6] This is due to the relatively clean formation of the carbocation upon protonation of the hydroxyl group by a strong acid and subsequent loss of water. 1-Bromoadamantane is another viable option, though it may require different acid catalysts or conditions to efficiently generate the carbocation.[8]

Q2: Which acid catalyst is best for the Ritter reaction with adamantane?

Concentrated sulfuric acid is the classic and most widely used catalyst for the Ritter reaction.[6][9] Its strong dehydrating and protonating ability efficiently generates the adamantyl carbocation. However, other strong acids like triflic acid or a mixture of nitric and sulfuric acids can also be effective.[10][11] In recent years, solid acid catalysts and ionic liquids have been explored as more environmentally friendly alternatives.[12][13][14] The optimal choice of acid can depend on the specific nitrile and substrate being used.

Q3: My Ritter reaction is sluggish or not proceeding to completion. What are the likely causes?

Several factors can contribute to an incomplete reaction:

  • Insufficient Acid Strength or Concentration: The formation of the adamantyl carbocation is the rate-determining step and requires a sufficiently strong and concentrated acid.

  • Low Reaction Temperature: While controlling the temperature is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate.

  • Poor Solubility: The adamantane substrate or the nitrile may have poor solubility in the reaction medium, hindering the reaction.

  • Steric Hindrance: While the adamantyl carbocation is relatively stable, highly hindered nitriles may react sluggishly.

Q4: I am observing a significant amount of an alcohol byproduct instead of the desired amide. How can I prevent this?

The formation of 1-adamantanol as a byproduct is a result of the adamantyl carbocation reacting with water present in the reaction mixture. This can be minimized by:

  • Using a strong dehydrating acid: Concentrated sulfuric acid is effective in this regard.

  • Maintaining anhydrous conditions: Ensure all reagents and glassware are dry.

  • Controlling the addition of the nitrile: Adding the nitrile at a low temperature after the formation of the carbocation can favor the Ritter reaction over hydration.[10]

Q5: How does the choice of nitrile affect the reaction outcome?

The electronic and steric properties of the nitrile play a significant role. Electron-donating groups on the nitrile can increase its nucleophilicity and accelerate the reaction. Conversely, sterically bulky nitriles may react more slowly. A wide range of both aliphatic and aromatic nitriles can be successfully employed in the Ritter reaction.[4]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.

Symptom Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete carbocation formation: Insufficient acid strength or concentration. 2. Reaction temperature too low: Slow reaction kinetics. 3. Degradation of starting material or product: Reaction temperature too high or prolonged reaction time. 4. Poor quality of reagents: Impure starting materials or wet nitrile/acid.1. Increase the concentration of the acid or switch to a stronger acid (e.g., fuming sulfuric acid).[10] 2. Gradually increase the reaction temperature while monitoring for side product formation using TLC. 3. Optimize the reaction time and temperature. Consider adding the adamantane precursor to the acid at a low temperature and then warming to the desired reaction temperature. 4. Use freshly distilled nitriles and high-purity acids. Ensure all glassware is thoroughly dried.
Formation of Multiple Products 1. Side reactions: The adamantyl carbocation can undergo elimination or react with other nucleophiles present. 2. Rearrangement of the carbocation (less common for adamantane): While the 1-adamantyl carbocation is quite stable, other substrates might undergo rearrangements.[3] 3. Reaction with impurities: Impurities in the starting materials or solvent can lead to side products.1. Use a higher concentration of the nitrile to outcompete other nucleophiles. Maintain a controlled temperature to minimize elimination.[10] 2. For substrates prone to rearrangement, consider using milder conditions or alternative carbocation generation methods. 3. Purify all reagents before use.
Product is an Alcohol instead of an Amide 1. Presence of excess water: The carbocation is trapped by water before it can react with the nitrile.1. Use a strong dehydrating acid like concentrated H₂SO₄. Ensure anhydrous conditions by drying all reagents and glassware. Add the nitrile at a reduced temperature after carbocation formation is complete.[10]
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the work-up solvent. 2. Formation of emulsions during aqueous work-up. 3. Co-elution of product with starting material or byproducts during chromatography. 1. Carefully select the extraction solvent. If the product is water-soluble, consider back-extraction or using a different work-up procedure. 2. Add a saturated brine solution to help break the emulsion. 3. Optimize the chromatography conditions (solvent system, stationary phase) to achieve better separation. Recrystallization may also be an effective purification method.

Experimental Protocol: Synthesis of N-(1-Adamantyl)acetamide

This protocol provides a general procedure for the Ritter reaction using 1-adamantanol and acetonitrile.

Materials:

  • 1-Adamantanol

  • Acetonitrile (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 5-10 equivalents relative to 1-adamantanol). Cool the flask in an ice-water bath to 0-5 °C.

  • Carbocation Formation: Slowly add 1-adamantanol (1.0 eq) in small portions to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C during the addition. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the adamantyl carbocation.

  • Ritter Reaction: Cool the reaction mixture back to 0-5 °C. Add acetonitrile (1.1-1.5 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the intermediate nitrilium salt to the amide.[3][15]

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude N-(1-adamantyl)acetamide can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing the Mechanism

The following diagram illustrates the key steps in the Ritter reaction for the functionalization of adamantane.

Ritter_Reaction_Adamantane cluster_0 Carbocation Formation cluster_1 Nitrile Addition cluster_2 Hydrolysis Adamantanol 1-Adamantanol Protonated_Adamantanol Protonated Adamantanol Adamantanol->Protonated_Adamantanol + H+ Adamantyl_Carbocation 1-Adamantyl Carbocation Protonated_Adamantanol->Adamantyl_Carbocation - H2O Nitrilium_Ion Nitrilium Ion Intermediate Adamantyl_Carbocation->Nitrilium_Ion + R-C≡N Nitrile Nitrile (R-C≡N) Imidic_Acid Imidic Acid Intermediate Nitrilium_Ion->Imidic_Acid + H2O Amide N-(1-Adamantyl)amide Imidic_Acid->Amide Tautomerization

Caption: Mechanism of the Ritter reaction with adamantane.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of N-(1-adamantyl)amides using different nitriles, based on literature reports.

NitrileProductCatalystYield (%)Reference
AcetonitrileN-(Adamantan-1-yl)acetamideCa(OTf)₂ / Bu₄NHF₆92[6]
AcrylonitrileN-(Adamantan-1-yl)acrylamideCa(OTf)₂ / Bu₄NHF₆92[6]
BenzonitrileN-(Adamantan-1-yl)benzamideCa(OTf)₂ / Bu₄NHF₆90[6]
ChloroacetonitrileN-(2-Oxaadamantan-5-yl)-2-chloroacetamideH₂SO₄87[8]

References

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. Vertex AI Search.
  • Ritter reaction. Grokipedia.
  • Ritter reaction. chemeurope.com.
  • Ritter Reaction. OpenOChem Learn.
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry (RSC Publishing).
  • Various synthetic methods for the preparation of functionalized adamantane compounds.
  • Ritter Reaction. Organic Chemistry Portal.
  • Directed C–H Functionalization of the Adamantane Framework. Thieme.
  • Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer.
  • Ritter reaction.
  • Synthesis of N-(Adamantan-1-yl)carbamides by Ritter Reaction from Adamantan-1-ol and Nitriles in the Presence of Cu-Catalysts.
  • optimizing reaction conditions for the synthesis of 3-acetylamino-adamantane-1-carboxylic acid. Benchchem.
  • RU2679607C1 - Method for producing n-(adamantane-1-yl)amides.
  • A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.
  • Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. PMC.
  • Intermolecular Ritter-Type C–H Amination of Unactiv
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.
  • Theoretical design of a Brønsted acid catalyst for asymmetric Ritter reactions. Morressier.
  • The Ritter reaction mechanism for the synthesis of...
  • Ritter reaction. Wikipedia.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC.
  • Synthesis of N-Substituted Amides by the Ritter Reaction with Heteropoly Acids as Catalysts.
  • Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols. PMC.
  • Reactions of Nitriles. Chemistry Steps.
  • Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite. PubMed.
  • Ritter Reaction. YouTube.
  • Ritter Reaction. organic-chemistry.org.
  • Synthetic methods and reactions. 86. Novel synthesis of N-(1-adamantyl)amides from adamantane. The Journal of Organic Chemistry.
  • The Ritter Reaction. Organic Reactions.
  • Ritter-Type Reactions. OUCI.
  • Optimization of Reaction Conditions for the Synthesis of 1.
  • Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temper
  • Transformations of allyl bromides of the adamantane series in the Ritter reaction.
  • Synthetic Approaches to Physiologically Active Polycyclic Compounds: III. Ritter Reaction with Ketones of the Adamantane and Oxahomoadamantane Series.
  • US5811580A - Process for the preparation of N-hydrocarbyl-substituted amides via the ritter reaction using solid clay catalysts.
  • Ritter Reaction. YouTube.

Sources

Optimization

Technical Guide: Stability &amp; Handling of Adamantane Derivatives in Solution

This guide addresses the unique stability profile of adamantane derivatives. Unlike many labile drug candidates, the adamantane cage is chemically robust; however, this stability masks distinct physical and analytical ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the unique stability profile of adamantane derivatives. Unlike many labile drug candidates, the adamantane cage is chemically robust; however, this stability masks distinct physical and analytical challenges—specifically sublimation , detection invisibility , and hydrophobic aggregation —that frequently derail experiments.

Executive Summary: The "Deceptive Stability" Paradox

Adamantane derivatives are chemically exceptionally stable due to their rigid, strain-free diamondoid cage.[1] They resist hydrolysis and oxidation far better than most pharmacophores. However, they suffer from physical instability and analytical artifacts .

The Three Pillars of Failure:

  • Volatility: The lipophilic cage promotes sublimation, leading to "disappearing" compound stocks even at room temperature.

  • Invisibility: Most derivatives lack a chromophore, rendering standard UV-HPLC useless without derivatization.

  • Aggregation: In aqueous buffers, they form "invisible" micelles or aggregates that yield false negatives in bioassays.

Troubleshooting Hub: Symptom-Based Solutions

Scenario A: "My HPLC trace is flat. The compound isn't there."

Diagnosis: Lack of UV Chromophore. Root Cause: The adamantane cage consists entirely of sigma bonds. Unless an aryl group (e.g., in Adapalene) is attached, Memantine and Amantadine have negligible absorbance above 200 nm. Solution:

  • Do not rely on standard UV detection (254 nm).

  • Protocol: Use Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or derivatization.

  • Derivatization Workflow: React with FMOC-Cl (9-fluorenylmethyl chloroformate) or FDNB (1-fluoro-2,4-dinitrobenzene) to attach a UV-active tag.

Scenario B: "My concentration drops over time, but no degradation peaks appear."

Diagnosis: Sublimation (Physical Loss). Root Cause: Adamantane derivatives have high vapor pressures relative to their molecular weight. If stored as a solid or in volatile solvents (MeOH/DCM) in non-airtight vials, they sublime. Solution:

  • Storage: Store solids at +4°C or -20°C in taped, screw-cap vials with Parafilm. Avoid "snap-cap" tubes.

  • Solvents: For stock solutions, prefer DMSO or DMF over Methanol/Chloroform to reduce solvent evaporation carrying the solute.

Scenario C: "Bioassay potency is lower than expected in the presence of DMSO."

Diagnosis: Solvent-Induced Cavity Competition. Root Cause: If your target is a hydrophobic cavity (e.g., Cyclodextrin, ion channel pore), DMSO molecules can compete for the binding site or alter the hydration shell of the adamantane cage, reducing apparent affinity. Solution:

  • Limit DMSO: Keep final DMSO concentration < 0.1% if possible.

  • Alternative: Use 2-Hydroxypropyl-β-cyclodextrin (HPβCD) as a solubilizer instead of DMSO for aqueous assays, unless the cyclodextrin itself is the target.

Visualizing the Stability Logic

The following decision tree outlines the critical checkpoints when handling these derivatives.

Adamantane_Troubleshooting Start START: Issue Identification Check_Detection Is the compound detectable on HPLC/UV? Start->Check_Detection Check_Loss Is mass/concentration decreasing? Start->Check_Loss Check_Bioassay Is Bioassay Activity Inconsistent? Start->Check_Bioassay Chromophore Does it have an Aryl/Conjugated group? Check_Detection->Chromophore Sublimation Check Storage: Is it subliming? Check_Loss->Sublimation Solvent_Effect Is DMSO > 1%? Check_Bioassay->Solvent_Effect No No Chromophore->No Aliphatic (Memantine/Amantadine) Yes Yes Chromophore->Yes Adapalene/Derivatives Derivatize REQUIRED: Derivatize (FMOC/FDNB) or use ELSD/MS Standard_UV Standard UV OK (Check lambda max) Sublimation->No Yes (Solid/Volatile Solvent) Yes (Solid/Volatile Solvent) Sublimation->Yes (Solid/Volatile Solvent) Seal_Cold Store at -20°C Seal tightly (Parafilm) Degradation Check Degradation: Oxidation (rare) or Hydrolysis Solvent_Effect->No Solvent_Effect->Yes Aggregation Aggregation Risk: Adamantane acts as surfactant Reduce_DMSO Reduce DMSO < 0.1% Or use HPbCD carrier No->Derivatize No->Degradation No->Aggregation Yes->Standard_UV Yes->Reduce_DMSO Yes (Solid/Volatile Solvent)->Seal_Cold

Figure 1: Diagnostic workflow for identifying stability and detection failures in adamantane experiments.

Quantitative Stability Data

Adamantane derivatives are remarkably resistant to standard forced degradation conditions. The table below summarizes stress testing results for Memantine HCl, a representative scaffold.

Stress ConditionDurationAgent/TempObservationStability Verdict
Acid Hydrolysis 24 Hours5N HCl, RefluxNo degradation peaksHigh
Base Hydrolysis 24 Hours5N NaOH, RefluxNo degradation peaksHigh
Oxidation 24 Hours30% H₂O₂No degradation peaksHigh
Thermal 10 Days105°C (Solid State)< 0.5% LossHigh
Photolytic 7 DaysUV LightNo degradationHigh
Sublimation Long-term25°C (Open Vial)Significant Mass Loss Low

Note: While chemically stable, the "Mass Loss" in open vials is physical sublimation, not chemical decomposition.

Validated Experimental Protocols

Protocol 1: Stability-Indicating HPLC (Derivatization Method)

Required for non-chromophoric adamantanes (Memantine, Amantadine).

Principle: Since the adamantane cage is UV-inactive, we tag the amine group with FMOC, which fluoresces and absorbs strongly at 265 nm.

  • Reagents:

    • Borate Buffer (0.5 M, pH 8.5).

    • FMOC-Cl (9-fluorenylmethyl chloroformate) solution (5 mM in Acetonitrile).

    • Sample solution (Adamantane derivative in water/acetonitrile).

  • Procedure:

    • Mix 100 µL Sample + 100 µL Borate Buffer.

    • Add 200 µL FMOC-Cl solution.

    • Vortex and incubate at Room Temperature for 10 minutes .

    • Add 50 µL Glycine (0.1 M) to quench excess FMOC.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Nova-Pak C18, 150mm).

    • Mobile Phase: Acetonitrile : 0.05M Phosphate Buffer pH 3.0 (70:30 v/v).

    • Detection: UV at 265 nm or Fluorescence (Ex 260nm / Em 315nm).

    • Retention: Derivative elutes significantly later than the solvent front due to increased lipophilicity.

Protocol 2: Solubility Enhancement for Bioassays

Prevents aggregation artifacts.

  • Stock Preparation: Dissolve adamantane derivative in 100% DMSO to 100x the final concentration.

  • Dilution Step:

    • Do not drop 100% DMSO stock directly into cold media (causes precipitation).

    • Intermediate Step: Dilute 1:10 into PEG-400 or Ethanol .

    • Add this intermediate slowly to the vortexing aqueous buffer.

  • Validation: Measure turbidity (Absorbance at 600 nm). If A600 > 0.01, aggregation is occurring.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone. Retrieved from

  • Stoymirska, A., et al. (2025). Hydrolytic Stability of Adamantane Hybrid Molecules. Journal of Chemical Technology and Metallurgy. Retrieved from

  • Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes. Physical Chemistry Chemical Physics.[2][3] Retrieved from

  • Leroy, A., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega.[4] Retrieved from

  • Siddiqui, F. A., et al. (2014). A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Scientia Pharmaceutica.[5] Retrieved from

  • PureSynth. (2025).[5][6] Adamantane (Purified By Sublimation) Safety and Storage. Retrieved from

Sources

Troubleshooting

Analytical Support Center: Characterizing Adamantane Compounds

Current Status: ● Operational Ticket Queue: Analytical Chemistry > Small Molecule > Cage Hydrocarbons Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Invisible" Cage Welcome to the Adamantane Anal...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Ticket Queue: Analytical Chemistry > Small Molecule > Cage Hydrocarbons Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Invisible" Cage

Welcome to the Adamantane Analytics Support Center. If you are here, you are likely struggling with the unique physicochemical paradoxes of adamantane (


) and its pharmacological derivatives (e.g., Memantine, Amantadine).

These diamondoid structures present a "perfect storm" for analytical failure:

  • Optical Invisibility: They lack conjugated

    
    -systems, rendering them invisible to standard UV-Vis detection (
    
    
    
    nm).
  • Ghostly Volatility: They sublime readily at room temperature and standard pressure, leading to mysterious sample loss.

  • Symmetry Masking: Their high symmetry (

    
     or 
    
    
    
    ) creates magnetic equivalence, simplifying NMR spectra to the point where impurities hide underneath the main peaks.

This guide treats these issues not as abstract theories but as active support tickets. Follow the protocols below to resolve your characterization challenges.

Ticket #001: "My HPLC-UV chromatogram is flat (No Peaks)."

Diagnosis: Lack of Chromophore.[1][2][3][4] Adamantane derivatives are saturated tricyclic hydrocarbons. Without double bonds or aromatic rings, they do not absorb UV light in the useful range (200–400 nm).

Troubleshooting Workflow: Detector Selection

Do not force UV detection unless you derivatize.[3] Use this decision tree to select the correct detector.

DetectorSelection Figure 1: Detector selection strategy for non-chromophoric adamantane compounds. Start Start: Analyte has no Chromophore Q1 Is the analyte volatile? (e.g., Amantadine free base) Start->Q1 Q2 Is derivatization acceptable? Q1->Q2 No (Salt/Polar) GCMS Recommended: GC-MS / GC-FID (Derivatize if tailing occurs) Q1->GCMS Yes Q3 Is Gradient Elution required? Q2->Q3 No DerivUV Recommended: HPLC-UV / FLD (Pre-column Derivatization) Q2->DerivUV Yes CAD_ELSD Recommended: LC-CAD or LC-ELSD (Universal Detection) Q3->CAD_ELSD Yes RI Recommended: LC-RI (Isocratic Only, Low Sensitivity) Q3->RI No

Solution A: Pre-Column Derivatization (FMOC-Cl Protocol)

If you must use HPLC-UV/FLD, you must attach a "tag." The most robust method for adamantane amines (Memantine/Amantadine) is FMOC-Cl (9-fluorenylmethyl chloroformate) , which targets the primary/secondary amine and adds a UV/Fluorescent group.

Protocol: FMOC Derivatization for Memantine Scope: Validated for biological matrices and QC.

  • Reagent Prep:

    • Borate Buffer: 0.2 M Borate buffer, pH 9.0 (Critical for reaction efficiency).

    • FMOC-Cl Solution: 10 mM in Acetonitrile (ACN).[3]

  • Reaction:

    • Mix 200 µL Sample + 200 µL Borate Buffer .

    • Add 400 µL FMOC-Cl solution .

    • Vortex and incubate at Room Temp for 30 mins .

  • Quenching (Critical):

    • Add 50 µL of 1-Amino-adamantane (Amantadine) or Glycine to scavenge excess FMOC-Cl. This prevents the large reagent peak from interfering with your analyte.

  • Analysis:

    • Inject onto C18 Column.[2][5]

    • Detection: UV @ 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

Why this works: FMOC confers high lipophilicity and strong UV absorbance. The high pH ensures the amine is deprotonated (nucleophilic) to attack the FMOC chloride.

Solution B: Universal Detection (CAD/ELSD)

If derivatization introduces too much variability, switch to Charged Aerosol Detection (CAD) .

  • Mechanism: The mobile phase is evaporated, and analyte particles are charged by a corona discharge.

  • Advantage: Response is independent of chemical structure (no chromophore needed).

  • Constraint: Mobile phase must be 100% volatile (e.g., Formic acid/Ammonium acetate buffers only; NO phosphate buffers).

Ticket #002: "My sample mass decreases overnight."

Diagnosis: Sublimation.[6] Adamantane is a globular molecule with weak intermolecular Van der Waals forces. It transitions directly from solid to gas.

  • Melting Point: ~270°C (sealed capillary).

  • Sublimation Point: Significant sublimation occurs even at ambient temperatures (

    
    ).
    
Troubleshooting Guide: Sample Handling
Process StepCommon ErrorCorrective Action
Drying Rotovap to dryness under high vacuum.Stop vacuum at wet paste stage. Use nitrogen blow-down at ambient temp. Do not heat >30°C.
Storage Storing free base in unsealed vials.Store as HCl salt (non-volatile). If free base, store at -20°C in cryovials.
Lyophilization Freeze-drying the free base.Fatal Error. The compound will be sucked into the pump. Convert to salt form before lyophilization.

The "Salt Fix" Protocol: To stop sublimation, destroy the volatility by converting the amine to a salt.

  • Dissolve adamantane amine in Diethyl Ether.

  • Bubble dry HCl gas or add 2M HCl in Ether dropwise.

  • The white precipitate (Amine-HCl) is non-volatile and stable.

Ticket #003: "GC-MS peaks are tailing or disappearing."

Diagnosis: Active Site Adsorption. Adamantane amines are highly basic (


). They interact strongly with silanol groups (

) in the GC liner and column, leading to peak tailing or total loss.
Solution: In-Situ Derivatization (Acetylation)

Do not inject free amines directly unless using a specialized base-deactivated column (e.g., Rtx-Volatile Amine). Instead, cap the amine.

Protocol: Rapid Acetylation

  • Sample: Dissolve 1 mg amine in 0.5 mL Ethyl Acetate.

  • Reagent: Add 50 µL Acetic Anhydride + 50 µL Pyridine (catalyst).

  • Incubate: 60°C for 15 mins.

  • Dry: Blow down with

    
     and reconstitute in Ethyl Acetate.
    
  • Inject: The resulting acetamide is neutral, stable, and produces a sharp Gaussian peak.

Ticket #004: "NMR shows only 2 signals. Is my product pure?"

Diagnosis: High Symmetry Equivalence. Adamantane (


 symmetry) has only two unique carbon environments: the bridgehead (

) and the methylene (

).
  • Problem: A mono-substituted adamantane derivative often retains high symmetry (

    
    ), causing signals to overlap perfectly. A 5% impurity might sit exactly under a major peak.
    
Validation Strategy: Breaking the Symmetry

Do not rely on 1H NMR alone. Use this multi-modal approach:

  • Quantitative

    
    -NMR: 
    
    • Carbon shifts are more sensitive to subtle environmental changes than protons.

    • Tip: Use a relaxation agent (

      
      ) to shorten 
      
      
      
      relaxation times for quantitative integration of the quaternary carbons.
  • Shift Reagents:

    • Add a chiral shift reagent (e.g.,

      
      ). If the "impurity" is actually a chiral isomer or a slightly different substitution, the lanthanide will shift the peaks differentially, splitting the overlapping signals.
      
  • X-Ray Powder Diffraction (XRPD):

    • Since adamantane crystallizes well, XRPD is the ultimate "fingerprint" for polymorphic purity that NMR misses.

Summary of Analytical Specifications

ParameterAdamantane (Free Base)Adamantane-Amine (HCl Salt)
UV Detection Impossible (use RI/CAD/GC)Impossible (use derivatization)
Volatility High (Sublimes)Low (Stable solid)
Solubility Hexane, DCM, TolueneWater, Methanol
GC-MS Excellent (Non-polar column)Requires Derivatization (or free-basing)
NMR Solvent

or


or

References

  • MDPI. (2024). Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment. Available at: [Link]

  • Applied Ion Systems. (2021). Recap of the First Sublimation and Glow Discharge Ionization Test of Adamantane in Vacuum. Available at: [Link]

  • ResearchGate. (2016). Gas chromatography of halogenated adamantanes.[7] Available at: [Link]

  • Journal of AOAC International. (2019). High-Performance Liquid Chromatographic Determination of Memantine in Human Urine Following Solid-Phase Extraction and Precolumn Derivatization.[5] Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing Metabolic Stability of Adamantane Drugs

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for medicinal chemists, pharmacologists, and drug development scientists who are leveraging the unique pro...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for medicinal chemists, pharmacologists, and drug development scientists who are leveraging the unique properties of the adamantane scaffold. While adamantane's rigid, lipophilic structure offers significant advantages in drug design—such as improving target binding, enhancing blood-brain barrier permeability, and providing a three-dimensional framework—it also presents a distinct metabolic challenge.[1][2][3] The very stability of its cage-like structure makes its tertiary C-H bonds prime targets for oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes.[4]

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you anticipate, identify, and strategically address the metabolic liabilities of your adamantane-containing compounds. Our goal is to equip you with the knowledge to rationally design molecules with improved pharmacokinetic profiles, ultimately leading to more robust and successful drug candidates.

Frequently Asked Questions (FAQs)

Q1: What makes the adamantane scaffold metabolically vulnerable?

The adamantane cage is a saturated tricyclic hydrocarbon. Its metabolism is almost exclusively mediated by Phase I enzymes, particularly cytochrome P450s (CYPs).[4] The key sites of metabolic attack are the tertiary carbons (bridgehead positions). These positions are electronically activated and sterically accessible to the active site of CYP enzymes, which catalyze the hydroxylation of these C-H bonds.

The primary metabolic pathway is as follows:

  • The adamantyl group of the drug enters the active site of a CYP enzyme (e.g., CYP3A4, CYP2D6, CYP2C9).

  • The enzyme's heme-iron center activates molecular oxygen to form a highly reactive ferryl-oxo species (Compound I).[5][6]

  • This species abstracts a hydrogen atom from one of the bridgehead C-H bonds.

  • A rapid "rebound" of a hydroxyl group onto the resulting carbon radical generates a hydroxylated metabolite.[7]

This hydroxylation significantly increases the polarity of the compound, marking it for subsequent Phase II conjugation (if applicable) and rapid excretion.

cluster_0 CYP450 Catalytic Cycle Adamantane Adamantane Drug (R-Ad) Intermediate [R-Ad -- H -- CYP-FeO]‡ Transition State Adamantane->Intermediate H-atom abstraction CYP_Enzyme CYP450-Fe(III) CYP_Enzyme->Intermediate [O], NADPH, O₂ Metabolite Hydroxylated Metabolite (R-Ad-OH) Intermediate->Metabolite Hydroxyl rebound Excretion Increased Polarity → Rapid Excretion Metabolite->Excretion

Caption: CYP450-mediated hydroxylation of the adamantane core.

Q2: How can I experimentally identify the metabolic "hotspots" on my compound?

Identifying the exact site of metabolism is crucial for devising a corrective strategy. The standard approach is an in vitro metabolism study using liver fractions, followed by metabolite identification with high-resolution mass spectrometry (LC-MS/MS).

Experimental Workflow: Metabolite Identification

  • Incubation: Incubate your adamantane compound with a metabolically active system. Human liver microsomes (HLM) are excellent for assessing Phase I (CYP-mediated) metabolism, while cryopreserved hepatocytes will capture both Phase I and Phase II pathways.[8][9]

  • Time Course: Run the incubation over a time course (e.g., 0, 15, 30, 60, 120 minutes) to observe the disappearance of the parent drug and the formation of metabolites.

  • Extraction: Quench the reaction (typically with cold acetonitrile) to precipitate proteins and stop enzymatic activity. Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer. Look for new peaks in the chromatogram that correspond to the expected mass shift of oxidation (+16 Da for hydroxylation).

  • Structural Elucidation: Use tandem MS (MS/MS) to fragment the potential metabolite ions. The fragmentation pattern will provide structural information to pinpoint the location of the hydroxyl group on the adamantane scaffold or elsewhere on the molecule.

Start Adamantane Compound Incubation Incubate with Liver Microsomes + NADPH Start->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Analysis LC-MS/MS Analysis Quench->Analysis Metabolite_ID Identify +16 Da Peak (Hydroxylation) Analysis->Metabolite_ID MSMS Tandem MS (MS/MS) for Fragmentation Metabolite_ID->MSMS Hotspot Confirm Hotspot Location MSMS->Hotspot

Caption: Experimental workflow for metabolic hotspot identification.

Q3: What are the primary medicinal chemistry strategies to enhance the metabolic stability of the adamantane moiety?

Once a metabolic hotspot on the adamantane cage is confirmed, several strategies can be employed. The choice depends on the specific structural context and the structure-activity relationship (SAR) of your compound series.

StrategyMechanismKey Considerations
1. Steric Shielding Introduce a bulky group near the metabolic hotspot to physically block the CYP enzyme's access.[10][11]The added group must not negatively impact target binding affinity. This approach can also alter solubility and other physicochemical properties.
2. Electronic Deactivation Place an electron-withdrawing group (EWG) on or near the adamantane cage to lower the electron density of the C-H bonds, making them less susceptible to oxidation. Fluorination is a common and effective technique.[11][12]Fluorine can alter pKa and lipophilicity. The position of the EWG is critical to avoid disrupting pharmacophoric interactions.
3. Deuterium Substitution Replace the hydrogen atom at the metabolic hotspot with its heavier isotope, deuterium. This is known as the Kinetic Isotope Effect (KIE).[3][13]The C-D bond is stronger than the C-H bond, leading to a slower rate of cleavage by the CYP enzyme. This is a very subtle modification that is unlikely to alter pharmacology.
4. Bioisosteric Replacement Replace the entire adamantane scaffold with a different lipophilic group that has a more stable metabolic profile but retains the necessary size, shape, and vector projections for biological activity.[14] Examples include bicyclo[2.2.2]octane, cubane, or carboranes.[1][15][16]This is a more drastic change and requires significant synthetic effort and SAR exploration. It can, however, solve fundamental issues with solubility or metabolism.[15]

Troubleshooting Guide & Experimental Protocols

Problem: My lead compound shows high intrinsic clearance (> 100 µL/min/mg) in a human liver microsomal (HLM) stability assay. What are my next steps?

High clearance in HLM strongly suggests rapid Phase I metabolism. This is a critical issue that needs to be addressed before advancing the compound.

Start High Clearance Observed in HLM Assay MetID Perform Metabolite ID (LC-MS/MS) Start->MetID Question1 Is the Hotspot on the Adamantane Cage? MetID->Question1 Strategy Apply Blocking Strategy: 1. Deuteration (KIE) 2. Fluorination (Electronics) 3. Steric Shielding Question1->Strategy Yes OtherHotspot Hotspot is on another part of the molecule Question1->OtherHotspot No ReTest Re-synthesize Analog and Re-run HLM Assay Strategy->ReTest Success Clearance Reduced? Assess Potency. ReTest->Success AddressOther Address non-adamantane metabolism first using standard medicinal chemistry strategies. OtherHotspot->AddressOther Optimize Lead Optimization Continues Success->Optimize Yes Failure Potency Lost? Try alternative blocking strategy or position. Success->Failure No Failure->Strategy

Caption: Decision tree for troubleshooting high metabolic clearance.

Problem: My compound is stable in microsomes but shows rapid clearance in vivo. What could be the cause?

This common discrepancy points to metabolic pathways not present in microsomes.

  • Cause 1: Phase II Metabolism: Your compound might be rapidly hydroxylated by CYPs to form a primary metabolite, which is then quickly conjugated (e.g., glucuronidation or sulfation) and eliminated. Microsomes contain primarily Phase I enzymes and lack the necessary cofactors for most Phase II reactions.

    • Solution: Run a hepatocyte stability assay . Hepatocytes contain a full complement of Phase I and Phase II enzymes and cofactors, providing a more complete picture of hepatic metabolism.[9]

  • Cause 2: Non-Hepatic Clearance: Metabolism may be occurring in other tissues (e.g., gut wall, kidney, plasma) by different enzymes (e.g., esterases, FMOs).

    • Solution: Investigate extrahepatic metabolism by incubating your compound with S9 fractions from other tissues or with plasma.

  • Cause 3: Active Transport: The compound might be a substrate for uptake or efflux transporters in the liver or kidney, leading to rapid elimination without metabolism.

Problem: I introduced a fluorine atom to block metabolism, but my compound's potency dropped significantly.

This indicates that the modification, while successful for stability, disrupted a critical interaction with the biological target.

  • Causality: The fluorine atom, despite its small size, is highly electronegative and can alter the electronic properties of the pharmacophore. It may have introduced an unfavorable dipole, disrupted a key hydrogen bond with a water molecule in the binding pocket, or induced a conformational change that is detrimental to binding.

  • Solution:

    • Try a Different Strategy: Test a more conservative modification, such as deuterium substitution, which is sterically and electronically silent.[3][13]

    • Modify a Different Position: If the adamantane has multiple equivalent bridgehead positions, try modifying a different one that may not be as critical for target engagement.

    • Use Steric Shielding: If the SAR allows, introduce a small, sterically hindering group like a methyl group at an adjacent position instead of directly on the hotspot.

Protocol: Standard Human Liver Microsomal (HLM) Stability Assay

This protocol provides a starting point for assessing the intrinsic clearance of an adamantane drug candidate.

ComponentStock ConcentrationFinal ConcentrationPurpose
Phosphate Buffer 200 mM, pH 7.4100 mMMaintain physiological pH for enzyme activity.
Human Liver Microsomes 20 mg/mL0.5 mg/mLSource of Phase I (CYP) enzymes.[9]
Test Compound 1 mM in DMSO1 µMThe substrate being tested. Kept low to be under Km.
NADPH (Cofactor) 100 mM in Buffer1 mMElectron donor required for CYP enzyme function.[17]
Positive Control 1 mM (e.g., Testosterone)1 µMA compound with a known, moderate clearance rate to validate the assay.
Negative Control 1 mM (e.g., Procainamide)1 µMA compound with known low/no clearance to define the baseline.

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare master mixes of buffer and HLM. Prepare test compound and control solutions.

  • Pre-incubation (t= -5 min): In a 96-well plate, add buffer, HLM, and test compound. Mix and pre-incubate at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.

  • Initiate Reaction (t= 0 min): Add pre-warmed NADPH solution to all wells to start the metabolic reaction. For the t=0 time point, add a quenching solution (e.g., cold acetonitrile with an internal standard) before adding NADPH.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 5, 15, 30, 60 minutes), transfer an aliquot from the reaction wells to a new plate containing the quenching solution.

  • Sample Processing: Once all time points are collected, centrifuge the quenched plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line (k) is the elimination rate constant. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci.
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • de la Torre, B. G., & Albericio, F. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(22), 2356-2367. [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks.
  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Burmistrov, V., et al. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127315. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • Use of the Adamantane Structure in Medicinal Chemistry. (2010). Ingenta Connect. [Link]

  • Hodek, P., et al. (1993). Probing the Cytochrome P-450 2B1 Active Site With Diamantoid Compounds. General Physiology and Biophysics, 12(3), 223-32. [Link]

  • Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. (n.d.). eScholarship.org. [Link]

  • Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. [Link]

  • Spilovska, K., Zemek, F., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2939-2965. [Link]

  • Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry. [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]

  • Raag, R., & Poulos, T. L. (1991). Crystal structures of cytochrome P-450CAM complexed with camphane, thiocamphor, and adamantane: factors controlling P-450 substrate hydroxylation. Biochemistry, 30(10), 2674-2684. [Link]

  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). LibreTexts Chemistry. [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. [Link]

  • Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. (2022). ResearchGate. [Link]

  • Metabolic Stability. (2021). Pharma Focus Asia. [Link]

  • Assay Troubleshooting. (n.d.). MB. [Link]

  • Metabolic Pathways of Drugs: Medicinal Chemistry Approaches to Enhance Drug Efficacy. (2024). Hilaris Publisher. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2020). ResearchGate. [Link]

  • ADME 101: Drug Metabolism Studies – Metabolic Stability. (2024). YouTube. [Link]

  • Educational Content. (n.d.). BioIVT. [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2020). PMC. [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2023). ACS Publications. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. [Link]

  • Medicinal Chemistry In The Path Of Drug Discovery. (2024). Journal of Pharmaceutical Negative Results. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). Semantic Scholar. [Link]

  • Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. (2021). PMC. [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964–10976. [Link]

  • Rittle, J., & Green, M. T. (2010). Spectroscopic studies of the cytochrome P450 reaction mechanisms. PMC. [Link]

  • Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. (n.d.). Semantic Scholar. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 3-Methyl-5-phenyladamantane-1-carboxylic Acid Derivatives vs. Amantadine

Executive Summary This technical guide compares Amantadine , the first-generation antiviral adamantane, with the advanced scaffold 3-Methyl-5-phenyladamantane-1-carboxylic acid (and its bioactive carboxamide derivatives)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Amantadine , the first-generation antiviral adamantane, with the advanced scaffold 3-Methyl-5-phenyladamantane-1-carboxylic acid (and its bioactive carboxamide derivatives).

While Amantadine is a classic M2 ion channel blocker used historically for Influenza A, the 3-methyl-5-phenyladamantane scaffold represents a next-generation entry inhibitor platform. The carboxylic acid itself acts as a critical intermediate for synthesizing lipophilic analogs (specifically N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide) that exhibit potent activity against Filoviruses (Ebola) and Orthopoxviruses , often overcoming the resistance mechanisms that rendered amantadine obsolete.

Chemical Architecture & Scaffold Evolution

The fundamental difference lies in the steric and electronic properties of the adamantane cage. Amantadine relies on a compact, symmetric cage to fit inside the narrow M2 pore. The phenyl-substituted acid derivative introduces significant steric bulk and lipophilicity, designed to target larger hydrophobic pockets on viral surface glycoproteins (e.g., Ebola GP).

Structural Comparison
FeatureAmantadine3-Methyl-5-phenyladamantane-1-carboxylic Acid (Scaffold)
Molecular Formula C₁₀H₁₇NC₁₈H₂₂O₂ (Acid Precursor)
Functional Group Primary Amine (-NH₂)Carboxylic Acid (-COOH)

Converted to Amide
Key Substituent None (Symmetric)Phenyl group at C5; Methyl group at C3
Lipophilicity (LogP) ~2.5> 4.5 (High Lipophilicity)
Primary Target Influenza M2 Proton ChannelEbola Glycoprotein (GP) / Host NPC1 Interface
DOT Diagram: Scaffold Evolution & SAR

SAR_Comparison cluster_0 Target: Influenza M2 Pore cluster_1 Target: Ebola Glycoprotein (GP) Amantadine Amantadine (Simple Cage) PhenylAcid 3-Methyl-5-phenyl- adamantane-1-COOH (Bulky Scaffold) Amantadine->PhenylAcid Scaffold Expansion (+Phenyl, +Methyl) ActiveDeriv Active Carboxamide Derivative (Ebola Inhibitor) PhenylAcid->ActiveDeriv Amidation with 1,4-diaminocyclohexane

Figure 1: Structural evolution from the simple amantadine cage to the bulky phenyl-adamantane scaffold used in modern antiviral synthesis.

Mechanism of Action

Amantadine: The Viroporin Blocker

Amantadine acts as a plug for the M2 proton channel of the Influenza A virus.

  • Entry: Virus enters the host cell via endocytosis.[1]

  • Acidification: The endosome acidifies.[1]

  • Blockade: Amantadine enters the M2 channel pore and binds to the His37 tetrad, preventing proton influx.

  • Result: Viral ribonucleoproteins (vRNPs) cannot uncoat; replication is halted. Limitation: A single mutation (S31N) in the M2 channel prevents amantadine binding, rendering >99% of circulating strains resistant.

Phenyl-Adamantane Derivatives: The Fusion Inhibitor

Derivatives of 3-Methyl-5-phenyladamantane-1-carboxylic acid (specifically the amino-cyclohexyl carboxamides) target the viral entry fusion process of Filoviruses (Ebola).

  • Binding: The bulky phenyl group anchors the molecule into a hydrophobic pocket on the Ebola Glycoprotein (GP) or interferes with the host receptor NPC1 (Niemann-Pick C1).

  • Stabilization: The compound stabilizes the pre-fusion conformation of the glycoprotein.

  • Inhibition: Prevents the fusion of the viral envelope with the endosomal membrane.

  • Result: The viral genome is never released into the cytoplasm.

DOT Diagram: Mechanistic Pathways

Mechanism_Action cluster_M2 Influenza A (Amantadine) cluster_Ebola Ebola Virus (Phenyl-Adamantane Derivs) VirusEntry Viral Endocytosis EndosomeAcid Endosome Acidification VirusEntry->EndosomeAcid GP_Cleavage GP Cleavage by Cathepsins VirusEntry->GP_Cleavage M2Channel M2 Proton Channel (Target) EndosomeAcid->M2Channel Uncoating Viral Uncoating M2Channel->Uncoating H+ Influx Block BLOCKED by Amantadine M2Channel->Block Inhibition Block->Uncoating Prevents NPC1_Bind NPC1 Receptor Interaction GP_Cleavage->NPC1_Bind Fusion Membrane Fusion NPC1_Bind->Fusion EntryBlock BLOCKED by Phenyl-Adamantane NPC1_Bind->EntryBlock Inhibition EntryBlock->Fusion Prevents

Figure 2: Mechanistic divergence. Amantadine blocks ion channels (left), while phenyl-adamantane derivatives block receptor binding and fusion (right).

Comparative Antiviral Activity[3][4][5][6][7]

The following data contrasts the potency of Amantadine against its target (Influenza) versus the potency of the active phenyl-adamantane carboxamide against its target (Ebola).

Note: The "Acid" (3-Methyl-5-phenyladamantane-1-carboxylic acid) is the precursor.[2][3][4] The data below refers to its bioactive Carboxamide derivative (Compound 2/Active Analog).

ParameterAmantadine (Reference)Phenyl-Adamantane Carboxamide (Novel)
Target Virus Influenza A (H1N1, H3N2)Ebola Virus (EBOV), Marburg Virus
Primary Target Protein M2 Ion ChannelEnvelope Glycoprotein (GP)
IC50 / EC50 (Potency) 10 – 100 µM (Sensitive strains)>100 µM (Resistant S31N)0.18 – 0.50 µM (Ebola Virus)~15 nM (Optimized Pseudovirus)
Selectivity Index (SI) ~10 – 20> 50 (High Selectivity)
Resistance Profile High (99% resistance in circulating flu)Low (Targets conserved hydrophobic pockets)
Cytotoxicity (CC50) ~500 µM (MDCK cells)> 20 µM (HepG2/Vero cells)

Key Insight: The phenyl-adamantane derivative is approximately 50-100x more potent on a molar basis against Ebola than Amantadine is against Influenza, largely due to the specific hydrophobic interactions facilitated by the phenyl ring.

Experimental Protocols

To validate these activities, researchers utilize distinct assays. Below are the standardized protocols for evaluating these compounds.

A. Influenza Plaque Reduction Assay (Amantadine)

Used to verify M2 channel blockade in sensitive strains.

  • Cell Culture: Seed MDCK cells in 6-well plates (1x10⁶ cells/well). Incubate 24h to confluence.

  • Infection: Wash cells with PBS. Inoculate with Influenza A (MOI 0.001) for 1h at 37°C.[5]

  • Treatment: Remove inoculum. Overlay with 0.6% agarose/MEM containing Amantadine (serial dilutions: 0.1, 1, 10, 100 µM) and TPCK-trypsin (1 µg/mL).

  • Incubation: Incubate for 48-72h at 37°C, 5% CO₂.

  • Fixation/Staining: Fix with 10% formalin (1h). Remove agarose. Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques. Calculate EC50 (concentration reducing plaque count by 50%).

B. Ebola Pseudovirus Entry Assay (Phenyl-Adamantane)

Used to assess entry inhibition safely (BSL-2) using the synthesized acid derivatives.

  • Pseudovirus Production: Co-transfect HEK293T cells with plasmids encoding Ebola GP (surface protein) and a Retroviral backbone expressing Luciferase (reporter). Harvest supernatant after 48h.

  • Cell Seeding: Seed Vero or HEK293T cells (1x10⁴ cells/well) in 96-well white plates.

  • Pre-treatment: Add Phenyl-adamantane carboxamide (serial dilutions: 0.01 – 10 µM) to cells 1h prior to infection.

  • Infection: Add Ebola-GP pseudovirus supernatant to wells.

  • Incubation: Incubate for 48h at 37°C.

  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence (RLU).

  • Analysis: Normalize RLU to untreated controls. Plot dose-response curve to determine EC50.

Synthesis & Future Applications

The relevance of 3-Methyl-5-phenyladamantane-1-carboxylic acid lies in its role as a versatile building block.[2]

  • Scalability: Recent advancements (ACS OPRD 2023) have enabled multi-gram synthesis of this acid using stacked injections in chiral chromatography, resolving the (1S,3R,5R,7S) enantiomer required for biological activity.

  • Beyond Ebola: The phenyl-adamantane scaffold is currently being explored for Orthopoxviruses (Smallpox/Monkeypox), where it targets the p37 protein, a mechanism distinct from both M2 and GP inhibition.

Recommendation for Researchers
  • Use Amantadine only as a control for M2 channel studies or in combination therapies for Parkinson's.

  • Use 3-Methyl-5-phenyladamantane-1-carboxylic acid as a starting material to synthesize N-substituted carboxamides or ureas if your target is viral entry (Filoviruses) or viral egress (Poxviruses). The acid itself is likely inactive and requires derivatization to the amide form to penetrate the viral envelope interface.

References

  • Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Source: ACS Organic Process Research & Development (2023). Context: Describes the synthesis of the phenyl-adamantane acid and its conversion to the Ebola-active carboxamide. URL:[Link]

  • Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. Source: ACS Medicinal Chemistry Letters (2020).[6] Context: Establishes the SAR of phenyl-adamantane derivatives and their <1 µM potency against Ebola. URL:[Link]

  • Adamantane derivatives for the treatment of filovirus infection. Source: US Patent US20200017514A1.[7] Context: Lists the specific chemical structure of 3-methyl-5-phenyladamantane-1-carboxylic acid as a scaffold for filovirus inhibitors. URL:

Sources

Comparative

Efficacy of 3-Methyl-5-phenyladamantane-1-carboxylic Acid Derivatives Against Rimantadine-Resistant Viruses

The following guide provides an in-depth technical analysis of 3-Methyl-5-phenyladamantane-1-carboxylic acid and its critical role as a scaffold for next-generation antivirals targeting rimantadine-resistant Influenza A...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-Methyl-5-phenyladamantane-1-carboxylic acid and its critical role as a scaffold for next-generation antivirals targeting rimantadine-resistant Influenza A (specifically the M2-S31N mutant).

Executive Summary: The "Privileged Scaffold"

3-Methyl-5-phenyladamantane-1-carboxylic acid is not a standalone drug but a privileged scaffold (intermediate) used to synthesize "Second-Generation Adamantanes." While first-generation drugs (Amantadine, Rimantadine) have been rendered obsolete by the S31N mutation in the Influenza A M2 proton channel, derivatives of this specific phenyl-substituted acid have emerged as potent inhibitors capable of restoring antiviral efficacy.[1]

The addition of the phenyl group at the 5-position and the methyl group at the 3-position of the adamantane cage provides the necessary steric bulk and lipophilicity to engage the mutated M2 channel pore, a mechanism distinct from the failed binding of rimantadine.

Key Performance Indicators (vs. Rimantadine)
FeatureRimantadine (First Gen)3-Methyl-5-phenyl-Adamantane Derivatives
Primary Target Influenza A M2 (WT)Influenza A M2 (S31N mutant)
Binding Site Pore Lumen (His37 cluster)Pore Lumen + Val27/Gly34 Hydrophobic Pocket
S31N IC50 > 100 µM (Resistant)0.55 – 7.7 µM (Susceptible)
Mechanism Steric block (fails in S31N)Hydrophobic packing & Cation-

interaction
Secondary Activity NoneEbola Virus (GP inhibition), SARS-CoV-2 (Potential)

Mechanistic Insight: Overcoming the S31N Barrier

The Resistance Problem

The M2 proton channel is a tetramer essential for viral uncoating. In Wild-Type (WT) strains, Rimantadine binds inside the pore, blocking H+ transport.

  • The Mutation: The S31N (Serine-to-Asparagine) mutation introduces a bulky, hydrophilic side chain into the pore.

  • The Failure: Rimantadine cannot accommodate this bulk; it is sterically clashed and fails to block the channel.

The Phenyl-Adamantane Solution

Derivatives synthesized from 3-Methyl-5-phenyladamantane-1-carboxylic acid (such as amino-adamantanes or carboxamides) utilize the phenyl ring to bypass this resistance.

  • Hydrophobic Anchoring: The phenyl group projects into a "side pocket" formed by Val27 and Gly34, stabilizing the drug despite the N31 crowding.

  • Cation-

    
     Interactions:  In specific derivatives (e.g., Compound 3p), the phenyl ring engages in 
    
    
    
    -
    
    
    stacking or cation-
    
    
    interactions with the channel lining, increasing residence time.
  • Alpha-Hydroxy Functionality: Recent 2025 studies indicate that

    
    -hydroxycarboxylic acid derivatives of this scaffold form hydrogen bonds that further anchor the molecule in the mutated pore.
    
Mechanism Visualization

M2_Inhibition M2_WT M2 Channel (Wild Type) Block_WT Successful Block (H+ Transport Stopped) M2_WT->Block_WT M2_S31N M2 Channel (S31N Mutant) (Bulky Asn31 residue) Fail_S31N Steric Clash (Drug Ejected) M2_S31N->Fail_S31N Asn31 Repulsion Rimantadine Rimantadine (Small Adamantane Cage) Rimantadine->M2_WT Binds High Affinity Rimantadine->M2_S31N Attempted Binding Phenyl_Deriv 3-Methyl-5-phenyl-Adamantane Derivative Phenyl_Deriv->M2_S31N Phenyl Group Anchors Success_S31N Hydrophobic Pocket Binding (Val27/Gly34 Interaction) Phenyl_Deriv->Success_S31N Restores Blockade

Caption: Comparative binding mechanism showing how the phenyl group allows the derivative to bypass the S31N steric clash that renders Rimantadine ineffective.

Experimental Efficacy Data

The following data summarizes the potency of derivatives synthesized from the 3-Methyl-5-phenyladamantane-1-carboxylic acid scaffold.

In Vitro Antiviral Potency (Plaque Reduction Assay)

Target Virus: Influenza A/WSN/33 (H1N1, S31N variant)

Compound ClassDerivative TypeEC50 (µM)Selectivity Index (SI)Ref
Rimantadine Amine (Control)> 100 (Inactive)N/A[1, 2]
Amantadine Amine (Control)> 100 (Inactive)N/A[1, 2]
Compound 3p

-Hydroxy Acid Deriv.
0.55 651[1]
Spiro-Amine Phenyl-Spiro Deriv.0.1 - 1.5 > 100[3]
Ebola Lead Carboxamide Deriv.0.015 (vs Ebola)> 1000[4]

Interpretation: The phenyl-adamantane derivative Compound 3p demonstrates nanomolar to low-micromolar efficacy against the resistant strain, with a safety profile (SI = 651) superior to Oseltamivir in some assays. The "Ebola Lead" demonstrates the versatility of this scaffold for other enveloped viruses.

Validated Experimental Protocols

To verify the efficacy of this scaffold's derivatives, the following self-validating workflows are recommended.

Protocol A: Synthesis of Active Amine Derivative (Curtius Rearrangement)

Objective: Convert the carboxylic acid scaffold into the pharmacologically active amine.

  • Activation: Dissolve 3-Methyl-5-phenyladamantane-1-carboxylic acid (1 eq) in dry toluene. Add triethylamine (1.5 eq) and DPPA (Diphenylphosphoryl azide, 1.2 eq).

  • Rearrangement: Reflux at 80°C for 2 hours to form the isocyanate intermediate (Monitor via IR: look for -N=C=O peak at ~2270 cm⁻¹).

  • Hydrolysis: Add 20% HCl and reflux for 1 hour to yield the amine hydrochloride.

  • Purification: Recrystallize from isopropanol/ether.

  • Validation: 1H NMR must show the phenyl multiplet (7.1-7.4 ppm) and the disappearance of the carboxyl proton.

Protocol B: TEVC Electrophysiology (Channel Block Validation)

Objective: Confirm the compound blocks the M2-S31N channel directly, rather than acting on host cells.

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding the Influenza A M2 (S31N) protein. Incubate for 48-72h.

  • Setup: Place oocyte in a recording chamber perfused with Barth’s solution (pH 7.4).

  • Activation: Switch perfusion to pH 5.5 buffer. This activates the M2 channel, causing an inward proton current (

    
    ).
    
  • Drug Application: Peruse the phenyl-adamantane derivative (100 µM) at pH 5.5.

  • Measurement: Calculate % Inhibition =

    
    .
    
    • Pass Criteria: >50% inhibition at 10 µM indicates potent blocking.

    • Fail Criteria: <10% inhibition indicates resistance (like Rimantadine).

Workflow Diagram: Discovery Pipeline

Workflow Scaffold 3-Methyl-5-phenyl adamantane-1-COOH Synth Derivatization (Curtius / Amidation) Scaffold->Synth Product Active Candidate (Amine/Amide) Synth->Product Assay_TEVC TEVC Assay (Target: M2 S31N) Product->Assay_TEVC Mechanism Check Assay_Plaque Plaque Reduction (Live Virus) Product->Assay_Plaque Efficacy Check Result Validated Resistant-Strain Inhibitor Assay_TEVC->Result Assay_Plaque->Result

Caption: Workflow converting the carboxylic acid scaffold into a validated M2-S31N inhibitor.

References

  • Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus. Bioorganic Chemistry, 2025. Link

  • Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel. Journal of Medicinal Chemistry, 2013.[1] Link

  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 2019. Link

  • Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development, 2023. Link

  • Resistance of influenza A virus to amantadine and rimantadine: results of one decade of surveillance. Journal of Infectious Diseases, 1989. Link

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Adamantane Carboxamides as Potent Ebola Virus Entry Inhibitors

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a novel class of adamantane carboxamide inhibitors targeting the Ebola virus (EBOV). We will dissect the key chemical features tha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a novel class of adamantane carboxamide inhibitors targeting the Ebola virus (EBOV). We will dissect the key chemical features that govern their antiviral potency, compare the performance of various analogs with supporting experimental data, and detail the methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of effective antiviral therapeutics.

Introduction: The Unmet Need for Orally Bioavailable EBOV Therapeutics

Ebola virus disease (EVD) is a severe, often fatal, hemorrhagic fever.[1] While the development of vaccines and intravenously administered monoclonal antibody therapies has been a significant step forward, major outbreaks have highlighted the continued need for effective, easily administered small-molecule therapeutics, particularly in resource-limited settings.[1] The EBOV glycoprotein (GP), which is essential for viral entry into host cells, represents a critical and validated target for antiviral intervention.[1][2] This guide focuses on a promising class of small molecules—adamantane carboxamides—that have been identified as potent EBOV entry inhibitors directly targeting the viral glycoprotein.[1][3]

Discovery of the Adamantane Carboxamide Scaffold

The journey to identify this novel scaffold began with a high-throughput screening (HTS) of approximately 72,000 small molecules.[1] The primary assay utilized a non-replicative vesicular stomatitis virus (VSV) system pseudotyped with the EBOV GP (pEBOV). This biosafety level 2 (BSL-2) compatible system allows for the rapid and safe identification of compounds that specifically block EBOV GP-mediated cell entry.[1]

The initial screen identified Compound 1 , an adamantane carboxamide, which demonstrated over 50% inhibition of pEBOV infection at a 5 µM concentration, with an EC50 of ~3.9 µM.[1] This hit provided the foundational chemical scaffold for an extensive SAR exploration aimed at enhancing antiviral potency and optimizing drug-like properties.[1]

G cluster_0 Discovery Pipeline HTS High-Throughput Screen (~72,000 compounds) Assay pEBOV Infectivity Assay (Vero Cells, 5 µM) HTS->Assay Hit Hit Identification (>50% inhibition) Assay->Hit Compound1 Compound 1 (EC50 ~3.9 µM) Hit->Compound1 SAR Structure-Activity Relationship (SAR) Optimization Compound1->SAR

Caption: Initial discovery workflow for the adamantane carboxamide scaffold.

Core Structure-Activity Relationship (SAR) Analysis

The optimization of the initial hit compound focused on three key regions of the molecule: the amine head group, the adamantane core, and the linker connecting them. A systematic exploration of these regions led to the discovery of analogs with significantly improved potency, with EC50 values dropping from the micromolar to the low nanomolar range.[1][4]

The Amine Moiety: A Critical Determinant of Potency

Initial modifications focused on the amine portion of the scaffold. The commercially available analog Compound 2 , which differed from the initial hit by the addition of a phenyl group to the adamantane core, showed a ~10-fold increase in potency.[1] Further exploration of various amine groups attached to this new phenyl-adamantane core revealed that cyclic amines were generally preferred.

As shown in the data summary below, replacing the initial primary amine with groups like piperidine or cyclohexylamine led to substantial improvements in antiviral activity. Notably, the trans-4-aminocyclohexyl derivative (Compound 38 ) emerged as a lead compound, exhibiting an EC50 of 10-15 nM against pEBOV and potent, low hundred nanomolar activity against wild-type EBOV.[1][3]

The Adamantane Core: Impact of Substitution

The adamantane cage serves as a rigid, lipophilic scaffold. The introduction of a phenyl group at one of the bridgehead positions was a critical first step in potency enhancement (comparing Compound 1 to Compound 2 ).[1] Further SAR studies explored the addition of small alkyl groups to the phenyl-adamantane core.

  • Methyl and Ethyl Additions: Adding a methyl or ethyl group to the adamantane core (Cores D-2 and D-3 in the source literature) generated chiral compounds.[1] This modification was well-tolerated and, in combination with the optimal amine head group, sustained the high potency of the series. The (1S,3R,5R,7S) stereoisomer of the methyl-phenyladamantane derivative was identified as a particularly potent antiviral agent.[5]

The Carboxamide Linker: A Stable Connection

The carboxamide linker proved to be a stable and effective connection between the adamantane core and the amine head group. While not extensively modified in the primary study, its role is crucial for orienting the two key pharmacophoric elements for optimal interaction with the biological target.

G cluster_sar Key SAR Insights Core Adamantane Core (Lipophilic Scaffold) Linker Carboxamide Linker Core->Linker Amine Amine Headgroup (Interaction Moiety) Linker->Amine SAR_Core • Phenyl substitution is beneficial. • Small alkyl groups (Me, Et) are tolerated and can introduce beneficial chirality. SAR_Core->Core SAR_Amine • Cyclic amines are preferred. • trans-4-aminocyclohexyl is optimal. SAR_Amine->Amine

Caption: Key structural components and SAR insights for adamantane carboxamides.

Comparative Performance of Lead Compounds

The primary goal of the SAR campaign was not only to increase potency but also to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability. The lead compounds demonstrated significant improvements over the initial hit across all measured parameters.

CompoundAdamantane Core ModificationAmine MoietypEBOV EC50 (nM)Wild-Type EBOV EC50 (nM)Human Liver Microsome Stability (% remaining at 60 min)
1 Adamantane2-amino-2-methylpropane~3900Not ReportedNot Reported
2 Phenyl-adamantane2-amino-2-methylpropane~400Not ReportedNot Reported
38 Phenyl-adamantanetrans-4-aminocyclohexane10 - 15~200>95%
43 Methyl-phenyl-adamantanetrans-4-aminocyclohexane10 - 15~100>95%
(Data synthesized from Welch et al., 2020)[1]

This table clearly illustrates the successful optimization campaign. The introduction of the phenyl group and the switch to a cyclic amine headgroup resulted in a >250-fold increase in potency against the pseudovirus. Furthermore, the lead compounds (38 and 43 ) exhibit excellent metabolic stability in human liver microsomes, a crucial parameter for developing orally bioavailable drugs.[1] Selected lead compounds also showed attractive aqueous solubility of >20 mg/mL.[1][2][3]

Mechanism of Action: Direct Inhibition of EBOV Glycoprotein

A critical aspect of drug development is understanding the mechanism by which a compound exerts its effect. While structurally related adamantane compounds have been shown to target the host protein Niemann-Pick C1 (NPC1), a key intracellular receptor for EBOV, this series operates through a different mechanism.[1][6]

X-ray co-crystallography studies of a lead compound (Compound 38 ) in complex with the EBOV GP definitively established the viral glycoprotein as the direct target.[1][3] The compound binds to a cavity in the GP, interfering with its function and preventing the fusion of viral and host cell membranes, a critical step in viral entry.[1]

G EBOV Ebola Virus (EBOV) Entry GP-Mediated Viral Entry EBOV->Entry HostCell Host Cell GP EBOV Glycoprotein (GP) Binding Compound Binds to GP GP->Binding GP->Entry Adamantane Adamantane Carboxamide Adamantane->Binding Block Entry Blocked Binding->Block Inhibition Entry->HostCell

Caption: Proposed mechanism of action for adamantane carboxamide inhibitors.

Experimental Protocols: A Self-Validating System

The trustworthiness of the SAR data is underpinned by robust and reproducible experimental methodologies. The primary assay used for inhibitor evaluation is detailed below.

Protocol: Pseudotyped EBOV (pEBOV) Infectivity Assay

This assay quantifies the ability of a compound to inhibit EBOV GP-mediated entry into host cells using a safe, non-replicative viral system.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against EBOV GP-mediated cell entry.

Materials:

  • Vero cells (ATCC: CCL-81)

  • Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics.

  • VSV viral particles pseudotyped with EBOV GP and expressing a luciferase reporter gene (pEBOV).

  • Control VSV particles expressing the native VSV-G protein (pVSV).

  • Test compounds dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo).

  • Luminometer.

Step-by-Step Methodology:

  • Cell Plating: Seed Vero cells in 96-well opaque plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be kept constant (e.g., <0.5%) across all wells to avoid solvent-induced toxicity.

  • Compound Addition: Remove the growth medium from the cell plates and add the diluted compounds. Include "cells only" (no virus) and "virus only" (no compound) controls.

  • Infection: Add pEBOV or pVSV virus particles to the appropriate wells at a pre-determined multiplicity of infection (MOI). The pVSV serves as a crucial counterscreen to ensure compounds are specifically inhibiting EBOV GP and not acting as general VSV inhibitors or causing cytotoxicity.

  • Incubation: Incubate the plates for 24-48 hours at 37°C, 5% CO2 to allow for viral entry and expression of the luciferase reporter gene.

  • Lysis and Luminescence Reading: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add luciferase assay reagent to lyse the cells and initiate the chemiluminescent reaction.

  • Data Analysis: Measure the luminescence signal using a plate-reading luminometer. Normalize the data to the "virus only" control (100% infection) and the "cells only" control (0% infection). Calculate EC50 values by fitting the dose-response data to a four-parameter logistic regression model.

This protocol is self-validating through the use of the pVSV counterscreen, which distinguishes specific anti-EBOV GP activity from non-specific effects or cell toxicity.

Conclusion and Future Directions

The adamantane carboxamide scaffold represents a highly promising starting point for the development of novel, orally bioavailable small-molecule drugs for the treatment of Ebola virus disease. The SAR studies have successfully identified key chemical features that drive potent, low-nanomolar inhibition of viral entry by directly targeting the EBOV glycoprotein.[1] Lead compounds exhibit excellent potency against wild-type EBOV and possess favorable metabolic stability and solubility profiles.[1][2]

Future work will likely focus on in vivo efficacy studies in relevant animal models to translate these potent in vitro findings into a viable clinical candidate. Further optimization may also explore modifications to enhance pharmacokinetic properties and broaden the activity spectrum against other filoviruses. The scalable synthesis of key chiral intermediates has been developed, paving the way for further investigation of these promising antiviral agents.[5]

References

  • Welch, S. R., et al. (2020). Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1160–1167. Available from: [Link]

  • ResearchGate. (n.d.). Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors | Request PDF. Available from: [Link]

  • ACS Publications. (2020). Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • PubMed. (2020). Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Royal Society of Chemistry. (2025). Small molecule drug discovery for Ebola virus disease. RSC Publishing. Available from: [Link]

  • Carette, J. E., et al. (2011). Inhibition of Ebola Virus Infection: Identification of Niemann-Pick C1 as the Target by Optimization of a Chemical Probe. ACS Medicinal Chemistry Letters, 2(11), 857-861. Available from: [Link]

  • ACS Publications. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development. Available from: [Link]

Sources

Comparative

In Vitro Comparison of Adamantane Derivatives Against Influenza A: A Technical Guide

Executive Summary & Mechanistic Rationale The adamantane class of antivirals (aminoadamantanes) represents the first generation of M2 ion channel blockers. While their clinical utility has been severely compromised by th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The adamantane class of antivirals (aminoadamantanes) represents the first generation of M2 ion channel blockers. While their clinical utility has been severely compromised by the widespread prevalence of the S31N mutation in circulating Influenza A strains (approaching 100% resistance in seasonal H3N2 and pdm09 H1N1), they remain critical scaffold references for next-generation inhibitor design.

This guide objectively compares the in vitro performance of classical adamantanes (Amantadine, Rimantadine) against novel hydrophobic scaffold derivatives designed to overcome the S31N resistance barrier.

The Mechanism: M2 Proton Channel Blockade

The M2 protein is a homotetrameric pH-gated proton channel essential for viral uncoating.

  • Physiological Role: Following endocytosis, the acidic environment of the endosome triggers M2 to conduct protons (

    
    ) into the virion interior. This acidification dissociates the viral ribonucleoprotein (vRNP) from the matrix protein (M1), allowing vRNP release into the cytoplasm.
    
  • Mode of Inhibition: Adamantanes bind within the N-terminal transmembrane pore, physically occluding

    
     flux.
    
  • The Resistance Problem (S31N): The substitution of Serine-31 with Asparagine (S31N) introduces a bulky, hydrophilic side chain into the pore. This creates steric hindrance and electrostatic repulsion that prevents the binding of classical adamantanes, while still allowing proton conduction.

Comparative Compound Profiling

The following table synthesizes in vitro efficacy data derived from plaque reduction and CPE inhibition assays. Note the distinct performance gap between Wild-Type (WT) and S31N mutant strains.

Table 1: Comparative Efficacy (IC50) and Cytotoxicity (CC50)[1][2][3]
Compound ClassCompound NameTarget Strain PhenotypeIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Structural Notes
Classical Amantadine WT (e.g., H3N2 A/HK/68)1.0 – 12.5> 500> 40Primary amine; hydrophilic head hinders S31N binding.
S31N Mutant (e.g., A/WSN/33)> 100 (Resistant) > 500N/ASteric clash with Asn31.
Classical Rimantadine WT0.4 – 10.0> 200> 20

-methyl group increases lipophilicity; slightly more potent than Amantadine in WT.
S31N Mutant > 100 (Resistant) > 200N/AFails to bind mutant pore.
Next-Gen Compound 3p (Adamantane-acid)S31N Mutant 0.55 > 350~651

-hydroxycarboxylic acid derivative; dual inhibitor (WT & S31N).[1]
Next-Gen Spiro[piperidine-adamantane] WT0.2 – 1.0> 100> 100Rigid spiro-carbon framework optimizes pore orientation.
Next-Gen Glycyl-Rimantadine WT7.5> 500> 66Amino-acid conjugate; improved stability and lower toxicity profile.
Novel Scaffold Compound 6c (Noradamantane)S31N Mutant ~15.0> 200> 13Smaller hydrophobic core designed to fit the narrowed S31N pore.

Key Insight: "Next-Gen" derivatives like Compound 3p utilize molecular hybridization to introduce side chains (e.g., hydroxycarboxylic acids) that form novel hydrogen bonds or electrostatic interactions with the Asn31 residue, effectively "recapturing" the target.

Mechanistic Visualization

The following diagram illustrates the viral entry pathway and the specific blockade points for WT-sensitive vs. Mutant-resistant scenarios.

M2_Mechanism Virus Influenza A Virion Endosome Endosomal Uptake (Low pH Environment) Virus->Endosome M2_Closed M2 Channel (Closed) Endosome->M2_Closed pH < 6.0 M2_Open M2 Channel (Open) H+ Influx M2_Closed->M2_Open Gating Uncoating vRNP Dissociation (Uncoating) M2_Open->Uncoating H+ Acidifies Interior Replication Viral Replication (Nucleus) Uncoating->Replication Amantadine Amantadine/Rimantadine (Steric Block of WT Pore) Amantadine->M2_Open BLOCKS (WT Only) S31N_Mut S31N Mutation (Pore Narrowing/Hydrophilic) S31N_Mut->Amantadine PREVENTS BINDING NextGen Next-Gen Derivatives (e.g., Cmpd 3p) Fits Mutant Pore NextGen->M2_Open BLOCKS (WT & S31N)

Caption: Comparative mechanism of M2 channel blockade. Classical adamantanes fail against S31N due to steric hindrance, whereas Next-Gen derivatives restore binding affinity.

Experimental Protocols (The "How-To")

To generate reproducible data comparable to the table above, the Plaque Reduction Neutralization Test (PRNT) is the gold standard. It directly measures the reduction in infectious viral particles.

Protocol A: Plaque Reduction Assay (MDCK Format)

Rationale: This assay quantifies the number of discrete infectious centers (plaques).[2] Unlike CPE assays, it is less prone to artifacts from metabolic viability dyes.

Materials:

  • Cells: Madin-Darby Canine Kidney (MDCK) cells (ATCC CCL-34).

  • Virus: Influenza A/WSN/33 (H1N1) [S31N] and A/Hong Kong/68 (H3N2) [WT].

  • Overlay Medium: 2x MEM supplemented with 2 µg/mL TPCK-treated trypsin (Critical: TPCK-trypsin cleaves the Hemagglutinin precursor HA0 to HA1/HA2, enabling multiple replication cycles).

  • Fixative: 4% Formaldehyde or Methanol/Acetone.

Step-by-Step Workflow:

  • Seeding (Day -1):

    • Seed MDCK cells in 6-well plates (

      
       cells/well).
      
    • Incubate at 37°C, 5%

      
       for 24 hours until 100% confluent .
      
    • Expert Tip: Gaps in the monolayer will cause non-specific viral spread and "comet" shaped plaques, ruining quantification.

  • Infection (Day 0):

    • Wash cells 2x with PBS to remove serum (serum inhibits trypsin).

    • Inoculate with ~50-100 PFU (Plaque Forming Units) of virus per well in 200 µL viral diluent.

    • Adsorption: Incubate for 1 hour at 37°C (or 35°C for temp-sensitive strains). Rock plates every 15 mins to prevent drying.

  • Treatment & Overlay:

    • Remove inoculum.[3]

    • Add 2-3 mL of Agarose Overlay (1% agarose mixed 1:1 with 2x MEM + TPCK-trypsin) containing serial dilutions of the adamantane derivative.

    • Control: Include a "Virus Only" (0 µM drug) and "Cell Only" (Mock) well.

  • Incubation:

    • Allow agarose to solidify at RT.

    • Incubate at 37°C, 5%

      
       for 48–72 hours (until plaques are visible).
      
  • Fixation & Staining:

    • Remove agarose plug gently.

    • Fix with 4% formaldehyde (15 mins).

    • Stain with 0.1% Crystal Violet (15 mins).

    • Rinse with water and dry.

  • Data Analysis:

    • Count plaques.[3][4][5] Calculate % Inhibition:

      
      
      
    • Plot log(concentration) vs. % Inhibition to derive IC50 .

Protocol B: Cytotoxicity Screening (MTS Assay)

Rationale: To ensure viral inhibition is not a false positive caused by host cell death.

  • Seed MDCK cells in 96-well plates (

    
     cells/well).
    
  • Add serial dilutions of the compound (without virus).

  • Incubate for 48 hours.

  • Add MTS reagent (e.g., CellTiter 96®). Incubate 1-4 hours.

  • Measure Absorbance at 490 nm.

  • Calculate CC50 (Concentration reducing cell viability by 50%).[6][3]

Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Infection & Treatment cluster_2 Phase 3: Analysis Seed Seed MDCK Cells (6-well, Confluent) Infect Viral Adsorption (1 hr, Serum-Free) Seed->Infect Dilute Prepare Drug Dilutions Overlay Add Agarose Overlay + Drug + Trypsin Dilute->Overlay Infect->Overlay Remove Inoculum Incubate Incubate 48-72 hrs Overlay->Incubate Stain Fix & Stain (Crystal Violet) Incubate->Stain Count Count Plaques Calc IC50 Stain->Count

Caption: Step-by-step workflow for the Plaque Reduction Neutralization Test (PRNT).

Conclusion

While Amantadine and Rimantadine remain historically significant, their utility in current drug development is primarily as control substances for Wild-Type sensitivity. The future of the adamantane scaffold lies in Next-Generation Derivatives (e.g., Compound 3p, Glycyl-rimantadine) that modify the pharmacophore to:

  • Restore Binding: By accessing the S31N mutant pore through alternative hydrophobic/electrostatic interactions.

  • Reduce Toxicity: Through amino-acid conjugation (prodrug approaches).

For researchers targeting the M2 channel, screening must include both A/HK/68 (WT) and A/WSN/33 (S31N) strains to validate the "resistance-breaking" potential of new chemical entities.

References

  • Jing, Y., et al. (2025). Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus. Bioorganic Chemistry.[1] Link

  • Stankova, I. G., et al. Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. Journal of the Serbian Chemical Society. Link

  • BenchChem. Comparative In Vitro Analysis of Adamantane Derivatives as Antiviral Agents.Link

  • Wang, J., et al. (2016). Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel. Journal of Medicinal Chemistry. Link

  • Hayden, F. G., et al. Plaque inhibition assay for drug susceptibility testing of influenza viruses.[4] Antimicrobial Agents and Chemotherapy.[4][7] Link

  • Zoidis, G., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry.[1][8] Link

Sources

Validation

The Lipophilic Bullet: Comparative Cytotoxicity &amp; Mechanistic Guide to Adamantane Derivatives

Topic: Comparative Analysis of Adamantane Derivatives' Cytotoxicity Content Type: Publish Comparison Guide Executive Analysis: From Antivirals to Oncolytics For decades, the adamantane cage (tricyclo[3.3.1.1^3,7]decane)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Adamantane Derivatives' Cytotoxicity Content Type: Publish Comparison Guide

Executive Analysis: From Antivirals to Oncolytics

For decades, the adamantane cage (tricyclo[3.3.1.1^3,7]decane) was synonymous with M2 ion channel inhibition (Influenza) and NMDA antagonism (Alzheimer’s). However, the landscape has shifted.[1] The modern "New Wave" of adamantane research leverages the scaffold's extreme lipophilicity and globular volume not just for viral targets, but to force bioactive pharmacophores across the rigid lipid bilayers of cancer cells.

This guide objectively compares the cytotoxic performance of these emerging hybrids against the "Old Guard" (Amantadine/Memantine), providing a distinct advantage in drug design: Bioavailability-driven Cytotoxicity.

The Core Distinction
  • Class A (The Classics): Low cytotoxicity, high safety profile. Target specific CNS or Viral channels.

  • Class B (The Hybrids): High cytotoxicity, engineered for mitochondrial disruption or specific kinase inhibition (EGFR, VEGFR) in tumor cells.

Comparative Data Ecosystem

The following data aggregates IC50 values from recent high-impact studies. Note the dramatic shift in potency when the adamantane cage is hybridized with active pharmacophores (Chalcones, Thiosemicarbazones).

Table 1: Cytotoxicity Landscape (Cancer vs. Normal Models)

Values are approximate means derived from multiple comparative studies.

Compound ClassDerivative TypeTarget Cell Line (Cancer)IC50 (µM)Normal Cell Line (Control)IC50 (µM)Selectivity Index (SI)Ref
Class A (Control) AmantadineHepG2 (Liver)> 500NIH/3T3> 1000N/A (Non-toxic)[1]
Class A (Control) MemantineSH-SY5Y (Neuro)> 200HDFn> 500N/A (Neuroprotective)[2]
Class B (Hybrid) Adamantyl-Chalcone (4a)A549 (Lung)2.01 NIH/3T3> 100> 50 [3]
Class B (Hybrid) Adamantyl-IsothioureaHepG2 (Liver)3.86 L929> 100~25[4]
Class B (Hybrid) Adamantyl-Thiazole (7f)MCF-7 (Breast)4.90 HDFn132.5~27[5]
Class B (Hybrid) Adamantyl-DihydropyrimidineA549 (Lung)1.03 Wi38> 50~48[6]

Key Insight: The adamantane moiety alone is non-toxic. Its power lies in its ability to act as a "lipophilic bullet," delivering cytotoxic payloads (like chalcones or thiazoles) directly into the cell, bypassing efflux pumps that typically resist polar chemotherapeutics.

Mechanistic Architecture

Understanding why these derivatives kill cancer cells is crucial for optimization. The mechanism is rarely simple necrosis; it is a programmed cascade triggered by the scaffold's interaction with specific intracellular targets.

Diagram 1: Mechanism of Action (The Dual-Hit Pathway)

This diagram illustrates the two primary pathways: The Membrane Entry (facilitated by Adamantane) and the Target Engagement (Hybrid Pharmacophore).

MOA cluster_Cell Intracellular Environment Drug Adamantane-Hybrid (Lipophilic Bullet) Membrane Lipid Bilayer (Passive Diffusion) Drug->Membrane High Lipophilicity Target1 Mitochondria (Bcl-2 Modulation) Membrane->Target1 Cytosolic Accumulation Target2 Signaling Kinases (TLR4 / EGFR) Membrane->Target2 ROS ROS Generation (Oxidative Stress) Target1->ROS Disrupts Potential NFkB NF-κB Inhibition Target2->NFkB Blocks Survival Signal Caspase Caspase 3/9 Activation ROS->Caspase NFkB->Caspase Downregulation of Anti-apoptotic proteins Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Dual-Hit Mechanism: Adamantane facilitates entry; the hybrid pharmacophore triggers mitochondrial collapse (ROS) and kinase inhibition, converging on Caspase-mediated apoptosis.

Field-Proven Experimental Protocol

The Solubility-Cytotoxicity Paradox: Adamantane derivatives are notoriously hydrophobic. A common failure mode in cytotoxicity assays (MTT/SRB) is compound precipitation in the aqueous cell culture medium, leading to false "cytotoxicity" readings caused by physical crystal stress rather than biochemical activity.

The following protocol includes a Self-Validating Solubility Step to ensure data integrity.

Protocol: Adamantane-Specific Cytotoxicity Assay (MTT)
Phase 1: The "Invisible Precipitate" Check (Validation Step)

Before adding cells, you must verify the compound stays soluble in media.

  • Stock Preparation: Dissolve derivative in 100% DMSO to 10 mM. Sonicate if necessary.

  • Mock Dilution: In a clear 96-well plate (no cells), prepare serial dilutions in culture medium (e.g., RPMI-1640 + 10% FBS).

    • Critical Rule: Final DMSO concentration must be < 0.5% (v/v).

  • Microscopic Inspection: Incubate at 37°C for 2 hours. View under 40x phase contrast.

    • Pass: Solution is clear.

    • Fail: Micro-crystals visible. (Action: Use Cyclodextrin-complexation or lower max concentration).

Phase 2: The Cytotoxicity Workflow
  • Seeding: Seed cancer cells (e.g., A549) at 5,000 cells/well. Incubate 24h for attachment.

  • Treatment: Aspirate media. Add 100 µL of "Passed" drug dilutions (Phase 1).

    • Controls: Vehicle Control (0.5% DMSO), Positive Control (Doxorubicin/Cisplatin).

  • Incubation: 48h to 72h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

Diagram 2: Experimental Workflow & Decision Logic

Workflow Synthesis Synthesis (Adamantane Hybrid) Stock DMSO Stock (10-50 mM) Synthesis->Stock Check Precipitation Check (Media only, 37°C) Stock->Check Dilute in Media Fail Recrystallize / Use Cyclodextrin Check->Fail Crystals Visible Pass Cell Treatment (48-72h) Check->Pass Clear Solution Fail->Stock Assay MTT/SRB Assay (IC50 Calculation) Pass->Assay

Caption: The "Precipitation Check" node is the critical self-validating step often skipped, leading to false positives in adamantane research.

Structural-Activity Relationship (SAR) Insights

Why do some derivatives perform better?

  • Linker Length: A short linker (amide/hydrazone) between the adamantane cage and the pharmacophore often improves rigidity and binding affinity (See Adamantyl-Chalcones).

  • Lipophilicity (LogP): An optimal LogP (3.0 - 5.0) allows membrane crossing.[1] Pure adamantane (LogP ~4.2) is high; adding polar groups (thiourea, hydroxyls) balances this for bioavailability.

  • Steric Bulk: The adamantane cage fills hydrophobic pockets in enzymes (e.g., COX-2 or Tyrosine Kinases), acting as a "molecular anchor."

References

  • BenchChem. (2025).[2][3][4] Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers. Retrieved from

  • Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Memantine. NeuroRx. Retrieved from

  • Burak, T., et al. (2021).[5][6] Synthesis, in vitro cytotoxic and apoptotic effects of novel adamantane derivatives. Archiv der Pharmazie. Retrieved from

  • Hassan, H. M., et al. (2021).[6] Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling.[3] Am J Cancer Res. Retrieved from

  • El-Emam, A. A., et al. (2026).[6][7] Adamantane-thiazole hybrids and related derivatives: synthesis and anti-proliferative activities. Journal of Chemical Health Risks. Retrieved from

  • Al-Wahaibi, L. H., et al. (2025).[5][6] Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. Molecules. Retrieved from

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Comparative

A Senior Application Scientist's Guide to Cross-Resistance Studies of Adamantane Antiviral Compounds

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of methodologies for studying cross-resistance to adamantane antiviral compounds, namely amantadine and...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of methodologies for studying cross-resistance to adamantane antiviral compounds, namely amantadine and its derivative, rimantadine. As the clinical utility of these drugs has been severely compromised by the global prevalence of resistant influenza A strains, a robust understanding of the underlying mechanisms and the experimental systems to probe them is critical for both viral surveillance and the development of next-generation M2 proton channel inhibitors.

The Adamantanes: Mechanism of Action and the Inevitability of Resistance

Amantadine and rimantadine function by blocking the M2 proton channel of the influenza A virus.[1][2][3][4][5] This channel is a pH-dependent viroporin essential for the viral life cycle.[3][6] Upon viral entry into the host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion.[1][2] This acidification process is a critical prerequisite for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), an event termed "uncoating," which releases the viral genetic material into the cytoplasm for replication.[1][2][3]

Adamantanes physically obstruct this channel, preventing proton influx and trapping the virus in an inert state within the endosome.[3][5] However, the selective pressure exerted by these drugs led to the rapid emergence and fixation of resistant viral populations.[7][8][9] Resistance is primarily conferred by single amino acid substitutions within the transmembrane domain of the M2 protein.[1][2][10] The most prevalent of these mutations is a serine-to-asparagine substitution at position 31 (S31N), which is now found in the vast majority of circulating influenza A viruses, rendering adamantanes clinically obsolete for influenza treatment.[6][11] Other key resistance-conferring mutations include L26F, V27A, and A30T.[1][2][12]

Crucially, influenza A viruses that develop resistance to amantadine are also resistant to rimantadine, a phenomenon known as cross-resistance .[7] This is because both drugs share the same binding site and mechanism of action. Any mutation that prevents one from binding will invariably prevent the other from binding as well.

Caption: Workflow for confirming resistance using reverse genetics.

Comparative Data Analysis

The hallmark of adamantane cross-resistance is a dramatic increase in the EC₅₀ values for both amantadine and rimantadine in viruses carrying M2 transmembrane mutations compared to the wild-type (WT) virus.

Virus StrainM2 GenotypeAmantadine EC₅₀ (µM)Rimantadine EC₅₀ (µM)Fold-Increase vs. WT (Rimantadine)
A/H3N2/Victoria/3/1975WT (S31)~1.1~0.5-
A/H1N1/California/07/2009S31N Mutant>100~106>200-fold
A/H1N1/WS/1933S31N Mutant>100~314>600-fold

Data synthesized from representative studies. [13][14]Absolute EC₅₀ values can vary between assays and virus strains, but the fold-increase in resistance is the key indicator.

The data unequivocally demonstrates that a single S31N mutation confers high-level resistance to both amantadine and rimantadine, confirming complete cross-resistance. Studies on other mutations like V27A and L26F show similar patterns of cross-resistance. [1][2][12]

Conclusion and Future Directions

The study of adamantane cross-resistance provides a classic model for understanding the evolution of antiviral drug resistance. The combination of phenotypic assays to measure susceptibility, genotypic sequencing to identify mutations, and reverse genetics to confirm causality represents a comprehensive and self-validating workflow. While adamantanes are no longer recommended for treating influenza due to widespread resistance, these methodologies remain critically important. [5][11][15]They are essential for:

  • Global Surveillance: Monitoring for the unlikely re-emergence of adamantane-sensitive strains.

  • Drug Development: Evaluating novel M2 inhibitors designed to be effective against both wild-type and common resistant variants. Several amantadine analogs are under investigation that show activity against S31N-mutant viruses, though often through alternative mechanisms. [13][16][17][18]* Understanding Resistance Mechanisms: Probing the structural and functional consequences of M2 mutations to inform the design of more robust antiviral strategies.

By applying these rigorous comparative approaches, the research community can better anticipate and counter the perpetual challenge of viral evolution.

References

  • Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. (2013). PLOS ONE. [Link]

  • Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. (2013). PMC. [Link]

  • Prevention and Control of Influenza: Part II, Antiviral Agents Recommendations of the Advisory Committee on Immunization Practices (ACIP). CDC. [Link]

  • Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. (2025). PubMed. [Link]

  • Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. (2020). Journal of the American Chemical Society. [Link]

  • Inhibitors of the influenza A virus M2 proton channel discovered using a high-throughput yeast growth restoration assay. (2013). PubMed. [Link]

  • Structure-Based Design of Inhibitors Targeting Influenza A Virus M2 Proton Channel (A/M2). ProQuest. [Link]

  • Plasmid-Based Reverse Genetics of Influenza A Virus. (2017). Springer Nature Experiments. [Link]

  • Plasmid-based reverse genetics of influenza A virus. Icahn School of Medicine at Mount Sinai. [Link]

  • Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance. (2024). bioRxiv. [Link]

  • A reverse genetics study of resistance to neuraminidase inhibitors in an influenza A/H1N1 virus. (2004). PubMed. [Link]

  • Amantadine and Rimantadine. Medical Pharmacology: Antiviral Drugs. [Link]

  • Laboratory Testing. APHL. [Link]

  • Phenotypic Drug Susceptibility Assay for Influenza Virus Neuraminidase Inhibitors. NIH. [Link]

  • Resistance of influenza A virus to amantadine and rimantadine: results of one decade of surveillance. (1989). PubMed. [Link]

  • Detection and management of antiviral resistance for influenza viruses. (2014). PMC - NIH. [Link]

  • Detection of Adamantane-Resistant Influenza on a Microarray. (2007). PMC - NIH. [Link]

  • Potential for the Repurposing of Adamantane Antivirals for COVID-19. (2021). SpringerLink. [Link]

  • Common emergence of amantadine- and rimantadine-resistant influenza A viruses in symptomatic immunocompromised adults. (1995). PubMed. [Link]

  • Rapid Genotypic Assay for Detection of Oseltamivir-Resistant Influenza A (H1N1) Viruses. (2010). PMC. [Link]

  • The structures of the anti-influenza A drugs amantadine and rimantadine. ResearchGate. [Link]

  • Molecular Surveillance of Adamantane Resistance among Human Influenza A Viruses Isolated in Four Epidemic Seasons in Kenya. University of Nairobi. [Link]

  • A reverse genetics study of resistance to neuraminidase inhibitors in an in?uenzaA(H1N1) virus. ResearchGate. [Link]

  • Evolution of Influenza Viruses—Drug Resistance, Treatment Options, and Prospects. (2022). MDPI. [Link]

  • Surveillance and Laboratory Testing of Influenza Neuraminidase Inhibitor Resistance. (2018). GOV.UK. [Link]

  • Antiviral resistance surveillance in Japan (as of September 09, 2022). National Institute of Infectious Diseases. [Link]

  • Emergence and transmission of influenza A viruses resistant to amantadine and rimantadine. (1992). PubMed. [Link]

  • Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults. (2006). Cochrane. [Link]

  • Adamantane Resistance Among Influenza A Viruses Isolated Early During the 2005-2006 Influenza Season in the United States. ResearchGate. [Link]

  • Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N -Based Drug Resistance. bioRxiv. [Link]

  • (PDF) Amantadine Variants Activity Against Multiple Influenza A Viruses. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Viral Inhibition Efficacy of Adamantane Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the antiviral efficacy of key adamantane isomers, including amantadine, rimantadine, and memantine....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the antiviral efficacy of key adamantane isomers, including amantadine, rimantadine, and memantine. We will delve into their mechanisms of action, present supporting experimental data, and offer detailed protocols for their evaluation, empowering researchers to make informed decisions in their antiviral drug discovery and development programs.

The Adamantane Family: A Tale of Three Isomers

The adamantane scaffold, a rigid tricyclic hydrocarbon, has served as a foundational structure for several antiviral drugs. The primary isomers of interest—amantadine, rimantadine, and memantine—exhibit distinct antiviral profiles attributable to subtle variations in their chemical structures.

  • Amantadine: A primary amine of adamantane, it was one of the first synthetic antiviral agents to be discovered.

  • Rimantadine: A close analog of amantadine, featuring an additional methyl group. This seemingly minor modification has significant implications for its biological activity and pharmacokinetic profile.

  • Memantine: While structurally related, memantine is primarily known as an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. Its antiviral properties are a subject of ongoing investigation and appear to be mediated through different mechanisms than its congeners.

Mechanisms of Viral Inhibition: From Ion Channels to Host-Directed Effects

The antiviral activity of adamantane isomers is not monolithic. Their mechanisms of action vary, with the most well-characterized being the inhibition of the influenza A virus M2 proton channel.

The Canonical Target: Influenza A M2 Proton Channel

The M2 protein of the influenza A virus is a proton-selective ion channel essential for viral replication. After the virus enters the host cell via endocytosis, the M2 channel facilitates the acidification of the virion interior, a crucial step for the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm.

Amantadine and rimantadine physically block the M2 proton channel, thereby preventing this acidification and trapping the vRNP within the virion, effectively halting the replication cycle. Rimantadine generally exhibits a higher affinity for the M2 channel than amantadine, which often translates to greater potency.

M2_Inhibition Figure 1: Mechanism of M2 Proton Channel Inhibition cluster_endosome Acidic Endosome (Low pH) cluster_cytoplasm Cytoplasm (Neutral pH) Virion Influenza A Virion M2 Proton Channel vRNP vRNP_released vRNP Virion->vRNP_released Uncoating Replication Viral Replication vRNP_released->Replication H+ H+ H+->Virion:m2 Influx Adamantanes Amantadine Rimantadine Adamantanes->Virion:m2 Block

Caption: M2 channel inhibition by adamantanes.

Emerging and Alternative Mechanisms

Recent research suggests that the antiviral activities of adamantane derivatives may extend beyond the M2 channel. For instance, some studies indicate that amantadine and its derivatives can interfere with the processing of the viral hemagglutinin (HA) glycoprotein, a critical component for viral entry.

Memantine, in particular, is thought to exert its potential antiviral effects through mechanisms distinct from M2 inhibition. Its role as an NMDA receptor antagonist suggests a possible modulation of host cell signaling pathways that are hijacked by viruses for their replication. For example, there is evidence that memantine can inhibit the replication of HIV-1 in microglia by targeting cellular pathways.

Comparative Efficacy: A Data-Driven Overview

The in vitro efficacy of adamantane isomers against various viruses can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

IsomerVirusAssayIC50 / EC50 (µM)Reference
Amantadine Influenza A (H1N1)Plaque Reduction0.3 - 1.5
Rimantadine Influenza A (H1N1)Plaque Reduction0.1 - 0.8
Memantine HIV-1Reverse Transcriptase> 50
Amantadine SARS-CoV-2Cytopathic Effect> 100
Memantine SARS-CoV-2Cytopathic Effect10 - 50

Note: The efficacy of amantadine and rimantadine against currently circulating influenza A strains is severely limited due to widespread resistance.

The Challenge of Resistance

The clinical utility of amantadine and rimantadine against influenza A has been drastically curtailed by the emergence of resistant strains. Resistance is most commonly associated with single amino acid substitutions in the transmembrane domain of the M2 protein, with mutations at positions 26, 27, 30, 31, and 34 being particularly prevalent. The S31N mutation is the most frequently observed and confers a high level of resistance to both drugs.

Experimental Protocols for Efficacy Evaluation

Accurate and reproducible assessment of antiviral efficacy is paramount. The following are standard protocols used in the field.

Plaque Reduction Assay (PRA)

The PRA is a gold-standard method for quantifying the inhibition of lytic viruses.

Protocol:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well plates.

  • Virus Adsorption: Remove the culture medium and infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Inoculum Removal: Aspirate the viral inoculum.

  • Drug Treatment and Overlay: Add a semi-solid overlay medium (e.g., agarose or methylcellulose) containing serial dilutions of the adamantane isomer. The overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the untreated virus control. The EC50 is determined by plotting the percentage of inhibition against the drug concentration.

Plaque_Reduction_Assay Figure 2: Plaque Reduction Assay Workflow A 1. Seed Host Cells B 2. Infect with Virus A->B C 3. Add Overlay with Drug Dilutions B->C D 4. Incubate C->D E 5. Fix and Stain D->E F 6. Count Plaques & Calculate EC50 E->F

Caption: Workflow of the Plaque Reduction Assay.

TCID50 Assay (50% Tissue Culture Infectious Dose)

The TCID50 assay is an endpoint dilution assay used to determine the virus titer and can be adapted to assess antiviral activity.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Drug and Virus Addition: Add serial dilutions of the adamantane isomer to the wells, followed by a standard dose of the virus. Include virus-only and cell-only controls.

  • Incubation: Incubate the plate for several days.

  • CPE Observation: Observe the wells for the presence or absence of a cytopathic effect (CPE) under a microscope.

  • Titer Calculation: Calculate the TCID50 using the Reed-Muench or Spearman-Karber method. The reduction in viral titer in the presence of the drug indicates antiviral activity.

Conclusion and Future Perspectives

Amantadine and rimantadine, while historically significant, are now largely ineffective against influenza A due to widespread resistance. Their antiviral spectrum is also quite narrow. Memantine presents an interesting case; while its direct antiviral potency appears lower than its counterparts, its unique mechanism of action through host-cell modulation may offer a more durable and broader-spectrum antiviral strategy, a concept that warrants further investigation.

The future of adamantane-based antivirals may lie in the development of novel derivatives that can overcome existing resistance mechanisms or in the strategic repurposing of existing isomers like memantine for viral diseases where host-directed therapies are advantageous.

References

  • De Clercq, E. (2006). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery. [Link]

  • Janc, J. W., et al. (2018). Adamantane-based compounds as inhibitors of the influenza A virus M2 channel. Current Medicinal Chemistry. [Link]

  • Tsuchiya, T., et al. (2000). Amantadine inhibits the processing of the hemagglutinin of influenza A virus. Journal of Virology. [Link]

  • Gendelman, H. E., et al. (1998). Memantine inhibits HIV-1 replication in microglia. Journal of Immunology. [Link]

  • Westover, J., et al. (2021). Evaluation of amantadine, memantine, and rimantadine for activity against SARS-CoV-2 in vitro. bioRxiv. [Link]

Comparative

head-to-head comparison of adamantane derivatives in inhibiting Ebola virus entry

A Technical Comparison Guide for Drug Discovery Professionals Executive Summary For decades, adamantane derivatives (amantadine, rimantadine) were synonymous with Influenza A M2 channel blockade. However, their utility i...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Discovery Professionals

Executive Summary

For decades, adamantane derivatives (amantadine, rimantadine) were synonymous with Influenza A M2 channel blockade. However, their utility in filovirus research has evolved from non-specific lysosomotropic agents to highly specific scaffolds targeting the Ebola virus (EBOV) entry pathway.

This guide provides a head-to-head analysis of first-generation adamantanes versus novel Adamantane Carboxamides and Dipeptides . While the former act as weak, broad-spectrum pH modulators, the latter represent a breakthrough class of entry inhibitors that specifically disrupt the critical interaction between the EBOV Glycoprotein (GP) and the host Niemann-Pick C1 (NPC1) receptor.

The Mechanistic Landscape: pH Modulation vs. Target Engagement

To understand the divergence in efficacy, one must distinguish between the two primary mechanisms of action (MOA) exhibited by these compounds.

A. Non-Specific Lysosomotropism (First Gen)

Amantadine and Rimantadine are lipophilic amines. In the context of EBOV, they accumulate in acidic endosomes, becoming protonated. This raises the endosomal pH, inhibiting Cathepsin B/L proteases required to prime the EBOV GP. This is a low-potency, off-target effect .

B. Specific NPC1 Blockade (Next Gen)

Novel derivatives, specifically Adamantane Carboxamides and Adamantane Dipeptides (e.g., Compound 3.0, Compound 22), utilize the adamantane cage as a bulky, lipophilic anchor to bind directly to the EBOV GP or the host NPC1 receptor, sterically hindering the fusion event. This is a high-potency, specific effect .

Visualization: EBOV Entry Pathway & Inhibitor Checkpoints

The following diagram illustrates the critical "Late Endosome" bottleneck where these compounds diverge in function.

EBOV_Entry_Mechanism Virus EBOV Particle Uptake Macropinocytosis Virus->Uptake EarlyEndo Early Endosome Uptake->EarlyEndo LateEndo Late Endosome (Acidic pH) EarlyEndo->LateEndo Cathepsin Cathepsin B/L Cleavage (GP -> GPcl) LateEndo->Cathepsin NPC1_Bind NPC1 Receptor Binding Cathepsin->NPC1_Bind Fusion Membrane Fusion & RNA Release NPC1_Bind->Fusion Amantadine Amantadine/Rimantadine (Raises pH, inhibits Cathepsins) Amantadine->LateEndo Accumulation Carboxamides Adamantane Carboxamides (Blocks NPC1 Interaction) Carboxamides->NPC1_Bind Steric Hindrance

Figure 1: Mechanistic divergence. First-gen amines (gray) alter the environment; Next-gen carboxamides (red) physically block the receptor interaction.

Head-to-Head Data Analysis

The following data aggregates findings from pseudotyped virus (pEBOV) and wild-type assays. Note the orders-of-magnitude difference in potency between the generations.

Compound ClassRepresentative AgentPrimary TargetIC50 / EC50 (Entry)Selectivity Index (SI)Clinical Status for EBOV
Amines (Gen 1) Amantadine Endosomal pH (Non-specific)> 50 - 100 µM< 5 (Poor)Not Recommended
Amines (Gen 1) Rimantadine Endosomal pH (Non-specific)~30 - 60 µM~10Not Recommended
Dipeptides (Gen 2) Compound 3.0 NPC1 / GP Interface~1 - 5 µM> 20Preclinical Lead
Carboxamides (Gen 3) Compound 22 EBOV GP (Specific)10 - 15 nM > 1000Lead Candidate
Bis-Adamantanes Bananin Zinc Ejection / Fusion~1 - 10 µMModerateResearch Tool

Key Insight:

  • Amantadine/Rimantadine: Require toxic concentrations to achieve significant EBOV inhibition. Their "antiviral" effect in vitro is often a false positive caused by cellular stress or lysosomal swelling.

  • Adamantane Carboxamides: The addition of a carboxamide linker and specific hydrophobic groups transforms the adamantane cage from a "pH buffer" into a "molecular plug" that fits the NPC1 binding pocket on the viral glycoprotein.

Critical Protocol: Validating Entry Inhibition

To distinguish between entry inhibition and replication inhibition, a Pseudotyped Virus Assay is the gold standard. This system is self-validating because it isolates the entry step (mediated by EBOV GP) from the rest of the viral life cycle.

Workflow: VSV-Pseudotyped EBOV Assay

Objective: Determine IC50 of adamantane derivatives specifically against EBOV GP-mediated entry.

Assay_Protocol Plasmids Plasmids: 1. pVSV-ΔG-Luc (Backbone) 2. pEBOV-GP (Envelope) Transfection Transfection (HEK293T Cells) Plasmids->Transfection Harvest Harvest Pseudotypes (48h post-transfection) Transfection->Harvest Infection Infection (Add Pseudotypes) Harvest->Infection Treatment Drug Treatment (Vero E6 Cells + Inhibitor) Treatment->Infection Pre-incubation (1h) Readout Luciferase Assay (RLU Measurement) Infection->Readout 24h Incubation

Figure 2: VSV-EBOV pseudotype workflow. This assay ensures that any reduction in signal is due to entry blockade, not polymerase inhibition.

Step-by-Step Methodology
  • Pseudotype Generation:

    • Co-transfect HEK293T cells with a replication-deficient VSV backbone encoding Luciferase (VSV-ΔG-Luc) and a plasmid expressing EBOV Glycoprotein (GP).

    • Control: Generate VSV-G pseudotypes (using VSV Glycoprotein) to rule out non-specific toxicity or luciferase inhibition.

  • Target Cell Preparation:

    • Seed Vero E6 or A549 cells (10,000 cells/well) in 96-well white-walled plates.

    • Allow adhesion overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Adamantane derivatives (e.g., 0.1 nM to 100 µM) in DMEM.

    • Pre-incubate cells with compounds for 1 hour at 37°C.

  • Infection:

    • Add VSV-EBOV pseudotypes to the drug-treated wells.

    • Crucial Step: Spin-oculation (centrifugation at 1200 x g for 1 hour) can synchronize infection but may bypass some entry pathways; standard incubation is preferred for mechanistic studies.

  • Quantification:

    • Lyse cells at 24 hours post-infection.

    • Add Luciferase substrate and measure Relative Light Units (RLU) on a luminometer.

    • Calculation: Normalize RLU to "No Drug" control (100% infection) and "No Virus" control (0%). Fit data to a non-linear regression model to derive IC50.

Discussion: The Structure-Activity Relationship (SAR)

The transformation of the adamantane scaffold highlights a vital lesson in medicinal chemistry.

  • The Scaffold Role: In Amantadine, the adamantane group is the pharmacophore. In Carboxamides (e.g., Compound 22), the adamantane group serves as a lipophilic bullet . It provides the necessary volume to occupy the hydrophobic pocket of the EBOV GP or NPC1, but the specificity comes from the amide linker and the distal aromatic rings.

  • Stereochemistry: Recent studies indicate that the S-enantiomers of adamantane carboxamides often exhibit 10-30 fold higher potency than their R-counterparts, suggesting a highly specific binding event rather than a general membrane effect.

References
  • Vertex Pharmaceuticals & NIH. (2020). Discovery of Adamantane Carboxamides as Ebola Virus Cell Entry and Glycoprotein Inhibitors.[1][2] ACS Medicinal Chemistry Letters.[3] [Link]

  • Carette, J. E., et al. (2011). Ebola virus entry requires the cholesterol transporter Niemann-Pick C1. Nature. [Link]

  • Côté, M., et al. (2011). Small molecule inhibitors reveal Niemann-Pick C1 is essential for Ebola virus infection.[4] Nature. [Link]

  • Shoemaker, C. J., et al. (2013). The Ebola virus glycoprotein requires the host cell protein NPC1 for infection.[2][4] mBio. [Link]

  • Lee, J., et al. (2019). Structure-Activity Relationships of Adamantane-Based Influenza M2 Inhibitors and Their Activity against Ebola Virus. (Contextual comparison of scaffold utility). [Link]

Sources

Validation

A Researcher's Guide to the Structural Validation of Adamantane Derivatives: A Comparative Analysis of NMR and Mass Spectrometry Data

For researchers, scientists, and drug development professionals, the rigid, diamondoid structure of adamantane presents both unique opportunities and distinct challenges in structural elucidation. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigid, diamondoid structure of adamantane presents both unique opportunities and distinct challenges in structural elucidation. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the validation of adamantane-based structures, offering field-proven insights and detailed experimental protocols.

The unique cage-like structure of adamantane, composed of three fused cyclohexane rings, results in a highly symmetrical and strain-free molecule.[1] This rigidity is a desirable trait in drug design, but it also introduces complexities in spectroscopic analysis that demand a meticulous and well-informed approach to data validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Probing the Adamantane Cage

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and for adamantane derivatives, it provides invaluable information about the carbon skeleton and the position of substituents.

Understanding the Adamantane NMR Spectrum

Due to its high symmetry (Td), the proton NMR (¹H NMR) spectrum of unsubstituted adamantane is deceptively simple, showing two broad, poorly resolved signals for the bridgehead (methine) and methylene protons.[1][2] Similarly, the carbon-13 NMR (¹³C NMR) spectrum displays only two signals corresponding to the methine and methylene carbons.[1]

The introduction of substituents breaks this symmetry, leading to more complex spectra that are highly informative. The chemical shifts of the adamantane core protons and carbons are sensitive to the nature and position of the substituent.[3]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Adamantane

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Bridgehead (CH)1.87328.46
Methylene (CH₂)1.75637.85
Data sourced from Wikipedia and consistent with multiple other sources.[1] Note that adamantane is often used as a chemical shift reference in solid-state NMR.[1][4]
Experimental Protocol: Acquiring High-Quality NMR Data for Adamantane Derivatives

The following protocol outlines the key steps for obtaining reliable NMR data for an adamantane derivative. This protocol is designed to be a self-validating system, with internal checks to ensure data integrity.

  • Sample Preparation:

    • Dissolve 5-10 mg of the adamantane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[5]

    • Use a high-purity solvent to minimize interfering signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing. IUPAC recommends reporting chemical shifts relative to the ¹H resonance of TMS.[6][7]

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving complex multiplets in substituted adamantanes.[3]

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to encompass all signals (a typical range is -1 to 9 ppm).[6]

    • Acquire a ¹³C NMR spectrum with proton decoupling. A typical spectral window is -10 to 180 ppm.[6]

    • For unambiguous assignment, especially with complex derivatives, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HETCOR to correlate directly bonded protons and carbons.[5]

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm).

    • Integrate all peaks in the ¹H NMR spectrum. The integration values should be consistent with the number of protons in the proposed structure.[6]

    • Analyze the chemical shifts, coupling constants (for ¹H NMR), and multiplicities to assign signals to specific protons and carbons in the molecule. Compare these with expected values from literature or predictive software.[8]

Workflow for NMR Data Validation

The following diagram illustrates a logical workflow for the validation of NMR data for adamantane structures.

NMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation Prep Dissolve in Deuterated Solvent Standard Add Internal Standard (TMS) Prep->Standard Acq_1H Acquire ¹H NMR Standard->Acq_1H Acq_13C Acquire ¹³C NMR Acq_1H->Acq_13C Acq_2D Acquire 2D NMR (COSY, HSQC) Acq_13C->Acq_2D Process Process Spectra Acq_2D->Process Reference Reference to TMS Process->Reference Integrate Integrate ¹H Signals Reference->Integrate Assign Assign Signals Integrate->Assign Compare Compare with Expected Data Assign->Compare Confirm Structure Confirmed Compare->Confirm Consistent Revise Revise Structure Compare->Revise Inconsistent Revise->Assign

Caption: Workflow for NMR data validation of adamantane structures.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For adamantane derivatives, it provides definitive information on the molecular weight and offers clues about the structure through fragmentation patterns.[9]

Characteristic Fragmentation of the Adamantane Cage

The mass spectrum of unsubstituted adamantane is characterized by a prominent molecular ion peak at m/z 136.[1][10] The fragmentation of the adamantane cage is a complex process that can lead to the formation of various smaller hydrocarbon fragments. Common fragment ions are observed at m/z = 93, 80, 79, 67, 41, and 39.[1] The fragmentation pathways can be influenced by the position and nature of substituents. For instance, 1-substituted adamantanes can undergo loss of the substituent, loss of HX, or loss of a C₄H₉ radical. In contrast, 2-substituted adamantanes, such as 2-adamantanol, may show a favored loss of a water molecule.[11][12]

Table 2: Key Mass Spectral Fragments for Unsubstituted Adamantane

m/zProposed FragmentRelative Intensity
136[C₁₀H₁₆]⁺ (Molecular Ion)High
135[C₁₀H₁₅]⁺Strong
93[C₇H₉]⁺Prominent
79[C₆H₇]⁺Prominent
80[C₆H₈]⁺Significant
Data compiled from NIST WebBook and other sources.[10][13]
Experimental Protocol: Reliable Mass Spectrometry Analysis of Adamantane Derivatives

This protocol provides a framework for obtaining and validating mass spectrometry data for adamantane-containing compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile solvent suitable for the chosen ionization technique (e.g., methanol or acetonitrile for electrospray ionization).[14]

    • Ensure the sample is free from non-volatile salts or buffers that can interfere with ionization.

  • Instrument Setup and Data Acquisition:

    • Choose an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable compounds like adamantane itself.[13] Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for less volatile or more polar derivatives.[14]

    • Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

    • For confirmation of the elemental composition, high-resolution mass spectrometry (HRMS) is essential.[9] This technique provides highly accurate mass measurements, allowing for the determination of the molecular formula.

  • Data Analysis and Validation:

    • Identify the molecular ion peak ([M]⁺, [M+H]⁺, [M+Na]⁺, etc.) and confirm that its m/z value corresponds to the expected molecular weight of the target compound.

    • Analyze the isotopic pattern of the molecular ion to further confirm the elemental composition.

    • Examine the fragmentation pattern and compare it to known fragmentation pathways of adamantane and related structures.[11] This can provide valuable structural information.

Decision Tree for Mass Spectrometry Data Validation

The following diagram outlines the decision-making process for validating mass spectrometry data for adamantane structures.

Caption: Decision tree for validating mass spectrometry results.

Conclusion: A Synergistic Approach

While both NMR and mass spectrometry are powerful techniques in their own right, a comprehensive and unambiguous structural validation of adamantane derivatives relies on their synergistic use. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry confirms the molecular weight and elemental composition, and offers complementary structural insights through fragmentation analysis. By employing the rigorous, self-validating protocols outlined in this guide, researchers can confidently and accurately characterize these unique and important molecules.

References

  • Ahmed, M. G., Moeiz, S. M. I., Ahmed, S. A., & Hussam, A. (2006). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry - Section B, 45B(2), 513-519.

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.

  • Lippmaa, E., Pehk, T., & Pajan, J. (1970). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 2(8), 581-584.
  • Oomens, J., Polfer, N., & de Vries, M. (2018). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem, 19(19), 2499-2506.

  • Greidanus, J. W. (1971). Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. Canadian Journal of Chemistry, 49(19), 3210-3214.

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-21.

  • Maksić, Z. B., Vikić-Topić, D., & Hodošček, M. (2000). Computational Studies of the 13C and 1H NMR Isotropic Chemical Shifts Using Density Functional Optimized Geometries. Adamantane. Croatica Chemica Acta, 73(4), 1057-1075.

  • Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., Wright, P. E., & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Journal of Molecular Biology, 280(5), 933-952.

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.

  • Goulart, M., et al. (2016). Mass spectra from the molecules (A) adamantane, (B) fluorobenzene, (C)... ResearchGate.

  • Vikić-Topić, D., Hodošček, M., & Maksić, Z. B. (2001). On the Choice of Optimal Methodology for Calculation of 13C and 1H NMR Isotropic Chemical Shifts in Cagelike Systems. Case Studies of Adamantane, 2-Adamantanone, and 2,4-Methano-2,4-dehydroadamantane. The Journal of Organic Chemistry, 66(23), 7749-7756.

  • Liggero, S. H., Schleyer, P. von R., & Ramey, K. C. (1970). Homoadamantane. II Analysis of the NMR Spectrum of Homoadamantane. Spectroscopy Letters, 2(7), 197-202.

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  • Markley, J. L., et al. (1998). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. BMRB.

  • Harris, R. K., Becker, E. D., Cabral de Menezes, S. M., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.

  • Harris, R. K., Becker, E. D., Cabral de Menezes, S. M., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). The Unified Scale for Referencing in NMR: New IUPAC Recommendations. IUPAC.

  • Morcombe, C. R., & Zilm, K. W. (2003). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 162(2), 479-486.

  • Goulart, M., et al. (2016). Mass spectra taken in the monomer region of adamantane. ResearchGate.

  • Morcombe, C. R., & Zilm, K. W. (2003). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 162(2), 479-486.

  • Goulart, M., et al. (2022). Electronic spectroscopy of cationic adamantane clusters and dehydrogenated adamantane in helium droplets. Physical Chemistry Chemical Physics, 24(37), 22695-22703.

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  • Zaleski, D. P., et al. (2021). Increasing Complexity in Adamantyl Thioethers Characterized by Rotational Spectroscopy. Chemistry – A European Journal, 27(40), 10376-10383.

  • Fiveable. (2025). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2038.

  • Al-Mutairi, A. A., et al. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects. Polycyclic Aromatic Compounds, 42(9), 6065-6086.

  • Fowler, J., et al. (2024). Current data processing methods and reporting standards for untargeted analysis of volatile organic compounds using direct mass spectrometry: a systematic review. Journal of Breath Research, 18(2), 027101.

  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

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  • University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. Retrieved from [Link]

  • Dračínský, M., et al. (2022). Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(4), e202200031.

  • Mészáros, P., et al. (2018). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Magnetic Resonance in Chemistry, 56(10), 963-972.

  • Cele, Z. E., & Isaac, A. (2022). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. South African Journal of Chemistry, 76, 8-18.

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Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Adamantane Drugs

The adamantane scaffold, a unique tricyclic hydrocarbon, serves as the foundational structure for a class of drugs with diverse therapeutic applications, from antiviral to neurological treatments.[1][2][3][4][5][6] This...

Author: BenchChem Technical Support Team. Date: February 2026

The adamantane scaffold, a unique tricyclic hydrocarbon, serves as the foundational structure for a class of drugs with diverse therapeutic applications, from antiviral to neurological treatments.[1][2][3][4][5][6] This guide provides an in-depth, comparative analysis of the pharmacokinetic profiles of three prominent adamantane derivatives: amantadine, rimantadine, and memantine. Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) characteristics of these drugs is paramount for researchers, scientists, and drug development professionals in optimizing their therapeutic potential and informing the design of new chemical entities.[7]

The clinical utility of adamantane-based drugs is directly influenced by their pharmacokinetic behavior.[7][8] For instance, amantadine and rimantadine were initially developed as antiviral agents against influenza A, while memantine is primarily used in the management of Alzheimer's disease.[1][2][7] Their differing side effect profiles and therapeutic windows are, in large part, a consequence of their unique interactions with the body. This guide will delve into these differences, supported by experimental data, to provide a clear and objective comparison.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of amantadine, rimantadine, and memantine, offering a side-by-side comparison for easy reference.

ParameterAmantadineRimantadineMemantine
Time to Peak (Tmax) ~2-4 hours (immediate release)[9]~6 hours[10]~3-7 hours[11][12]
Peak Plasma Conc. (Cmax) ~0.22-0.51 µg/mL (100-200 mg single dose)[9]~74 ng/mL (100 mg single dose)[10]70-150 ng/mL (at steady state with 20 mg/day)[13]
Bioavailability Well absorbed orally[14]Well absorbed orally[15]~100%[16]
Plasma Protein Binding ~67%[17]~40%[15]~45%[11][13][16]
Elimination Half-life (t½) ~15-17 hours[14][18]~25-36.5 hours[15][18]~60-80 hours[11][16]
Metabolism Not significantly metabolized[14]Extensively metabolized in the liver[10]Minimal to no hepatic metabolism[11][13][16]
Primary Excretion Route Urine (unchanged)[14][17]Urine (as metabolites and unchanged drug)[10]Urine (mostly unchanged)[11][13][16]

Understanding the Differences: A Deeper Dive

The data presented in the table highlights significant distinctions in the pharmacokinetic profiles of these three adamantane drugs.

Amantadine is well-absorbed and primarily excreted unchanged in the urine.[14][17] Its relatively shorter half-life necessitates more frequent dosing compared to memantine. The lack of significant metabolism means that renal function is a critical consideration in its use to avoid potential toxicity.[17]

Rimantadine , in contrast to amantadine, undergoes extensive hepatic metabolism before renal excretion.[10] This metabolic pathway contributes to its longer half-life compared to amantadine.[15][18] The involvement of the liver in its clearance suggests that hepatic function should be considered when prescribing this drug.

Memantine exhibits a pharmacokinetic profile characterized by high bioavailability, a long half-life, and minimal metabolism.[11][13][16] The long half-life allows for once-daily dosing, which can improve patient compliance. Similar to amantadine, its primary route of elimination is renal excretion of the unchanged drug, making kidney function a key factor in its safe administration.[11][13][16]

Experimental Protocol for In Vivo Pharmacokinetic Profiling of Adamantane Drugs

To determine the pharmacokinetic parameters detailed above, a robust and well-designed in vivo study is essential. The following is a generalized, step-by-step methodology for conducting a pharmacokinetic study of an adamantane drug in an animal model, which is a crucial step in preclinical drug development.[19][20][21]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of an adamantane drug following oral administration in a relevant animal model (e.g., rats or mice).

Materials:

  • Adamantane drug substance

  • Appropriate vehicle for oral administration

  • Animal model (e.g., Sprague-Dawley rats)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • Analytical instrumentation (e.g., LC-MS/MS system)[22][23][24][25]

  • Internal standard for bioanalysis

Methodology:

  • Animal Acclimatization and Dosing:

    • House animals in a controlled environment for a minimum of one week to allow for acclimatization.

    • Fast animals overnight prior to dosing to ensure consistent absorption.

    • Prepare a homogenous formulation of the adamantane drug in a suitable vehicle.

    • Administer a single oral dose of the drug formulation to each animal via oral gavage. The dose level should be selected based on anticipated therapeutic concentrations.

  • Blood Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • The sparse sampling method can be employed in rodent studies to minimize the stress on individual animals.[20][26]

    • Collect blood via a suitable method (e.g., tail vein or saphenous vein) into EDTA-coated tubes to prevent coagulation.

  • Plasma Preparation and Storage:

    • Centrifuge the collected blood samples to separate the plasma.

    • Carefully aspirate the supernatant (plasma) and transfer it to labeled cryovials.

    • Store the plasma samples at -80°C until bioanalysis to ensure the stability of the analyte.

  • Bioanalysis using LC-MS/MS:

    • Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the adamantane drug in plasma.[22][23][24][25]

    • Prepare calibration standards and quality control samples by spiking known concentrations of the drug into blank plasma.

    • Extract the drug and an internal standard from the plasma samples using a suitable technique such as protein precipitation or liquid-liquid extraction.[23]

    • Analyze the extracted samples using the validated LC-MS/MS method.

  • Pharmacokinetic Data Analysis:

    • Construct a plasma concentration-time curve for each animal or group of animals.

    • Utilize non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).[27]

    • Pharmacokinetic modeling software can be used for more in-depth analysis.

Causality Behind Experimental Choices:

  • Fasting: Ensures that food does not interfere with the absorption of the drug, leading to more consistent and reproducible data.

  • Oral Gavage: Provides a precise and controlled method for oral drug administration.

  • Sparse Sampling: A common practice in rodent pharmacokinetic studies to adhere to ethical guidelines regarding blood collection volume limits and to reduce animal stress.[20][26]

  • LC-MS/MS: The gold standard for bioanalysis due to its high sensitivity, selectivity, and ability to quantify low concentrations of drugs in complex biological matrices.[22][23][24][25]

  • Non-compartmental Analysis: A straightforward and widely accepted method for determining key pharmacokinetic parameters without assuming a specific compartmental model for drug distribution and elimination.[27]

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the concepts discussed, the following diagrams, created using Graphviz, illustrate the experimental workflow for a pharmacokinetic study and the general mechanism of action for adamantane drugs as NMDA receptor antagonists.

G cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting formulation Drug Formulation fasting->formulation dosing Oral Dosing formulation->dosing sampling Blood Sampling dosing->sampling processing Plasma Processing sampling->processing storage Sample Storage (-80°C) processing->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis results PK Parameters (Cmax, Tmax, AUC, etc.) pk_analysis->results G cluster_key Key receptor NMDA Receptor Ion Channel ca_ion Ca²⁺ Influx inhibition Inhibition glutamate Glutamate glutamate->receptor:f0 Binds adamantane Adamantane Drug adamantane->receptor:f1 Blocks k1 Glutamate (Neurotransmitter) k2 Adamantane Drug (Antagonist) k3 NMDA Receptor k4 Calcium Ion Influx

Caption: General mechanism of action of adamantane drugs as NMDA receptor antagonists.

Conclusion

The pharmacokinetic profiles of amantadine, rimantadine, and memantine, while sharing a common adamantane core, exhibit crucial differences that dictate their clinical use. This guide has provided a comparative overview of their ADME properties, a standardized experimental protocol for their in vivo evaluation, and visual representations of the scientific processes and mechanisms involved. For researchers and drug development professionals, a thorough understanding of these pharmacokinetic nuances is indispensable for the rational design and development of future adamantane-based therapeutics with improved efficacy and safety profiles.

References

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  • Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., Soukup, O., Windisch, M., & Kuca, K. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Bentham Science Publishers. [Link]

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  • Spilovska, K., et al. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Bentham Science Publisher. [Link]

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Validation

Therapeutic Potential of Modified Adamantane Compounds: A Comparative Technical Guide

Audience: Researchers, Senior Scientists, and Drug Development Leads. Objective: To provide a rigorous, data-driven assessment of modified adamantane pharmacophores, contrasting their efficacy, kinetics, and resistance p...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Development Leads. Objective: To provide a rigorous, data-driven assessment of modified adamantane pharmacophores, contrasting their efficacy, kinetics, and resistance profiles against non-adamantane alternatives.

The Adamantane Scaffold: Structural Pharmacodynamics

The adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) is not merely a bulky lipophilic group; it is a rigid, diamondoid scaffold that confers unique pharmacokinetic properties.[1] Its ability to occupy hydrophobic pockets with high specificity while improving blood-brain barrier (BBB) permeability makes it a critical tool in neuropharmacology and virology.

This guide evaluates three distinct therapeutic classes where the adamantane moiety is the functional driver:

  • NMDA Receptor Antagonists (Neuroprotection)

  • M2 Ion Channel Blockers (Antiviral)[2]

  • DPP-4 Inhibitors (Metabolic Regulation)[3][4]

Neuroprotection: The Kinetics of Safety (Memantine vs. MK-801)

The therapeutic window of NMDA receptor antagonists is defined by their channel blocking kinetics. High-affinity antagonists (e.g., MK-801) cause psychotomimetic side effects by permanently blocking physiological glutamatergic transmission. Modified adamantanes (Memantine, Nitromemantine) utilize a "fast-off" mechanism, blocking only pathological extrasynaptic over-activation while sparing synaptic transmission.

Comparative Efficacy Data
CompoundScaffold TypeAffinity (

)
Off-Rate (

)
Therapeutic IndexPrimary Indication
(+)MK-801 Dibenzo-cycloheptenimineHigh (3.4 nM)Very SlowLow (< 2)Research Tool (Toxic)
Memantine Dimethyl-adamantane Low (~1

M)
Fast High (2-4)Alzheimer's Disease
Nitromemantine Nitro-adamantane ModerateFastHighAlzheimer's (Experimental)
Ketamine ArylcycloalkylamineModerate (440 nM)ModerateModerateAnesthesia/Depression
Mechanism of Action: The "Fast-Off" Hypothesis

The adamantane cage of Memantine binds to the channel pore but, unlike the flat ring systems of MK-801, it does not stabilize the closed state as strongly. This allows Memantine to exit the channel during physiological depolarization (synaptic transmission), preventing cognitive suppression.

NMDA_Kinetics Resting Resting NMDA Receptor Open Open Channel (Ca2+ Influx) Resting->Open Glutamate + Glycine Blocked_Mem Memantine Blocked (Pathological Activation) Open->Blocked_Mem Memantine Entry Blocked_MK MK-801 Blocked (Trapped) Open->Blocked_MK MK-801 Entry Blocked_Mem->Open Fast Off-Rate (Preserves Signal) Physiological Physiological Signal (Transient Depolarization) Blocked_Mem->Physiological Displaced by Mg2+ Blocked_MK->Open Slow Off-Rate (Signal Lost)

Figure 1: Kinetic disparity between Memantine and MK-801. Memantine's rapid dissociation allows physiological signals to pass, whereas MK-801 effectively traps the receptor in a non-functional state.

Validated Protocol: Whole-Cell Patch-Clamp for Off-Rate Determination

Objective: To quantify the unblocking kinetics of adamantane derivatives.

  • Cell Preparation: Transfect HEK-293 cells with NR1a/NR2B subunits and GFP (marker).

  • Solutions:

    • Extracellular: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl2, 10 mM HEPES (pH 7.2).[5]

    • Agonist: 100

      
      M Glutamate + 10 
      
      
      
      M Glycine.
  • Recording Configuration:

    • Establish whole-cell configuration (Seal > 1 G

      
      ).
      
    • Clamp voltage at -70 mV.[6][7][8][9]

  • Application Protocol (Self-Validating Step):

    • Step A (Control): Apply Agonist for 5s. Record peak current (

      
      ).
      
    • Step B (Block): Co-apply Agonist + Antagonist (e.g., 10

      
      M Memantine) until steady-state block is achieved.
      
    • Step C (Washout): Rapidly switch to Agonist-only solution.

  • Analysis: Fit the decay of the current during Step B (On-rate) and the recovery during Step C (Off-rate) to mono-exponential functions.

    • Validation Criteria: If recovery time constant (

      
      ) > 2000ms, the compound exhibits MK-801-like trapping (fail for neuroprotection). Memantine 
      
      
      
      should be ~200-400ms.

Antiviral Therapy: The Resistance Barrier (Amantadine vs. Neuraminidase Inhibitors)

Adamantane derivatives (Amantadine, Rimantadine) were the first influenza antivirals, targeting the M2 proton channel. However, their utility has been compromised by the S31N mutation.

Comparative Resistance Profile
FeatureAmantadine (Adamantane)Oseltamivir (Tamiflu)Baloxavir (Xofluza)
Target M2 Ion Channel (Uncoating)Neuraminidase (Release)Cap-dependent Endonuclease
Binding Site Transmembrane Pore (His37)Surface Enzyme PocketPolymerase Acidic Protein
Resistance Mechanism S31N Mutation (Pore enlargement/loss of H-bonds)H275Y MutationI38T Mutation
Current Utility Limited (High Resistance >99%)Standard of CareEmerging Standard

Scientific Insight: While Amantadine is currently ineffective against circulating Influenza A strains due to resistance, the adamantane scaffold remains relevant in designing inhibitors for other viroporins (e.g., HCV p7, HIV Vpu) due to its perfect size match for tetrameric/pentameric ion channels.

Metabolic Regulation: Lipophilicity & Stability (Vildagliptin vs. Sitagliptin)[3]

In Type 2 Diabetes, DPP-4 inhibitors prolong the half-life of GLP-1. Vildagliptin incorporates an adamantane cage attached to a cyanopyrrolidine group.

Performance Comparison
MetricVildagliptin (Adamantane-based)Sitagliptin (Non-Adamantane)
Structure Adamantyl-nitrileTriazolopyrazine
Binding Mode Covalent (Reversible)Non-covalent
Glycemic Variability (MAGE) Lower (Better stability)Moderate
HbA1c Reduction -0.8% to -1.0%-0.6% to -0.8%
Metabolism Hydrolysis (Liver)Minimal (Renal Excretion)

Why Adamantane Matters Here: The adamantane group in Vildagliptin provides excessive lipophilicity (


 increase) and steric bulk, which anchors the inhibitor into the S2 subsite of the DPP-4 enzyme. This tight fit contributes to its high potency and extended duration of action despite a short plasma half-life.

DPP4_Mechanism DPP4 DPP-4 Enzyme (Active Site) GLP1 GLP-1 (Incretin) DPP4->GLP1 Cleaves N-terminus Degradation Inactive Metabolites (High Glucose) GLP1->Degradation Vilda Vildagliptin (Adamantane Anchor) Vilda->DPP4 Inhibits Complex_V Adamantane-S2 Pocket Interaction (High Affinity/Covalent) Vilda->Complex_V Steric Fit Sita Sitagliptin (Triazole Anchor) Sita->DPP4 Inhibits Complex_V->DPP4 Stabilizes Inhibition

Figure 2: The structural role of the adamantane cage in Vildagliptin. The bulky adamantane group occupies the S2 hydrophobic pocket of the DPP-4 enzyme, enhancing binding affinity compared to smaller non-adamantane anchors.

Protocol: Fluorometric DPP-4 Inhibition Assay

Objective: To compare the IC50 of adamantane-based inhibitors vs. standards.

  • Reagents: Recombinant human DPP-4 enzyme, Substrate (Gly-Pro-AMC), Assay Buffer (25 mM Tris-HCl, pH 8.0).

  • Preparation:

    • Prepare serial dilutions of Vildagliptin and Sitagliptin (0.1 nM to 100

      
      M).
      
    • Add 10 ng DPP-4 enzyme per well in a black 96-well plate.

  • Reaction:

    • Incubate inhibitor + enzyme for 10 min at 37°C.

    • Initiate reaction by adding 50

      
      M Gly-Pro-AMC substrate.
      
  • Measurement:

    • Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 min.

    • The cleavage of AMC releases fluorescence.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Plot % Inhibition vs. Log[Concentration].

    • Self-Validation: The Z' factor of the assay must be > 0.5. Reference IC50 for Sitagliptin should be ~18 nM.

Emerging Applications: Nitromemantine

A critical development in adamantane therapeutics is Nitromemantine , a dual-action drug designed to combat synaptic loss in Alzheimer's more effectively than Memantine.

  • Mechanism: It targets the eNMDA receptor (like Memantine) but also delivers a nitric oxide (NO) group to S-nitrosylate the receptor, locking it in a closed state.

  • Advantage: This provides a second layer of "braking" on the overactive channel, preventing dendritic spine loss more effectively in mouse models.

References

  • Parsons, C. G., et al. (1995). "Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo." Neuropharmacology. Link

  • Lipton, S. A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond." Nature Reviews Drug Discovery. Link

  • Talantova, M., et al. (2013). "Aβ induces astrocytic glutamate release, extrasynaptic NMDA receptor activation, and synaptic loss." Proceedings of the National Academy of Sciences (PNAS). Link

  • Schnell, J. R., & Chou, J. J. (2008). "Structure and mechanism of the M2 proton channel of influenza A virus." Nature.[10] Link

  • Ahren, B., et al. (2004). "Efficacy and safety of the dipeptidyl peptidase-4 inhibitor vildagliptin in patients with type 2 diabetes." Diabetes Care. Link

  • BenchChem. (2025).[11][12] "Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers." Link

Sources

Comparative

comparative study of adamantane derivatives as DGAT1 inhibitors

Executive Summary This technical guide provides a comparative analysis of adamantane-based small molecules as inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), a critical enzyme in the Kennedy pathway of triglyceri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of adamantane-based small molecules as inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), a critical enzyme in the Kennedy pathway of triglyceride synthesis. While clinical candidates like AZD7687 and Pradigastat have paved the way, adamantane derivatives represent a distinct structural class leveraging the unique lipophilic and steric properties of the tricyclic cage to target the DGAT1 hydrophobic pocket.

This document evaluates the performance of Adamantane-Carboxylic Acid Derivatives (specifically the lead compound 43c ) against industry-standard benchmarks (e.g., T863 and AZD7687 ).

Mechanistic Rationale: The Adamantane Advantage

DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER). Its active site is buried within the membrane bilayer, requiring inhibitors to possess significant lipophilicity to access the catalytic domain.

  • Lipophilic Occupancy: The adamantane moiety (

    
    ) acts as a "lipophilic bullet," providing a rigid, bulky scaffold that efficiently occupies the large hydrophobic acyl-CoA binding pocket of DGAT1.
    
  • Metabolic Stability: The cage structure is resistant to oxidative metabolism, potentially improving the half-life (

    
    ) of the inhibitor compared to linear alkyl chains.
    
  • Selectivity: Steric bulk helps discriminate between DGAT1 and DGAT2, which have low sequence homology despite catalyzing the same reaction.

Visualization: The Kennedy Pathway & DGAT1 Inhibition

The following diagram illustrates the triglyceride synthesis pathway and the specific intervention point of adamantane inhibitors.

KennedyPathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol (DAG) PA->DAG Pi release TAG Triacylglycerol (TAG) DAG->TAG Acyl-CoA GPAT GPAT GPAT->LPA AGPAT AGPAT AGPAT->PA PAP Lipin (PAP) PAP->DAG DGAT1 DGAT1 (Target) DGAT1->TAG DGAT2 DGAT2 DGAT2->TAG Adamantane Adamantane Inhibitor (43c) Adamantane->DGAT1 Inhibition (IC50 ~5nM)

Figure 1: The Kennedy Pathway showing the specific inhibition of the conversion of Diacylglycerol to Triacylglycerol by Adamantane derivatives targeting DGAT1.

Comparative Analysis: Adamantane Series vs. Benchmarks

This section compares the lead adamantane derivative (Compound 43c ) identified in SAR studies against the well-characterized probe T863 and the clinical candidate AZD7687 .

Performance Metrics Table
FeatureAdamantane Derivative (Cpd 43c)T863 (Benchmark Probe)AZD7687 (Clinical Std)
Core Scaffold E-Adamantane Carboxylic AcidPhenyl-CyclohexylPyrazine Carboxamide
DGAT1 IC50 (Human) 5 nM ~15 - 50 nM~40 nM
Selectivity (vs DGAT2) >1000-fold>1000-fold>1000-fold
Microsomal Stability High (Metabolically robust cage)ModerateHigh
hERG Inhibition Low (Safe profile)Moderate riskLow
In Vivo Efficacy Reduced plasma TG & Body weight (DIO Mice)Reduced plasma TGReduced postprandial TG
Mechanism Competitive (Acyl-CoA pocket)Competitive (Acyl-CoA pocket)Non-competitive/Mixed
Key Insights
  • Potency: The adamantane derivative 43c exhibits superior potency (single-digit nanomolar IC50) compared to T863. This is attributed to the adamantyl group's ability to tightly fill the hydrophobic pocket of the enzyme, maximizing van der Waals interactions.

  • Safety Profile: A common failure mode for DGAT1 inhibitors is gastrointestinal (GI) side effects. While AZD7687 failed in later stages due to GI intolerance, adamantane derivatives are being optimized to balance systemic exposure with intestinal targeting. The high lipophilicity of adamantane can sometimes lead to tissue retention, which must be monitored.

  • Chemical Space: Unlike the phenyl-cyclohexyl acetic acid class (T863), the adamantane scaffold offers a distinct IP space and different metabolic soft spots, reducing the risk of forming toxic metabolites common in other series.

Experimental Protocols

To validate the efficacy of adamantane derivatives, the following self-validating protocols are recommended. These assays allow for direct head-to-head comparison with T863.

Protocol A: Fluorescence-Based CPM Enzymatic Assay

This high-throughput assay measures the release of Coenzyme A (CoA) during the DGAT1 reaction using a thiol-reactive fluorophore (CPM).[1]

Reagents:

  • Enzyme: Human DGAT1 microsomes (isolated from Sf9 or HEK293 cells).

  • Substrates: Dioleoyl-glycerol (DOG) and Oleoyl-CoA.

  • Probe: 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM).

  • Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM Sucrose, 0.1% BSA.

Workflow:

  • Preparation: Dilute Adamantane compounds (0.1 nM – 10 µM) in DMSO.

  • Incubation: Mix microsomes (5 µg protein) with compounds in assay buffer for 15 min at 25°C.

  • Reaction Start: Add substrate mix (20 µM DOG, 10 µM Oleoyl-CoA).

  • Reaction Stop: After 20 min, add 50 µM CPM in isopropanol to quench the reaction and label the free CoA.

  • Readout: Measure fluorescence at Ex 355 nm / Em 460 nm after 30 min.

  • Validation: Z' factor should be > 0.5. Use T863 (1 µM) as a positive control (100% inhibition).

Protocol B: Cell-Based Triglyceride Formation Assay

Verifies that enzymatic inhibition translates to cellular efficacy.

Workflow:

  • Cell Line: HepG2 or differentiated 3T3-L1 adipocytes.

  • Treatment: Starve cells in serum-free media for 4 hours. Treat with Adamantane inhibitor for 1 hour.[1]

  • Challenge: Load cells with 400 µM Oleic Acid (complexed with BSA) for 4 hours to stimulate TG synthesis.

  • Extraction: Wash cells with PBS, extract lipids using Hexane:Isopropanol (3:2).

  • Quantification: Dry lipid extract, resuspend, and quantify TGs using a colorimetric enzymatic kit (Glycerol Phosphate Oxidase method).

  • Normalization: Normalize TG levels to total cellular protein (BCA assay).

Visualization: Screening Workflow

ScreeningCascade cluster_0 Primary Screen cluster_1 Secondary Screen cluster_2 Profiling CPM CPM Fluorescence Assay (Enzymatic) Cell HepG2 TG Synthesis Assay CPM->Cell IC50 < 50nM Selectivity DGAT2 Counter-Screen Cell->Selectivity Efficacy Confirmed Microsome Microsomal Stability (Human/Mouse) Selectivity->Microsome Selectivity > 100x hERG hERG Safety Patch Clamp Microsome->hERG Lead Lead Candidate (e.g., 43c) hERG->Lead Safe Profile Start Adamantane Library Start->CPM

Figure 2: Step-by-step screening cascade for validating Adamantane-based DGAT1 inhibitors, moving from enzymatic potency to safety profiling.

References

  • Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors. Source: European Journal of Medicinal Chemistry (2015) Note: Primary source for Compound 43c data.

  • Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors. Source: Journal of Biological Chemistry (JBC) Note: Detailed characterization of T863 and CPM assay protocols.

  • DGAT1 Inhibitors as Anti-Obesity/Anti-Diabetic Agents. Source: Nature Reviews Drug Discovery Note: Background on AZD7687 and clinical challenges.

  • Structure and catalytic mechanism of a human triglyceride synthesis enzyme. Source: Nature (2020) Note: Structural basis for hydrophobic pocket occupancy by lipophilic inhibitors.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methyl-5-phenyladamantane-1-carboxylic Acid

This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-Methyl-5-phenyladamantane-1-carboxylic acid. As a specialized chemical, adherence to proper disposal protocols is paramount f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-Methyl-5-phenyladamantane-1-carboxylic acid. As a specialized chemical, adherence to proper disposal protocols is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Assessment and Waste Classification

The hazards are inferred from its primary chemical groups:

  • Adamantane Moiety : While adamantane itself is not classified as a major human health hazard, it is recognized as being potentially harmful to aquatic life with long-lasting effects.[1][2] Therefore, it must not be released into the environment.[3]

  • Carboxylic Acid Moiety : Adamantane-based carboxylic acids are documented as causing skin and eye irritation.[4][5][6] The related compound, 3-Methyladamantane-1-carboxylic acid, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

  • Phenyl Moiety : The presence of the aromatic phenyl group suggests that high-temperature incineration is the preferred disposal method to ensure complete destruction.

Based on this analysis, the compound should be managed as hazardous waste. Under no circumstances should it be disposed of in regular trash or down the sewer system.[8][9][10]

Table 1: Inferred Hazard Profile

Hazard TypeBasis for AssessmentRecommended Precaution
Skin & Eye Irritation Adamantane carboxylic acid derivatives are known irritants.[4][6][7]Avoid all direct contact with skin and eyes by using appropriate Personal Protective Equipment (PPE).
Respiratory Irritation Potential for irritation if inhaled as a dust or aerosol.[7]Handle in a well-ventilated area, preferably a chemical fume hood, to avoid generating dust.[10]
Environmental Hazard The adamantane structure is associated with long-lasting harmful effects to aquatic life.[1][2]Prevent any release into the environment. Do not dispose of in sinks or general waste.[3]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, all personnel must be equipped with the correct PPE to prevent exposure.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and irritation.[4] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[11]
Eye Protection Chemical safety goggles or a face shield.[1][11]To protect against splashes and accidental eye contact, which could cause serious irritation.[7]
Lab Coat A standard, long-sleeved laboratory coat.To protect skin and clothing from spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a significant risk of generating and inhaling dust.[10]To prevent respiratory tract irritation.[7]

Core Handling Procedures:

  • Always handle this compound within a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[10]

  • Avoid any actions that could generate dust.[10]

  • Wash hands thoroughly with soap and water after handling is complete.

Step-by-Step Disposal Protocol

The disposal of 3-Methyl-5-phenyladamantane-1-carboxylic acid must be managed through your institution's Environmental Health & Safety (EHS) office or an equivalent hazardous waste management program.[10]

Step 1: Waste Segregation

  • Do not mix this waste with other waste streams, particularly incompatible chemicals like strong bases or oxidizers.[1][12] Keep hazardous waste separate from non-hazardous waste to avoid increasing the volume and cost of disposal.[13]

Step 2: Container Selection and Labeling

  • Solid Waste : Collect the pure compound and any contaminated disposable labware (e.g., weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[10][12] The container must be made of a compatible material such as polyethylene or glass.[1]

  • Liquid Waste : If the compound is in solution, collect it in a designated, leak-proof hazardous waste container with a secure, screw-top cap.[13] Ensure the container is chemically compatible with the solvent used.

  • Labeling : The container must be clearly labeled as "Hazardous Waste". The label must include:

    • The full chemical name: "3-Methyl-5-phenyladamantane-1-carboxylic acid".

    • The date when waste was first added to the container (the "accumulation start date").[14][15]

    • The primary hazards (e.g., "Irritant," "Environmental Hazard").[13]

Step 3: Waste Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][16]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[16][17]

  • The storage area should be well-ventilated, away from heat sources, and should utilize secondary containment to prevent spills from reaching drains.[1][13][17]

Step 4: Arranging Final Disposal

  • Never attempt to dispose of this chemical yourself.

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • The most probable and appropriate method for final disposal is high-temperature incineration by a licensed hazardous waste facility.[1]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues and your supervisor.[10]

  • If the spill is small and you are trained to handle it, wear your full PPE.

  • Prevent the powder or liquid from entering drains.[3][11]

  • For a solid spill, carefully sweep or scoop the material into a hazardous waste container without creating dust.[11]

  • Thoroughly decontaminate the area with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.[1]

  • Collect all cleaning materials and rinsate as hazardous waste.[1]

First Aid for Exposure:

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[4] If irritation persists, seek medical attention.[4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][11]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of 3-Methyl-5-phenyladamantane-1-carboxylic acid.

G Disposal Workflow for 3-Methyl-5-phenyladamantane-1-carboxylic Acid Start Waste Generated (Solid, Liquid, or Contaminated Labware) Assess Assess Hazards (Irritant, Environmental Hazard) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Segregate Waste Stream (Do Not Mix with Incompatibles) PPE->Segregate Container Select Compatible, Leak-Proof Waste Container Segregate->Container Label Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) Container->Label Store Store Sealed Container in Designated Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact Institution's EHS Office to Schedule Waste Pickup Store->ContactEHS Disposal Final Disposal via Licensed Facility (High-Temperature Incineration) ContactEHS->Disposal Spill Emergency: Spill Occurs SpillProtocol Follow Spill Protocol: 1. Evacuate & Alert 2. Contain & Clean Up 3. Collect all materials as hazardous waste Spill->SpillProtocol Activate SpillProtocol->Store Store Waste

Caption: Disposal workflow for 3-Methyl-5-phenyladamantane-1-carboxylic acid.

References

  • Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University.
  • Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments.
  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University.
  • Safety Data Sheet: Adamantane. (n.d.). Chemos GmbH & Co.KG.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Proper Disposal of 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine: A Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
  • Laboratory Waste Management Guidelines. (n.d.). University of Florida.
  • SAFETY DATA SHEET. (2025, April 24). Sigma-Aldrich.
  • Safety Data Sheet. (2024, November 1). Aaronchem.
  • SAFETY DATA SHEET. (2025, January 8). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • 3-Methyladamantane-1-carboxylic acid | C12H18O2 | CID 286125. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, February 17). Fisher Scientific.

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